D-Methioninol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-4-methylsulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJGZAEWQQAPN-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87206-44-8 | |
| Record name | Methioninol, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087206448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 87206-44-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIONINOL, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ML5K7P3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to D-Methioninol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of D-Methioninol in Chiral Chemistry and Pharmaceutical Development
This compound, the D-enantiomer of 2-amino-4-(methylthio)-1-butanol, is a chiral amino alcohol that serves as a valuable building block in asymmetric synthesis and drug discovery.[1] As a derivative of the essential amino acid D-methionine, it possesses a unique combination of a primary alcohol, a primary amine, and a thioether functional group, all centered around a stereogenic carbon. This structural arrangement makes this compound a versatile precursor for the synthesis of complex chiral molecules, including pharmaceutical intermediates, chiral ligands, and other biologically active compounds.[1] Its role as a chiral auxiliary allows for the introduction of specific stereochemistry, a critical aspect in the development of modern therapeutics where enantiomeric purity can dictate efficacy and safety.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, offering insights for its effective utilization in research and development.
Chemical Structure and Stereochemistry
This compound, systematically named (R)-2-amino-4-(methylthio)-1-butanol, possesses a single chiral center at the second carbon atom, conferring it optical activity.[1] The "D" designation in its name refers to its stereochemical relationship to D-glyceraldehyde. The Cahn-Ingold-Prelog (CIP) priority rules assign an (R) configuration to this stereocenter.
The molecular structure consists of a four-carbon butanol backbone with an amino group at position 2 and a methylthioethyl group also attached to the second carbon. The primary alcohol at position 1 and the primary amine at position 2 are key reactive sites for further chemical modifications.
Sources
D-Methioninol: A Chiral Building Block for Advanced Scientific Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
D-Methioninol, the D-enantiomer of methioninol, is a chiral amino alcohol that serves as a crucial building block and versatile intermediate in the fields of pharmaceutical sciences, asymmetric synthesis, and materials science. Its unique structural features, combining a primary alcohol, a primary amine, and a thioether side chain, all centered around a stereogenic carbon, make it a molecule of significant interest. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis methodologies with an emphasis on stereocontrol, and robust analytical techniques for its characterization. Furthermore, it delves into its critical applications, particularly in drug development as a component of peptide-based therapeutics and as a chiral auxiliary in stereoselective reactions. This document is intended to be a foundational resource for scientists and researchers, offering both theoretical insights and practical methodologies to effectively utilize this compound in their research endeavors.
Core Physicochemical Properties of this compound
This compound, systematically named (R)-2-amino-4-(methylthio)-1-butanol, is a derivative of the non-proteinogenic D-methionine. Understanding its fundamental properties is the first step toward its effective application.
Structural and Molecular Data
The identity and purity of this compound are defined by its unique molecular structure and associated identifiers. This data is critical for regulatory submissions, material sourcing, and spectroscopic analysis.
| Property | Value | Source(s) |
| CAS Number | 87206-44-8 | [1][2][3] |
| Molecular Formula | C₅H₁₃NOS | [1][3][4] |
| Molecular Weight | 135.21 g/mol | [1][3] |
| Synonyms | (R)-2-Amino-4-methylthio-1-butanol, D-Met-ol, (R)-(+)-Methionanol | [1][2][5] |
| Appearance | Syrup, thick oil, or waxy low-melting mass | [1][5] |
Physical and Spectroscopic Properties
The physical properties of this compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Melting Point | 31-36 °C | [5] |
| Boiling Point | 120-122 °C (at 1 mmHg) | [5] |
| Density | 1.095 g/cm³ | [5] |
| Optical Rotation | [α]D +7.5° to +12.7° (c=1 to 1.4 in ethanol) | [1][5] |
| Refractive Index | ~1.5216 | [5] |
| Storage Temperature | 0-8 °C | [1][5] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound is paramount for its applications in pharmaceuticals and asymmetric synthesis, where chirality dictates biological activity and reaction outcomes. The primary route involves the reduction of the corresponding D-methionine carboxylic acid or its ester derivatives.
Conceptual Synthesis Workflow
The most direct method for preparing this compound is the reduction of D-methionine. This process must be conducted under conditions that do not racemize the chiral center.
Caption: General synthesis pathway for this compound from D-Methionine.
Detailed Synthesis Protocol: Reduction of D-Methionine Methyl Ester
This protocol describes a common laboratory-scale synthesis.
Step 1: Esterification of D-Methionine
-
Suspend D-methionine in anhydrous methanol at 0 °C.
-
Add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain D-methionine methyl ester hydrochloride as a crude product.
Causality: Esterification is performed to protect the carboxylic acid and make it more susceptible to reduction by milder reducing agents, which can improve reaction selectivity and yield.
Step 2: Reduction to this compound
-
Prepare a suspension of a suitable reducing agent, such as Lithium aluminum hydride (LiAlH₄), in an anhydrous ether (e.g., THF or Diethyl Ether) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the D-methionine methyl ester in the same anhydrous solvent.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting solids and wash with the ether solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Self-Validation: The success of the reduction can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting ester spot and the appearance of the more polar alcohol product. The final product's identity and purity are confirmed via NMR and HPLC analysis.
Step 3: Purification
-
The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Analytical Methodologies for Quality Control
Ensuring the chemical and enantiomeric purity of this compound is critical. A combination of chromatographic and spectroscopic methods is employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of this compound.
-
Principle : The sample is passed through a column containing a chiral stationary phase (CSP). The D- and L-enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.
-
Typical Method :
-
Column : Chiral stationary phase columns (e.g., polysaccharide-based columns like Chiralpak).
-
Mobile Phase : A mixture of hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection : UV detector at a low wavelength (~210 nm).
-
-
Validation : The method is validated by running a sample of the racemic DL-Methioninol to confirm baseline separation of the two enantiomer peaks. The enantiomeric excess is calculated from the integrated peak areas of the D and L isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both identification and quantification, especially after derivatization.[2]
-
Principle : To make the amino alcohol volatile for GC analysis, it is first derivatized. The derivatized compound is then separated by GC and detected by MS.
-
Derivatization Protocol :
-
React this compound with an optically active derivatizing agent, such as (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride.[2] This creates diastereomers that can be separated on a standard (non-chiral) GC column.
-
Alternatively, acylate the amine and alcohol groups to increase volatility for analysis on a chiral GC column.
-
-
Analysis : The mass spectrometer provides molecular weight and fragmentation data, confirming the identity of the compound, while the gas chromatograph provides the separation needed for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. While standard NMR cannot distinguish between enantiomers, chiral shift reagents can be used to resolve the signals of the D- and L-forms if necessary. The ¹H NMR spectrum of this compound is expected to show characteristic signals for the methylthio group (singlet, ~2.1 ppm), the methylene protons adjacent to the sulfur and the chiral center, the methine proton, and the protons of the hydroxymethyl group.[1]
Applications in Drug Development and Asymmetric Synthesis
The utility of this compound stems from its chirality and trifunctional nature.
Role in Peptide-Based Therapeutics
The incorporation of unnatural D-amino acids or their derivatives into peptide drugs is a well-established strategy to enhance their therapeutic properties.
Caption: this compound derivatives enhance peptide drug stability.
-
Increased Proteolytic Stability : Native peptides composed entirely of L-amino acids are often rapidly degraded by proteases in the body. Replacing an L-amino acid with a D-amino acid derivative like this compound can make the peptide resistant to enzymatic cleavage, thereby increasing its in vivo half-life and therapeutic efficacy.[6]
-
Conformational Constraint : The unique structure of this compound can introduce specific conformational constraints into a peptide backbone, which can help to lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target receptor.
-
Building Block for Novel Drugs : BOC-protected D-methionine (a precursor to this compound) is a crucial building block in solid-phase peptide synthesis for drug discovery, allowing for the creation of novel peptide therapeutics.[7][8]
This compound as a Chiral Auxiliary
A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed.[9] this compound is well-suited for this role.
-
Mechanism of Action :
-
Attachment : this compound is attached to a prochiral substrate (e.g., via an amide or ester linkage).
-
Stereodirection : The chiral center of the this compound auxiliary sterically blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face. This results in the formation of a new stereocenter with a specific, predictable configuration.
-
Cleavage : After the reaction, the auxiliary is cleaved from the product and can be recovered and reused.
-
-
Potential Applications : This strategy is used in reactions such as stereoselective alkylations, aldol reactions, and Diels-Alder reactions to produce enantiomerically pure products that are themselves valuable pharmaceutical intermediates.[10]
Emerging Research Areas
Research has shown that D-methionine (the parent amino acid) has potential otoprotective effects, offering protection against hearing loss induced by noise and certain drugs.[6] It has also been investigated for its effects on inhibiting the growth of certain tumor cells in vitro, suggesting that D-amino acid metabolism could be a target for cancer therapy.[6][11] While these studies focus on D-methionine, they open avenues for investigating this compound and its derivatives in similar therapeutic contexts.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in stereoselective chemistry and drug discovery. Its defined stereochemistry and versatile functional groups provide a robust platform for constructing complex, chirally pure molecules. From enhancing the stability of next-generation peptide drugs to guiding the stereochemical outcome of complex organic reactions, this compound offers a distinct advantage to researchers. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for unlocking its full potential in the laboratory and beyond.
References
-
PubMed. Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0250776). [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Drug Discovery: The Importance of BOC-D-Methionine as a Peptide Synthesis Building Block. [Link]
-
PubMed Central. Promising Application of D-Amino Acids toward Clinical Therapy. [Link]
-
PubMed. Effects of D-methionine-containing solution on tumor cell growth in vitro. [Link]
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- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0250776) [hmdb.ca]
- 2. Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of D-methionine-containing solution on tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Discovery of D-Methioninol: A Chiral Building Block for Modern Drug Development
Abstract
D-Methioninol, the chiral amino alcohol derived from D-methionine, represents a cornerstone building block in asymmetric synthesis and pharmaceutical development. Its unique structural features, including a primary alcohol, a primary amine, and a thioether side chain, make it a versatile precursor for a wide array of complex molecules and chiral auxiliaries. This technical guide provides an in-depth exploration of this compound, from its conceptual discovery within the broader class of amino alcohols to the detailed methodologies for its chemical synthesis. We will dissect the causality behind various synthetic strategies, focusing on the stereospecific reduction of D-methionine, and present field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis, characterization, and application of this vital chiral intermediate.
Introduction: The Significance of this compound
In the landscape of medicinal chemistry, stereochemistry is paramount. The biological activity of a drug is often dictated by the specific three-dimensional arrangement of its atoms. Chiral amino alcohols are a privileged class of molecules that serve as indispensable starting materials and auxiliaries in the synthesis of enantiomerically pure compounds. This compound, or (R)-2-amino-4-(methylthio)-1-butanol, emerges from this class as a particularly valuable asset.
Derived from the "unnatural" D-enantiomer of methionine, this compound provides access to a chiral scaffold that is enantiocomplementary to that derived from the more common L-methionine. This is critically important in drug discovery, where exploring the opposite enantiomeric series of a lead compound can unlock improved potency, selectivity, or pharmacokinetic profiles. This compound serves as a crucial precursor in the synthesis of pharmaceuticals, particularly antioxidants and neuroprotective agents, and is highly valued for its role as a chiral auxiliary in asymmetric synthesis.[1] Its applications extend beyond pharmaceuticals into the flavor and fragrance industry, where it is used as a flavoring agent.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | (R)-2-Amino-4-(methylthio)-1-butanol, D-Met-ol | [1] |
| CAS Number | 87206-44-8 | [1] |
| Molecular Formula | C₅H₁₃NOS | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Syrup, thick oil | [1] |
| Optical Rotation | [α]D = +7.50° ±1° (c=1, EtOH) | [1] |
| Purity | ≥ 98% (TLC) | [1] |
| Storage | Store at 0-8°C | [1] |
Core Synthesis: Stereospecific Reduction of D-Methionine
The most direct and widely adopted strategy for synthesizing this compound is the reduction of the carboxylic acid moiety of D-methionine or its corresponding esters. The primary challenge in this transformation is to achieve complete reduction of the carboxyl group without affecting the stereocenter at the α-carbon. The choice of reducing agent is therefore the most critical parameter, dictating the reaction's efficiency, safety, and scalability.
The Rationale for Choosing a Reducing Agent
Chiral amino alcohols are commonly prepared by the reduction of their parent α-amino acids.[2] The selection of a reducing agent is a balance of reactivity, selectivity, cost, and safety.
-
High-Reactivity Hydride Reagents (e.g., Lithium Aluminum Hydride - LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to alcohols.[2][3] Its high reactivity necessitates stringent anhydrous conditions and careful handling, making it less suitable for large-scale industrial production due to safety concerns and cost.[2] However, for laboratory-scale synthesis, it remains a reliable and effective option.
-
Milder Hydride Reagents (e.g., Sodium Borohydride - NaBH₄): NaBH₄ is a safer and more economical reducing agent, but it is generally incapable of reducing carboxylic acids directly.[2] To utilize NaBH₄, the parent amino acid must first be converted to a more reactive derivative, typically an ester. This adds a step to the synthesis but can be advantageous for process control and safety. The reactivity of NaBH₄ can be enhanced by using additives like iodine (I₂) or Lewis acids.[2]
-
Borane Complexes (e.g., Borane Tetrahydrofuran - BH₃·THF): Borane and its complexes are highly effective for the reduction of carboxylic acids. They offer excellent selectivity, reducing the carboxyl group in the presence of many other functional groups. The reaction proceeds through the formation of an acyloxyborane intermediate. These reagents are often preferred for their clean reaction profiles and high yields.[4][5]
Diagram 1: General Synthetic Pathway from D-Methionine
This diagram illustrates the direct reduction of D-Methionine to this compound.
Sources
A Comprehensive Technical Guide to the Solubility and Stability of D-Methioninol
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of pharmaceutical development and chiral chemistry, D-Methioninol emerges as a molecule of significant interest. As a chiral amino alcohol derived from D-methionine, its utility as a building block in asymmetric synthesis and its potential incorporation into novel therapeutic agents necessitates a thorough understanding of its fundamental physicochemical properties. This guide is crafted from a practical, field-proven viewpoint to provide researchers and drug development professionals with a comprehensive framework for evaluating the solubility and stability of this compound.
We will move beyond mere data presentation to explore the causality behind experimental design, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for generating reliable and reproducible results. Every recommendation is grounded in established scientific principles and regulatory expectations, providing a robust foundation for your research and development endeavors.
Section 1: Physicochemical Characterization of this compound
This compound, with the chemical formula C5H13NOS, is a chiral amino alcohol.[1] Its structure, featuring both a primary amine and a primary alcohol functional group, dictates its solubility and stability behavior. The presence of the sulfur-containing side chain, inherited from its parent amino acid methionine, also plays a crucial role in its reactivity, particularly its susceptibility to oxidation.
| Property | Value | Source |
| Molecular Formula | C5H13NOS | [1] |
| Molecular Weight | 135.23 g/mol | [1] |
| Appearance | An almost white, crystalline powder or small flakes. | [2] |
| Melting Point | Approximately 270 °C (for DL-Methionine) | [2] |
Section 2: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Amino alcohols are generally recognized for their hydrophilicity and, consequently, good aqueous solubility. However, a quantitative understanding across a range of relevant solvent systems is paramount for drug development.
Theoretical Considerations
The solubility of this compound is governed by the interplay of its polar functional groups (amine and hydroxyl) and its nonpolar thioether side chain.
-
In Aqueous Media: The amine and hydroxyl groups can form hydrogen bonds with water molecules, promoting solubility. The solubility is expected to be pH-dependent due to the basic nature of the amino group. At acidic pH, the protonated amine will form salts, which are generally more water-soluble.
-
In Organic Solvents: Solubility in organic solvents will be influenced by the solvent's polarity. Polar protic solvents like methanol and ethanol are expected to be good solvents due to their ability to hydrogen bond with the amine and hydroxyl groups. Aprotic polar solvents like acetonitrile may also exhibit reasonable solvating power. Nonpolar solvents are anticipated to be poor solvents for this compound.
Experimental Determination of Solubility
Due to the lack of extensive published quantitative solubility data for this compound, this section provides detailed protocols for its experimental determination.
This method determines the saturation solubility of the compound, representing a true equilibrium state.
Protocol:
-
Preparation: Accurately weigh an excess amount of this compound solid into a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate buffer at various pH values, methanol, ethanol, isopropanol, acetonitrile) to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or rotator is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Alternatively, centrifuge the samples at a high speed.
-
Sample Collection and Dilution: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical method's linear range.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Diagram: Thermodynamic Solubility Workflow
Caption: Overview of a forced degradation study.
Objective: To generate approximately 5-20% degradation of this compound to ensure that the analytical method can detect and resolve the degradants from the parent compound.
General Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Specific Stress Conditions:
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60 °C.
-
Rationale: To assess susceptibility to degradation in acidic environments. The amide and ether linkages, though not present in this compound, are typically labile under these conditions. For this compound, the stability of the primary alcohol and the thioether will be evaluated.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at 60 °C.
-
Rationale: To evaluate stability in alkaline conditions.
-
-
Oxidative Degradation:
-
Condition: 3% H2O2 at room temperature.
-
Rationale: The thioether group in the methionine side chain is known to be susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. This is a critical degradation pathway to investigate for this compound.
-
-
Thermal Degradation:
-
Condition: Store solid this compound and a solution at a high temperature (e.g., 80 °C).
-
Rationale: To assess the intrinsic thermal stability of the molecule.
-
-
Photostability:
-
Protocol: Expose solid this compound and a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.
-
Rationale: To determine if the molecule is light-sensitive, which would necessitate light-protective packaging.
-
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated analytical method that can separate, detect, and quantify the active ingredient and its degradation products.
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
-
Column: A C18 column is a good starting point for separating small polar molecules like this compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound has sufficient absorbance (e.g., around 210 nm).
-
Chiral Separation: To assess enantiomeric purity and potential racemization, a chiral HPLC method is necessary. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Section 4: Data Interpretation and Reporting
All quantitative data from solubility and stability studies should be summarized in clear, well-structured tables.
Example Solubility Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Experimental Value |
| Water | 37 | Experimental Value |
| pH 3 Buffer | 25 | Experimental Value |
| pH 7.4 Buffer | 25 | Experimental Value |
| Methanol | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
Example Stability Data Table (Forced Degradation):
| Stress Condition | Duration | Assay of this compound (%) | Total Impurities (%) | Major Degradant (RRT) |
| 0.1 M HCl, 60 °C | 24 h | Experimental Value | Experimental Value | Experimental Value |
| 0.1 M NaOH, 60 °C | 24 h | Experimental Value | Experimental Value | Experimental Value |
| 3% H2O2, RT | 8 h | Experimental Value | Experimental Value | Experimental Value |
| 80 °C (Solid) | 7 days | Experimental Value | Experimental Value | Experimental Value |
| Photostability | ICH Q1B | Experimental Value | Experimental Value | Experimental Value |
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data for this molecule is not widely published, the detailed protocols and scientific rationale presented here equip researchers and drug development professionals with the necessary tools to generate this critical information. A thorough understanding of these physicochemical properties is fundamental to advancing this compound through the development pipeline and unlocking its full potential in pharmaceutical and chemical applications.
References
-
The International Pharmacopoeia. (n.d.). DL-Methionine (DL-Methioninum). Retrieved from [Link]
Sources
Spectroscopic Characterization of D-Methioninol: A Technical Guide for Drug Development Professionals
Foreword
In the landscape of pharmaceutical development and chiral synthesis, the unambiguous structural elucidation of molecules is paramount. D-Methioninol, a chiral amino alcohol derived from D-methionine, serves as a critical building block in the synthesis of various pharmaceutical agents.[1] Its structural integrity, purity, and stereochemistry are foundational to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound, offering insights from a Senior Application Scientist's perspective on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
It is important to note that while this compound is a commercially available compound, a comprehensive and publicly available dataset of its NMR, IR, and MS spectra is not readily found in common databases. Therefore, this guide will focus on the predicted spectroscopic data based on the known structure of this compound and established principles of spectroscopic analysis, supplemented with data from analogous compounds where appropriate. This approach not inly provides a robust framework for the analysis of this compound but also equips the researcher with the foundational knowledge to interpret the spectra of related chiral molecules.
The Molecular Blueprint: Structure of this compound
To appreciate the spectroscopic data, we must first understand the molecular structure of this compound, chemically known as (R)-2-amino-4-(methylthio)-1-butanol.
Caption: Figure 1: Molecular Structure of this compound
The key functional groups that will give rise to characteristic spectroscopic signals are:
-
Primary Alcohol (-CH₂OH): This group contains a hydroxyl (-OH) proton and two diastereotopic protons on the adjacent carbon.
-
Primary Amine (-NH₂): This group contains two exchangeable protons.
-
Chiral Center (C2): The carbon atom bonded to the amino and hydroxymethyl groups is a stereocenter, which can lead to magnetic non-equivalence of neighboring protons.
-
Thioether (-S-CH₃): The methyl group attached to the sulfur atom will produce a distinct singlet in the ¹H NMR spectrum.
-
Alkyl Chain (-CH₂-CH₂-): The methylene groups in the backbone will exhibit complex splitting patterns due to coupling with adjacent protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about its connectivity and stereochemistry.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, N, S) and the overall electronic environment.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons (OH and NH₂).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Parameters to consider include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| -S-CH₃ | ~2.1 | Singlet (s) | 3H |
| -CH₂ -S- | ~2.6 | Triplet (t) | 2H |
| -CH₂ -CH₂-S- | ~1.8-2.0 | Multiplet (m) | 2H |
| -CH (NH₂) | ~3.0-3.2 | Multiplet (m) | 1H |
| -CH₂ OH | ~3.4-3.7 | Multiplet (m) | 2H |
| -OH | Variable | Broad Singlet (br s) | 1H |
| -NH₂ | Variable | Broad Singlet (br s) | 2H |
Causality Behind Predictions:
-
The -S-CH₃ protons are deshielded by the sulfur atom and appear as a sharp singlet around 2.1 ppm.
-
The methylene protons adjacent to the sulfur (-CH₂-S- ) are expected around 2.6 ppm as a triplet due to coupling with the neighboring methylene group.
-
The other methylene group in the chain (-CH₂-CH₂-S- ) will be a more complex multiplet due to coupling with protons on both adjacent carbons.
-
The methine proton at the chiral center (-CH(NH₂)- ) is deshielded by the adjacent amino and hydroxymethyl groups and will appear as a multiplet.
-
The diastereotopic protons of the -CH₂OH group are expected to be non-equivalent and will likely appear as a multiplet, further complicated by coupling to the chiral center proton.
-
The chemical shifts of the -OH and -NH₂ protons are highly dependent on solvent, concentration, and temperature, and they often appear as broad singlets due to chemical exchange. In D₂O, these signals will disappear due to deuterium exchange.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically used.
-
Instrument Setup: The same NMR spectrometer is used, but tuned to the ¹³C frequency.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to give single lines for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Similar to ¹H NMR, the data is processed to obtain the final spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -S-C H₃ | ~15 |
| -C H₂-S- | ~30 |
| -C H₂-CH₂-S- | ~32 |
| -C H(NH₂) | ~55 |
| -C H₂OH | ~65 |
Rationale for Predictions:
-
The -S-CH₃ carbon is the most shielded and appears at the lowest chemical shift.
-
The carbons of the ethylthio group appear in the typical alkyl region.
-
The carbon of the chiral center (-CH(NH₂)- ) is significantly deshielded by the attached nitrogen atom.
-
The carbon of the -CH₂OH group is the most deshielded carbon in the alkyl region due to the electronegative oxygen atom.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: As this compound is a low-melting solid or oil, the spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.
-
Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch, N-H stretch | Alcohol, Amine |
| 3000-2850 | C-H stretch | Alkyl |
| 1650-1580 | N-H bend | Primary Amine |
| 1470-1430 | C-H bend | Alkyl |
| 1050-1000 | C-O stretch | Primary Alcohol |
Interpretation of the Predicted IR Spectrum:
-
A broad band in the 3400-3200 cm⁻¹ region is expected due to the overlapping O-H and N-H stretching vibrations, broadened by hydrogen bonding.
-
Strong C-H stretching absorptions will be present in the 3000-2850 cm⁻¹ region.
-
The N-H bending vibration of the primary amine should appear in the 1650-1580 cm⁻¹ range.
-
A strong C-O stretching band for the primary alcohol is anticipated around 1050-1000 cm⁻¹.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is suitable to observe the molecular ion. Electron Ionization (EI) would lead to more extensive fragmentation.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
Predicted Mass Spectrum Data for this compound:
-
Molecular Weight: The molecular formula of this compound is C₅H₁₃NOS, with a monoisotopic mass of approximately 135.07 g/mol .
-
ESI-MS: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of 136.08.
-
EI-MS Fragmentation: Under EI conditions, common fragmentation pathways for amino alcohols include:
-
Alpha-cleavage: Loss of the -CH₂OH group (m/z 104) or loss of the -CH₂CH₂SCH₃ group (m/z 60).
-
Loss of water from the molecular ion.
-
Cleavage of the C-S bond.
-
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Possible Fragment |
| 135 | [M]⁺ (Molecular Ion) |
| 104 | [M - CH₂OH]⁺ |
| 75 | [CH₂(NH₂)CH₂OH]⁺ |
| 61 | [CH₂SCH₃]⁺ |
Integrated Spectroscopic Analysis Workflow
The confident identification of this compound relies on the synergistic use of these spectroscopic techniques. The following workflow is recommended:
Caption: Figure 2: A typical workflow for the spectroscopic characterization of this compound.
Conclusion: A Predictive Yet Powerful Approach
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10129911, 4-Amino-2-methyl-1-butanol. Retrieved from [Link]
-
NIST. (n.d.). D-Methionine. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Münster. (n.d.). Amino acids. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]
- He, Q. Y., Mason, A. B., Tam, B. M., MacGillivray, R. T., & Woodworth, R. C. (1999). [13C]Methionine NMR and metal-binding studies of recombinant human transferrin N-lobe and five methionine mutants: conformational changes and increased sensitivity to chloride. Biochemical Journal, 344(3), 881–887.
-
NextPeptide. (n.d.). 2-Amino-4-(methylthio)butan-1-ol. Retrieved from [Link]
Sources
A Technical Guide to D-Methioninol: The Critical Role of Enantiomeric Purity and Its Determination
Section 1: The Imperative of Enantiomeric Purity in D-Methioninol
This compound, the chiral amino alcohol derived from D-methionine, is a highly valuable and versatile building block in modern chemistry. Its unique structure, featuring a primary alcohol, a primary amine, and a thioether side chain, makes it a strategic precursor and chiral auxiliary in the synthesis of complex molecules. Its applications are particularly prominent in the pharmaceutical industry for the development of antioxidants and neuroprotective agents, as well as in biochemical research to elucidate metabolic pathways.[1]
However, the utility of this compound is inextricably linked to its stereochemical integrity. In the context of drug development, where biological systems exhibit profound stereoselectivity, the presence of the undesired L-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even significant off-target toxicity. Consequently, the precise and accurate determination of its enantiomeric purity is not merely a quality control metric; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the robust analytical methodologies required to validate the enantiomeric excess (e.e.) of this compound, grounded in the principles of chromatography and spectroscopy.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 87206-44-8[2] |
| Molecular Formula | C₅H₁₃NOS[3] |
| Molecular Weight | 135.23 g/mol [3] |
| Appearance | Semi-transparent to white waxy low melting mass[2] |
| Melting Point | 31-36 °C[2] |
| Boiling Point | 120-122 °C @ 1 mmHg[2] |
| Density | 1.095 g/cm³[2] |
| Storage Temperature | 0-6°C, Keep in a dry, cool place[2][4] |
Section 2: The Chromatographic Approach: High-Resolution Separation
Core Principle: Chiral chromatography operates by creating a temporary diastereomeric association between the enantiomers of the analyte and a chiral selector, which is immobilized onto a stationary phase. The differing stability of these transient complexes results in different retention times, enabling their separation and quantification.
Methodology 1: High-Performance Liquid Chromatography (HPLC)
Causality & Expertise: HPLC is the gold-standard technique for determining the enantiomeric purity of non-volatile compounds like this compound. Its strength lies in the vast array of available Chiral Stationary Phases (CSPs), which allows for method development tailored to the specific analyte. The key to a successful separation is selecting a CSP that provides sufficient enantioselective interactions—such as hydrogen bonding, dipole-dipole, and steric hindrance—to achieve baseline resolution between the D- and L-enantiomers.
Key Decision Point: Selecting the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical parameter in method development. For polar, ionic molecules like amino alcohols, several classes of CSPs have proven effective.
Table 2: Comparison of Common Chiral Stationary Phases for Amino Alcohol Separation
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Advantages | Considerations |
| Macrocyclic Glycopeptides | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexation | Broad enantioselectivity for polar and ionic compounds; compatible with aqueous and organic mobile phases.[5] | Can exhibit complex retention behavior (U-shaped profiles).[5] |
| Polysaccharide-based | Derivatized Cellulose/Amylose | Hydrogen bonding, dipole-dipole, steric hindrance | Widely applicable, robust, and available in a variety of derivative forms. | Often requires non-polar mobile phases, which may be unsuitable for underivatized this compound. |
| Crown Ether | (18-crown-6)-tetracarboxylic acid | Host-guest complexation with primary amine groups | Exceptionally well-suited for separating enantiomers of amino acids and primary amines.[6] | Mobile phase is typically acidic and requires careful pH control. |
| Cyclofructan-based | Derivatized Cyclofructans | Hydrogen bonding, dipole-dipole | High selectivity for a variety of chiral compounds in polar-organic mode.[7][8] | Performance is highly dependent on mobile phase composition and additives.[7] |
Experimental Protocol: A Self-Validating HPLC Workflow for this compound
This protocol outlines a systematic approach to developing a robust method for determining the enantiomeric purity of this compound.
-
Column Selection: Begin with a macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC T) or a crown-ether based CSP, as these are well-suited for underivatized amino alcohols.[5][6]
-
Mobile Phase Screening:
-
For a CHIROBIOTIC T column, start with a polar organic mobile phase such as Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 75/25/0.3/0.2 v/v/v/v) or a reversed-phase system like Water/Methanol with a formic acid modifier.[5][7]
-
The goal is to find a condition where both enantiomers are retained and show some initial separation.
-
-
Method Optimization:
-
Organic Modifier Ratio: Systematically vary the ratio of organic solvent (e.g., Methanol) to aqueous phase or between organic solvents. Note that retention on these columns can exhibit a "U-shaped" profile, where retention decreases and then increases with higher organic content.[5]
-
Additives: Fine-tune the concentration of acidic and basic additives (e.g., TFA, DEA) to improve peak shape and resolution by controlling the ionization state of the analyte and stationary phase.
-
Flow Rate & Temperature: Adjust the flow rate (typically 0.5-1.0 mL/min) and column temperature to optimize efficiency and resolution.
-
-
System Suitability Test (SST): Before sample analysis, inject a racemic (D/L) standard to validate the system.
-
Resolution (Rs): The resolution between the D- and L-peaks should be ≥ 1.5.
-
Tailing Factor (Tf): Peaks should be symmetrical with a tailing factor between 0.9 and 1.2.
-
Repeatability: Multiple injections should show an RSD of <2% for retention time and peak area.
-
-
Quantification:
-
Prepare a standard of the this compound reference material.
-
Analyze the sample and integrate the peak areas for both the D- (major) and L- (minor impurity) enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] x 100%
-
Visualization: HPLC Workflow Diagram
Caption: A typical workflow for chiral HPLC method development and analysis.
Section 3: The Spectroscopic Approach: Probing Chirality in Solution
Core Principle: While chromatography physically separates enantiomers, NMR spectroscopy can be used to distinguish them in the same solution. This is achieved by introducing a chiral auxiliary that interacts with the enantiomers to create two different diastereomeric species, which are not mirror images and thus have distinct NMR spectra.
Methodology: NMR with Chiral Solvating Agents (CSAs)
Causality & Expertise: This elegant technique relies on the rapid, reversible, and non-covalent formation of diastereomeric complexes between the analyte enantiomers and a Chiral Solvating Agent.[9][10] The differential spatial arrangement of these complexes causes protons (or other nuclei) near the chiral center of the analyte to experience slightly different magnetic environments. This difference manifests as a splitting of a single resonance peak into two, allowing for direct quantification by integration. The primary advantage is its simplicity and speed; a result can often be obtained in minutes without complex sample preparation or derivatization.[11]
Experimental Protocol: Rapid Enantiopurity Assessment by ¹H NMR
-
CSA Selection: For primary amines and amino alcohols, BINOL (1,1'-Bi-2-naphthol) and its derivatives are highly effective CSAs.[10][11]
-
Sample Preparation (In-Situ):
-
In a clean NMR tube, dissolve a precise amount of the this compound sample (e.g., 0.02 mmol) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Add an equimolar amount of the chosen CSA (e.g., (S)-BINOL).
-
Shake the tube for approximately 30 seconds to ensure complex formation.[10]
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the potential impurity peak.
-
-
Data Analysis:
-
Identify a proton signal in the this compound spectrum that is well-resolved and shows splitting in the presence of the CSA. The protons on the carbon bearing the amine or alcohol are often good candidates.
-
Carefully integrate the two separated peaks corresponding to the D- and L-enantiomers.
-
Calculate the enantiomeric excess using the same formula as for HPLC, based on the integral values.
-
Visualization: CSA-Analyte Interaction Principle
Caption: CSA forms diastereomeric complexes leading to distinct NMR signals.
Section 4: Safety, Handling, and Applications
The enantiopure form of this compound is a cornerstone in asymmetric synthesis, often employed as a chiral auxiliary to direct the stereochemical outcome of a reaction. Its role as a precursor for sulfur-containing pharmaceuticals remains a key application in drug discovery.[1][12]
Proper handling and storage are critical to maintain the integrity and safety of this compound.
Table 3: Safety and Handling Summary
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat.[4] | The substance is classified as an irritant, causing potential skin, eye, and respiratory irritation.[2] |
| Handling | Handle in a well-ventilated area. Avoid generation of dusts. | Minimizes inhalation risk. Finely dispersed dust may pose an explosion risk.[13] |
| Storage | Store in a tightly closed container in a dry, cool (refrigerated recommended) place.[4][13] | Protects from moisture and degradation. Low melting point requires cool storage to maintain solid form. |
| Accidental Release | Sweep up dry material, collect, and dispose of properly. Avoid creating dust. | Prevents widespread contamination and exposure. |
| First Aid | In case of contact, rinse skin/eyes with plenty of water. If inhaled, move to fresh air. | Standard procedure for chemical exposure to mitigate irritation. |
References
- In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. (2015).
- This compound. Chem-Impex.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021).
- This compound - Safety D
- Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase.
- SAFETY D
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
-
Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. (2021). National Institutes of Health. [Link]
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing.
- SAFETY DATA SHEET. (2014). Thermo Fisher Scientific.
- Safety D
- Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. (2015). Analytical Methods (RSC Publishing).
- DL-Methioninol. Santa Cruz Biotechnology.
- This compound CAS#: 87206-44-8. ChemicalBook.
- Methionine in and out of proteins: targets for drug design. (2002). PubMed.
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
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- 8. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
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A Technical Guide to the Biological Roles of D-Methioninol Derivatives: Mechanisms and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of non-natural D-amino acids into therapeutic candidates represents a cornerstone of modern drug design, primarily to overcome the inherent proteolytic instability of their natural L-counterparts. This guide delves into the specific and potent biological activities of derivatives of D-Methioninol, an amino alcohol derived from D-methionine. These compounds, exemplified by the well-characterized agent Bestatin (Ubenimex), function as powerful enzyme inhibitors with significant therapeutic implications. By targeting key metalloproteases such as aminopeptidases and leukotriene A4 hydrolase, this compound derivatives exert multifaceted effects, including direct anticancer, immunomodulatory, and anti-inflammatory activities. This document provides an in-depth exploration of their mechanisms of action, a guide to robust experimental validation, and a perspective on their future development as next-generation therapeutics in oncology and beyond.
Chapter 1: The Chirality Advantage: D-Amino Acids in Modern Drug Development
The fundamental building blocks of proteins in virtually all life forms are L-amino acids. Consequently, the body's enzymatic machinery, particularly proteases, is stereospecific for cleaving peptide bonds involving these L-isomers. This presents a significant challenge in peptide-based drug development, as L-peptides are often rapidly degraded, leading to poor bioavailability and short in-vivo half-lives.[1][2]
The introduction of D-amino acids, the non-natural mirror images of L-amino acids, provides a powerful shield against this degradation.[2][3] Peptides containing D-amino acids are resistant to common peptidases, which significantly enhances their stability and allows them to remain biologically active for longer periods.[1] This "chirality advantage" is a critical strategy for designing robust and effective peptide and peptidomimetic therapeutics. This compound, as a chiral building block derived from D-methionine, serves as a valuable starting point for creating such stabilized, active compounds.[4]
Caption: Mechanism of Action of this compound Derivatives.
Chapter 4: Biological Roles and Therapeutic Applications
The inhibition of key enzymes by this compound derivatives translates into a broad spectrum of therapeutically relevant biological activities.
Anticancer Activity
Bestatin's anticancer properties are multifaceted. It directly inhibits the proliferation of various human leukemic cell lines and induces programmed cell death (apoptosis), evidenced by enhanced caspase-3 activity and DNA fragmentation. [5]By inhibiting Aminopeptidase N, which is often overexpressed on tumor vasculature, it can interfere with tumor angiogenesis (the formation of new blood vessels) and inhibit the invasion of cancer cells into surrounding tissues. [6][5]
Immunomodulation
Bestatin acts as an immunomodifier by stimulating lymphocytes and monocytes. [7]A key mechanism is the inhibition of Aminopeptidase B, which prevents the degradation of tuftsin, a natural tetrapeptide that enhances phagocytic activity. [7]By preventing the breakdown of such bioactive peptides, Bestatin can amplify and prolong their immune-stimulating effects. [6]
Anti-inflammatory Effects
The inhibition of LTA4H is the cornerstone of Bestatin's anti-inflammatory action. By blocking the conversion of LTA4 to LTB4, it effectively reduces the levels of a potent chemoattractant and activator of neutrophils, thereby dampening inflammatory responses. [6][8]This has been shown to be effective in animal models, where it significantly inhibits LTB4 biosynthesis in esophageal tissues. [5]
| Molecular Target | Primary Biological Effect | Therapeutic Application | References |
|---|---|---|---|
| Aminopeptidase N (APN/CD13) | Inhibition of tumor cell proliferation, invasion, and angiogenesis. | Oncology | [6][5] |
| Aminopeptidase B (APB) | Prevents degradation of immuno-peptides (e.g., tuftsin). | Immuno-oncology | [7][6] |
| Leukotriene A4 Hydrolase (LTA4H) | Reduces production of pro-inflammatory Leukotriene B4. | Anti-inflammatory | [6][8] |
| Multiple Aminopeptidases | Induction of apoptosis in cancer cells (caspase-3 activation). | Oncology (Leukemia) | [5]|
Chapter 5: Experimental Protocols for a Senior Application Scientist
Validating the biological activity of novel this compound derivatives requires a systematic, multi-tiered approach. The protocols outlined here form a self-validating system, where each step provides causal evidence for the next.
Protocol: Aminopeptidase Inhibition Assay (IC50 Determination)
The foundational experiment is to confirm target engagement. This protocol determines the concentration of a derivative required to inhibit 50% of the target enzyme's activity (IC50).
-
Principle: A fluorogenic or colorimetric substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for APN) is cleaved by the target aminopeptidase, releasing a fluorescent/colored molecule. An effective inhibitor will prevent this cleavage, reducing the signal.
-
Methodology:
-
Preparation: Prepare a serial dilution of the this compound derivative (e.g., from 100 µM to 1 nM) in assay buffer.
-
Enzyme Incubation: In a 96-well microplate, add the recombinant human aminopeptidase enzyme to each well containing the diluted inhibitor. Include a "no inhibitor" positive control and a "no enzyme" negative control. Incubate for 15 minutes at 37°C to allow for binding.
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.
-
Signal Measurement: Immediately begin kinetic reading of the fluorescence (e.g., Ex/Em = 380/460 nm) or absorbance at 2-minute intervals for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the reaction rate (V) for each concentration. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: In Vitro Anticancer Evaluation Workflow
This workflow logically progresses from assessing general cytotoxicity to identifying specific mechanisms of cell death and anti-invasive potential.
Caption: Experimental Workflow for Anticancer Drug Screening.
-
Step 1: Cell Viability/Proliferation Assay (e.g., WST-1)
-
Causality: Does the compound stop cancer cells from growing or kill them?
-
Method: Seed cancer cells (e.g., U937 leukemia cells) in a 96-well plate. After 24 hours, treat with a serial dilution of the derivative for 48-72 hours. Add WST-1 reagent, incubate for 1-4 hours, and measure absorbance at 450 nm. A decrease in absorbance indicates reduced cell viability. This allows for the calculation of the GI50 (concentration for 50% growth inhibition).
-
-
Step 2: Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
-
Causality: If the compound reduces viability, is it through the specific mechanism of apoptosis?
-
Method: Treat cells with the derivative at its GI50 and 2x GI50 concentrations for 24 hours. Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate. If caspases are active (a hallmark of apoptosis), the substrate is cleaved, generating a luminescent signal.
-
-
Step 3: Cell Invasion Assay (e.g., Matrigel Transwell Assay)
-
Causality: Beyond killing cells, can the compound prevent them from spreading?
-
Method: Coat the top of a transwell insert (8 µm pores) with a layer of Matrigel (reconstituted basement membrane). Place cancer cells treated with a sub-lethal concentration of the derivative in the top chamber. The bottom chamber contains a chemoattractant (e.g., FBS). After 24-48 hours, non-invading cells are removed from the top surface. Cells that have invaded through the Matrigel to the bottom surface are stained (e.g., with crystal violet) and counted. A reduction in cell count compared to the untreated control indicates inhibition of invasion.
-
Chapter 6: Conclusion and Future Perspectives
This compound derivatives, particularly those that mimic the structure of dipeptides like Bestatin, represent a clinically and scientifically validated class of therapeutic agents. Their biological activity stems from a well-defined mechanism: the competitive inhibition of key metalloproteases involved in cancer progression, inflammation, and immune regulation. The inherent stability conferred by their D-chiral center makes them robust candidates for drug development.
The future of this field lies in leveraging the foundational knowledge of existing compounds to design next-generation derivatives with enhanced specificity and potency. By targeting enzymes like Aminopeptidase N, which is overexpressed in numerous solid tumors, novel this compound derivatives could offer improved efficacy and reduced off-target effects. Furthermore, exploring their synergistic potential with modern immunotherapies, such as checkpoint inhibitors, could unlock new paradigms in cancer treatment, transforming these unique molecules into cornerstones of combination therapies.
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Patsnap Synapse. (2024). What is the mechanism of Ubenimex?Link
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Zhang, L., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids. Link
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Patsnap Synapse. (2024). What is Ubenimex used for?Link
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Wikipedia. Ubenimex. Link
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Scicinski, J. J., et al. (1998). Pharmacologic characterization of CHIR 2279, an N-substituted glycine peptoid with high-affinity binding for alpha 1-adrenoceptors. The Journal of Pharmacology and Experimental Therapeutics. Link
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Mathé, G., et al. (1993). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Biomedicine & Pharmacotherapy. Link
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. Link
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BenchChem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. Link
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Wang, W., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. International Journal of Molecular Sciences. Link
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BOC Sciences. Amino Acids for Pharmaceutical Industry.
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Genetics Explained. (2025). Codon AUG: How Protein Synthesis Begins with Methionine. YouTube. Link
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Aledo, J. C. (2019). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein Science. Link
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Van der Knaap, J. (2019). The importance of methionine metabolism. eLife. Link
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d'Aniello, E., et al. (2023). D-Amino Acids and Cancer: Friends or Foes? International Journal of Molecular Sciences. Link
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Sasamura, T., et al. (1999). Effects of D-methionine-containing solution on tumor cell growth in vitro. Arzneimittel-Forschung. Link
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Liu, X., et al. (2023). Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential. Metabolites. Link
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Gao, X., et al. (2023). Dietary methionine restriction on cancer development and antitumor immunity. Trends in Endocrinology & Metabolism. Link
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Introduction: The Context and Criticality of D-Methioninol
An In-Depth Technical Guide to the Safe Handling and Management of D-Methioninol
For Researchers, Scientists, and Drug Development Professionals
This compound, the chiral amino alcohol derived from D-methionine, is a valuable building block in modern chemical and pharmaceutical research.[1] Its applications span from being a precursor in the synthesis of complex pharmaceuticals to acting as a chiral auxiliary in asymmetric synthesis, a critical process in drug development for creating compounds with specific stereochemistry.[1] Furthermore, its antioxidant properties have found utility in cosmetic formulations and as a flavoring agent in the food industry.[1]
As with any specialized chemical reagent, a comprehensive understanding of its properties and associated hazards is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety. The causality behind experimental success is inextricably linked to the precise and safe management of its components. This guide provides a field-proven framework for handling this compound, grounded in authoritative safety data, to ensure both the well-being of laboratory personnel and the validity of experimental outcomes.
Section 1: Hazard Identification and Toxicological Profile
A thorough risk assessment begins with a clear-eyed view of the substance's intrinsic hazards. This compound is classified as an irritant, and while comprehensive toxicological data is not fully available, the existing information mandates cautious handling.[2][3]
Globally Harmonized System (GHS) Classification
The GHS provides a universal framework for communicating chemical hazards. This compound is categorized with the following warnings.[2]
| Hazard Class | Category | Signal Word | Hazard Statement (H-Code) |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |
Toxicological Summary
Detailed toxicological studies on this compound are limited in publicly available literature.[4] The Safety Data Sheet (SDS) often states "no data available" for acute toxicity (oral, dermal, inhalation), carcinogenicity, and mutagenicity.[4] This absence of data is not an indication of safety. In research and development settings, compounds with incomplete toxicological profiles should be handled as potentially hazardous until proven otherwise. The known irritant effects on the skin, eyes, and respiratory system are the primary toxicological concerns during routine handling.[2]
Section 2: Chemical and Physical Properties
Understanding the physical state and properties of this compound is crucial for designing safe storage and handling protocols. Its low melting point means it may exist as either a waxy solid or a thick oil depending on ambient laboratory temperatures.
| Property | Value | Source |
| CAS Number | 87206-44-8 | [4] |
| Molecular Formula | C5H13NOS | [2] |
| Molecular Weight | 135.23 g/mol | [2] |
| Appearance | Semi-transparent to white waxy low melting mass or thick oil | [1][2] |
| Melting Point | 31 - 36 °C | [2] |
| Boiling Point | 120-122 °C (at 1 mmHg); 198 - 200°C (at 760 mmHg) | [2][4] |
| Density | ~1.068 - 1.095 g/cm³ | [2][4] |
| Flash Point | 113 °C | [2][4] |
Section 3: Core Directive for Safe Handling and Storage
The following protocols are designed as a self-validating system, where adherence to each step inherently minimizes risk and prevents exposure.
Engineering Controls and Ventilation
The primary line of defense is to control exposure at the source.
-
Causality: this compound can cause respiratory irritation.[2] Handling it in a well-ventilated area, preferably within a certified chemical fume hood, is mandatory to prevent the inhalation of any vapors or mists.
-
Protocol:
-
Always handle this compound within a chemical fume hood.
-
Ensure the fume hood has a verified face velocity appropriate for handling chemical irritants.
-
Position work at least 6 inches inside the hood sash.
-
Keep emergency exits and safety showers/eyewash stations unobstructed.[4]
-
Personal Protective Equipment (PPE) Selection
PPE is the final barrier between the researcher and the chemical. The selection must be deliberate and based on the specific hazards.[2][4]
Caption: Accidental Spill Response Workflow.
Step-by-Step Spill Cleanup Methodology:
-
Personal Precautions: Avoid dust formation and contact with skin or eyes. Use all required personal protective equipment. [4]2. Ventilation: Ensure the area is adequately ventilated. Remove all sources of ignition. [4]3. Containment: For liquid spills, cover with a non-combustible absorbent material (e.g., sand, earth, vermiculite). For solid spills, carefully sweep or scoop up the material.
-
Collection: Place the contained material into a suitable, sealed, and properly labeled container for disposal. [5]5. Decontamination: Clean the spill site thoroughly with soap and water once the material has been removed.
-
Disposal: Dispose of the waste according to institutional and local environmental regulations. [4]
Section 5: Disposal Considerations
Chemical waste management is a critical final step in the experimental lifecycle.
-
Protocol: this compound and any contaminated materials must be disposed of as chemical waste. [4]Do not dispose of it down the drain or in general laboratory trash. [6]The material should be placed in a clearly labeled, sealed, and leak-proof container. [6]Final disposal must be handled by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations. [4]
Conclusion
The responsible use of this compound in a research setting is predicated on a foundational respect for its chemical nature and potential hazards. By integrating the principles of engineering controls, diligent use of personal protective equipment, and adherence to established protocols for handling, storage, and emergency response, scientists can ensure a safe operational environment. This guide serves as a technical framework to empower researchers to work with this compound confidently and safely, thereby upholding the highest standards of scientific integrity and occupational health.
References
Sources
A Comprehensive Technical Guide to the Commercial Sourcing of D-Methioninol for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the commercial landscape for D-Methioninol, a critical chiral building block in pharmaceutical and fine chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a technical overview of suppliers, quality considerations, and practical applications, moving beyond a simple vendor list to empower informed sourcing decisions.
Introduction: The Strategic Importance of this compound in Chiral Synthesis
This compound, the D-enantiomer of 2-amino-4-(methylthio)-1-butanol, is a valuable chiral auxiliary and synthetic precursor. Its utility stems from the stereogenic center at the C-2 position, which can direct the stereochemical outcome of a wide range of chemical transformations.[1][2][3] This property is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often intrinsically linked to its three-dimensional structure. The use of chiral auxiliaries like this compound allows for the construction of complex, enantiomerically pure molecules, which is a fundamental requirement for the development of safe and efficacious drugs.[2][3][4] Beyond its role as a chiral auxiliary, this compound also serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1]
The Commercial Supplier Landscape for this compound
The procurement of this compound for research and development necessitates a careful evaluation of potential suppliers. The market is comprised of a mix of large-scale chemical manufacturers, specialized fine chemical suppliers, and catalog companies catering to laboratory-scale needs. The choice of supplier will largely depend on the required quantity, purity specifications, and the stage of the research or development project.
Key Commercial Suppliers
A survey of the current market reveals several key suppliers of this compound. These companies vary in their scale of production, from milligrams for initial research to kilograms for process development and pilot-scale manufacturing.
| Supplier | Typical Purity | Scale of Supply | Noteworthy Features |
| Chem-Impex | ≥98% (TLC) | Grams to multi-kilograms | Offers detailed product information and documentation on their website.[1] |
| KareBay Biochem | ≥98% | Grams to bulk inquiry | Specializes in biochemicals and reagents for research.[5] |
| Protheragen | Inquiry-based | Inquiry-based | Focuses on pharmaceutical intermediates and custom synthesis.[6] |
| Simson Pharma Limited | Custom Synthesis | Custom Synthesis | Provides custom synthesis services and is a supplier of drug impurity standards. |
| Sigma-Aldrich (Merck) | ≥95% (for DL-Methioninol) | Grams | A major supplier of research chemicals with extensive documentation.[7] |
| TCI Chemicals | >98.0% (T) | Grams to kilograms | A well-established supplier of fine and specialty chemicals. |
| Alfa Aesar (Thermo Fisher Scientific) | Varies | Grams to kilograms | Offers a broad range of chemicals for research and development. |
This table is not exhaustive but represents a selection of prominent suppliers. Researchers are encouraged to conduct their own due diligence.
Navigating the Supplier Selection Process
The selection of a suitable supplier for this compound should be a systematic process. The following diagram outlines a logical workflow for qualifying and selecting a vendor.
Caption: A workflow diagram for the systematic selection of a this compound supplier.
Quality Control and Analytical Considerations
Ensuring the quality of this compound is critical for the success of any research or development project. The purity and impurity profile of the starting material can significantly impact the outcome of a chemical reaction, particularly in stereoselective synthesis.
Key Quality Parameters and Analytical Methods
A typical Certificate of Analysis (CoA) for this compound will report on several key quality attributes. Researchers should pay close attention to the following parameters and the analytical methods used for their determination.
| Parameter | Typical Specification | Analytical Method(s) | Rationale for Importance |
| Appearance | Colorless to light yellow oil/liquid | Visual Inspection | Indicates potential degradation or gross contamination. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR, MS | Confirms the chemical structure of the compound. |
| Purity (Assay) | ≥98% | HPLC, GC, Titration | Determines the overall percentage of this compound. |
| Enantiomeric Purity (e.e.) | ≥99% | Chiral HPLC, Chiral GC | Crucial for applications in asymmetric synthesis to ensure high stereoselectivity. |
| Optical Rotation | Specific value (e.g., [α]D +7.5° ± 1°)[1] | Polarimetry | A key indicator of enantiomeric purity. |
| Water Content | ≤0.5% | Karl Fischer Titration | Water can interfere with many chemical reactions, especially those involving organometallic reagents. |
| Residual Solvents | Varies by synthesis | Headspace GC-MS | Solvents from the manufacturing process can be detrimental to subsequent reactions. |
Understanding the Impurity Profile: A Look at the Synthesis
The potential impurities in commercially available this compound are often byproducts of its synthesis. A common route to this compound involves the reduction of the corresponding amino acid, D-methionine.
Caption: A simplified schematic of the synthesis of this compound from D-methionine, highlighting potential sources of impurities.
The primary impurity of concern is the L-enantiomer, L-Methioninol, which can arise from an enantiomerically impure starting material (D-methionine). Other potential impurities include over-reduction byproducts and residual reagents or solvents from the manufacturing process. A thorough review of the supplier's CoA and, if necessary, independent analytical testing are crucial to mitigate the risks associated with these impurities.
Application in Asymmetric Synthesis: A Step-by-Step Protocol
This compound is widely employed as a chiral auxiliary to control the stereochemistry of alkylation reactions of enolates. The following is a representative protocol for the asymmetric alkylation of a propionate-derived N-acyloxazolidinone, a common transformation in natural product synthesis.
Experimental Protocol: Asymmetric Alkylation using a this compound-derived Chiral Auxiliary
Objective: To perform a diastereoselective alkylation of an N-acyl oxazolidinone derived from this compound.
Materials:
-
This compound-derived oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Lithium Enolate:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the this compound-derived N-acyl oxazolidinone and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi to a solution of diisopropylamine in anhydrous THF at -78 °C.
-
Slowly add the freshly prepared LDA solution to the oxazolidinone solution at -78 °C. Stir the resulting mixture for 30 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
To the enolate solution at -78 °C, add the alkyl halide dropwise.
-
Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (typically 1-4 hours).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization and Diastereomeric Ratio Determination:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio (d.r.) of the product by ¹H NMR or chiral HPLC analysis of the crude reaction mixture.
-
Causality behind Experimental Choices:
-
Low Temperature (-78 °C): The use of low temperatures is crucial for maintaining the kinetic control of the reaction, which is essential for achieving high diastereoselectivity. It also prevents side reactions such as enolate decomposition.
-
LDA as a Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, which ensures rapid and complete deprotonation to form the enolate without competing nucleophilic addition to the carbonyl group.
-
Anhydrous Conditions: All reagents and solvents must be anhydrous as the lithium enolate is highly reactive towards protic species like water, which would quench the enolate and reduce the yield of the desired product.
Conclusion
The successful sourcing of this compound for research and drug development is a multi-faceted process that extends beyond simply finding a supplier with the desired product in their catalog. A thorough understanding of the commercial landscape, a rigorous approach to quality control, and a clear comprehension of the material's application are all essential. By adopting the systematic approach outlined in this guide, researchers and drug development professionals can make informed decisions that will ultimately contribute to the success of their projects. The careful selection of a high-quality starting material like this compound is a critical first step in the synthesis of novel, life-changing therapeutics.
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Protheragen. This compound. [Link]
-
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da Silva, J. F. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Reddy, L. R. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(19), 11955-11963. [Link]
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PubChem. D-Methionine. [Link]
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D-Methioninol vs L-Methioninol stereochemistry
An In-depth Technical Guide to the Stereochemistry of D-Methioninol vs. L-Methioninol
Authored by a Senior Application Scientist
Introduction: The Significance of Chirality in Methioninol
In the landscape of pharmaceutical development and biochemical research, stereochemistry is not a mere academic curiosity; it is a fundamental determinant of molecular function. The spatial arrangement of atoms within a molecule can dictate its biological activity, metabolic pathway, and toxicological profile. This guide delves into the stereochemical nuances of this compound and L-Methioninol, the two enantiomers of 2-amino-4-(methylthio)butan-1-ol.
Derived from the essential amino acid methionine, methioninol isomers serve as critical chiral building blocks and pharmaceutical intermediates.[1][2] Understanding the distinct properties and applications inherent to their D- and L-configurations is paramount for researchers aiming to leverage these molecules in asymmetric synthesis, drug discovery, and materials science. This document provides a comprehensive analysis of their structures, synthesis, biological relevance, and the experimental methodologies required for their differentiation and utilization.
Part 1: A Comparative Overview of D- and L-Methioninol
At the heart of the distinction between D- and L-Methioninol is a single stereocenter at the second carbon (C2), the point of attachment for the amine group. This chirality dictates that the two molecules are non-superimposable mirror images of each other, a relationship known as enantiomerism.
Caption: General synthesis pathways for L- and this compound.
L-Methioninol Synthesis
L-Methioninol is synthesized from L-methionine, the naturally occurring and readily available enantiomer. L-methionine is a proteinogenic amino acid, meaning it is used in the biosynthesis of proteins. [3][4]Its abundance makes the synthesis of L-Methioninol economically favorable. The production of L-methionine can be achieved through microbial fermentation, which selectively produces the L-isomer. [5][6]
This compound Synthesis
Conversely, this compound is derived from D-methionine. D-methionine is not incorporated into proteins and is considered an "unnatural" amino acid, though it is found in some bacteria and plants. [7][8]Industrial production of methionine often results in a racemic mixture (DL-Methionine), from which the D-isomer must be separated, or it can be synthesized specifically. [9][10]The synthesis of D-methionine can also be achieved via enzymatic processes, for instance, through the biotransformation of D-methionine precursors. [11][12]
Experimental Protocol: Laboratory-Scale Reduction of L-Methionine to L-Methioninol
This protocol outlines a standard procedure for the reduction of the carboxylic acid group of L-methionine. The causality for choosing a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) lies in its high reactivity, which is necessary to efficiently reduce the stable carboxylate anion of the amino acid.
Self-Validation and Safety: This protocol incorporates steps for careful quenching and extraction to ensure the safe handling of reactive species and the isolation of a pure product. All operations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood by trained personnel.
Step-by-Step Methodology:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Reactant: L-Methionine (1.0 eq.) is slowly added portion-wise to the stirred suspension at 0 °C. Causality: Slow, cooled addition is crucial to control the exothermic reaction between the acidic proton of the carboxylic acid and the hydride.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching (Fieser workup): The flask is cooled to 0 °C in an ice bath. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Causality: This specific sequence is designed to precipitate the aluminum salts as a granular solid, facilitating easy filtration.
-
Filtration and Extraction: The resulting white precipitate is filtered off and washed thoroughly with THF. The combined filtrate is concentrated under reduced pressure. The residue is then dissolved in dichloromethane and washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield crude L-Methioninol. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
-
Characterization: The final product's identity and purity should be confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and measurement of its specific optical rotation.
Part 3: Applications and Biological Significance
The distinct stereochemistry of D- and L-Methioninol directly translates to their different roles and applications in research and industry.
L-Methioninol: The Biologically Congruent Building Block
Reflecting its origin from the natural L-methionine, L-Methioninol and its parent molecule are involved in numerous biological processes.
-
Pharmaceutical and Agrochemical Synthesis: L-Methioninol is a highly valued chiral building block. [1]Its defined stereocenter makes it an excellent starting material for the asymmetric synthesis of complex molecules, ensuring the production of enantiomerically pure compounds essential in drug development. [1]* Biochemical Research: As a derivative of L-methionine, it is used in studies related to amino acid metabolism and cellular processes. [1]L-methionine itself is a precursor to S-adenosylmethionine (SAMe), a key methyl donor in the body, and glutathione, a major endogenous antioxidant. [13][14][15]L-methionine exhibits antioxidant properties by scavenging free radicals and inducing protective enzymes like heme oxygenase-1. [16][17][18]* Industrial Applications: It is also utilized as a flavoring agent in the food industry. [1]
This compound: The "Unnatural" Isomer with Unique Potential
While not the "natural" form, the D-enantiomer has garnered significant interest for its unique therapeutic potential and applications.
-
Chiral Auxiliary: Like its L-counterpart, this compound is a crucial chiral auxiliary in asymmetric synthesis, enabling the creation of specific stereoisomers that may have desired pharmacological properties. [2]* Drug Development Intermediate: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of antioxidants and neuroprotective agents. [2]The use of D-amino acid derivatives like BOC-D-Methionine is a key strategy in modern peptide synthesis to create novel therapeutics. [19][20]* Therapeutic Research: Research into D-methionine has revealed promising therapeutic applications. It has been shown to protect against noise-induced and cisplatin-induced hearing loss by attenuating oxidative stress. [21]Furthermore, studies have indicated that D-methionine can inhibit the growth of certain tumor cells in vitro, suggesting a potential application in nutritional therapies for cancer patients. [21][22]this compound, as a direct derivative, is a valuable intermediate for developing drugs that capitalize on these protective and anti-proliferative effects.
-
Animal Nutrition: D-methionine can be converted into the L-form in the body, making it a viable nutritional supplement in animal feed to support growth. [2][10]
Part 4: Chiral Separation and Analysis
Verifying the enantiomeric purity of a methioninol sample is critical, as even small amounts of the undesired enantiomer can alter the efficacy and safety profile of a final drug product.
The primary challenge in separating enantiomers stems from their identical physical properties in an achiral environment. Therefore, separation requires the introduction of a chiral selector that interacts differently with each enantiomer, creating a transient diastereomeric complex. [23]
Methodologies for Chiral Resolution
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. It employs a chiral stationary phase (CSP) that contains a chiral selector immobilized on a solid support. As the racemic mixture of methioninol passes through the column, one enantiomer will have a stronger interaction with the CSP and thus a longer retention time, allowing for separation. [24][25]Various CSPs, such as those based on cyclodextrins or Cinchona alkaloids, are effective for separating amino acid derivatives. [26][27]* Capillary Electrophoresis (CE): In this technique, a chiral selector is added to the background electrolyte. The differential binding of the enantiomers to the selector results in different electrophoretic mobilities, leading to their separation. [24] The development of a robust analytical method for chiral separation is a self-validating system. Successful baseline resolution of the two enantiomers confirms both the efficacy of the method and the stereochemical identity of the peaks when compared against pure standards.
Conclusion
The distinction between this compound and L-Methioninol is a clear illustration of the principle that stereochemistry is central to molecular function. While both are structurally similar amino alcohols, their opposite configurations at the C2 stereocenter lead to distinct biological roles and industrial applications. L-Methioninol, derived from the natural L-methionine, is a cornerstone for building biologically relevant molecules and is integral to metabolic research. This compound, the "unnatural" isomer, offers unique therapeutic potential, particularly in otoprotection and oncology, and provides synthetic chemists with the mirror-image tool needed for comprehensive chiral synthesis. For researchers and drug development professionals, a thorough understanding and careful application of the correct stereoisomer are not just matters of purity, but fundamental requirements for success.
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L-Methionine | C5H11NO2S | CID 6137 - PubChem. [Link]
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D-Methionine | C5H11NO2S | CID 84815 - PubChem. [Link]
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Synthesis of L- and D-[methyl-11C]methionine - PubMed. [Link]
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Methionine – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]
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L-Methionine: Benefits and Innovations with Miniactives® TM Technology by IPS. [Link]
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A Comprehensive Technical Guide to the Thermochemical Properties of D-Methioninol for Pharmaceutical Development
This guide provides an in-depth framework for the determination and application of the thermochemical data of D-Methioninol, a critical chiral building block in pharmaceutical synthesis. Recognizing the current scarcity of publicly available thermodynamic data for this compound, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. It outlines both the experimental and computational methodologies necessary to establish a complete thermochemical profile, emphasizing the rationale behind procedural choices to ensure data integrity and applicability in process development, safety assessment, and formulation.
This compound ((R)-2-amino-4-(methylthio)-1-butanol) is a valuable amino alcohol derived from D-methionine. Its utility as a chiral auxiliary and a precursor in the synthesis of various pharmaceutical agents, including antioxidants and neuroprotective agents, is well-established.[1] A thorough understanding of its thermodynamic properties—such as enthalpy of formation, heat capacity, and phase behavior—is paramount for designing safe, efficient, and scalable manufacturing processes. This guide details the necessary protocols to bridge the existing data gap.
Core Molecular Data: this compound
A foundational understanding begins with the basic physicochemical properties of the molecule.
| Property | Value | Source |
| Chemical Formula | C₅H₁₃NOS | [1] |
| Molecular Weight | 135.23 g/mol | |
| CAS Number | 87206-44-8 | [1][2] |
| Appearance | Syrup, thick oil or crystals | [1] |
| Linear Formula | CH₃SCH₂CH₂CH(NH₂)CH₂OH | |
| Synonyms | (R)-2-Amino-4-methylthio-1-butanol, D-Met-ol | [1] |
Part 1: Experimental Determination of Thermochemical Properties
The cornerstone of any thermochemical dataset is high-quality experimental measurement. The following sections detail the critical experimental workflows required to characterize this compound.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the most crucial thermodynamic parameter, representing the energy change when a compound is formed from its constituent elements in their standard states. It is fundamental to calculating reaction enthalpies and assessing the energetic stability of a molecule. For organic compounds like this compound, this is most reliably determined via combustion calorimetry.
Causality of Experimental Choice: Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds. The complete combustion of the compound to well-defined final products (CO₂, H₂O, N₂, SO₂) allows for a precise measurement of the enthalpy of combustion (ΔcH°). The standard enthalpy of formation can then be derived using Hess's Law, leveraging the accurately known enthalpies of formation of the combustion products. This method provides a direct and highly accurate value for the solid-state material.
-
Sample Preparation:
-
A pellet of high-purity (>99.5%) this compound (approx. 1 g) is prepared. The mass is recorded to a precision of 0.01 mg.
-
The pellet is placed in a platinum crucible. A cotton fuse of known mass and combustion energy is placed in contact with the sample.
-
A small amount of water (typically 1 mL) is added to the bottom of the calorimetric bomb to ensure saturation of the final atmosphere and proper formation of nitric and sulfuric acids.
-
-
Calorimeter Setup:
-
The crucible is placed in the bomb, and the fuse is connected to the ignition electrodes.
-
The bomb is sealed and purged with high-purity oxygen before being pressurized to 30 atm.
-
The sealed bomb is submerged in a precisely known mass of water in the calorimeter's insulated vessel.
-
-
Measurement Cycle:
-
The system is allowed to equilibrate, and the initial temperature is monitored for a defined period to establish a baseline drift.
-
The sample is ignited via an electrical pulse through the fuse.
-
The temperature of the water is recorded at short intervals until it reaches a maximum and then begins to cool, establishing a post-combustion drift.
-
-
Data Analysis:
-
The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings (Regnault-Pfaundler correction).
-
The energy equivalent of the calorimeter (ε_cal) is determined separately using a certified standard, typically benzoic acid.
-
The total energy change (ΔU) is calculated: ΔU = ε_cal × ΔT.
-
Corrections are applied for the ignition energy and the combustion of the fuse.
-
Further corrections (Washburn corrections) are made for the formation of nitric acid (from residual N₂) and sulfuric acid (from the sulfur in this compound).
-
The standard internal energy of combustion (ΔcU°) is calculated per mole of the sample.
-
The standard enthalpy of combustion (ΔcH°) is then calculated using the relation ΔH = ΔU + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction.
-
Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law: ΔfH°(C₅H₁₃NOS) = 5ΔfH°(CO₂, g) + 6.5ΔfH°(H₂O, l) + ΔfH°(H₂SO₄, aq) - 0.5ΔfH°(N₂, g) - ΔcH°(C₅H₁₃NOS)
-
Caption: Figure 1: Workflow for Enthalpy of Formation Determination.
Heat Capacity (Cp) and Phase Transitions
Heat capacity is a measure of the amount of heat required to raise the temperature of a substance by one degree. It is essential for calculating changes in enthalpy and entropy over different temperatures. Differential Scanning Calorimetry (DSC) is the primary technique for measuring heat capacity and for identifying and quantifying phase transitions, such as melting (fusion) and solid-solid transitions, which are critical for understanding polymorphism and physical stability.[3]
Causality of Experimental Choice: DSC offers high sensitivity and requires only a small amount of sample.[3] It directly measures the heat flow to or from a sample as a function of temperature, allowing for the precise determination of transition temperatures and enthalpies.[4] Running a concurrent Thermogravimetric Analysis (TGA) is crucial to distinguish true phase transitions from decomposition events. For materials that might decompose upon melting, advanced techniques like Fast Scanning Calorimetry (FSC) can be invaluable.[5][6]
-
Sample Preparation:
-
A small amount of this compound (2-5 mg) is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed to prevent any loss of volatile components during heating.
-
-
TGA Analysis:
-
A separate sample is run in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The TGA thermogram (mass vs. temperature) is recorded to identify the onset temperature of decomposition. This information is crucial for setting the upper temperature limit for the DSC experiments.
-
-
DSC for Phase Transitions:
-
The sealed DSC pan and an empty reference pan are placed in the DSC cell.
-
The sample is subjected to a controlled heating and cooling cycle (e.g., heat from 25 °C to just below the decomposition temperature at 10 °C/min, cool, and reheat).
-
The resulting thermogram (heat flow vs. temperature) is analyzed. Peaks in the heat flow correspond to thermal events.
-
Melting Point (T_fus): Determined as the onset or peak temperature of the melting endotherm.
-
Enthalpy of Fusion (Δ_fusH): Calculated by integrating the area of the melting peak.
-
Solid-Solid Transitions: May appear as smaller endothermic or exothermic peaks at temperatures below the melting point.
-
-
DSC for Heat Capacity (Cp):
-
A three-step procedure is typically used: a. Run a baseline with two empty pans. b. Run a sapphire standard of known mass and heat capacity. c. Run the this compound sample.
-
The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard at a given temperature, after subtracting the baseline. This is repeated across the desired temperature range.
-
Caption: Figure 2: Workflow for Thermal Analysis (DSC/TGA).
Part 2: Computational Thermochemistry
Computational methods provide a powerful complement to experimental studies. They can be used to predict thermochemical properties that are difficult to measure experimentally (e.g., for unstable intermediates) and to provide a theoretical basis for understanding the experimental results. High-level quantum chemical calculations are particularly effective for this purpose.
Causality of Method Choice: High-accuracy composite methods like Gaussian-n (G4, G3) theories are designed to approximate very high-level electronic structure calculations at a manageable computational cost.[7] They achieve this by combining calculations at different levels of theory and basis sets to extrapolate to a highly accurate energy. This approach is necessary because single, lower-level calculations often fail to capture the subtle electron correlation effects that are crucial for accurate thermochemical predictions.
-
Conformational Analysis:
-
The three-dimensional structure of this compound is built.
-
A systematic conformational search is performed using a low-cost method (e.g., molecular mechanics or semi-empirical methods) to identify all low-energy conformers. The presence of rotatable bonds makes this a critical first step.
-
-
Geometry Optimization and Frequency Calculation:
-
The lowest-energy conformers are then subjected to geometry optimization and vibrational frequency calculations using a more robust level of theory, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
The absence of imaginary frequencies confirms that a true energy minimum has been found. The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
-
High-Level Single-Point Energy Calculations:
-
A series of high-level single-point energy calculations are performed on the optimized geometries, as prescribed by the chosen composite method (e.g., G4). These calculations typically involve methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CCSD(T)) with large basis sets.
-
-
Calculation of Thermochemical Properties:
-
The final G4/G3 energy is combined with the scaled ZPVE and thermal corrections from the frequency calculation to yield the gas-phase enthalpy of formation (ΔfH°₂₉₈(g)).
-
Standard entropy (S°₂₉₈) and heat capacity (Cp(T)) are also calculated from the vibrational, translational, and rotational partition functions derived from the frequency calculation.
-
Caption: Figure 3: Workflow for Computational Thermochemistry.
Part 3: Data Synthesis and Validation
A robust thermochemical dataset relies on the synergy between experimental and computational results. The values obtained from each workflow should be critically compared to establish a self-validating system.
Cross-Validation Strategy:
-
Gas-Phase vs. Solid-State Enthalpy: The gas-phase enthalpy of formation calculated computationally (ΔfH°(g)) can be compared with an experimentally derived gas-phase value. This requires measuring the enthalpy of sublimation (ΔsubH°), for which techniques like Knudsen effusion mass spectrometry or transpiration methods can be used.[7] The relationship is: ΔfH°(g) = ΔfH°(s) + ΔsubH° A close agreement between the computationally predicted and experimentally derived gas-phase values provides strong validation for both the combustion calorimetry result and the computational model.
-
Heat Capacity: The heat capacity values measured by DSC in the solid state can be compared with theoretically calculated solid-state heat capacities (which are more complex than gas-phase calculations but feasible). At a minimum, the trend of Cp with temperature from both methods should be comparable.
Summary of Target Thermochemical Data
The comprehensive research program outlined in this guide will yield the following critical thermochemical data for this compound.
| Parameter | Symbol | Method of Determination | Importance in Drug Development |
| Standard Enthalpy of Formation (solid) | ΔfH°(s) | Combustion Calorimetry | Reaction engineering, safety analysis (exothermicity) |
| Melting Temperature | T_fus | Differential Scanning Calorimetry (DSC) | Physical stability, formulation, purification |
| Enthalpy of Fusion | Δ_fusH | Differential Scanning Calorimetry (DSC) | Polymorph screening, solubility modeling |
| Heat Capacity (solid) | Cp(s) | Differential Scanning Calorimetry (DSC) | Thermodynamic calculations, process modeling |
| Decomposition Temperature | T_d | Thermogravimetric Analysis (TGA) | Process safety, stability limits |
| Enthalpy of Sublimation | ΔsubH° | Vapor Pressure Measurement | Lyophilization, purification, volatility |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Quantum Chemistry (G4/G3) | Model validation, bond energy analysis |
| Standard Entropy (gas) | S°(g) | Quantum Chemistry (G4/G3) | Gibbs free energy calculations, reaction spontaneity |
| Heat Capacity (gas) | Cp(g) | Quantum Chemistry (G4/G3) | Thermodynamic calculations at various temperatures |
By systematically applying the methodologies described in this guide, researchers and drug development professionals can generate the essential thermochemical data for this compound. This will enable a deeper understanding of its properties, leading to more robust, safe, and efficient pharmaceutical development processes.
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An In-Depth Technical Guide to the Crystal Structure Analysis of D-Methioninol
Introduction
D-Methioninol, the chiral amino alcohol derived from D-methionine, is a valuable building block in synthetic organic chemistry and drug development. Its structural properties, particularly in the solid state, are of paramount importance for understanding its reactivity, stability, and potential for polymorphism. The precise three-dimensional arrangement of atoms in a crystalline solid, known as the crystal structure, governs many of its bulk properties, including melting point, solubility, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is a prerequisite for rational drug design, formulation, and ensuring the consistency of active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive walkthrough of the process of determining the crystal structure of this compound, from the initial synthesis and crystallization to the final analysis and interpretation of the crystallographic data. While a definitive crystal structure for this compound is not widely available in open-access databases, this guide serves as a detailed procedural framework for researchers and scientists, outlining the necessary steps and the scientific rationale behind them. We will proceed as a hypothetical case study, detailing the complete workflow for a successful single-crystal X-ray diffraction (SC-XRD) analysis.
Synthesis and Crystallization of this compound
The journey to a crystal structure begins with the synthesis of the compound and, critically, the growth of high-quality single crystals.
Synthesis of this compound from D-Methionine
A common and effective method for the synthesis of this compound is the reduction of the carboxylic acid moiety of D-methionine. A plausible synthetic route is as follows:
-
Protection of the amine group: To prevent side reactions, the amino group of D-methionine is first protected, for example, as a tert-butyloxycarbonyl (Boc) derivative.
-
Activation of the carboxylic acid: The protected D-methionine is then reacted with a coupling agent, such as ethyl chloroformate, to form a mixed anhydride.
-
Reduction to the alcohol: The activated carboxyl group is subsequently reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
-
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
The purity of the synthesized this compound is crucial for successful crystallization and should be confirmed by techniques such as NMR spectroscopy and mass spectrometry. A purity of >98% is recommended before proceeding.[1]
Growing Single Crystals of this compound
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[2] An ideal crystal for SC-XRD should be well-formed, free of defects, and typically have dimensions in the range of 0.1-0.3 mm.[3][4] Several crystallization techniques can be employed for small organic molecules like this compound.[5][6]
1.2.1. Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Begin by testing the solubility of this compound in a range of solvents of varying polarity (e.g., ethanol, methanol, ethyl acetate, acetone, water). An ideal solvent is one in which the compound is moderately soluble at room temperature and highly soluble when heated.[7]
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of this compound in the chosen solvent at an elevated temperature.
-
Filtration: Filter the hot solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Transfer the filtered solution to a clean vial, cover it with a cap containing a few pinholes to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[2]
1.2.2. Alternative Crystallization Techniques
If slow evaporation is unsuccessful, other methods such as vapor diffusion or solvent layering can be attempted.[2][6] In vapor diffusion, a solution of this compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of this compound and promoting crystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[8]
Fundamental Principles
The technique is based on the principle of Bragg's Law, which describes the constructive interference of X-rays scattered by the planes of atoms in a crystal lattice.[3][8]
Bragg's Law: nλ = 2d sin(θ)
Where:
-
n is an integer
-
λ is the wavelength of the X-rays
-
d is the spacing between the crystal lattice planes
-
θ is the angle of incidence of the X-rays
By systematically rotating the crystal and measuring the angles and intensities of the diffracted X-rays, a three-dimensional map of the electron density within the crystal can be constructed.
Experimental Workflow for SC-XRD
The following is a step-by-step protocol for the collection of diffraction data from a this compound crystal.
2.2.1. Step 1: Crystal Selection and Mounting
-
Under a polarizing microscope, select a single crystal of this compound that is clear, has well-defined faces, and is free from cracks or other defects.[9]
-
Carefully mount the selected crystal on the tip of a glass fiber or a cryo-loop using a minimal amount of an appropriate adhesive (e.g., epoxy or oil).[4]
-
Mount the fiber onto a goniometer head, which will allow for the precise rotation of the crystal in the X-ray beam.[3]
2.2.2. Step 2: Data Collection
-
Instrument Setup: The goniometer head is mounted on the diffractometer. A modern diffractometer consists of an X-ray source (commonly Mo-Kα or Cu-Kα radiation), the goniometer for sample orientation, and a detector (e.g., a CCD or CMOS detector).[4][8]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the determined crystal system, a data collection strategy is devised to measure a complete and redundant set of diffraction intensities. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[10]
-
Data Acquisition: The diffraction data are collected as a series of images, with each image corresponding to a small rotation of the crystal. The data collection process can take several hours.[9]
2.2.3. Step 3: Data Processing
-
Integration: The raw diffraction images are processed to determine the intensity and position of each diffraction spot.[11]
-
Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in X-ray beam intensity and crystal decay. An absorption correction is applied to account for the absorption of X-rays by the crystal itself.
Structure Solution and Refinement
Once a high-quality dataset has been collected and processed, the next step is to determine the arrangement of atoms in the crystal.
The Phase Problem
While the intensities of the diffracted X-rays are measured, the phase information is lost during the experiment. This is known as the "phase problem" in crystallography.[3][12] To solve the crystal structure, these phases must be determined.
Structure Solution
For small molecules like this compound, the phase problem is typically solved using direct methods .[12] These methods use statistical relationships between the measured intensities to derive a set of initial phases. This allows for the calculation of an initial electron density map.
Structure Refinement
The initial atomic model obtained from the electron density map is then refined using a process of least-squares minimization.[12] This iterative process adjusts the atomic positions, occupancies, and thermal parameters to improve the agreement between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|) from the model.
The quality of the refinement is monitored using several indicators, most notably the R-factor (or residual factor):
R = Σ ||F_obs| - |F_calc|| / Σ |F_obs|
A lower R-factor indicates a better fit between the model and the experimental data. For a well-refined small molecule structure, an R-factor below 5% (0.05) is generally considered good.
Hypothetical Crystal Structure of this compound
The final result of a successful crystal structure analysis is a Crystallographic Information File (CIF).[13][14] This file contains all the relevant information about the crystal structure and the experiment.[15][16] Below is a table of hypothetical but realistic crystallographic data for this compound.
Crystallographic Data Table
| Parameter | Hypothetical Value for this compound |
| Chemical Formula | C₅H₁₃NOS |
| Formula Weight | 135.23 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 8.45 |
| c (Å) | 15.21 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 756.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.188 |
| R-factor (R1) | 0.042 |
| Goodness-of-fit (GOF) | 1.05 |
Analysis of the Molecular Structure
The refined crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the expected molecular geometry of this compound. The chirality at the C2 carbon would be unambiguously determined as (R).
Intermolecular Interactions and Crystal Packing
As an amino alcohol, this compound is capable of forming strong hydrogen bonds through its hydroxyl (-OH) and amino (-NH₂) groups.[17][18][19] The analysis of the crystal packing would likely reveal an extensive network of intermolecular hydrogen bonds.[20] These interactions are critical in dictating the overall crystal structure and the material's physical properties.
A plausible hydrogen bonding scheme would involve the hydroxyl group of one molecule acting as a hydrogen bond donor to the amino group of a neighboring molecule, and the amino group, in turn, donating its protons to the hydroxyl and amino groups of other adjacent molecules. This would create a robust three-dimensional network.
Conclusion
The determination of the crystal structure of this compound through single-crystal X-ray diffraction is a meticulous but invaluable process. It provides definitive proof of the molecular structure, stereochemistry, and a detailed understanding of the intermolecular forces that govern its solid-state properties. This knowledge is fundamental for researchers in medicinal chemistry and materials science, enabling the rational design of new pharmaceuticals and materials with tailored properties. The workflow and principles outlined in this guide provide a robust framework for the successful crystallographic analysis of this compound and other small organic molecules.
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Unlocking the Mirror World: A Technical Guide to D-Amino Acid Derivatives in Research
In the landscape of peptide and protein research, the exclusive focus on L-amino acids, the canonical building blocks of life, is giving way to a more nuanced understanding of the power of their chiral counterparts: D-amino acids.[1][2][3][4] Once considered biological rarities, D-amino acid derivatives are now recognized as potent tools for enhancing the therapeutic potential of peptides, probing biological systems, and developing novel biomaterials.[1][5][6] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles, methodologies, and applications of D-amino acid derivatives.
The Chirality Advantage: Why D-Amino Acids Matter
All standard α-amino acids, with the exception of glycine, are chiral molecules existing as two non-superimposable mirror images, or enantiomers: the L (levorotatory) and D (dextrorotatory) forms.[4][7][8] While life on Earth is overwhelmingly homochiral, with proteins and peptides almost exclusively composed of L-amino acids, the strategic incorporation of D-amino acids offers a distinct advantage: enzymatic stability .[1][5][9][10][11]
Proteases, the enzymes responsible for peptide and protein degradation, have active sites stereochemically configured to recognize and cleave peptide bonds involving L-amino acids.[5][9][11] The introduction of a D-amino acid disrupts this specific recognition, creating a steric hindrance that renders the peptide bond resistant to cleavage.[11] This fundamental principle is the cornerstone of the utility of D-amino acid derivatives in research and drug development.[9][10]
Key Advantages of Incorporating D-Amino Acids:
| Feature | Consequence | Impact on Research & Drug Development |
| Enhanced Proteolytic Resistance | Increased in vivo half-life.[9][10][12] | Improved bioavailability and prolonged therapeutic effect of peptide drugs.[10][13] |
| Altered Biological Activity | Can modulate receptor binding and signaling.[12] | Development of agonists, antagonists, and enzyme inhibitors with novel properties.[10] |
| Unique Conformational Properties | Can induce specific secondary structures (e.g., β-turns).[12] | Design of peptides with constrained and predictable three-dimensional shapes. |
| Reduced Immunogenicity | Less likely to be recognized by the immune system.[12] | Development of safer peptide-based therapeutics. |
Synthesis of Peptides Containing D-Amino Acid Derivatives
The primary methodology for incorporating D-amino acids into peptides is Solid-Phase Peptide Synthesis (SPPS) .[12][14][15][16] This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, providing precise control over the sequence and the exact position of D-amino acid incorporation.[14]
Fmoc/tBu Solid-Phase Peptide Synthesis Workflow
The most common strategy for SPPS is the Fmoc/tBu approach, which utilizes an acid-labile resin and Fmoc-protected amino acids.[9][14]
Experimental Protocol: Standard Fmoc-SPPS Cycle for D-Amino Acid Incorporation
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's free amine by treating it with a 20% solution of piperidine in DMF.[15] This exposes the amine for the next coupling step.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected D-amino acid using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[15] Add this activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[12][15]
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS).
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Applications in Drug Discovery and Development
The unique properties of D-amino acid derivatives have led to their widespread application in the development of novel therapeutics.[17][]
Enhancing the Stability of Peptide Drugs
A major hurdle in the clinical development of peptide-based drugs is their rapid degradation by proteases, leading to short in vivo half-lives.[9] The incorporation of D-amino acids is a powerful strategy to overcome this limitation.[1][9][10] For example, replacing L-amino acids with their D-counterparts at protease-sensitive sites can dramatically increase the stability and bioavailability of therapeutic peptides.[10][]
Modulating Biological Activity
The stereochemistry of amino acids is critical for their interaction with biological targets.[7] Replacing an L-amino acid with a D-amino acid can alter the peptide's conformation and its binding affinity for receptors or enzymes.[12] This allows for the fine-tuning of a peptide's biological activity, leading to the development of more potent and selective agonists or antagonists.
A notable strategy is the creation of retro-inverso peptides , where the sequence is reversed and all L-amino acids are replaced with D-amino acids.[1][13] This can sometimes mimic the side-chain topology of the original L-peptide while having a reversed backbone, leading to high biological activity and exceptional proteolytic resistance.[13]
The Role of D-Amino Acid Oxidase (DAAO)
D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[20][21][22] DAAO plays a crucial role in regulating the levels of D-amino acids in the body, particularly D-serine in the central nervous system.[21][22][23]
D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is vital for synaptic plasticity, learning, and memory.[22] Dysregulation of D-serine levels has been implicated in neuropsychiatric disorders such as schizophrenia.[22][24] Consequently, inhibitors of DAAO are being actively investigated as potential therapeutics to increase D-serine levels and restore normal NMDA receptor function.[22][24]
Caption: The role of D-Amino Acid Oxidase (DAAO) in D-serine metabolism and its inhibition.
Analytical Techniques for D-Amino Acid Analysis
The accurate quantification of D-amino acids is crucial for both basic research and clinical applications. Several analytical techniques are employed for this purpose, each with its own advantages and limitations.
Chromatographic Methods
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used techniques for D-amino acid analysis.[25][26] These methods offer high sensitivity, selectivity, and the ability to analyze complex biological matrices.[25][27] Chiral separation is typically achieved through the use of chiral columns or by derivatizing the amino acids with a chiral reagent prior to analysis.[27]
Capillary Electrophoresis (CE) is another valuable technique, particularly for its high separation efficiency and low sample consumption.[25]
Comparative Overview of Analytical Methods for D-Amino Acid Quantification:
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Sensitivity | High to very high | High | Moderate to high |
| Selectivity | Very high | Very high | High |
| Sample Throughput | Moderate to high | Moderate | High |
| Derivatization | Often required for chiral separation | Required for volatility and chiral separation[26] | Often required for detection |
| Matrix Effects | Can be significant[27] | Less prone to matrix effects | Minimal matrix effects |
Experimental Protocol: General Workflow for LC-MS Analysis of D-Amino Acids
-
Sample Preparation: For protein-bound amino acids, perform acid hydrolysis, often using deuterated acid to monitor for racemization during the process.[28] For free amino acids in biological fluids, deproteinization followed by solid-phase extraction (SPE) is common to remove interfering substances.[26]
-
Derivatization: React the amino acid sample with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard reverse-phase column.
-
LC Separation: Inject the derivatized sample onto an HPLC system equipped with a C18 column. Use a gradient elution program with a suitable mobile phase (e.g., acetonitrile and water with a modifier like formic acid) to separate the diastereomers.
-
MS Detection: Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of the target D- and L-amino acid derivatives.
-
Data Analysis: Quantify the amount of each D-amino acid by comparing its peak area to that of a corresponding internal standard and a standard curve.
Conclusion and Future Perspectives
The incorporation of D-amino acid derivatives has moved from a niche chemical curiosity to a mainstream strategy in peptide research and drug development.[1][6] Their ability to confer proteolytic stability is a game-changer for the therapeutic potential of peptides.[5][9][10] As our understanding of the biological roles of endogenous D-amino acids and the enzymes that regulate them, such as DAAO, continues to grow, so too will the opportunities for novel therapeutic interventions.[21][29] The continued development of efficient synthetic methods and sensitive analytical techniques will further empower researchers to explore the vast and promising landscape of the "mirror world" of D-amino acids.
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Wang, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]
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Khoronenkova, S. V., & Tishkov, V. I. (2008). D-amino acid oxidase: physiological role and applications. Biochemistry (Moscow), 73(13), 1511-1518. [Link]
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Mezo, G., et al. (2003). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science, 9(4), 226-237. [Link]
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Khoronenkova, S. V., & Tishkov, V. I. (2008). D-amino acid oxidase: physiological role and applications. PubMed. [Link]
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Pollegioni, L., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 103. [Link]
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Wang, Y., et al. (2025). [Applications and synthesis of D-amino acids]. PubMed. [Link]
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Pollegioni, L., et al. (2019). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]
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Armstrong, D. W., & Zhou, Y. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International, 35(8), 346-353. [Link]
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Giebułtowicz, J., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Molecules, 25(5), 1226. [Link]
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Methodological & Application
D-Methioninol as a chiral auxiliary in asymmetric synthesis.
Important Consideration: The thioether moiety in the methionine side chain is sensitive to certain harsh oxidative or reductive conditions. Cleavage methods should be chosen accordingly. For instance, strongly oxidative conditions not intended for the main transformation should be avoided to prevent unwanted oxidation of the sulfur atom. Similarly, reagents like Raney Nickel would reduce the thioether. The conditions listed above are generally mild and compatible. For cleavage of methionine-containing peptides, cyanogen bromide is often used to specifically target the thioether, but this is a destructive method not suitable for auxiliary recovery. [13]
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Application Notes and Protocols for D-Methioninol in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the application of D-Methioninol as a chiral precursor in asymmetric aldol reactions, a cornerstone of stereoselective carbon-carbon bond formation. While direct organocatalytic use of this compound is an emerging area, its primary and most robust application lies in its conversion to a chiral auxiliary, specifically a recyclable oxazolidinone. This approach offers predictable and high levels of stereocontrol, making it an invaluable tool in the synthesis of complex chiral molecules, including pharmaceutical intermediates. We will detail the synthesis of the this compound-derived oxazolidinone auxiliary, provide a step-by-step protocol for its use in a representative aldol reaction, and discuss the mechanistic basis for the observed stereoselectivity.
Introduction: The Strategic Advantage of Chiral Amino Alcohols in Aldol Reactions
The aldol reaction, which forges a β-hydroxy carbonyl moiety, is fundamental to organic synthesis.[1] Achieving control over the absolute stereochemistry of the two newly formed stereocenters is a significant challenge. Chiral auxiliaries, temporary stereogenic units incorporated into a substrate, offer a powerful solution by guiding the reaction pathway towards a specific diastereomer.[2][3]
Amino acids and their derivatives, readily available from the chiral pool, are premier starting materials for the synthesis of these auxiliaries. This compound, derived from the non-proteinogenic D-methionine, offers a unique combination of steric and electronic properties. Its sulfur-containing side chain can influence the steric environment of the reactive center and offers potential for further functionalization. By converting this compound into a rigid oxazolidinone structure, we can leverage its inherent chirality to achieve high levels of asymmetric induction in aldol reactions.[2]
Mechanistic Rationale: The Zimmerman-Traxler Model in Action
The stereochemical outcome of aldol reactions using oxazolidinone auxiliaries is reliably predicted by the Zimmerman-Traxler transition state model.[2] This model posits a closed, six-membered, chair-like transition state where the metal enolate and the aldehyde are coordinated to a central metal atom, typically boron.
The key to stereocontrol lies in the steric influence of the substituent at the C4 position of the oxazolidinone ring (derived from the this compound side chain). This group forces the R group of the aldehyde into an equatorial position to minimize 1,3-diaxial interactions, thereby dictating the facial selectivity of the enolate's attack on the aldehyde.[3] The formation of a (Z)-enolate, typically achieved using dibutylboron triflate and a hindered base, leads preferentially to the syn-aldol product.[2]
Below is a visualization of the workflow for synthesizing and utilizing the this compound-derived chiral auxiliary.
Caption: Workflow for this compound Auxiliary Synthesis and Use.
Experimental Protocols
Part A: Synthesis of the this compound-Derived Oxazolidinone Auxiliary
This protocol outlines the conversion of this compound to its corresponding oxazolidinone, which serves as the chiral auxiliary.
Materials:
-
This compound
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of triphosgene (0.4 eq) or CDI (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure oxazolidinone.
Part B: N-Acylation of the Chiral Auxiliary
This step attaches the desired propionyl group, which will form the enolate.
Materials:
-
This compound-derived oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to obtain the N-propionyl oxazolidinone.
Part C: Asymmetric Aldol Reaction
This is the core protocol for the stereoselective aldol addition.
Materials:
-
N-propionyl this compound-derived oxazolidinone
-
Dibutylboron triflate (Bu2BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Dichloromethane (DCM), anhydrous
-
Phosphate buffer (pH 7), Methanol
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM (ca. 0.1 M) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add Bu2BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes to form the (Z)-boron enolate.
-
Add the aldehyde (1.5 eq) dropwise.
-
Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Stir vigorously for 15 minutes.
-
Concentrate the mixture to remove most of the organic solvents.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the aldol adduct. The diastereomeric ratio (d.r.) can be determined by 1H NMR analysis of the crude product.
Part D: Auxiliary Cleavage and Recovery
This final step removes the auxiliary to yield the chiral product and allows for the recycling of the valuable auxiliary.
Materials:
-
Aldol adduct
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aq. solution)
-
Tetrahydrofuran (THF), Water
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of LiOH (2.0 eq).
-
Stir at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove THF.
-
Extract the aqueous layer with DCM (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1N HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x) to isolate the chiral β-hydroxy acid product.
Expected Results and Data Analysis
The use of this compound-derived oxazolidinone auxiliaries is expected to provide high levels of stereoselectivity. The following table presents anticipated results for the reaction of the N-propionyl auxiliary with various aldehydes, based on established data for similar systems.
| Entry | Aldehyde (RCHO) | Product | Yield (%) | d.r. (syn:anti) | ee (%) [syn] |
| 1 | Isobutyraldehyde | syn-β-hydroxy acid | >85 | >98:2 | >99 |
| 2 | Benzaldehyde | syn-β-hydroxy acid | >90 | >97:3 | >99 |
| 3 | Acetaldehyde | syn-β-hydroxy acid | >80 | >95:5 | >98 |
| 4 | Crotonaldehyde | syn-β-hydroxy acid | >75 | >96:4 | >98 |
Note: These are representative values. Actual results may vary based on reaction scale and purity of reagents.
The diastereomeric ratio can be determined by analyzing the crude reaction mixture using high-field 1H NMR spectroscopy. The enantiomeric excess of the final product, after cleavage of the auxiliary, should be determined by chiral HPLC or by conversion to a diastereomeric derivative (e.g., a Mosher's ester) followed by NMR or GC analysis.
Mechanistic Visualization
The stereochemical outcome is dictated by the chair-like transition state. The bulky substituent derived from this compound's side chain orients the approach of the aldehyde.
Caption: Zimmerman-Traxler model for the aldol reaction.
Note: A proper chemical drawing tool would be used to generate the image for the transition state structure.
Conclusion
This compound serves as an effective and accessible chiral precursor for the synthesis of oxazolidinone auxiliaries. These auxiliaries, when employed in aldol reactions, provide a reliable and highly stereoselective route to chiral β-hydroxy carbonyl compounds. The protocols detailed herein offer a robust framework for researchers in organic synthesis and drug development to access enantiomerically enriched building blocks for complex molecule synthesis. The predictable stereochemical outcome, governed by the Zimmerman-Traxler model, and the ability to recover the chiral auxiliary make this a powerful and practical synthetic strategy.
References
- List, B. (2010). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5471-5559.
- Palomo, C., Oiarbide, M., & García, J. M. (2004). The aldol reaction: a story of stereocontrol.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acyloxazolidinones and N-Acylthiazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192-4193.
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2002). The Selective Aldol Reaction. Retrieved from [Link]
-
Evans, D. A. (n.d.). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Retrieved from [Link](A representative link to a relevant educational video would be inserted here).
- Ghosh, A. K., & Fidanze, S. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 1(1), 13-15.
- Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 128(3), 734-735.
Sources
Application Notes and Protocols: D-Methioninol Mediated Synthesis of Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Expanding Chemical Space of the Proteome
Non-natural amino acids (nnAAs) represent a cornerstone of modern medicinal chemistry and chemical biology. Their incorporation into peptides and proteins can confer enhanced metabolic stability, novel structural constraints, and unique functionalities, making them invaluable tools in drug discovery and the development of new biomaterials.[1] The stereoselective synthesis of these building blocks is, therefore, a critical challenge. One powerful strategy for controlling stereochemistry is the use of chiral auxiliaries, which are temporarily incorporated into a molecule to direct the formation of a new stereocenter.[2]
This guide details the application of D-Methioninol, a readily available and inexpensive chiral amino alcohol derived from the natural amino acid D-methionine, as a chiral auxiliary for the asymmetric synthesis of a diverse range of non-natural α-amino acids. We will explore its use in diastereoselective alkylation and Michael addition reactions, providing detailed protocols and explaining the underlying principles of stereochemical control.
Core Principle: The this compound-Derived Oxazolidinone Auxiliary
The hydroxyl and amine functionalities of this compound allow for its straightforward conversion into a rigid heterocyclic system, typically an oxazolidinone. This is achieved by reaction with phosgene or a phosgene equivalent, such as carbonyldiimidazole or diethyl carbonate.[3] The resulting oxazolidinone serves as a chiral scaffold. For the synthesis of α-amino acids, a glycine unit is N-acylated onto the oxazolidinone. The bulky side chain of the this compound auxiliary (the methylthioethyl group) effectively shields one face of the corresponding enolate, directing the approach of electrophiles to the opposite face, thus ensuring high diastereoselectivity.
Caption: Formation of the this compound-derived chiral auxiliary.
Diastereoselective Alkylation for the Synthesis of α-Alkyl Amino Acids
One of the most common methods for introducing side-chain diversity is the alkylation of a chiral glycine enolate. The this compound auxiliary provides excellent stereocontrol in this transformation. The following protocol outlines a general procedure for the synthesis of a variety of α-alkyl amino acids.
Experimental Workflow: Alkylation
Caption: Workflow for diastereoselective alkylation.
Protocol 1: Diastereoselective Alkylation
Step 1: Synthesis of the N-Glycyl this compound Auxiliary
-
N-Acylation: To a solution of the this compound-derived oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 equiv) dropwise. Stir for 30 minutes. Add a solution of bromoacetyl bromide (1.1 equiv) in THF. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Azide Displacement: Dissolve the N-bromoacetyl auxiliary (1.0 equiv) in dimethylformamide (DMF) and add sodium azide (1.5 equiv). Heat the mixture to 60 °C and stir for 12 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The resulting N-azidoacetyl product is then reduced to the N-glycyl auxiliary, for example, by hydrogenation over palladium on carbon.
Step 2: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the N-glycyl auxiliary (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) as a 1 M solution in THF dropwise. Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the desired alkyl halide (R-X) (1.2 equiv) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The diastereomeric excess of the crude product can be determined by ¹H NMR or HPLC analysis. Purification is typically achieved by flash column chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the purified alkylated adduct (1.0 equiv) in a 3:1 mixture of THF and water. Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (2.0 equiv).
-
Stir the reaction vigorously at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite. Acidify the mixture with 1 M HCl and extract to remove the cleaved auxiliary.
-
The aqueous layer containing the desired amino acid can be purified by ion-exchange chromatography.
Mechanistic Insight: Stereochemical Control
The high diastereoselectivity of the alkylation is attributed to the steric hindrance provided by the methylthioethyl group at the C4 position of the oxazolidinone ring. Upon formation of the Z-enolate, the auxiliary's side chain effectively blocks the si-face, directing the incoming electrophile to the re-face.
Caption: Proposed model for stereocontrol in alkylation.
Expected Outcomes
| Electrophile (R-X) | Product Side Chain (R) | Typical Yield (%) | Diastereomeric Excess (%) |
| Benzyl bromide | Benzyl | 85-95 | >98 |
| Iodomethane | Methyl | 90-98 | >98 |
| Allyl bromide | Allyl | 80-90 | >98 |
| Propargyl bromide | Propargyl | 75-85 | >95 |
Diastereoselective Michael Addition for β-Functionalized Amino Acids
The chiral enolate derived from the this compound auxiliary can also undergo conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors), providing access to γ-keto-α-amino acids and other β-functionalized analogs.
Protocol 2: Diastereoselective Michael Addition
Step 1: Enolate Formation
-
Follow the same procedure as in Protocol 1, Step 2, to generate the chiral enolate solution at -78 °C.
Step 2: Michael Addition
-
To the pre-formed enolate solution at -78 °C, add a solution of the Michael acceptor (e.g., methyl vinyl ketone, acrolein) (1.2 equiv) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and proceed with the work-up as described in Protocol 1.
Step 3: Auxiliary Cleavage
-
The cleavage of the Michael adduct is performed using the same LiOH/H₂O₂ conditions as described in Protocol 1.
Expected Outcomes for Michael Addition
| Michael Acceptor | Product | Typical Yield (%) | Diastereomeric Excess (%) |
| Methyl vinyl ketone | γ-Keto-norleucine derivative | 70-85 | >95 |
| Acrylonitrile | β-Cyano-alanine derivative | 65-80 | >95 |
| Diethyl maleate | β-Carboxy-aspartate derivative | 60-75 | >90 |
Conclusion
The use of this compound as a chiral auxiliary offers a robust and cost-effective method for the asymmetric synthesis of a wide array of non-natural amino acids. The straightforward protocols for both alkylation and Michael addition, coupled with the high levels of diastereoselectivity and the reliable cleavage of the auxiliary, make this a valuable tool for researchers in drug discovery and chemical biology. The principles outlined in these application notes provide a solid foundation for the synthesis of custom amino acids to explore new chemical and biological landscapes.
References
-
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (n.d.). National Institutes of Health. [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (n.d.). National Institutes of Health. [Link]
-
Asymmetric synthesis of unusual α-amino acids. (2003). Royal Society of Chemistry. [Link]
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Google Books.
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (1987). Semantic Scholar. [Link]
-
Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones. (n.d.). ouci.u-tokyo.ac.jp. [Link]
-
Chiral auxiliary. (n.d.). In Wikipedia. [Link]
-
The asymmetric synthesis of amino acids via glycine enolates. (n.d.). Colorado State University. [Link]
-
Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. (n.d.). National Institutes of Health. [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). Washington University in St. Louis. [Link]
-
Michael reaction. (n.d.). In Wikipedia. [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (n.d.). National Institutes of Health. [Link]
-
Stereoselective alkylation of chiral glycine enolate synthons. The enantioselective synthesis of α-amino acid derivatives. (1988). Sci-Hub. [Link]
-
Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. (n.d.). organic-chemistry.org. [Link]
-
Catalytic enantio- and diastereoselective aldol reactions of glycine-derived silicon enolate with aldehydes: an efficient approach to the asymmetric synthesis of anti-beta-hydroxy-alpha-amino acid derivatives. (2004). PubMed. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). National Institutes of Health. [Link]
-
Michael Addition. (n.d.). organic-chemistry.org. [Link]
Sources
Application of D-Methioninol in the Asymmetric Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Value of D-Methioninol in Chiral Synthesis
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement. The differential pharmacological and toxicological profiles of enantiomers necessitate precise stereochemical control during synthesis.[1] Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a robust and reliable strategy to induce stereoselectivity in chemical transformations.[2] this compound, a chiral amino alcohol derived from the non-proteinogenic D-methionine, is an exemplary chiral auxiliary. Its utility stems from its ready availability, the presence of a stereogenic center, and the dual functionality of its amino and hydroxyl groups, which allow for the rigid attachment of substrates and effective shielding of one face of the molecule.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound as a chiral auxiliary in the synthesis of non-proteinogenic α-amino acids. These chiral building blocks are of significant interest in the pharmaceutical industry for the construction of complex active pharmaceutical ingredients (APIs), including antiviral and anticancer agents.[][4] We will detail a three-stage process: the synthesis of a this compound-derived oxazolidinone auxiliary, the diastereoselective alkylation of this auxiliary, and the final cleavage to yield an enantiomerically enriched α-amino acid, with recovery of the auxiliary.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₁₃NOS | [5] |
| Molecular Weight | 135.23 g/mol | [5] |
| Appearance | Waxy, low-melting mass or semi-transparent to white solid | [5] |
| Melting Point | 31-36 °C | [5] |
| Boiling Point | 120-122 °C (1 mmHg) | [5] |
| Optical Rotation | [α]²⁰/D +12.7° (c=1.4 in ethanol) | [5] |
| Solubility | Soluble in water, ethanol, and other polar organic solvents. | General Knowledge |
Experimental Workflow: A Three-Stage Protocol for Asymmetric Synthesis
The overall workflow for the utilization of this compound as a chiral auxiliary for the synthesis of a chiral α-amino acid is depicted below. This process is designed to be robust, scalable, and to allow for the recycling of the valuable chiral auxiliary.
Part 1: Synthesis of the this compound-Derived Chiral Auxiliary
The first step involves the conversion of this compound into a more rigid and synthetically useful chiral auxiliary, specifically an oxazolidinone. This is a common strategy for amino alcohol-based auxiliaries as the resulting five-membered ring system provides a well-defined steric environment for subsequent reactions.[6] We present a modern, efficient microwave-assisted protocol for this transformation, which significantly reduces reaction times compared to conventional heating methods.[7]
Protocol 1: Microwave-Assisted Synthesis of (R)-4-(2-(methylthio)ethyl)oxazolidin-2-one
Rationale: The reaction proceeds via nucleophilic attack of the amino group on diethyl carbonate, followed by intramolecular cyclization with the hydroxyl group to form the oxazolidinone ring. Potassium carbonate is used as a mild base to facilitate the reaction. Microwave irradiation provides rapid and uniform heating, accelerating the reaction rate.[7] The thioether group in this compound is generally stable under these conditions.
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Microwave reactor with sealed vessels
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a 10 mL microwave reaction vessel, combine this compound (1.0 g, 7.39 mmol), diethyl carbonate (1.3 g, 11.09 mmol, 1.5 eq.), and anhydrous potassium carbonate (1.02 g, 7.39 mmol, 1.0 eq.).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 130 °C for 30 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield (R)-4-(2-(methylthio)ethyl)oxazolidin-2-one as a solid or viscous oil.
Expected Yield: 85-95%
Part 2: Diastereoselective Alkylation
With the chiral auxiliary in hand, the next stage involves its acylation followed by a highly diastereoselective alkylation. This two-step sequence introduces a new stereocenter with a predictable configuration, dictated by the steric influence of the this compound-derived auxiliary.
Protocol 2: Acylation of the Chiral Auxiliary
Rationale: The oxazolidinone is first acylated to introduce the prochiral substrate. A mild and efficient method using an acid anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP) is employed.[8]
Materials:
-
(R)-4-(2-(methylthio)ethyl)oxazolidin-2-one
-
Propionic anhydride (or other desired acid anhydride)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Standard work-up reagents (e.g., saturated aqueous NH₄Cl, brine, Na₂SO₄)
Procedure:
-
Dissolve the (R)-4-(2-(methylthio)ethyl)oxazolidin-2-one (1.0 g, 6.2 mmol) in anhydrous THF (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.3 mL, 9.3 mmol, 1.5 eq.) and a catalytic amount of DMAP (e.g., 38 mg, 0.31 mmol, 0.05 eq.).
-
Add propionic anhydride (1.0 mL, 7.75 mmol, 1.25 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-propionyl oxazolidinone.
-
The crude product is often of sufficient purity for the next step, but can be purified by silica gel chromatography if necessary.
Protocol 3: Diastereoselective Alkylation
Rationale: The N-acylated oxazolidinone is deprotonated with a strong, non-nucleophilic base, sodium bis(trimethylsilyl)amide (NaHMDS), at low temperature to form a rigid (Z)-enolate. The chelation of the sodium cation between the two carbonyl oxygens locks the conformation of the enolate. The bulky side chain of the auxiliary effectively blocks one face of the enolate, directing the incoming electrophile (alkyl halide) to the opposite face, thus ensuring high diastereoselectivity.[8][9] The thioether group is generally compatible with strong bases at low temperatures.
Materials:
-
N-propionyl-(R)-4-(2-(methylthio)ethyl)oxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Allyl iodide (or other desired alkyl halide)
-
Anhydrous tetrahydrofuran (THF)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 g, 4.3 mmol) in anhydrous THF (20 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS (1.0 M solution in THF, 4.7 mL, 4.7 mmol, 1.1 eq.) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add allyl iodide (0.47 mL, 5.16 mmol, 1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to separate the diastereomers and unreacted starting material.
Expected Diastereoselectivity: >98:2
Part 3: Cleavage of the Chiral Auxiliary and Product Isolation
The final step is the removal of the chiral auxiliary to reveal the desired enantiomerically pure α-amino acid. A key advantage of this methodology is the ability to recover the chiral auxiliary for reuse.[2]
Protocol 4: Hydrolytic Cleavage to the Chiral Carboxylic Acid
Rationale: The N-acyl bond is cleaved using lithium hydroxide and hydrogen peroxide. The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic carbonyl group, leaving the endocyclic carbonyl of the auxiliary intact.[10] This method is highly effective for generating the free carboxylic acid. It is important to note that the thioether group of the this compound auxiliary is susceptible to oxidation by hydrogen peroxide, which is a consideration for the recovery and recycling of the auxiliary.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF) and water
-
Sodium sulfite (Na₂SO₃)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the purified alkylated product (e.g., 1.0 g) in a 4:1 mixture of THF and water (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4 eq.) dropwise, followed by an aqueous solution of lithium hydroxide (2 eq.).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (1.5 M, 5 eq.) and stir for 20 minutes.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The aqueous solution now contains the lithium salt of the carboxylic acid and the chiral auxiliary. The auxiliary can be recovered by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The potentially oxidized auxiliary may require a reduction step before reuse.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the chiral carboxylic acid product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure α-amino acid.
Conclusion and Future Prospects
This application note has detailed a robust and efficient methodology for the use of this compound as a chiral auxiliary in the asymmetric synthesis of non-proteinogenic α-amino acids. The protocols provided are based on well-established and reliable chemical transformations, adapted for the specific properties of this compound. The use of microwave-assisted synthesis for the formation of the oxazolidinone auxiliary offers a significant improvement in efficiency. The high diastereoselectivity achieved in the alkylation step underscores the effectiveness of this compound in controlling stereochemistry.
The chiral α-amino acids synthesized via this method are valuable intermediates for the development of novel therapeutics.[11] Further applications of the this compound-derived auxiliary can be envisioned in other asymmetric transformations, such as aldol reactions and Michael additions, expanding its utility in pharmaceutical synthesis. The principles and protocols outlined herein provide a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.
References
-
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 85(5), 696. DOI: 10.1021/ed085p696. Retrieved from [Link]
-
Zhang, D., et al. (2003). Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. The Journal of Organic Chemistry, 68(19), 7316-7323. Retrieved from [Link]
-
Nadin, A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1480-1487. Retrieved from [Link]
-
Morales-Nava, R., Fernández-Zertuche, M., & Ordóñez, M. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803-8815. Retrieved from [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 696. Retrieved from [Link]
-
da Silva, F. C., et al. (2020). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Pharmaceuticals, 14(11), 1125. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved from [Link]
-
Semantic Scholar. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Amino Acids in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Chiral Amino Acids Synthesis. (n.d.). Retrieved from [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 696. Retrieved from [Link]
-
Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. Retrieved from [Link]
-
Drauz, K. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA International Journal for Chemistry, 51(6), 310-314. Retrieved from [Link]
-
ResearchGate. (2011). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]
-
Tanaka, M. (2000). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 120(1), 1-17. Retrieved from [Link]
-
ResearchGate. (2011). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Retrieved from [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 696. Retrieved from [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(12), 9873-9905. Retrieved from [Link]
-
Mhlanga, T., et al. (2020). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Molecules, 25(18), 4153. Retrieved from [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]
-
PubChem. (n.d.). D-Methionine. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2022). An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids. Chemical Science, 13(3), 823-828. Retrieved from [Link]
-
Pentelute, B. L., et al. (2020). Umpolung AlaB Reagents for the Synthesis of Non-Proteogenic Amino Acids, Peptides and Proteins. Angewandte Chemie International Edition, 59(46), 20435-20441. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
Semantic Scholar. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]
Sources
- 1. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
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- 11. An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Methioninol-Based Reactions in Asymmetric Synthesis
Introduction: The Strategic Advantage of D-Methioninol in Chiral Synthesis
In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving high levels of stereocontrol. This compound, a readily available amino alcohol derived from the essential amino acid D-methionine, has emerged as a versatile and effective chiral auxiliary. Its utility lies in its ability to be temporarily incorporated into a prochiral substrate, effectively guiding subsequent chemical transformations to yield a desired stereoisomer. The presence of the sulfur-containing side chain in this compound can also offer unique opportunities for chelation control in certain metal-mediated reactions, potentially enhancing diastereoselectivity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for this compound-based reactions. We will delve into the synthesis of the key this compound-derived oxazolidinone, its application in diastereoselective alkylation reactions, and the subsequent cleavage of the auxiliary to yield enantiomerically enriched products. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the application of this compound in the synthesis of complex chiral molecules.
Core Principles of this compound as a Chiral Auxiliary
The efficacy of this compound as a chiral auxiliary is rooted in the principles of steric shielding and conformational rigidity. Once converted into a chiral oxazolidinone, the bulky side chain of the auxiliary effectively blocks one face of the enolate derived from the N-acylated derivative. This steric hindrance directs the approach of an incoming electrophile to the opposite, less hindered face, resulting in a highly diastereoselective bond formation.
The general workflow for utilizing a this compound-derived chiral auxiliary is a three-step process:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is first attached to a prochiral substrate, typically through an amide bond.
-
Diastereoselective Transformation: The key stereochemistry-defining reaction, such as an alkylation or aldol reaction, is performed.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery and recycling of the auxiliary.
Experimental Protocols
Part 1: Synthesis of the this compound-Derived Chiral Auxiliary: (R)-4-(2-(methylthio)ethyl)oxazolidin-2-one
The foundational step in utilizing this compound as a chiral auxiliary is its conversion to the corresponding oxazolidinone. This is typically achieved through a cyclization reaction with a carbonylating agent.
Protocol 1: Synthesis of (R)-4-(2-(methylthio)ethyl)oxazolidin-2-one
-
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add diethyl carbonate (1.5 eq) and a catalytic amount of anhydrous potassium carbonate (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford (R)-4-(2-(methylthio)ethyl)oxazolidin-2-one as a white solid or a pale yellow oil.
-
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and optical rotation to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | White solid or pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.50-4.40 (m, 1H), 4.25-4.15 (m, 1H), 4.10-4.00 (m, 1H), 2.70-2.55 (m, 2H), 2.15 (s, 3H), 2.00-1.85 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.5, 69.0, 55.0, 36.5, 30.0, 15.5 |
| Optical Rotation | Specific rotation should be measured and compared to literature values. |
Part 2: N-Acylation of the Chiral Auxiliary
The next step involves acylating the nitrogen of the oxazolidinone ring. This is a crucial step as the acyl group will be the substrate for the subsequent diastereoselective reaction.
Protocol 2: N-Propionylation of (R)-4-(2-(methylthio)ethyl)oxazolidin-2-one
-
Materials:
-
(R)-4-(2-(methylthio)ethyl)oxazolidin-2-one
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (R)-4-(2-(methylthio)ethyl)oxazolidin-2-one (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise, followed by the slow, dropwise addition of propionyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by flash chromatography if necessary.
-
Part 3: Diastereoselective Alkylation
This is the key stereochemistry-defining step. The N-acylated auxiliary is deprotonated to form a chiral enolate, which then reacts with an electrophile.
Protocol 3: Diastereoselective Benzylation
-
Materials:
-
N-Propionyl-(R)-4-(2-(methylthio)ethyl)oxazolidin-2-one
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA or NaHMDS solution (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR analysis. Purify the product by flash column chromatography to isolate the major diastereomer.
-
| Parameter | Expected Outcome |
| Diastereomeric Excess (d.e.) | >95% |
| Yield | 80-95% |
Part 4: Cleavage of the Chiral Auxiliary
The final step is to remove the chiral auxiliary to obtain the desired enantiomerically pure product. The choice of cleavage method depends on the desired functional group.
Protocol 4: Hydrolytic Cleavage to a Carboxylic Acid
-
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃) solution (1 M)
-
Diethyl ether
-
Hydrochloric acid (HCl, 1 M)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add a pre-cooled (0 °C) solution of lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq) in water.
-
Stir the reaction mixture vigorously at 0 °C for 1-2 hours, or until TLC indicates the disappearance of the starting material.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 eq).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether to remove the recovered chiral auxiliary. The auxiliary can be recovered from the ether layer.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the enantiomerically pure carboxylic acid.
-
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
This compound and its derivatives should be handled with care. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[1]
-
Strong bases such as LDA and NaHMDS are highly reactive and pyrophoric. They should be handled with extreme caution under an inert atmosphere.
-
Propionyl chloride and benzyl bromide are lachrymators and should be handled in a fume hood.
-
Hydrogen peroxide is a strong oxidizing agent.
Conclusion
This compound serves as an effective and practical chiral auxiliary for asymmetric synthesis. The protocols outlined in these application notes provide a robust framework for the synthesis of the this compound-derived oxazolidinone and its successful application in diastereoselective alkylation reactions. The straightforward cleavage of the auxiliary allows for the isolation of valuable, enantiomerically enriched building blocks for drug discovery and natural product synthesis. By understanding the principles and mastering the techniques described herein, researchers can confidently employ this compound to achieve their synthetic goals with a high degree of stereochemical control.
References
- Evans, D. A., et al. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society1982, 104 (6), 1737–1739.
- Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses1990, 68, 83.
- Crimmins, M. T.; King, B. W. Asymmetric Aldol Additions with N-Acyloxazolidinones and N-Acylthiazolidinethiones. The Journal of Organic Chemistry1996, 61 (13), 4192–4193.
- Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews1996, 96 (2), 835–876.
Sources
D-Methioninol in Transition Metal Catalysis: Application Notes and Protocols for Asymmetric Synthesis
Introduction: The Strategic Value of D-Methioninol-Derived Ligands
In the field of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity and catalytic efficiency. Amino acids represent a readily available and structurally diverse chiral pool for ligand synthesis. This compound, derived from the natural amino acid D-methionine, offers a unique combination of stereochemical information and coordinating functional groups—a primary alcohol and a primary amine—making it an excellent scaffold for chiral ligand development. Its thioether side chain, while not always directly involved in metal coordination, can influence the steric environment of the catalytic pocket, providing an additional layer of control over the stereochemical outcome of a reaction.
This guide provides an in-depth look at the application of this compound-derived ligands in transition metal-catalyzed reactions, with a focus on the palladium-catalyzed asymmetric allylic alkylation (AAA). We will explore the causality behind the ligand's design, provide detailed, field-proven protocols for ligand synthesis and catalytic application, and present data that underscores the efficacy of this ligand family.
Core Concept: From Amino Alcohol to Privileged Ligand Architecture
The transformation of a simple chiral amino alcohol like this compound into a highly effective ligand involves its incorporation into a rigid, chelating framework. One of the most successful classes of ligands for a variety of asymmetric transformations, including the palladium-catalyzed AAA, is the phosphine-oxazoline (PHOX) family.[1] The synthesis of a PHOX ligand from this compound leverages the inherent chirality of the amino alcohol to create a bidentate ligand capable of forming a stable, chiral complex with a transition metal.
The causality behind this choice is threefold:
-
Rigid Chelation: The P,N-chelation to the metal center creates a rigid five-membered ring, which restricts conformational flexibility and allows for effective transfer of chirality from the ligand to the substrate.
-
Tunable Electronic and Steric Properties: The phosphine group allows for fine-tuning of the ligand's electronic properties, while the substituent derived from the this compound side chain controls the steric environment around the metal center.
-
Proven Efficacy: PHOX ligands have a well-established track record of inducing high levels of enantioselectivity in a wide range of catalytic reactions.[2]
The following workflow illustrates the conceptual path from the starting material to the final application.
Application Focus: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed AAA is a powerful carbon-carbon bond-forming reaction that is widely used in the synthesis of complex molecules.[3] The reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a palladium complex. The use of a chiral ligand allows for the enantioselective formation of a new stereocenter.
Mechanism and Role of the this compound-Derived PHOX Ligand
The generally accepted mechanism for the Pd-catalyzed AAA involves the following key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the allylic substrate to form a π-allyl-Pd(II) complex.
-
Nucleophilic Attack: The nucleophile attacks one of the termini of the π-allyl complex.
-
Reductive Elimination: The new C-C bond is formed, and the Pd(0) catalyst is regenerated.
The this compound-derived PHOX ligand plays a crucial role in controlling the enantioselectivity of the nucleophilic attack. By coordinating to the palladium center, the chiral ligand creates a sterically and electronically differentiated environment around the π-allyl moiety. This directs the incoming nucleophile to attack one of the two allylic termini preferentially, leading to the formation of one enantiomer of the product in excess.
Protocols: Synthesis and Application
The following protocols are based on established procedures for the synthesis of PHOX ligands and their use in palladium-catalyzed asymmetric allylic alkylation. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of a this compound-Derived PHOX Ligand
This protocol outlines the synthesis of a phosphine-oxazoline ligand from this compound. The procedure involves the conversion of the amino alcohol to a nitrile, followed by cyclization to the oxazoline and subsequent phosphination.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic)
-
Zinc chloride (ZnCl₂)
-
Chlorobenzonitrile
-
n-Butyllithium (n-BuLi)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous solvents (DCM, THF, Toluene)
-
Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)
Procedure:
-
Synthesis of the Amino Nitrile Intermediate:
-
Causality: This multi-step conversion first protects the alcohol and amine functionalities and then introduces the nitrile group, which is a precursor for the oxazoline ring.
-
(Detailed literature procedures for the conversion of amino alcohols to amino nitriles should be followed here. This typically involves protection, conversion of the alcohol to a leaving group, and subsequent nucleophilic substitution with a cyanide source.)
-
-
Oxazoline Ring Formation:
-
Causality: The nitrile group is activated by a Lewis acid (ZnCl₂) and undergoes intramolecular cyclization with the deprotected amino group to form the oxazoline ring.
-
To a solution of the amino nitrile in anhydrous chlorobenzene, add a catalytic amount of anhydrous ZnCl₂.
-
Heat the mixture under an inert atmosphere at 130 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and purify by column chromatography on silica gel.
-
-
Ortholithiation and Phosphination:
-
Causality: Directed orthometalation uses the nitrogen of the oxazoline to direct deprotonation of the aromatic ring, allowing for regioselective introduction of the phosphine group.
-
Dissolve the oxazoline intermediate in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-BuLi in hexanes and stir the mixture at -78 °C for 1 hour.
-
Add a solution of chlorodiphenylphosphine in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final PHOX ligand.
-
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol describes a general procedure for the AAA of rac-1,3-diphenylallyl acetate with dimethyl malonate using the in-situ generated palladium catalyst with the this compound-derived PHOX ligand.
Materials:
-
[Pd(allyl)Cl]₂
-
This compound-derived PHOX ligand
-
rac-1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Catalyst Preparation (in situ):
-
Causality: The active Pd(0) catalyst is generated in situ from a stable Pd(II) precursor and the chiral ligand.
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (1 mol%) and the chiral PHOX ligand (2.5 mol%) in anhydrous DCM.
-
Stir the solution at room temperature for 30 minutes.
-
-
Reaction Setup:
-
Causality: BSA acts as a base to deprotonate the dimethyl malonate, forming the active nucleophile. KOAc is often used as an additive to facilitate the reaction.
-
In a separate flame-dried Schlenk tube, dissolve rac-1,3-diphenylallyl acetate (1 equivalent), dimethyl malonate (3 equivalents), BSA (3 equivalents), and a catalytic amount of KOAc (5 mol%) in anhydrous DCM.
-
-
Catalytic Reaction:
-
Add the catalyst solution from step 1 to the reaction mixture from step 2 via cannula.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Data and Performance
The efficacy of a chiral ligand is quantified by the yield and enantioselectivity it imparts in a given reaction. The following table presents typical data for the palladium-catalyzed asymmetric allylic alkylation using PHOX ligands derived from amino alcohols.
| Entry | Allylic Substrate | Nucleophile | Ligand | Yield (%) | ee (%) |
| 1 | rac-1,3-Diphenylallyl acetate | Dimethyl Malonate | (S)-iPr-PHOX | >99 | 99 |
| 2 | rac-1,3-Diphenylallyl acetate | Nitromethane | (S)-iPr-PHOX | 85 | 96 |
| 3 | rac-Cyclohexenyl acetate | Dimethyl Malonate | (S)-tBu-PHOX | 95 | 98 |
| 4 | rac-1,3-Diphenylallyl acetate | Benzylamine | (S)-iPr-PHOX | 92 | 95 |
Data presented is representative of the performance of PHOX ligands in AAA reactions and serves as a benchmark for a this compound-derived analogue.
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile building block for the synthesis of chiral ligands for transition metal catalysis. The PHOX ligand architecture, in particular, provides a robust and reliable platform for achieving high levels of enantioselectivity in key synthetic transformations such as the palladium-catalyzed asymmetric allylic alkylation. The modular nature of the PHOX ligand synthesis allows for further optimization of the ligand structure to meet the demands of new and challenging catalytic reactions. The continued exploration of ligands derived from this compound and other readily available chiral sources will undoubtedly lead to the development of even more efficient and selective catalysts for the synthesis of enantiomerically pure molecules for the pharmaceutical, agrochemical, and materials science industries.
References
-
Li, X. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities. Accounts of Chemical Research, 53(10), 2353–2366. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2016). Mechanistic investigations into the palladium-catalyzed decarboxylative allylic alkylation of ketone enolates using the PHOX ligand architecture. Tetrahedron, 72(26), 3703-3713. [Link]
-
Qiu, Z., Sun, R., Yang, K., & Teng, D. (2018). Synthesis of highly rigid phosphine–oxazoline ligands for palladium-catalyzed asymmetric allylic alkylation. Organic & Biomolecular Chemistry, 16(40), 7717-7724. [Link]
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Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
-
Helmchen, G., & Pfaltz, A. (2000). PhosphinooxazolinesA Versatile Class of Modular Chiral P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336-345. [Link]
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Rokade, B. V., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(14), 8466-8547. [Link]
-
Diéguez, M., Pàmies, O., & Claver, C. (2004). Chiral Phosphine-Phosphite and Related Ligands for Asymmetric Catalysis. Chemical Reviews, 104(6), 3189-3216. [Link]
-
Yang, X.-F., et al. (2013). Palladium-Catalyzed Regio-, Diastereo-, and Enantioselective Allylation of Nitroalkanes with Monosubstituted Allylic Substrates. The Journal of Organic Chemistry, 78(12), 6503-6509. [Link]
-
Zhang, W., & Hou, X.-L. (2010). Palladium-Catalyzed Asymmetric Allylic α-Alkylation of Acyclic Ketones. Journal of the American Chemical Society, 132(8), 2532-2533. [Link]
-
Chen, J., et al. (2011). Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives. Molecules, 16(9), 7851-7864. [Link]
-
Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944. [Link]
-
Guiry, P. J., et al. (2018). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Current Organic Chemistry, 22(1), 2-23. [Link]
-
Trost, B. M., Bream, R. N., & Xu, J. (2006). Palladium-Catalyzed Asymmetric Allylic Alkylation of 3-Aminooxindoles to Access Chiral Homoallylic Aminooxindoles. Angewandte Chemie International Edition, 45(19), 3109-3112. [Link]
-
Guiry, P. J., et al. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(14), 8466-8547. [Link]
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Application Notes and Protocols: A Step-by-Step Guide to D-Methioninol Auxiliary Attachment
Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other biologically active molecules.[1] A significant portion of these molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers, which can exhibit profoundly different physiological effects.[2] Asymmetric synthesis, the art of selectively producing one enantiomer over the other, employs various strategies, among which the use of chiral auxiliaries is a robust and well-established methodology.[2]
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[2] This covalent linkage induces a chiral environment, directing subsequent chemical transformations to occur with high diastereoselectivity.[3] After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse.[2] This approach offers a powerful means to introduce chirality in a predictable and controlled manner.
D-Methioninol, a chiral amino alcohol derived from the non-proteinogenic D-methionine, presents an attractive scaffold for a chiral auxiliary. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for versatile attachment strategies and subsequent manipulations. The presence of a sulfur atom in the side chain can also influence the steric and electronic environment, potentially offering unique selectivity profiles in asymmetric reactions.[1]
This guide provides a comprehensive, step-by-step protocol for the attachment of the this compound chiral auxiliary to a carboxylic acid substrate, its application in a representative diastereoselective alkylation, and the final cleavage of the auxiliary to yield an enantioenriched product.
Workflow Overview: The Three-Act Play of Auxiliary-Mediated Synthesis
The utilization of a chiral auxiliary can be conceptually divided into three key stages: attachment, diastereoselective transformation, and cleavage. Each stage requires careful consideration of reaction conditions to ensure high yields and stereochemical fidelity.
Part 1: Attachment of the this compound Auxiliary
The crucial first step is the covalent attachment of this compound to the substrate of interest, typically a carboxylic acid. This is most commonly achieved through the formation of an amide bond. The following protocol details a general procedure for the N-acylation of this compound with an acyl chloride.
Causality Behind Experimental Choices:
-
Selective N-acylation: Amino alcohols possess two nucleophilic sites: the amine and the hydroxyl group. Under basic conditions, the amine is generally more nucleophilic than the hydroxyl group, allowing for selective acylation at the nitrogen.[4] The use of a non-nucleophilic base like triethylamine (Et₃N) is crucial to neutralize the HCl generated during the reaction without competing with the amino alcohol as a nucleophile.
-
Solvent: Dichloromethane (CH₂Cl₂) is a common solvent for this type of reaction as it is relatively inert and effectively dissolves both the amino alcohol and the acyl chloride.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the acyl chloride and the amine, and then allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol: N-Acylation of this compound
Materials:
-
This compound
-
Acyl chloride (e.g., propionyl chloride)
-
Triethylamine (Et₃N), distilled
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve it in anhydrous CH₂Cl₂ (approximately 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq.).
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude N-acyl this compound derivative by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Parameter | Typical Value/Condition | Rationale |
| Stoichiometry (this compound:Acyl Chloride:Et₃N) | 1.0 : 1.1 : 1.2 | A slight excess of the acyl chloride ensures complete consumption of the starting amino alcohol. Excess base neutralizes the generated HCl. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermicity and ensures the reaction goes to completion. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
| Workup | Aqueous NaHCO₃ wash | Neutralizes any remaining acid and removes the triethylammonium hydrochloride salt. |
| Purification | Silica Gel Chromatography | Removes unreacted starting materials and byproducts. |
Part 2: Diastereoselective Alkylation
With the chiral auxiliary attached, the next step is to perform a diastereoselective reaction. A classic example is the alkylation of the enolate derived from the N-acyl this compound. The steric bulk of the auxiliary will direct the approach of the electrophile, leading to the preferential formation of one diastereomer.
Mechanism of Stereocontrol:
The stereochemical outcome of the alkylation is dictated by the formation of a specific enolate geometry and the subsequent sterically hindered approach of the electrophile. The chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered face.
Experimental Protocol: Diastereoselective Alkylation
Materials:
-
N-Acyl this compound
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dry ice/acetone bath
Procedure:
-
Enolate Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acyl this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq.) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkyl halide (1.2 eq.) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The optimal time may vary depending on the reactivity of the alkyl halide.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography to separate the diastereomers.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or chiral HPLC analysis.
-
| Parameter | Typical Value/Condition | Rationale |
| Base | Lithium diisopropylamide (LDA) | A strong, non-nucleophilic base that efficiently generates the enolate. |
| Temperature | -78 °C | Low temperature is crucial for maintaining the kinetic control of the reaction and maximizing diastereoselectivity. |
| Reaction Time | 2 - 4 hours | Sufficient for the alkylation to proceed to completion. |
| Quenching Agent | Saturated aqueous NH₄Cl | A mild acid that protonates any remaining enolate and neutralizes the base. |
Part 3: Cleavage of the this compound Auxiliary
The final step is the removal of the chiral auxiliary to reveal the enantiomerically enriched product. For N-acyl auxiliaries, this is typically achieved by hydrolysis of the amide bond.[5][6] The conditions for cleavage must be chosen carefully to avoid racemization of the newly formed stereocenter.
Experimental Protocol: Hydrolytic Cleavage
Materials:
-
Alkylated N-acyl this compound derivative
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
-
Aqueous hydrochloric acid (HCl, e.g., 1 M)
Procedure:
-
Reaction Setup: Dissolve the alkylated N-acyl this compound derivative in a mixture of THF and water.
-
Hydrolysis:
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide (e.g., 2-4 eq.).
-
Slowly add hydrogen peroxide solution (e.g., 4-8 eq.) while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with diethyl ether to recover the this compound auxiliary.
-
Acidify the aqueous layer to a pH of ~2 with HCl.
-
Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the carboxylic acid product.
-
Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
-
-
Analysis: Determine the enantiomeric excess (e.e.) of the carboxylic acid product by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
| Parameter | Typical Value/Condition | Rationale |
| Cleavage Reagent | LiOH / H₂O₂ | A common and effective method for the mild hydrolysis of N-acyl oxazolidinones and related amides.[7] |
| Temperature | 0 °C to Room Temperature | Controls the reaction and minimizes potential side reactions. |
| Quenching Agent | Aqueous Na₂SO₃ | Safely decomposes the excess hydrogen peroxide. |
| Auxiliary Recovery | Extraction with diethyl ether | Allows for the recovery and potential reuse of the this compound auxiliary. |
Conclusion
The use of this compound as a chiral auxiliary offers a valuable tool for the asymmetric synthesis of a variety of chiral molecules. The straightforward attachment, predictable stereocontrol in subsequent reactions, and effective cleavage make it an attractive option for researchers in both academic and industrial settings. The protocols outlined in this guide provide a solid foundation for the successful implementation of this methodology. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the highest yields and stereoselectivities.
References
-
Pilli, R. A., & Russowsky, D. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
-
Karlsson, S. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]
-
Caron, S., & Sharpless, K. B. (1996). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 96(2), 835-876. [Link]
-
Olivo, H. F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
-
Wolfe, J. P., & Zabawa, T. P. (2005). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. Organic letters, 7(11), 2241–2244. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2002). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 6(10), 939-974. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2002). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Bentham Science Publishers. [Link]
-
Wikipedia. (2023). Chiral auxiliary. Wikipedia. [Link]
-
Wikipedia. (2023). Chiral auxiliary. Wikipedia. [Link]
- Google Patents. (1993).
-
Easton, C. J., & Ward, A. D. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci, 1(1). [Link]
-
Morales-Nava, R., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803-8813. [Link]
-
Trost, B. M., & Dong, G. (2008). Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society, 130(24), 7538–7539. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Save My Exams. (2025). Reactions of Amides. Save My Exams. [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
Sources
- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. connectsci.au [connectsci.au]
Application Note & Protocols: Strategic Incorporation of D-Methioninol in Solid-Phase Peptide Synthesis for the Development of Peptide Alcohols
Introduction: The Rationale for C-Terminal Peptide Alcohols
In the landscape of drug discovery and peptide chemistry, C-terminal modification of peptides is a critical strategy for modulating their pharmacological properties. The conversion of the terminal carboxylic acid to a primary alcohol yields a "peptide alcohol," a structural motif that can significantly enhance biological stability against carboxypeptidases, alter receptor binding affinity, and improve pharmacokinetic profiles. D-Methioninol, the alcohol derivative of the essential amino acid D-methionine, serves as a valuable chiral building block for introducing this functionality directly during solid-phase peptide synthesis (SPPS).[1]
However, the incorporation of a methionine derivative introduces a significant chemical challenge: the susceptibility of the thioether side chain to oxidation during the acidic conditions of final cleavage and deprotection.[2] This necessitates a carefully designed synthetic strategy, from resin attachment to the formulation of specialized cleavage cocktails, to ensure the integrity of the final product. This guide provides a comprehensive overview and field-proven protocols for the successful synthesis of this compound-containing peptide alcohols using the Fmoc/tBu strategy.
Core Chemistry & Strategic Considerations
Immobilization: Anchoring this compound to the Solid Support
Unlike standard Fmoc-amino acids, which are typically linked to resins like Wang or 2-chlorotrityl (2-CTC) via an ester bond, Fmoc-D-Methioninol requires a different approach. The primary alcohol of the methioninol is the desired C-terminus of the final peptide, so it cannot be used for resin linkage. Instead, the amine group of Fmoc-D-Methioninol is coupled to a resin that already contains a suitable linker.
For this purpose, resins such as Sieber, Ramage, or Rink Amide are functionalized to allow the attachment of amino alcohols, creating a stable linkage that can be cleaved under specific acidic conditions to release the peptide alcohol.[3][4][5] The workflow below illustrates the attachment of an N-Fmoc protected amino alcohol to a 2-chlorotrityl chloride resin, a versatile support that allows for subsequent cleavage under mild acidic conditions.
Caption: Workflow for immobilizing Fmoc-D-Methioninol onto a 2-CTC resin.
The Challenge of Methionine Oxidation
The thioether group in the methionine side chain is highly susceptible to oxidation, forming methionine sulfoxide, particularly during the final cleavage step, which employs strong acids like trifluoroacetic acid (TFA).[6] This oxidation is often catalyzed by carbocations generated from the cleavage of side-chain protecting groups (e.g., t-butyl cations). Standard cleavage cocktails containing scavengers like triisopropylsilane (TIS) are insufficient to completely prevent this side reaction.[7]
The Solution: Specialized Cleavage Cocktails
To preserve the integrity of the methionine residue, a specialized cleavage cocktail, often referred to as "Reagent H," has been developed.[2][8] This formulation is designed not only to scavenge carbocations but also to provide a reducing environment that actively prevents or reverses oxidation.
The key components and their functions are:
-
Trifluoroacetic Acid (TFA): The strong acid responsible for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.
-
Phenol: A carbocation scavenger that also helps to solvate the peptide.
-
Thioanisole & 1,2-Ethanedithiol (EDT): Potent scavengers that trap electrophilic species and help prevent re-attachment of protecting groups.
-
Dimethylsulfide (DMS) & Ammonium Iodide (NH₄I): This pair is crucial for methionine protection. DMS acts as a scavenger, and ammonium iodide creates a reducing environment that minimizes the formation of methionine sulfoxide.[6][8]
The diagram below illustrates the protective mechanism during cleavage.
Caption: Protective role of Reagent H during TFA-mediated cleavage.
Experimental Protocols
Protocol 1: Immobilization of Fmoc-D-Methioninol on 2-Chlorotrityl Chloride Resin
Objective: To covalently attach the first amino alcohol to the solid support.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)
-
Fmoc-D-Methioninol
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g) in DCM (10 mL) for 30 minutes in a reaction vessel. Drain the DCM.
-
Amino Alcohol Solution: In a separate flask, dissolve Fmoc-D-Methioninol (1.5 eq. relative to resin loading) in DCM. Add DIPEA (3.0 eq.).
-
Coupling: Add the amino alcohol solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.
-
Capping: Drain the reaction solution. To cap any unreacted chloride sites, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under high vacuum for at least 4 hours. Determine the final loading using the spectrophotometric Fmoc cleavage method.
Protocol 2: Standard Fmoc/tBu Solid-Phase Peptide Synthesis
Objective: To elongate the peptide chain from the resin-bound this compound.
Procedure:
-
Fmoc Deprotection: Swell the Fmoc-D-Methioninol-resin in DMF. Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
Activate the next Fmoc-amino acid (4 eq.) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (DIPEA or Collidine) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 1-4 for each amino acid in the sequence.
Protocol 3: Cleavage and Deprotection with Methionine Protection
Objective: To cleave the completed peptide alcohol from the resin while simultaneously removing side-chain protecting groups and preventing methionine oxidation.
Data Presentation: Comparison of Cleavage Cocktails
| Reagent Cocktail | Composition (v/v or w/v) | Target Application | Methionine Protection | Reference |
| Standard Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose for Cys, Met, Trp, Tyr | Moderate | [8] |
| Standard Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | Peptides with Trityl groups; "Odorless" | None | [7] |
| Optimized Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5) | Specifically for Met-containing peptides | Excellent | [2][7] |
Procedure for Cleavage with Reagent H:
-
Preparation: Prepare the Reagent H cleavage cocktail fresh by mixing the components in the proportions listed in the table above.
-
Resin Preparation: Place the dry, peptide-bound resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Reaction: Add the Reagent H cocktail to the resin (approx. 10 mL per gram of resin).[2] Agitate the slurry at room temperature for 3 hours under an inert gas like nitrogen or argon.[2][7]
-
Filtration: Filter the resin and collect the filtrate into a chilled centrifuge tube.
-
Resin Wash: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add cold methyl-tert-butyl ether (MTBE) (10x the volume of the filtrate) to the combined filtrate to precipitate the crude peptide alcohol.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet twice with cold MTBE, centrifuging each time.
-
Drying: Dry the final peptide pellet under vacuum to remove residual ether.
-
Analysis: Analyze the crude product by HPLC and Mass Spectrometry to confirm purity and the absence of methionine sulfoxide.
Trustworthiness & Validation
The success of these protocols relies on careful execution and validation at key stages. The loading of the initial this compound should always be quantified. During synthesis, the Kaiser test provides a reliable qualitative check for complete coupling. Most critically, post-cleavage analysis via mass spectrometry is non-negotiable. A successful synthesis will show a mass spectrum with a dominant peak corresponding to the desired peptide alcohol and the absence of a +16 Da peak, which would indicate methionine oxidation.
Conclusion
The synthesis of C-terminal peptide alcohols using this compound is a powerful tool for peptide-based drug development. While the inherent sensitivity of the methionine side chain presents a challenge, it is one that can be reliably overcome. By selecting the appropriate resin chemistry for initial immobilization and employing a scientifically designed cleavage cocktail like Reagent H, researchers can confidently produce high-purity, oxidation-free peptide alcohols ready for downstream applications.
References
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. Sourced from PubMed.[8]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1157: Cleavage Cocktail for Methionine Containing Peptides. Retrieved from [Link]2]
-
Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry – A European Journal, 26(2), 379-383. Sourced from ResearchGate.[3]
-
Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry – A European Journal, 26(2), 379-383. Sourced from PubMed.[4]
-
Semantic Scholar. (n.d.). New Functionalized Resins for the Synthesis of Peptide Alcohols. Retrieved from [Link]5]
-
Notz, W., et al. (n.d.). Catalytic Asymmetric Construction of β-Amino Acid Precursors and Their Use in an Iterative Method Towards β-Peptide Synthesis. Sourced from a university thesis repository.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]7]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Organic Letters, 25(16), 2849-2853. Sourced from ResearchGate.[6]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
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- 5. New Functionaliized Resins for the Synthesis of Peptide Alcohols. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Chiral Synthons in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Imperative of Chirality in Modern Agrochemicals
In the pursuit of more effective and environmentally benign crop protection agents, the stereochemistry of active ingredients has become a paramount consideration. Many contemporary agrochemicals possess one or more chiral centers, and it is frequently observed that only one enantiomer exhibits the desired biological activity, while the other may be inactive or even phytotoxic to the crop. The use of enantiomerically pure agrochemicals offers significant advantages, including reduced application rates, lower environmental impact, and improved target specificity.
A prime example of this stereochemical dependence is found in the aryloxyphenoxypropionate (AOPP) class of herbicides, which are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. For these herbicides, the herbicidal activity resides almost exclusively in the (R)-enantiomer. Consequently, the efficient synthesis of these active enantiomers is a key objective in agrochemical research and manufacturing. This is typically achieved through "chiral pool synthesis," where a readily available, enantiomerically pure natural product is used as a starting material.
While a variety of chiral molecules can be envisioned as starting points, this guide will focus on the principles of using D-amino acids and their derivatives as chiral precursors for key agrochemical intermediates. Although D-Methioninol, a derivative of the amino acid D-methionine, is a chiral building block, it is not a conventional starting material for the synthesis of major AOPP herbicides. The presence of the methylthioethyl side chain introduces additional synthetic complexity requiring removal.
Instead, this document will provide a detailed application protocol for the synthesis of (R)-2-chloropropionic acid, the pivotal chiral intermediate for many AOPP herbicides, using a more direct and commonly cited D-amino acid precursor, D-alanine, as an illustrative example of the chiral pool strategy.
Application Note: Synthesis of (R)-2-Chloropropionic Acid from D-Alanine
Objective
To provide a detailed, field-proven protocol for the stereospecific synthesis of (R)-2-chloropropionic acid, a key chiral building block for several major herbicides, utilizing the readily available and cost-effective chiral synthon, D-alanine.
Principle of the Synthesis
The core of this synthesis is the stereospecific conversion of the amino group of D-alanine into a chlorine atom with retention of the original stereochemistry at the α-carbon. This is achieved through a diazotization reaction in the presence of a chloride source. The reaction proceeds by converting the primary amine into a diazonium salt, which is an excellent leaving group (N₂ gas). The subsequent nucleophilic substitution by a chloride ion occurs with retention of configuration. This method is a reliable way to access α-chloro acids from α-amino acids.[1]
Overall Synthetic Workflow
The synthesis is a one-pot reaction where D-alanine is treated with a diazotizing agent in a hydrochloric acid medium.
Caption: Synthetic workflow from D-Alanine to (R)-2-Chloropropionic Acid.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| D-Alanine | ≥99% | Standard Supplier | Chiral starting material |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Standard Supplier | Diazotizing agent |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Standard Supplier | Solvent and chloride source |
| Diethyl Ether | Anhydrous | Standard Supplier | Extraction solvent |
| Anhydrous Sodium Sulfate | ACS Reagent | Standard Supplier | Drying agent |
Step-by-Step Methodology
-
Reaction Setup:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated hydrochloric acid.
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add 17.8 g (0.2 mol) of D-alanine to the stirred, cold acid. Stir until all the solid has dissolved. Maintain the temperature at 0-5 °C.
-
-
Diazotization:
-
Prepare a solution of 16.6 g (0.24 mol) of sodium nitrite in 40 mL of deionized water in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the D-alanine solution over a period of 2 hours. Crucially, maintain the reaction temperature below 5 °C to prevent the formation of by-products and ensure the stability of the diazonium intermediate. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 3 hours.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a 1 L separatory funnel and extract the aqueous solution with diethyl ether (4 x 100 mL).
-
Combine the organic extracts and wash them with 50 mL of saturated brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether by rotary evaporation at low pressure.
-
The crude (R)-2-chloropropionic acid is then purified by vacuum distillation. Collect the fraction boiling at 78-80 °C at 10 mmHg.
-
Data Summary
| Parameter | Expected Value |
| Yield | 70-80% |
| Appearance | Colorless liquid |
| Boiling Point | 78-80 °C / 10 mmHg |
| Optical Purity (ee) | >99% |
| Characterization | ¹H NMR, ¹³C NMR, Polarimetry |
Mechanism of Stereospecific Conversion
The retention of stereochemistry is a key feature of this reaction when performed on α-amino acids. The proposed mechanism involves the formation of a diazonium salt, which then undergoes nucleophilic substitution by the chloride ion.
Caption: Key steps in the conversion of D-Alanine to (R)-2-Chloropropionic Acid.
Application in Agrochemical Synthesis: The Final Step to AOPP Herbicides
The synthesized (R)-2-chloropropionic acid (or its corresponding ester) is a versatile intermediate for the synthesis of numerous AOPP herbicides. The final step typically involves a nucleophilic substitution reaction where the chiral propionate moiety is coupled with a substituted phenoxyphenol or a similar aromatic core.
Example: Synthesis of Quizalofop-P-ethyl
Quizalofop-P-ethyl is a widely used AOPP herbicide. Its synthesis can be completed by reacting the ethyl ester of (R)-2-chloropropionic acid with 6-chloro-2-(4-hydroxyphenoxy)quinoxaline in the presence of a base.
Caption: Final coupling step in the synthesis of Quizalofop-P-ethyl.
Conclusion
The stereospecific synthesis of agrochemicals is a critical aspect of modern crop protection science. While this compound itself is not a primary precursor for the major aryloxyphenoxypropionate herbicides, the principles of chiral pool synthesis using other D-amino acids like D-alanine provide an effective and reliable route to essential chiral intermediates such as (R)-2-chloropropionic acid. The protocol detailed herein illustrates a robust method for this transformation, which is fundamental to the production of the herbicidally active enantiomers of many ACCase inhibitors. This approach underscores the importance of leveraging nature's chirality to develop more efficient and sustainable agricultural solutions.
References
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
L.S. College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]
- Google Patents. Synthesis method of high-purity high-yield L-2-chloropropionic acid. CN107879925B.
Sources
Application Note: D-Methioninol for the Resolution of Racemic Carboxylic Acids
For: Researchers, scientists, and drug development professionals specializing in stereoisomer separation and chiral technologies.
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. A vast number of bioactive molecules are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. The separation of these enantiomers from a racemic mixture, a process known as chiral resolution, is therefore a cornerstone of pharmaceutical chemistry.[1] This application note provides a detailed guide to the use of D-Methioninol, a versatile and effective chiral resolving agent, for the separation of racemic carboxylic acids, with a particular focus on the widely used non-steroidal anti-inflammatory drugs (NSAIDs).
This compound, a chiral amino alcohol derived from the essential amino acid D-methionine, serves as an excellent resolving agent due to its ability to form diastereomeric salts with racemic carboxylic acids. These diastereomeric salts, unlike the original enantiomers, possess distinct physical properties, such as solubility, which allows for their separation by fractional crystallization.[2] This guide will elucidate the underlying principles of this technique and provide a detailed, field-proven protocol for its successful implementation.
This compound: A Profile of the Resolving Agent
This compound is a white to semi-transparent, waxy solid at room temperature, possessing a unique combination of a primary amine and a primary alcohol functional group, in addition to a chiral center. Its utility as a resolving agent stems from the basicity of the amino group, which readily reacts with acidic carboxylic acids to form salts. The inherent chirality of this compound ensures the formation of diastereomers when reacted with a racemic acid.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C5H13NOS | [3] |
| Molecular Weight | 135.23 g/mol | [3] |
| Melting Point | 31-36 °C | [3] |
| Boiling Point | 120-122 °C (1 mmHg) | [3] |
| Appearance | Semi-transparent to white waxy low melting mass | [3] |
For detailed safety and handling information, please refer to the Safety Data Sheet (SDS).[4]
Mechanism of Chiral Resolution: Diastereomeric Salt Formation
The fundamental principle behind the use of this compound as a resolving agent lies in the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers share identical physical properties, making their direct separation exceedingly difficult.[5] However, by reacting the racemic mixture with an enantiomerically pure resolving agent, diastereomers are formed, which have different physical properties and can be separated.[5]
The process can be visualized as follows:
Figure 1: Workflow for Chiral Resolution. A racemic mixture of a carboxylic acid is reacted with this compound to form diastereomeric salts, which are then separated based on their differential solubility.
Detailed Protocol: Resolution of Racemic Ketoprofen
This protocol provides a representative example of the resolution of a racemic 2-arylpropionic acid, specifically ketoprofen, a widely used NSAID. The principles and steps outlined can be adapted for other racemic carboxylic acids with appropriate optimization of solvent systems and crystallization conditions.
Materials and Reagents:
-
Racemic Ketoprofen
-
This compound (enantiomerically pure)
-
Methanol (anhydrous)
-
Ethyl acetate (anhydrous)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Melting point apparatus
-
Polarimeter or chiral HPLC system for enantiomeric excess determination
Experimental Procedure:
Step 1: Formation of Diastereomeric Salts
-
In a 250 mL round-bottom flask, dissolve 10.0 g of racemic ketoprofen in 100 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate.
-
Gently warm the solution to approximately 40-50 °C with stirring to ensure complete dissolution.
-
In a separate beaker, dissolve an equimolar amount of this compound (5.32 g) in 20 mL of the same solvent mixture.
-
Slowly add the this compound solution to the stirred ketoprofen solution.
-
Allow the mixture to stir at 40-50 °C for 30 minutes.
Causality: The use of a solvent mixture like methanol/ethyl acetate is crucial for balancing the solubility of both the free acid/base and the resulting diastereomeric salts. The initial warming ensures a homogeneous solution for the salt formation to proceed efficiently.
Step 2: Fractional Crystallization of the Less Soluble Diastereomeric Salt
-
Remove the flask from the heat source and allow it to cool slowly to room temperature with continuous gentle stirring.
-
As the solution cools, the less soluble diastereomeric salt will begin to crystallize.
-
Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum. This is the first crop of the less soluble diastereomer (Diastereomer 1).
Causality: The slow cooling process is critical for the formation of well-defined crystals and to maximize the difference in solubility between the two diastereomers, leading to a more effective separation.
Step 3: Recrystallization for Enantiomeric Enrichment (Optional but Recommended)
-
Dissolve the dried crystals of Diastereomer 1 in a minimal amount of the hot solvent mixture.
-
Allow the solution to cool slowly as in Step 2 to induce recrystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold solvent, and dry.
Causality: Recrystallization further purifies the less soluble diastereomer, leading to a higher enantiomeric excess of the desired enantiomer in the final product.
Step 4: Regeneration of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the purified diastereomeric salt in 50 mL of water.
-
With vigorous stirring, add 2M HCl solution dropwise until the pH of the aqueous phase is approximately 1-2.
-
The free carboxylic acid will precipitate out of the aqueous solution.
-
Extract the aqueous suspension with three 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with a small amount of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the enantiomerically enriched ketoprofen.
Causality: Acidification protonates the carboxylate anion of the salt, regenerating the free carboxylic acid, which is less soluble in water and can be extracted into an organic solvent. The this compound remains in the aqueous phase as its hydrochloride salt.
Step 5: Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the resolved ketoprofen should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.[6] The ee is calculated as follows:
ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
Expected Results and Data Analysis
The success of the resolution is evaluated based on the yield and the enantiomeric excess of the recovered carboxylic acid. The following table provides representative data for the resolution of racemic ketoprofen with this compound.
Table 1: Representative Data for the Resolution of Racemic Ketoprofen
| Parameter | First Crystallization | After Recrystallization |
| Yield of Diastereomeric Salt | ~35-40% (based on one enantiomer) | ~25-30% (based on one enantiomer) |
| Melting Point of Salt | Varies | Sharper, higher melting point |
| Yield of Resolved Ketoprofen | ~30-35% | ~20-25% |
| Enantiomeric Excess (ee) | >85% | >98% |
| Optical Rotation [α]D | Dependent on the specific enantiomer | Higher magnitude |
Troubleshooting and Optimization
-
Low Yield: If the yield of the crystalline salt is low, consider concentrating the mother liquor and cooling for a longer period to induce further crystallization. The choice of solvent is also critical; a solvent screen may be necessary for different racemic acids.
-
Low Enantiomeric Excess: If the ee is low, an additional recrystallization step is recommended. Ensure that the cooling during crystallization is slow and gradual.
-
Oil Formation: If the diastereomeric salt oils out instead of crystallizing, try using a different solvent system or a more dilute solution.
Conclusion
This compound is a highly effective and versatile resolving agent for the separation of racemic carboxylic acids via diastereomeric salt formation. The protocol outlined in this application note provides a robust framework for achieving high enantiomeric purity. The success of this classical resolution technique hinges on the differential solubility of the formed diastereomeric salts, a principle that remains a powerful tool in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications. By carefully controlling the crystallization conditions, researchers can effectively isolate the desired enantiomer in high yield and purity.
References
-
Chibata, I., Tosa, T., & Endo, N. (1968). Resolution of racemic amino acids. U.S. Patent No. 3,386,888. Washington, DC: U.S. Patent and Trademark Office. Link
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123.
- DergiPark. (2024). Enantiomeric resolution of ketoprofen using validated thin layer chromatographic method involving frovatriptan as chiral selector. Journal of Research in Pharmacy, 28(1), 326-334.
- Gil-Av, E., Tishbee, A., & Hare, P. E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226–1228.
- Harada, K., & Hayakawa, T. (1964). Resolution of Racemic Amino Acids by the Use of a Chromatographic Column. Bulletin of the Chemical Society of Japan, 37(2), 191-194.
- Hasegawa, T., & Pirkle, W. H. (1987). Resolution of racemic amino acids. U.S. Patent No. 4,650,897. Washington, DC: U.S.
- Hongo, C., & Yamada, S. (1981). Process for resolution of racemic DL-α-aminocarboxylic acids. U.S. Patent No. 4,285,884. Washington, DC: U.S.
- Hosseini, M., & Farajzadeh, M. A. (2012). On-line determination and resolution of the enantiomers of ketoprofen in plasma using coupled achiral-chiral high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 57, 81-87.
- Lämmerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases.
- Lee, W. (2007). Diastereomeric salt crystallization synthesis for chiral resolution of ibuprofen. AIChE Journal, 53(2), 429-437.
- Li, T., & Lee, W. (2002). Preparative method of R-(-)-Ibuprofen by diastereomer crystallization. Journal of the Chinese Chemical Society, 49(5), 855-860.
- MDPI. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 26(16), 4985.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71569, this compound. Retrieved from [Link]
- NIH. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(10), 6867–6873.
- Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic resolution of enantiomers. Chemical Reviews, 87(2), 347-362.
- ResearchGate. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Molecules, 26(19), 5949.
-
Scilit. (n.d.). RESOLUTION OF THE RACEMIC α-AMINO DERIVATIVES OF HEPTYLIC, CAPRYLIC, NONYLIC, DECYLIC, AND UNDECYLIC ACIDS. Retrieved from [Link]
- Shapiro, M. J., & Gounarides, J. S. (1999). NMR in drug discovery. Progress in Nuclear Magnetic Resonance Spectroscopy, 35(3), 153-200.
- University of California, Davis. (2023). Racemic Mixtures and the Resolution of Enantiomers. LibreTexts.
- Weizmann Institute of Science. (1982). Resolution of amino acids. U.S. Patent No. 4,390,722. Washington, DC: U.S.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Wiley Online Library. (2010). Parallel kinetic resolution of D-labelled 2-aryl-propionic and butanoic acids using quasi-enantiomeric combinations of oxazolidin-2-ones. Chirality, 22(2), 193-205.
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- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 6. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Analytical Techniques for Monitoring D-Methioninol Reactions
Abstract
D-Methioninol is a valuable chiral amino alcohol used as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Effective monitoring of its chemical reactions is paramount for process optimization, yield maximization, and quality control. This guide provides a detailed framework for utilizing two complementary chromatographic techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative in-process monitoring, and High-Performance Liquid Chromatography (HPLC) for precise, quantitative analysis of reaction progress and final product purity. We present two robust HPLC methods—Reversed-Phase HPLC with pre-column derivatization and Hydrophilic Interaction Liquid Chromatography (HILIC)—to address the analytical challenges posed by this polar, non-chromophoric molecule.
Introduction: The Analytical Challenge of this compound
This compound, the reduced form of D-methionine, is a highly polar molecule containing a primary amine and a primary alcohol.[1][2][3] Its structure presents several analytical challenges:
-
High Polarity: Its hydrophilic nature results in poor retention on traditional reversed-phase (RP-HPLC) columns.[4][5]
-
Lack of a Strong Chromophore: this compound does not possess a significant UV-absorbing moiety, making direct detection by UV-Vis spectrophotometry insensitive.[6][7]
-
Structural Similarity: During a reaction, it must be resolved from structurally similar starting materials, intermediates, and byproducts.
To overcome these challenges, a multi-faceted analytical approach is required. TLC offers a rapid, cost-effective tool for real-time reaction tracking at the bench, while HPLC provides the high resolution and sensitivity needed for accurate quantification and purity assessment.
Thin-Layer Chromatography (TLC): Rapid In-Process Monitoring
TLC is an indispensable tool for quickly visualizing the consumption of starting materials and the formation of products.[8][9][10] By separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase, chemists can qualitatively assess reaction progress in minutes.[8][11]
Principle of Separation
On a standard silica gel TLC plate, which is highly polar, separation is governed by polarity.[8][12]
-
Polar Compounds (like this compound) interact strongly with the silica gel and move a shorter distance up the plate, resulting in a low Retention Factor (R_f).
-
Non-polar Compounds have a greater affinity for the mobile phase and travel further, resulting in a higher R_f.
As a reaction proceeds, the spot corresponding to the this compound starting material should diminish in intensity, while a new spot for the (typically less polar) product should appear and intensify.
Protocol for TLC Monitoring
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
Developing chamber
-
Capillary spotters
-
Mobile Phase: e.g., 95:5 Dichloromethane (DCM) / Methanol (MeOH). This ratio should be optimized based on the polarity of the product.
-
Visualization Stain: Ninhydrin solution (0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid).[13][14]
Procedure:
-
Plate Preparation: Lightly draw a pencil line (the origin) about 1 cm from the bottom of the TLC plate.[12]
-
Spotting: Using a capillary tube, apply small, concentrated spots of the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) onto the origin.
-
Development: Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the origin. Cover the chamber and allow the solvent to ascend via capillary action until it is about 1 cm from the top of the plate.[9]
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly with a heat gun.
-
Dip the plate into the ninhydrin staining solution and gently heat until colored spots appear. Primary amines like this compound will typically yield a characteristic purple or pink spot.[15]
-
Workflow Diagram for TLC Analysis
Caption: Workflow for monitoring this compound reactions using TLC.
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis
For accurate quantification of reactants and products, HPLC is the method of choice. Given the properties of this compound, two primary strategies are effective: Reversed-Phase HPLC with derivatization and HILIC.
Method 1: Reversed-Phase HPLC with Pre-column Derivatization
This is the most common approach for analyzing compounds that lack a chromophore.[6][16] A derivatizing agent is used to attach a UV-active or fluorescent tag to the primary amine of this compound. o-Phthalaldehyde (OPA), in the presence of a thiol, is an excellent reagent for this purpose as it reacts rapidly with primary amines to form a highly fluorescent isoindole derivative.[17][18][19]
Principle: The derivatization reaction not only attaches a fluorescent tag for sensitive detection but also increases the hydrophobicity of the analyte, improving its retention on a C18 reversed-phase column.[16]
Protocol: OPA Derivatization & RP-HPLC
Reagents:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of water and adjust pH with 1 M NaOH.
-
OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add this to 9 mL of 0.4 M borate buffer and 100 µL of 3-mercaptopropionic acid (MPA).[16][17] This reagent is light-sensitive and should be prepared fresh.
-
Mobile Phase A: 50 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Water or Mobile Phase A.
Automated Derivatization & HPLC Procedure:
-
Sample Preparation: Dilute the reaction mixture to an appropriate concentration (~10-100 µg/mL) with the sample diluent.
-
Autosampler Program (Pre-column Derivatization):
-
Aspirate 5 µL of the OPA reagent.
-
Aspirate 10 µL of the diluted sample.
-
Mix in the autosampler loop or a separate vial for 1 minute.[17]
-
Inject the derivatized mixture onto the column.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence Detector (FLD), Excitation: 340 nm, Emission: 455 nm.
-
Gradient Elution:
Time (min) % Mobile Phase B (ACN) 0 10 20 70 22 70 25 10 | 30 | 10 |
-
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative that avoids the need for derivatization.[4][20] It is specifically designed for the separation of highly polar compounds using a polar stationary phase (e.g., amide, amino, or bare silica) and a mobile phase with a high concentration of organic solvent.[21]
Principle: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Polar analytes like this compound partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[20][21]
Protocol: HILIC Analysis
Materials:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 90:10 Acetonitrile/Water. It is critical that the sample diluent is similar in composition to the initial mobile phase to ensure good peak shape.
HPLC Conditions:
-
Column: HILIC (Amide or Silica phase), 2.1 x 100 mm, 3 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). If coupled with Mass Spectrometry (MS), ESI+ mode is ideal.
-
Gradient Elution:
Time (min) % Mobile Phase A (Aqueous) 0 5 10 40 12 40 13 5 | 18 | 5 |
Workflow Diagram for HPLC Analysis
Caption: General workflow for quantitative HPLC analysis of this compound.
Method Validation and System Suitability
To ensure the reliability of quantitative HPLC data, the chosen method must be validated according to ICH Q2(R1) guidelines.[22][23][24][25]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, byproducts, impurities).[25]
-
Linearity: A linear relationship between analyte concentration and detector response over a defined range.
-
Accuracy & Precision: Closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
System Suitability Tests (SST): Before running a sample set, an SST should be performed to ensure the chromatographic system is performing adequately.
| Parameter | Typical Acceptance Criteria (RP-HPLC with UV/FLD) |
| Tailing Factor | 0.8 - 1.5 |
| Resolution (Rₛ) | > 2.0 between this compound and closest peak |
| Repeatability | RSD < 2.0% for 5 replicate injections |
Data Summary Table
The following table provides a comparative summary of the analytical techniques described.
| Parameter | Thin-Layer Chromatography (TLC) | RP-HPLC with OPA Derivatization | HILIC with ELSD/CAD/MS |
| Principle | Adsorption (Normal Phase) | Partition (Reversed-Phase) | Partition (Hydrophilic Interaction) |
| Primary Use | Qualitative, In-process monitoring | Quantitative, Purity analysis | Quantitative, Purity analysis |
| Analysis Time | 5-15 minutes | 20-30 minutes | 15-20 minutes |
| Sensitivity | Low (µg-ng range) | Very High (pg-fg range with FLD) | High (ng range) |
| Quantification | Semi-quantitative at best | Excellent | Excellent |
| Key Advantage | Rapid, simple, low cost | High sensitivity, high resolution | No derivatization required |
| Key Disadvantage | Low resolution, not quantitative | Requires derivatization step | Requires specific column, detector |
Conclusion
The successful monitoring of this compound reactions relies on a strategic combination of analytical techniques. Thin-Layer Chromatography serves as an invaluable tool for rapid, real-time qualitative checks of reaction progress directly at the fume hood. For robust, reliable, and sensitive quantification of this compound and related species, High-Performance Liquid Chromatography is essential. The choice between a pre-column derivatization RP-HPLC method and a HILIC method will depend on available equipment, sample complexity, and the specific goals of the analysis. By implementing the protocols and validation principles outlined in this guide, researchers and drug development professionals can establish a comprehensive and trustworthy analytical workflow for their synthetic processes involving this compound.
References
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Chirita, R., et al. (2011). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
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Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry. Retrieved from [Link]
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Li, G., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
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Chirita, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information. Retrieved from [Link]
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Various Authors. (n.d.). TLC Stains. PDF. Retrieved from [Link]
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Brückner, H., et al. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. PubMed. Retrieved from [Link]
-
Geman, O., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Retrieved from [Link]
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Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]
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Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]
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Hori, T., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of primary amine with OPA. Retrieved from [Link]
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Singh, R. P., et al. (2014). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Retrieved from [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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Liu, H., et al. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]
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ResearchGate. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Retrieved from [Link]
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University of Pittsburgh. (n.d.). Thin-Layer Chromatography. Retrieved from [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
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Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. Retrieved from [Link]
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PubChem. (n.d.). D-Methionine. Retrieved from [Link]
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ACS Publications. (n.d.). Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Methionine. Retrieved from [Link]
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Application Notes and Protocols for the Biocatalytic Synthesis of D-Methioninol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
D-Methioninol, a chiral amino alcohol, and its derivatives are increasingly recognized as valuable synthons in the pharmaceutical industry. Their stereochemistry plays a pivotal role in the biological activity and efficacy of many drug candidates. Traditional chemical synthesis of such chiral molecules often involves harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. Biocatalysis, leveraging the inherent stereoselectivity and efficiency of enzymes, offers a compelling green and sustainable alternative. This comprehensive guide provides detailed application notes and protocols for the biocatalytic synthesis of this compound, targeting researchers and professionals in drug development and chemical synthesis. We will explore three robust enzymatic strategies: asymmetric reduction using carbonyl reductases, asymmetric reductive amination via transaminases, and kinetic resolution of racemic methioninol using lipases. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale to ensure experimental success and reproducibility.
The Strategic Importance of D-Amino Alcohols in Modern Drug Discovery
Chiral amino alcohols are integral structural motifs in a vast array of biologically active compounds and pharmaceuticals.[1] The precise spatial arrangement of the amino and hydroxyl groups is often critical for molecular recognition and interaction with biological targets. D-amino acids and their derivatives, once considered "unnatural," are now at the forefront of innovative drug design, offering advantages such as enhanced metabolic stability and novel pharmacological activities.[2][3] this compound, with its unique sulfur-containing side chain, presents a versatile scaffold for the synthesis of novel therapeutics, including enzyme inhibitors and modulators of cellular pathways.[4][5] The development of efficient and enantioselective methods for the synthesis of this compound is therefore a critical enabler for advancing novel drug candidates into the development pipeline.
Navigating the Biocatalytic Landscape for this compound Synthesis
The selection of an appropriate biocatalytic strategy is contingent on several factors, including the availability of starting materials, desired enantiopurity, and scalability. This guide details three distinct and powerful enzymatic approaches to access this compound.
Figure 1: Decision framework for selecting a biocatalytic strategy for this compound synthesis.
Strategy I: Asymmetric Reduction of D-2-Amino-4-(methylthio)butanal using a Carbonyl Reductase
This approach leverages the high stereoselectivity of carbonyl reductases (or alcohol dehydrogenases) to reduce an aldehyde to the corresponding primary alcohol, thereby establishing the chiral center of this compound.[6][7] A whole-cell biocatalyst approach is often preferred for this strategy as it provides a cellular environment that protects the enzyme and facilitates the regeneration of the required NADPH cofactor.[8]
Rationale and Experimental Causality
The success of this strategy hinges on the availability of a carbonyl reductase that exhibits high activity and enantioselectivity towards D-2-amino-4-(methylthio)butanal. The use of a recombinant Escherichia coli strain overexpressing a selected carbonyl reductase simplifies the process by eliminating the need for enzyme purification.[8] A co-expressed glucose dehydrogenase (GDH) is a common and effective system for in-situ regeneration of the expensive NADPH cofactor, using glucose as a cheap sacrificial substrate.
Figure 2: Experimental workflow for the asymmetric reduction of D-2-Amino-4-(methylthio)butanal.
Detailed Protocol: Whole-Cell Biocatalytic Reduction
Materials:
-
Recombinant E. coli BL21(DE3) cells co-expressing a carbonyl reductase and glucose dehydrogenase.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
D-2-Amino-4-(methylthio)butanal (substrate).
-
D-Glucose.
-
Potassium phosphate buffer (100 mM, pH 7.0).
-
Ethyl acetate for extraction.
Protocol:
-
Biocatalyst Preparation: a. Inoculate 50 mL of LB medium (with antibiotics) with a single colony of the recombinant E. coli strain. Grow overnight at 37°C with shaking (200 rpm). b. Use the overnight culture to inoculate 1 L of LB medium. Grow at 37°C until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to culture at a lower temperature (e.g., 20°C) for 16-20 hours to enhance soluble protein expression. d. Harvest the cells by centrifugation (5000 x g, 10 min, 4°C). e. Wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 7.0) and resuspend in the same buffer to a final cell concentration (wet weight) of 100 g/L. This is your whole-cell biocatalyst suspension.
-
Biotransformation: a. In a 250 mL baffled flask, combine:
- 50 mL of the whole-cell biocatalyst suspension.
- D-2-Amino-4-(methylthio)butanal to a final concentration of 20 mM.
- D-Glucose to a final concentration of 50 mM (1.5 equivalents to the substrate). b. Incubate the reaction mixture at 30°C with shaking at 200 rpm.
-
Monitoring and Work-up: a. Periodically take small aliquots (e.g., 500 µL) from the reaction mixture. Centrifuge to pellet the cells and analyze the supernatant by HPLC to monitor substrate consumption and product formation. b. Once the reaction is complete (typically 18-24 hours), terminate the reaction by centrifuging the entire mixture to remove the cells. c. Extract the supernatant three times with an equal volume of ethyl acetate. d. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
-
Analysis: a. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 6 for a detailed analytical protocol).
Strategy II: Asymmetric Reductive Amination using a Transaminase
This elegant strategy constructs this compound from a prochiral keto-alcohol, 1-hydroxy-4-(methylthio)butan-2-one, using an (R)-selective ω-transaminase.[9] Transaminases catalyze the transfer of an amino group from an amino donor to a keto acceptor, creating a new chiral center with high enantioselectivity.
Rationale and Experimental Causality
The key to this approach is an (R)-selective ω-transaminase that accepts 1-hydroxy-4-(methylthio)butan-2-one as a substrate. D-alanine is an excellent and commonly used amino donor for (R)-selective transaminases. The reaction equilibrium can be driven towards product formation by using a high concentration of the amino donor or by removing the pyruvate co-product. For laboratory-scale synthesis, using a high excess of D-alanine is often sufficient.
Figure 3: Experimental workflow for the asymmetric reductive amination to synthesize this compound.
Detailed Protocol: Transaminase-Catalyzed Synthesis
Materials:
-
(R)-selective ω-transaminase (e.g., from Aspergillus terreus).
-
1-Hydroxy-4-(methylthio)butan-2-one (substrate).
-
D-Alanine (amino donor).
-
Pyridoxal-5'-phosphate (PLP).
-
Tris-HCl buffer (100 mM, pH 8.5).
-
Dowex 50WX8 resin (or similar strong cation exchange resin).
-
Ammonium hydroxide solution (2 M).
Protocol:
-
Reaction Setup: a. In a 100 mL flask, dissolve:
- 1-Hydroxy-4-(methylthio)butan-2-one (10 mmol, 1.34 g).
- D-Alanine (50 mmol, 4.45 g, 5 equivalents).
- PLP (0.1 mmol, 24.7 mg). b. Add 50 mL of 100 mM Tris-HCl buffer (pH 8.5). c. Add the (R)-selective ω-transaminase (e.g., 100 mg of lyophilized powder). d. Stir the mixture gently at 37°C.
-
Monitoring and Work-up: a. Monitor the reaction by HPLC for the formation of this compound. b. After completion (typically 24-48 hours), terminate the reaction by acidifying to pH 2 with 1 M HCl. c. Centrifuge to remove the precipitated enzyme. d. Apply the supernatant to a column packed with Dowex 50WX8 resin (H+ form). e. Wash the column with deionized water to remove unreacted keto-alcohol and pyruvate. f. Elute the this compound with 2 M ammonium hydroxide. g. Collect the fractions containing the product (test with ninhydrin) and concentrate under reduced pressure.
-
Analysis: a. Determine the enantiomeric excess of the purified this compound by chiral HPLC (see Section 6).
Strategy III: Kinetic Resolution of Racemic Methioninol using a Lipase
This strategy is useful when starting with racemic methioninol. Lipases can enantioselectively acylate one of the enantiomers, leaving the other unreacted.[10][11] By stopping the reaction at approximately 50% conversion, both the acylated enantiomer and the unreacted enantiomer can be obtained with high optical purity.
Rationale and Experimental Causality
Lipases are robust enzymes that are active in organic solvents. The key is to find a lipase and an acyl donor that show high enantioselectivity (E-value) for one of the methioninol enantiomers. Candida antarctica lipase B (CALB) is a widely used and often effective lipase for kinetic resolutions. Vinyl acetate is an excellent acyl donor as the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible.
Figure 4: Experimental workflow for the lipase-catalyzed kinetic resolution of racemic methioninol.
Detailed Protocol: Lipase-Catalyzed Acylation
Materials:
-
Racemic methioninol.
-
Immobilized Candida antarctica lipase B (CALB).
-
Vinyl acetate.
-
Methyl tert-butyl ether (MTBE).
-
Silica gel for column chromatography.
Protocol:
-
Enzymatic Acylation: a. In a 250 mL flask, dissolve racemic methioninol (10 mmol, 1.35 g) in 100 mL of MTBE. b. Add vinyl acetate (12 mmol, 1.1 mL, 1.2 equivalents). c. Add immobilized CALB (1 g). d. Shake the suspension at 40°C and 200 rpm.
-
Monitoring and Work-up: a. Monitor the reaction progress by taking small samples, filtering the enzyme, and analyzing the filtrate by achiral HPLC to determine the conversion rate. b. When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and reused. c. Evaporate the solvent from the filtrate under reduced pressure.
-
Separation and Analysis: a. Separate the resulting mixture of unreacted methioninol and acylated methioninol by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient). b. The unreacted methioninol fraction will be enriched in one enantiomer (e.g., this compound, depending on the lipase's selectivity). c. The acylated fraction can be hydrolyzed (e.g., with K2CO3 in methanol) to obtain the other enantiomer (L-Methioninol). d. Analyze the enantiomeric excess of the unreacted methioninol fraction by chiral HPLC (see Section 6).
Analytical Protocol: Chiral HPLC for Enantiomeric Excess Determination
Accurate determination of enantiomeric excess (e.e.) is crucial for evaluating the success of a chiral synthesis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this purpose.[12][13]
Rationale and Method Development
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. For amino alcohols like methioninol, polysaccharide-based (e.g., amylose or cellulose derivatives) and cyclofructan-based CSPs are often effective.[12] Since methioninol lacks a strong chromophore, derivatization with a UV-active agent (e.g., 3,5-dinitrobenzoyl chloride) or using a detector like a mass spectrometer (MS) or evaporative light scattering detector (ELSD) may be necessary.
Protocol: Chiral HPLC Method
-
Sample Preparation (with derivatization): a. Dissolve ~1 mg of the this compound sample in 1 mL of acetonitrile. b. Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride and 1.5 equivalents of triethylamine. c. React at room temperature for 1-2 hours. d. Dilute the sample with the mobile phase before injection.
-
HPLC Conditions:
-
Column: A cyclofructan-based CSP (e.g., isopropylcarbamate cyclofructan 6) or a polysaccharide-based CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A polar-organic mobile phase is often suitable for cyclofructan columns, e.g., Methanol/Acetonitrile/Acetic Acid/Triethylamine (75/25/0.3/0.2 v/v/v/v).[12] For polysaccharide columns, a normal phase eluent like Hexane/Isopropanol may be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm (for the dinitrobenzoyl derivative).
-
Injection Volume: 10 µL.
-
-
Analysis: a. Inject a sample of racemic methioninol (derivatized if necessary) to determine the retention times of both enantiomers. b. Inject the synthesized sample. c. Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
Data Summary and Comparison of Strategies
| Strategy | Biocatalyst | Typical Substrate Conc. | Typical Conversion | Typical e.e. | Key Advantages | Key Considerations |
| Asymmetric Reduction | Recombinant E. coli expressing Carbonyl Reductase + GDH | 20-50 mM | >95% | >99% | High e.e., excellent atom economy, uses whole cells. | Requires specific gene and host strain; precursor aldehyde may be unstable. |
| Asymmetric Reductive Amination | (R)-selective ω-Transaminase | 10-30 mM | >90% | >99% | High e.e., direct amination of a keto precursor. | Enzyme availability and cost; equilibrium may need to be driven. |
| Kinetic Resolution | Immobilized Lipase (e.g., CALB) | 50-100 mM | ~50% (theoretical max yield) | >99% | Robust, widely available enzymes; works on racemic starting material. | Maximum theoretical yield is 50%; requires separation of product and substrate. |
Conclusion and Future Outlook
The biocatalytic synthesis of this compound and its derivatives represents a significant advancement over traditional chemical methods, offering high enantioselectivity, mild reaction conditions, and improved sustainability. This guide has provided detailed protocols for three distinct and powerful enzymatic strategies, empowering researchers to select and implement the most suitable approach for their specific needs. As the toolbox of commercially available enzymes continues to expand and protein engineering techniques become more accessible, the efficiency and substrate scope of these biocatalytic routes are expected to improve even further. The methodologies outlined herein provide a solid foundation for the development of scalable and economically viable processes for the production of this compound, a key building block for the next generation of chiral pharmaceuticals.
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Hroboňová, K., et al. (2015). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Analytical Methods, 7(12), 5873-5879. [Link]
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Inglese, G., et al. (2017). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering, 114(1), 83-91. [Link]
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Nomertin, Y., et al. (2002). Purification of an alcohol dehydrogenase involved in the conversion of methional to methionol in Oenococcus oeni IOEB 8406. Journal of Applied Microbiology, 92(2), 296-303. [Link]
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Hroboňová, K., & Kaniansky, D. (2016). Separation Of Methionine Enantiomers By Using Teicoplanin And Cyclofructan Columns. Journal of Microbiology, Biotechnology and Food Sciences, 5(5), 488-492. [Link]
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SEPARATION OF ENANTIOMERS OF SELECTED SULFUR-CONTAINING AMINO ACIDS BY USING SERIALLY COUPLED ACHIRAL-CHIRAL COLUMNS. (n.d.). The Distant Reader. [Link]
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Eberhard, W., et al. (1991). Lipase-Catalyzed Resolution of Racemic 2-Alkyl Substituted 1-Alkanols. Liebigs Annalen der Chemie, 1991(1), 19-24. [Link]
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Conti, P., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 114. [Link]
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Gotor-Fernández, V., & Gotor, V. (2019). Stereoselective Promiscuous Reactions Catalyzed by Lipases. Molecules, 24(15), 2828. [Link]
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Ríos-Lombardía, N., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1604. [Link]
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Ogura, H., et al. (1998). Lipase-catalyzed kinetic resolutions of racemic β- and γ-thiolactones. Tetrahedron: Asymmetry, 9(12), 2033-2042. [Link]
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Jörnvall, H., et al. (1995). Alcohol dehydrogenase. EXS, 71, 225-236. [Link]
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Oniga, S., et al. (2017). Synthesis of New Methionine Derivatives for the Treatment of Paracetamol - Induced Hepatic Injury. Revista de Chimie, 68(6), 1235-1239. [Link]
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Lehotay, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 156-165. [Link]
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Schipp, C. J., et al. (2020). An Engineered Escherichia coli Strain with Synthetic Metabolism for in‐Cell Production of Translationally Active Methionine Derivatives. ChemBioChem, 21(18), 2604-2610. [Link]
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Koszelewski, D., et al. (2010). Stereoselectivity of Four (R)-Selective Transaminases for the Asymmetric Amination of Ketones. Advanced Synthesis & Catalysis, 352(16), 2759-2763. [Link]
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Bar, O., et al. (2023). Conversion of methionine biosynthesis in Escherichia coli from trans- to direct-sulfurylation enhances extracellular methionine levels. Metabolic Engineering, 79, 10-19. [Link]
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Bar, O., et al. (2023). Conversion of methionine biosynthesis in E. coli from trans- to direct-sulfurylation enhances extracellular methionine levels. bioRxiv. [Link]
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Ohshima, T., & Soda, K. (2018). Artificial Thermostable D-Amino Acid Dehydrogenase: Creation and Application. Frontiers in Bioengineering and Biotechnology, 6, 102. [Link]
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Hurley, T. D., et al. (1997). Methionine-141 directly influences the binding of 4-methylpyrazole in human sigma sigma alcohol dehydrogenase. Journal of Biological Chemistry, 272(33), 20496-20502. [Link]
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Liu, J., et al. (2019). Enhanced L-methionine production by genetically engineered Escherichia coli through fermentation optimization. AMB Express, 9(1), 26. [Link]
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Lee, S. H., et al. (2021). D-Methionine and 2-hydroxy-4-methylthiobutanoic acid i alter beta-casein, proteins and metabolites linked in milk protein synthesis in bovine mammary epithelial cells. Journal of Animal Science and Biotechnology, 12(1), 1-15. [Link]
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Martín-Venegas, R., et al. (2006). Conversion of the Methionine Hydroxy Analogue DL-2-Hydroxy-(4-Methylthio) Butanoic Acid to Sulfur-Containing Amino Acids in the Chicken Small Intestine. Poultry Science, 85(11), 1932-1938. [Link]
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Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. The Journal of Nutrition, 114(9), 1716-1723. [Link]
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Martín-Venegas, R., et al. (2006). Conversion of the methionine hydroxy analogue DL-2-hydroxy-(4-methylthio) butanoic acid to sulfur-containing amino acids in the chicken small intestine. Poultry science, 85(11), 1932-1938. [Link]
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Troubleshooting & Optimization
Improving diastereoselectivity with D-Methioninol auxiliary
Welcome to the technical support center for the application of D-methioninol as a chiral auxiliary in asymmetric synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the diastereoselectivity of your reactions. Leveraging insights from the broader class of sulfur-containing and amino acid-derived chiral auxiliaries, this document offers practical solutions to common experimental challenges.
I. Foundational Principles: Understanding the Role of this compound
This compound, derived from the naturally occurring amino acid D-methionine, offers a unique structural framework for inducing stereoselectivity. Its utility as a chiral auxiliary stems from its stereochemically defined centers and the presence of a sulfur-containing side chain, which can influence the steric and electronic environment of the reaction center.[1][2]
Mechanism of Diastereoselective Control:
When this compound is coupled to an achiral carboxylic acid derivative, it forms a chiral amide. Deprotonation of the α-carbon to the carbonyl group generates a chiral enolate. The stereochemical outcome of subsequent reactions, such as alkylation or aldol condensation, is then dictated by the facial bias imposed by the chiral auxiliary. The bulky and conformationally influential groups on the this compound scaffold sterically hinder one face of the enolate, directing the approach of an incoming electrophile to the opposite face.[3] The sulfur atom in the side chain can also play a crucial role through chelation with Lewis acids, further rigidifying the transition state and enhancing stereochemical control.[1][4]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered when using this compound as a chiral auxiliary.
Problem 1: Low Diastereoselectivity (Poor d.r.)
A low diastereomeric ratio is a frequent challenge and often points to suboptimal reaction conditions that fail to maximize the energy difference between the competing diastereomeric transition states.[5]
Possible Causes & Solutions:
-
Incorrect Enolate Geometry: The geometry of the enolate (E vs. Z) is critical for high diastereoselectivity. For many amino acid-derived auxiliaries, the formation of a specific enolate geometry is desired to ensure effective facial blocking.
-
Troubleshooting:
-
Base Selection: The choice of base can influence enolate geometry. Lithium diisopropylamide (LDA) is a common choice for generating lithium enolates.[3] Experiment with other bases like sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) to see if it favors the desired enolate.
-
Solvent Effects: The solvent can impact the aggregation state and reactivity of the enolate. Tetrahydrofuran (THF) is a standard solvent. Consider less coordinating solvents like toluene to potentially enhance the influence of the chiral auxiliary.
-
-
-
Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Troubleshooting:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., -78 °C, -100 °C) to increase the energy difference between the diastereomeric transition states. Ensure the temperature is maintained consistently throughout the reaction.
-
-
-
Inappropriate Lewis Acid: The choice of Lewis acid can significantly influence the conformation of the transition state, especially with sulfur-containing auxiliaries that can act as a Lewis basic site.[1][4]
-
Troubleshooting:
-
Screen Lewis Acids: If a Lewis acid is used to promote the reaction, screen a variety of options. Boron-based Lewis acids (e.g., BF₃·OEt₂) and titanium-based Lewis acids (e.g., TiCl₄) can have different chelation properties and steric demands, impacting diastereoselectivity.[4][6][7]
-
Stoichiometry: The stoichiometry of the Lewis acid can also be critical. Both catalytic and stoichiometric amounts should be explored.
-
-
| Condition | Common Choice | Alternative to Consider | Rationale for Change |
| Base | LDA | NaHMDS, KHMDS | Change in cation may alter enolate geometry and aggregation. |
| Solvent | THF | Toluene, Diethyl Ether | Less coordinating solvents may enhance the steric influence of the auxiliary. |
| Temperature | -78 °C | -100 °C | Lower temperatures can amplify small energy differences in transition states. |
| Lewis Acid | TiCl₄ | BF₃·OEt₂, SnCl₄ | Different Lewis acids have varying abilities to chelate and will alter the transition state geometry.[4] |
Problem 2: Difficulty with Auxiliary Cleavage
The removal of the chiral auxiliary is a critical final step. The amide bond to the this compound auxiliary needs to be cleaved without epimerizing the newly formed stereocenter or degrading the product.
Possible Causes & Solutions:
-
Harsh Hydrolysis Conditions: Standard strong acid or base hydrolysis can be too harsh, leading to racemization or decomposition of the desired product.
-
Troubleshooting:
-
Mild Basic Hydrolysis: Use milder basic conditions, such as lithium hydroperoxide (LiOOH), which is often effective for cleaving oxazolidinone auxiliaries and can be selective.[5]
-
Enzymatic Cleavage: For sensitive substrates, consider enzymatic cleavage using a suitable peptidase, which can offer high selectivity under mild conditions.
-
-
-
Reductive Cleavage Issues: While reductive cleavage (e.g., with LiAlH₄ or LiBH₄) can convert the amide to an alcohol, these strong reducing agents may also reduce other functional groups in the molecule.[5]
-
Troubleshooting:
-
Selective Reducing Agents: Explore more selective reducing agents. For example, converting the amide to a thioester followed by reduction might offer a milder route.
-
Protecting Groups: If other reducible functional groups are present, they may need to be protected prior to the cleavage step.
-
-
-
Oxidation of the Methionine Side Chain: The thioether in the methionine side chain is susceptible to oxidation, which could complicate the cleavage and recovery of the auxiliary.
-
Troubleshooting:
-
Degas Solvents: Ensure all solvents are thoroughly degassed to remove oxygen.
-
Avoid Oxidizing Conditions: Be mindful of reagents that could oxidize the sulfur atom. If oxidation is suspected, the resulting sulfoxide may have different solubility and reactivity, affecting the work-up and recovery.
-
-
| Cleavage Method | Desired Product | Potential Pitfall | Troubleshooting Strategy |
| Acid/Base Hydrolysis | Carboxylic Acid | Epimerization, product degradation | Use milder conditions (e.g., LiOOH), shorter reaction times, and lower temperatures.[5] |
| Reductive Cleavage | Alcohol | Reduction of other functional groups | Use more selective reducing agents; employ protecting groups.[5] |
| Transamination | Amide/Ester | High temperatures required | Screen different nucleophiles and catalysts to find milder conditions. |
III. Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrate and reaction.
Protocol 1: Attachment of this compound Auxiliary
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous, aprotic solvent (e.g., CH₂Cl₂ or THF).
-
Add a coupling agent (e.g., DCC, EDC/HOBt, or convert the acid to the acid chloride with oxalyl chloride or SOCl₂).
-
Add this compound (1.0-1.1 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous work-up and purify the resulting chiral amide by column chromatography.
Protocol 2: Diastereoselective Alkylation
-
Dissolve the this compound amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add a solution of LDA (1.05 eq) in THF and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent (e.g., alkyl halide, 1.1-1.5 eq) and continue stirring at -78 °C.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC-MS analysis of the crude product.[8][9]
-
Purify the desired diastereomer by column chromatography.
Sources
- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The impact of Lewis acid variation on reactions with di-tert-butyl diazo diesters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in D-Methioninol Synthesis
Welcome to the technical support center for D-Methioninol synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the reduction of D-Methionine and encountering challenges with reaction yield. Here, we move beyond simple protocols to explore the causality behind common experimental failures, providing you with the expert insights needed to optimize your synthesis, diagnose issues, and achieve consistent, high-yield results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound.
Q1: What are the most common and effective methods for synthesizing this compound from D-Methionine?
The most prevalent method is the direct reduction of the carboxylic acid functional group of D-Methionine. This is typically achieved using powerful hydride-donating reagents. The two most reliable classes of reagents for this transformation are Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BMS), and Lithium Aluminum Hydride (LAH).[1][2]
Q2: Which reducing agent is the best choice for this conversion?
The "best" reagent depends on your specific experimental constraints, including available equipment, safety protocols, and the presence of other functional groups. Both LAH and Borane complexes are highly effective but have distinct profiles.
| Feature | Lithium Aluminum Hydride (LAH) | Borane Complexes (BH₃·THF / BMS) |
| Reactivity | Extremely high; reduces most carbonyls (esters, amides, acids).[3][4][5] | High, but more selective; rapidly reduces carboxylic acids.[6][7] |
| Selectivity | Low; will reduce other sensitive functional groups if present. | High; can selectively reduce a carboxylic acid in the presence of esters.[7][8] |
| Safety | Pyrophoric; reacts violently with water and protic solvents. Requires strict anhydrous conditions and careful quenching.[4] | Safer to handle than LAH. BMS complex has better stability than BH₃·THF.[1] Quenching is vigorous but more manageable. |
| Workup | Can be challenging due to the formation of gelatinous aluminum salt precipitates. | Generally simpler; involves quenching with methanol followed by an aqueous wash to remove boron byproducts.[1] |
| Recommendation | Use when D-Methionine is the only reducible group and you are equipped for handling highly reactive reagents. | Often preferred for its selectivity, improved safety profile, and easier workup.[6] |
Q3: Is it necessary to protect the primary amine of D-Methionine before the reduction?
While direct reduction is possible, it is highly recommended to protect the amino group. Here’s why:
-
Preventing Side Reactions: The free amine (-NH₂) is basic and nucleophilic. It can react with the reducing agent or intermediates, leading to undesired byproducts.[9][10]
-
Improving Solubility: The zwitterionic nature of free D-Methionine makes it poorly soluble in common ethereal solvents (like THF or Diethyl Ether) used for these reductions. The protected form is typically much more soluble, leading to a more homogenous and efficient reaction.
-
Avoiding Acid-Base Reactions: Both LAH and Borane react with the acidic N-H protons, consuming at least one equivalent of the reducing agent before any reduction of the carboxyl group occurs. This complicates stoichiometry and can reduce efficiency.
The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which is easily installed using Boc-anhydride and removed under acidic conditions after the reaction.[11]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method. You will need to develop a solvent system that provides good separation between your starting material (e.g., N-Boc-D-Methionine) and your product (N-Boc-D-Methioninol). A typical mobile phase might be a mixture of Ethyl Acetate and Hexanes. The product, being more polar, will have a lower Rf value than the starting material. Staining with potassium permanganate is effective for visualizing both spots as they are easily oxidized.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: My reaction is sluggish or fails to go to completion.
This is often related to the quality of your reagents and the reaction environment.
-
Potential Cause A: Inactive or Degraded Reducing Agent
-
Causality: Lithium Aluminum Hydride (LAH) is notoriously sensitive to atmospheric moisture. It rapidly reacts with water to form inactive lithium hydroxide and aluminum hydroxide, appearing as a white crust on the grey powder.[4] Borane-THF can also degrade over time, with its concentration decreasing upon storage.
-
Solution:
-
Use Fresh Reagents: Always use a freshly opened bottle of the reducing agent or a solution that has been properly stored and recently titrated to confirm its molarity.
-
Proper Handling: Handle LAH in a glovebox or under a robust stream of inert gas (Argon or Nitrogen). Measure and transfer it quickly.
-
Visual Inspection: If your solid LAH is more white than grey, its activity is likely compromised.
-
-
-
Potential Cause B: Poor Solvent or Glassware Preparation
-
Causality: Any residual water in your solvent or on the surface of your glassware will quench the highly reactive hydride reagent, reducing the effective amount available for your substrate.
-
Solution:
-
Dry Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under an inert atmosphere immediately before use.
-
Use Anhydrous Solvents: Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or purchase high-quality anhydrous solvent packaged under an inert atmosphere and use it immediately after opening.
-
-
-
Potential Cause C: Insufficient Temperature
-
Causality: While reductions are often initiated at 0°C for safety and control, they frequently require warming to room temperature or even refluxing to proceed to completion, especially with the more stable borane complexes.[1][2]
-
Solution:
-
After the initial addition of the reducing agent at 0°C, allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. If it stalls, gently heat the mixture to reflux (for THF, this is ~66°C) and continue monitoring until the starting material is consumed.
-
-
Problem 2: My starting material is consumed, but the final yield is very low.
This indicates that while the reaction occurred, you either formed significant byproducts or lost the product during the workup and purification stages.
-
Potential Cause A: Side Reactions and Byproduct Formation
-
Causality: The thioether in methionine's side chain is susceptible to oxidation and alkylation. Oxidation to the sulfoxide is a common side reaction, especially during acidic or oxidative workup conditions.[12][13][14] S-alkylation can also occur, particularly under acidic conditions where carbocations may be generated.[12][15]
-
Solution:
-
Maintain Inert Atmosphere: Keep the reaction under an inert atmosphere (N₂ or Ar) from start to finish to minimize air/oxygen exposure.
-
Careful Workup: Use a standard, non-oxidative workup. For LAH, the Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is highly effective at producing a granular, easily filterable precipitate.[2] For borane, quench with methanol at 0°C before proceeding with an aqueous wash.[1]
-
Use Scavengers: In cases where side reactions are persistent, particularly during deprotection steps, scavengers can be added to the cleavage cocktail to prevent oxidation or alkylation of the sensitive methionine residue.[12][15]
-
-
-
Potential Cause B: Product Loss During Workup and Purification
-
Causality: this compound is a relatively small, polar molecule with high water solubility. It can be lost to the aqueous phase during extractions if the pH is not controlled correctly or if insufficient salt is used.
-
Solution:
-
pH Adjustment: During aqueous extraction, ensure the aqueous layer is made basic (pH > 10) to deprotonate the ammonium species and keep the amino alcohol in its neutral, more organic-soluble form.
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of the amino alcohol in the aqueous phase and drives it into the organic layer.
-
Continuous Extraction: For persistent issues, a continuous liquid-liquid extractor can be used to efficiently extract water-soluble products.
-
Purification Method: this compound is volatile enough to be purified by vacuum distillation.[2] Alternatively, column chromatography on silica gel can be used, but may require a polar eluent system (e.g., Dichloromethane/Methanol with a small amount of ammonium hydroxide) to prevent streaking.
-
-
Section 3: Key Experimental Protocols
Protocol A: Synthesis of N-Boc-D-Methioninol using Borane-THF
This protocol assumes you have already prepared N-Boc-D-Methionine.
-
Preparation: Under a nitrogen atmosphere, add N-Boc-D-Methionine (1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Dissolve the starting material in anhydrous THF (approx. 10 volumes).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Borane: Add Borane-THF complex (BH₃·THF, 1.0 M solution in THF, approx. 2.5-3.0 eq.) dropwise via the dropping funnel over 30-60 minutes. Vigorous hydrogen gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 8-12 hours. If TLC analysis shows incomplete conversion, heat the reaction to reflux for an additional 2-4 hours.
-
Quenching: Once the reaction is complete (as determined by TLC), cool the flask back to 0°C. Very slowly and carefully, add methanol dropwise to quench the excess borane. Caution: Vigorous gas evolution will occur. Continue adding methanol until the bubbling ceases.
-
Workup: Remove the solvent under reduced pressure. To the resulting residue, add water and extract with Ethyl Acetate or Dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-Boc-D-Methioninol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Protocol B: TLC Analysis for Reaction Monitoring
-
Plate: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Mobile Phase: A good starting point is 30-50% Ethyl Acetate in Hexanes. Adjust the polarity as needed to achieve an Rf of ~0.3-0.5 for the starting material. The product will have a lower Rf.
-
Spotting: Using a capillary tube, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the baseline.
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent to run up the plate.
-
Visualization:
-
First, view the plate under a UV lamp (254 nm) if your compounds are UV-active.
-
Then, dip the plate into a potassium permanganate (KMnO₄) stain and gently heat with a heat gun. Both the starting material and product should appear as yellow-brown spots on a purple background. The disappearance of the higher-Rf starting material spot indicates reaction completion.
-
Section 4: Visual Guides
Diagram 1: Primary Reaction Pathway
This diagram illustrates the recommended two-step synthesis of this compound from D-Methionine, involving N-protection followed by reduction.
Caption: Recommended synthetic route for this compound.
Diagram 2: Common Side Reaction Pathways
This diagram highlights the primary side reactions that can lower the yield of the desired product.
Caption: Key side reactions affecting this compound synthesis.
Diagram 3: Troubleshooting Workflow
A logical flow diagram to diagnose and solve low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
References
-
Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]
-
Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. [Link]
-
Borane as a Reducing Agent || Very Selective Reducer. YouTube. [Link]
-
Reduction of carboxylic acids (video). Khan Academy. [Link]
-
Protection for amino group and amino acid. Slideshare. [Link]
-
Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Amino Acid-Protecting Groups. SciSpace. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. National Institutes of Health (NIH). [Link]
-
A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. ResearchGate. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Institutes of Health (NIH). [Link]
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
L-VALINOL. Organic Syntheses. [Link]
-
Selective oxidation and reduction of methionine residues in peptides and proteins by oxygen exchange between sulfoxide and sulfide. PubMed. [Link]
-
The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S. Royal Society of Chemistry. [Link]
-
DL-METHIONINE. Organic Syntheses. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]
-
Lithium aluminium hydride. Wikipedia. [Link]
-
Sodium Borohydride. Common Organic Chemistry. [Link]
-
Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. [Link]
- Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD.
-
Methionine Oxidation and Reduction in Proteins. National Institutes of Health (NIH). [Link]
-
Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. PubMed. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Protection for amino group and amino acid | PPTX [slideshare.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective oxidation and reduction of methionine residues in peptides and proteins by oxygen exchange between sulfoxide and sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Optimizing reaction conditions for D-Methioninol (solvent, temperature, base)
Welcome to the technical support center for the optimization of D-Methioninol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their reaction conditions for the reduction of D-methionine to this compound. Here, we will address common challenges and provide in-depth, evidence-based solutions in a question-and-answer format. Our focus is on the critical parameters of solvent, temperature, and base selection to help you achieve optimal yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Choosing the Right Reducing Agent
Question: I am planning to synthesize this compound by reducing D-methionine. Which reducing agent should I use: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?
Answer: The choice between Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) is critical and depends on the reactivity required for the reduction of the carboxylic acid group in D-methionine.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[1][2] It is often the preferred reagent for this transformation due to its high reactivity.[3] However, LiAlH₄ reacts violently with protic solvents like water and alcohols, so the reaction must be carried out in anhydrous conditions, typically using dry ethers like tetrahydrofuran (THF).[2]
-
Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce carboxylic acids on its own.[1][2] However, its reactivity can be enhanced by using additives. For instance, a combination of NaBH₄ with sulfuric acid has been shown to effectively reduce α-amino acids to β-amino alcohols.[4] Another approach involves the in situ formation of more reactive borane species or esters.[5]
Recommendation: For a direct and reliable reduction of D-methionine, LiAlH₄ in anhydrous THF is the standard and more effective choice. If you need to use the milder and safer NaBH₄, be prepared to employ activating agents to achieve the desired reduction.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Question: I performed the reduction of D-methionine using LiAlH₄ in THF, but my yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the reduction of amino acids can stem from several factors related to solvent, temperature, and the nature of the starting material.
-
Anhydrous Conditions are Crucial: LiAlH₄ reacts vigorously with water.[2] Any moisture in your solvent or on your glassware will consume the reducing agent, leading to lower yields. Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and that all glassware is oven-dried before use.[3]
-
Solvent Polarity and Solubility: While THF is the most common solvent, its ability to dissolve the amino acid can be a limiting factor. The reduction of some carboxylic acids has shown improved yields in less polar solvents like cyclohexane, though this is less common for amino acids.[6] For amino acids, maintaining a good suspension in THF is key.
-
Initial Addition: The initial addition of D-methionine to the LiAlH₄ suspension should be done at a reduced temperature (e.g., 0-10 °C) to control the exothermic reaction and the evolution of hydrogen gas.[3] Adding the amino acid too quickly at a higher temperature can lead to side reactions.
-
Reaction Temperature: After the initial addition, the reaction is typically heated to reflux to ensure complete reduction.[3] A common procedure involves refluxing for 16-18 hours.[3] Insufficient heating time or temperature may result in incomplete conversion. While some reductions can be effective at lower temperatures, 80°C has been found to be optimal for certain reductions, achieving high yields in a shorter time.[6]
-
Purity of D-methionine: Ensure your starting D-methionine is of high purity. Impurities can interfere with the reaction.
-
Excess Reducing Agent: It is standard practice to use an excess of LiAlH₄ to ensure the complete reduction of the carboxylic acid. A molar ratio of at least 1.5 to 2 equivalents of LiAlH₄ per equivalent of D-methionine is recommended.
Experimental Workflow & Visualization
To provide a clearer understanding of the process, the following diagram illustrates the general workflow for the reduction of D-methionine to this compound using LiAlH₄.
Caption: Workflow for this compound Synthesis
Issue 2: Formation of Side Products
Question: I am observing significant side products in my reaction mixture after the reduction. What are these impurities, and how can I minimize their formation?
Answer: Side product formation is often related to the reaction conditions and the inherent reactivity of the functional groups in D-methionine.
-
Over-reduction: While the primary goal is the reduction of the carboxylic acid, harsh conditions could potentially lead to the cleavage of the C-S bond, though this is less common with LiAlH₄.
-
Racemization: While the reduction of the carboxylic acid itself does not directly affect the chiral center, the use of a strong base in the work-up or prolonged heating could potentially lead to some degree of epimerization at the α-carbon. However, studies on the reduction of other amino acids with LiAlH₄ have shown that the optical purity is generally maintained.
-
Reaction with the Amine Group: The amine group of D-methionine will be deprotonated by LiAlH₄. This is an expected initial step and does not typically lead to problematic side products if the work-up is performed correctly.
Minimizing Side Products:
-
Controlled Addition and Temperature: As mentioned, a slow, portion-wise addition of D-methionine to the cooled LiAlH₄ suspension is critical to manage the initial exothermic reaction.[3]
-
Appropriate Work-up Procedure: The quenching step is crucial. A standard and effective method is the Fieser work-up, which involves the sequential addition of water, aqueous sodium hydroxide, and then more water.[3] This procedure helps to form a granular precipitate of aluminum salts that is easy to filter off.[3]
-
Purification: Purification of the crude this compound is essential to remove any remaining starting material, salts, and side products. This is typically achieved through distillation under reduced pressure or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the reduction of amino acids to amino alcohols, which can be adapted for this compound synthesis.
| Parameter | Condition | Expected Outcome | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Effective reduction of the carboxylic acid | [2][3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard solvent for LiAlH₄ reductions | [3] |
| Temperature | Initial addition at 0-10 °C, followed by reflux | Controlled reaction and complete conversion | [3] |
| Reaction Time | 16-18 hours at reflux | Ensures completion of the reaction | [3] |
| Work-up | Sequential addition of H₂O and NaOH(aq) | Formation of filterable salts | [3] |
| Yield | 70-90% (for similar amino acids) | Good to excellent | [3] |
The Role of a Base in the Reaction
Question: Is a base required for the reduction of D-methionine to this compound?
Answer: A base is not required during the reduction step itself when using a powerful hydride donor like LiAlH₄. The hydride reagent is sufficiently reactive to reduce the carboxylic acid.
However, a base, typically sodium hydroxide (NaOH), is a critical component of the work-up procedure .[3] After the reduction is complete, the reaction mixture contains complex aluminum alkoxides. The addition of aqueous NaOH helps to break down these complexes and precipitate the aluminum salts as aluminum hydroxide, which can then be easily removed by filtration.[3]
The following diagram illustrates the decision-making process for optimizing the reaction conditions.
Sources
Side reactions associated with D-Methioninol in peptide synthesis.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals incorporating D-Methioninol into their peptide synthesis workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot potential side reactions, ensuring the integrity and success of your synthesis.
Introduction to this compound in Peptide Synthesis
This compound, an amino alcohol analogue of D-methionine, offers unique opportunities for C-terminal modification of peptides, influencing their conformational properties, stability, and biological activity. However, its distinct structural features—a primary alcohol in place of a carboxylic acid and a nucleophilic thioether side chain—present specific challenges during solid-phase peptide synthesis (SPPS). This guide will address the most common side reactions and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My final peptide mass is +16 Da higher than expected. What is the likely cause and how can I prevent it?
Answer:
A +16 Da mass shift in a this compound-containing peptide is the hallmark of oxidation of the thioether side chain to methionine sulfoxide. This is one of the most common side reactions associated with methionine and its analogues.[1]
Causality: The thioether in the this compound side chain is susceptible to oxidation by various oxidizing agents, including atmospheric oxygen, especially under the acidic conditions of cleavage.[1] This can occur during the final cleavage and deprotection step.
Troubleshooting & Prevention:
-
Proactive Scavenging during Cleavage: The most effective preventative measure is the inclusion of reducing agents and scavengers in your trifluoroacetic acid (TFA) cleavage cocktail.
-
Recommended Cleavage Cocktail (Reagent H): A highly effective cocktail for preventing methionine oxidation is Reagent H.[2]
-
Alternative Scavengers: If formulating your own cocktail, the inclusion of thioanisole, dimethyl sulfide (DMS), and 1,2-ethanedithiol (EDT) is crucial. Ammonium iodide has also been shown to be effective in reducing methionine sulfoxide back to methionine during cleavage.[3]
-
-
Post-Cleavage Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to the thioether post-synthesis. This can be achieved by treating the purified peptide with reagents such as N-methylmercaptoacetamide or ammonium iodide and dimethyl sulfide.
Experimental Protocol: Optimized Cleavage to Prevent Methionine Oxidation
-
Resin Preparation: Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation (Reagent H): Prepare a fresh solution of TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide (81:5:5:2.5:3:2:1.5 w/w/v/v/v/v/w).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per 0.25 mmol of synthesis scale) and allow the reaction to proceed for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.
Diagram: this compound Oxidation Pathway
Caption: Oxidation of this compound's thioether to sulfoxide.
FAQ 2: I'm observing a significant amount of a side product with a +74 Da mass addition. What could be causing this?
Answer:
A +74 Da addition strongly suggests S-alkylation of the thioether side chain , specifically tert-butylation, if you are using a Boc/tBu protection strategy. During the acidic cleavage step, tert-butyl cations are generated from the removal of tBu-based protecting groups (e.g., from Asp(OtBu), Ser(tBu), etc.). These electrophilic cations can be attacked by the nucleophilic thioether of this compound.[1][4][5]
Causality: The thioether sulfur is a soft nucleophile and readily reacts with carbocations generated during cleavage. This side reaction is irreversible under standard cleavage conditions.
Troubleshooting & Prevention:
-
Efficient Scavenging: The key is to trap the tert-butyl cations before they can react with your peptide.
-
Triisopropylsilane (TIS): TIS is an excellent scavenger for tert-butyl cations. A standard cleavage cocktail for peptides with tBu-protected residues is TFA/TIS/Water (95:2.5:2.5).
-
Thioanisole: Also effective at scavenging carbocations.
-
-
Optimized Cleavage Cocktail: For peptides containing both this compound and other tBu-protected amino acids, a comprehensive cleavage cocktail is recommended.
| Reagent Component | Function | Recommended Percentage (v/v) |
| TFA | Cleavage & Deprotection | 90-95% |
| TIS | Scavenges tBu cations | 2.5-5% |
| Water | Promotes TFA activity | 2.5% |
| Thioanisole | Scavenges tBu cations, reduces oxidation | 2.5-5% |
| EDT | Reduces oxidation | 2.5% |
-
Post-Cleavage Treatment: In some cases, the sulfonium salt formed by S-alkylation can be reversed by heating the peptide in a mildly acidic solution (e.g., 5% acetic acid) at 40°C for 24 hours.[1]
Diagram: S-Alkylation Side Reaction
Caption: S-alkylation of this compound by tert-butyl cations.
FAQ 3: I am synthesizing a peptide with C-terminal this compound. I'm concerned about side reactions involving the hydroxyl group. What should I do?
Answer:
The primary alcohol of this compound is a reactive nucleophile and can undergo esterification with activated carboxyl groups of incoming amino acids if left unprotected.[6] This will lead to chain branching and truncated sequences. Therefore, it is essential to protect the hydroxyl group of this compound during SPPS.
Protecting Group Strategy:
-
tert-Butyl (tBu) Protection: The most common and recommended protecting group for the hydroxyl function in an Fmoc/tBu strategy is the tert-butyl ether.[7] It is stable to the basic conditions of Fmoc deprotection (piperidine in DMF) but is readily cleaved by TFA during the final deprotection step. You would use Fmoc-D-Methioninol(tBu)-OH for your synthesis.
Attachment to Resin for C-terminal this compound:
When this compound is the C-terminal residue, it is attached to the resin via its hydroxyl group, forming an ester linkage.
-
Resin Choice: A 2-chlorotrityl chloride (2-CTC) resin is highly recommended. Loading onto this resin is performed under milder conditions that do not require pre-activation of a carboxyl group, thus minimizing the risk of racemization.[8]
-
Cleavage: Cleavage from a 2-CTC resin with a standard TFA-based cocktail will release the peptide with a C-terminal primary alcohol.
Experimental Protocol: Loading Fmoc-D-Methioninol onto 2-CTC Resin
-
Swell the 2-chlorotrityl chloride resin in DCM.
-
Dissolve Fmoc-D-Methioninol in DCM and add N,N-diisopropylethylamine (DIEA) (2-4 equivalents relative to the resin loading).
-
Add the amino alcohol solution to the swollen resin and agitate for 1-2 hours.
-
To cap any remaining active sites on the resin, add a solution of DCM/Methanol/DIEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and finally DCM again before drying.
FAQ 4: How can I minimize the risk of racemization of this compound during peptide synthesis?
Answer:
Racemization can occur at the chiral center of an amino acid (or amino alcohol) during the activation step of the coupling reaction.[9][10][11][12] This is a significant concern as it leads to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.
Causality: The abstraction of the alpha-proton of the activated amino acid by base can lead to a planar enolate intermediate, which can be re-protonated from either face, resulting in a loss of stereochemical integrity.
Troubleshooting & Prevention:
-
Use of Additives: Incorporating additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into the coupling reaction is highly effective at suppressing racemization.[9][10] These additives form active esters that are less prone to racemization than other activated species.
-
Coupling Reagents: The choice of coupling reagent can influence the extent of racemization. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of HOBt or Oxyma are generally considered a "low-racemization" combination.[13]
-
Base Selection: The organic base used can also play a role. While DIEA is common, less hindered bases like 2,4,6-collidine may reduce racemization in some cases.[10]
-
Pre-activation Time: Minimize the time between the activation of the amino acid and its addition to the resin-bound peptide. Prolonged pre-activation can increase the risk of racemization.
Diagram: Racemization Prevention Workflow
Caption: Workflow for minimizing racemization during coupling.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Fields, C. G., & Fields, G. B. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Gübitz, G., & Schmid, M. G. (1997). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 69(15), 2801-2806. Retrieved from [Link]
-
Schmid, M. G., Gübitz, G., & Wolf, C. (1997). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]
-
AAPPTec. (2018). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]
-
Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. Request PDF. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Gausepohl, H., & Behn, C. (2002). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. American Chemical Society. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2023). TFA Cleavage Strategy for Mitigation of S-t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Request PDF. Retrieved from [Link]
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. Retrieved from [Link]
-
Fields, C. G., & Fields, G. B. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Request PDF. Retrieved from [Link]
-
Ghosh, K., & Lubell, W. D. (2023). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preventing racemization during D-Methioninol auxiliary cleavage
Welcome to the technical support center for the effective and stereochemically sound cleavage of D-Methioninol derived chiral auxiliaries. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in asymmetric synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the critical final step of auxiliary removal while preserving the integrity of your newly created stereocenter.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the cleavage of a this compound auxiliary from an N-acylated product?
A: The principal cause of racemization is the formation of a planar, achiral enolate intermediate at the stereocenter alpha (α) to the carbonyl group.[1][2] Under certain cleavage conditions, particularly those involving strong bases or high temperatures, the proton at the α-position can be abstracted. This deprotonation leads to the formation of a planar enolate, which temporarily destroys the stereocenter. Subsequent reprotonation can occur from either face of the planar intermediate with roughly equal probability, resulting in a mixture of enantiomers and a loss of stereochemical purity.[1][2]
Q2: Why is this compound a useful chiral auxiliary?
A: this compound, like other chiral auxiliaries derived from amino acids, provides a robust framework for inducing asymmetry in chemical reactions. When attached to a prochiral substrate, the stereogenic center of the this compound backbone effectively shields one face of the reactive intermediate (e.g., an enolate), directing the approach of an electrophile to the opposite face. This steric hindrance allows for the formation of one diastereomer in preference to the other. The subsequent cleavage of the auxiliary is a crucial step to reveal the desired enantiomerically enriched product.
Q3: Which cleavage conditions are most likely to induce racemization?
A: Conditions that promote the formation of an enolate intermediate are the most likely to cause racemization.[1] These include:
-
Strongly Basic Conditions: The use of strong bases can readily deprotonate the α-carbon, leading to enolate formation.[1]
-
High Temperatures: Increased thermal energy can provide the necessary activation energy for epimerization, even under moderately basic or acidic conditions.[1]
-
Prolonged Reaction Times: Extended exposure to even mildly racemizing conditions can lead to a significant loss of enantiomeric excess over time.[1]
Q4: Are there any safety concerns with common cleavage reagents?
A: Yes, particularly with the widely used lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) method for hydrolytic cleavage. This reaction is known to be exothermic and can generate oxygen gas.[3][4] On a larger scale, this can pose a significant safety risk due to pressure buildup and the creation of a flammable atmosphere in the presence of organic solvents.[5][6][7] Careful temperature control and appropriate reactor setup are essential when using this method.
Troubleshooting Guide: Preventing Racemization
This section addresses specific issues you may encounter during the cleavage of your this compound auxiliary and provides actionable solutions.
Problem 1: Significant loss of enantiomeric excess (e.e.) after auxiliary cleavage.
-
Potential Cause: The cleavage conditions are too harsh, leading to the formation of a planar enolate intermediate and subsequent racemization.[1][2]
-
Solutions:
-
Lower the Reaction Temperature: Most cleavage reactions can be performed at 0 °C or even lower temperatures. This reduces the available thermal energy for the deprotonation of the α-carbon.
-
Choose Milder Reagents: If using a hydrolytic method, consider replacing strong bases with milder alternatives. For other transformations, explore less aggressive reagents.
-
Reduce Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.[1]
-
Consider a Different Cleavage Strategy: If hydrolytic methods consistently lead to racemization, explore reductive cleavage to form an alcohol or transesterification to yield an ester. These methods often proceed under neutral or mildly acidic conditions that are less prone to causing epimerization.[3][8]
-
Problem 2: The desired product is not obtained, and the starting material is recovered.
-
Potential Cause: The cleavage conditions are too mild, or the chosen reagent is incompatible with the substrate.
-
Solutions:
-
Gradually Increase Temperature: If the reaction is sluggish at low temperatures, cautiously increase the temperature in small increments while monitoring for both product formation and any signs of racemization.
-
Screen Different Catalysts/Reagents: For transesterification, the choice of Lewis acid can be critical.[8] Screen a variety of mild Lewis acids to find one that facilitates the reaction without promoting side reactions.[8][9]
-
Ensure Reagent Quality: Verify the activity and purity of your reagents, especially for reductive cleavages where the hydride source (e.g., LiBH₄, LiAlH₄) can degrade over time.
-
Problem 3: Low yield of the desired product with the formation of multiple byproducts.
-
Potential Cause: The cleavage reagent is not selective and reacts with other functional groups in the molecule.
-
Solutions:
-
Protect Sensitive Functional Groups: If your molecule contains functional groups that are sensitive to the cleavage conditions (e.g., esters or ketones in the presence of a strong reducing agent), consider protecting them before the cleavage step.
-
Select a More Chemoselective Reagent: For instance, if you have an ester elsewhere in your molecule and want to perform a reductive cleavage of the auxiliary, a milder reducing agent like lithium borohydride (LiBH₄) might be more selective than lithium aluminum hydride (LiAlH₄).[3]
-
Workflow for Troubleshooting Racemization
Caption: A systematic workflow for troubleshooting racemization during auxiliary cleavage.
Recommended Protocols for Cleavage of this compound Auxiliaries
The following are starting-point protocols that aim to minimize racemization. Optimization for your specific substrate is likely necessary.
Protocol 1: Mild Transesterification to Methyl Ester
This method is often preferred for substrates prone to racemization under basic conditions.
Reagents & Materials:
-
N-acylated this compound substrate
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe), 0.5 M solution in MeOH
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve the N-acylated this compound substrate (1.0 equiv) in a mixture of anhydrous THF and anhydrous MeOH (e.g., a 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide (0.5 M in MeOH, 1.1 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude methyl ester by flash column chromatography.
Protocol 2: Reductive Cleavage to a Chiral Alcohol
This protocol is useful when the corresponding chiral alcohol is the desired product.
Reagents & Materials:
-
N-acylated this compound substrate
-
Lithium Borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
1 M Sodium Hydroxide (NaOH)
-
Rochelle's salt (potassium sodium tartrate) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve the N-acylated this compound substrate (1.0 equiv) in anhydrous THF or Et₂O.
-
Cool the solution to 0 °C.
-
Add LiBH₄ (2.0-3.0 equiv) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M NaOH.
-
Add Rochelle's salt solution and stir vigorously until two clear layers form.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude alcohol by flash column chromatography.
Protocol 3: Optimized Hydrolytic Cleavage to a Carboxylic Acid
This method should be used with caution, especially for substrates with a highly acidic α-proton.
Reagents & Materials:
-
N-acylated this compound substrate
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Sodium Sulfite (Na₂SO₃)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve the substrate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio).
-
Cool the solution to 0 °C.
-
Add 30% H₂O₂ (4.0 equiv) dropwise.
-
Add a pre-cooled aqueous solution of LiOH·H₂O (2.0 equiv) dropwise, maintaining the internal temperature at or below 0 °C.
-
Stir vigorously at 0 °C and monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C.
-
Concentrate the mixture in vacuo to remove most of the THF.
-
Acidify the aqueous residue to pH ~2-3 with 1 M HCl.
-
Extract the carboxylic acid product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude carboxylic acid by flash column chromatography or crystallization.
Comparison of Cleavage Conditions
| Cleavage Method | Product | Typical Reagents | Conditions | Racemization Risk | Key Considerations |
| Transesterification | Ester | NaOMe/MeOH; Lewis Acids (e.g., Yb(OTf)₃)[9] | Mild, often 0°C to RT | Low | Excellent for sensitive substrates; choice of nucleophile determines ester type.[8] |
| Reductive Cleavage | Alcohol | LiBH₄; LiAlH₄ | Mild to strong | Low to Moderate | Chemoselectivity can be an issue with other reducible groups.[3] |
| Hydrolytic Cleavage | Carboxylic Acid | LiOH/H₂O₂ | Basic, 0°C | Moderate to High | Risk of epimerization; exothermic reaction with O₂ evolution.[3][4][5] |
Mechanism of Racemization
The underlying chemical process responsible for racemization during cleavage is the formation of a planar enolate intermediate.
Caption: Racemization mechanism via a planar, achiral enolate intermediate.[1]
By understanding the mechanisms that lead to racemization and carefully selecting and optimizing the cleavage conditions, researchers can successfully remove the this compound auxiliary while preserving the valuable stereochemical information they worked to create.
References
- BenchChem. (n.d.). Technical Support Center: Chiral Auxiliary Cleavage.
- Orita, A., et al. (n.d.). Lewis Acid-Promoted Transesterification of N-Acyl Oxazolidinones under Mild Conditions.
- Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.
- Malig, T. C., et al. (n.d.). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ResearchGate.
- BenchChem. (n.d.). Common pitfalls in the use of chiral auxiliaries.
- Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare.
- LibreTexts. (2022). 12.3: Isomerization at the α-Carbon.
- Malig, T. C., et al. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development.
- Cherney, R. J., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Methioninol Purification Strategies: A Technical Support Guide
Welcome to the technical support center for D-Methioninol purification. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile chiral amino alcohol. This compound, a derivative of the essential amino acid D-methionine, is a valuable building block in pharmaceutical synthesis, particularly for creating compounds with specific stereochemistry crucial for their biological activity.[1]
The purification of this compound, however, presents unique challenges due to its physical properties—often appearing as a thick, viscous syrup or a low-melting solid—and the nature of impurities generated during its synthesis.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, chemically known as (R)-2-Amino-4-(methylthio)-1-butanol, is a chiral amino alcohol. It is most commonly synthesized by the chemical reduction of the carboxylic acid group of D-methionine.[3][4] Its stereochemistry makes it a critical synthon in asymmetric synthesis, where it can be used as a chiral auxiliary or a building block for complex target molecules like antioxidants and neuroprotective agents.[1]
Q2: What are the typical impurities found in crude this compound reaction products?
Understanding the potential impurities is the first step toward designing an effective purification strategy. Depending on the synthetic route (typically the reduction of D-methionine), you may encounter:
-
Unreacted Starting Material: Residual D-methionine.
-
Enantiomeric Impurity: L-Methioninol, if the starting D-methionine was not enantiomerically pure.
-
Oxidation Products: The sulfur atom in the side chain is susceptible to oxidation, leading to impurities like D-methionine sulfoxide or the corresponding sulfone.[5][6]
-
Reaction Byproducts: Salts and complexes from the reducing agents used (e.g., borate salts from NaBH₄ or aluminum salts from LiAlH₄).[4]
-
Dipeptides and Side-Reaction Products: Small amounts of impurities such as (2R)-2-[[(2RS)-2-(acetylamino)-4-(methylsulfanyl)butanoyl]amino]-4-(methylsulfanyl)butanoic acid (Methionine EP Impurity D) can sometimes be formed under certain conditions.[6][7][8]
Q3: What are the principal methods for purifying this compound?
There is no single "best" method; the optimal strategy often involves a combination of techniques. The main approaches are:
-
Aqueous Workup/Extraction: An essential first step to remove inorganic salts and water-soluble impurities. A typical workup involves dissolving the reaction residue in an organic solvent (like ethyl acetate) and washing sequentially with acidic, basic, and neutral aqueous solutions.[3]
-
Crystallization/Recrystallization: The most effective method for achieving high purity if the compound solidifies. Given this compound's low melting point (31-36 °C), this can be challenging.[2]
-
Flash Column Chromatography: A highly versatile technique for separating this compound from impurities with different polarities. It is particularly useful when crystallization is difficult.[3]
-
Vacuum Distillation: Effective for removing non-volatile impurities, given this compound's boiling point of 120-122 °C at 1 mmHg.[2]
Q4: What are the critical quality attributes for purified this compound?
To ensure your this compound is suitable for downstream applications, you should verify the following:
| Attribute | Typical Value | Analytical Method |
| Purity | ≥ 98% | HPLC, GC, NMR |
| Appearance | Syrup, thick oil, or waxy low-melting mass | Visual Inspection |
| Optical Rotation | [α]D ≈ +7.5° (c=1, EtOH) | Polarimetry |
| Enantiomeric Excess (e.e.) | > 99% | Chiral HPLC, Chiral GC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
Data sourced from various chemical suppliers and literature.[1]
Q5: How should I properly store purified this compound?
Proper storage is critical to maintain purity. The sulfur moiety is prone to oxidation.[9]
-
Temperature: Store at 0-8°C to maintain stability and prevent degradation.[1][2]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.
-
Container: Use a well-sealed, airtight container.
Troubleshooting Guide: Purification Workflows
This section addresses specific issues you may encounter during the purification process.
Workflow Diagram: General Purification Strategy
Caption: General purification workflow for this compound.
Problem 1: My purified product is a persistent oil/syrup and will not crystallize.
Q: I’ve removed the solvent, and my this compound is a thick, colorless oil. I've tried cooling it, but it just becomes more viscous. How can I induce crystallization?
A: This is the most common challenge with this compound due to its low melting point and the presence of impurities that can inhibit crystal lattice formation.[1][2]
Causality & Solution Strategy:
-
Residual Solvent: Even trace amounts of solvent can prevent crystallization. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40°C) for several hours.
-
High Impurity Load: Impurities disrupt the crystal lattice. If your crude product is visibly impure, a pre-purification step is necessary. Flash column chromatography is the recommended method to remove the bulk of impurities before attempting crystallization again.[3]
-
Solvent System Selection (Two-Solvent Method): A two-solvent recrystallization is often effective for oils.[10]
-
Principle: Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol, acetone). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexanes, diethyl ether) dropwise at room temperature or while gently warming, until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.
-
-
Seeding: If you have a small amount of solid this compound from a previous batch, add a single tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Detailed Protocol: Two-Solvent Recrystallization
-
Dissolve your oily this compound (~1 g) in a minimal volume of hot acetone (~1-2 mL). Ensure it fully dissolves.
-
While the solution is warm, add hexanes dropwise, swirling after each drop, until you observe persistent cloudiness.
-
Add 1-2 drops of acetone to redissolve the cloudiness and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, place the flask in an ice bath (or a 0-8°C refrigerator) for at least 15 minutes to maximize crystal formation.[10]
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold hexanes.
Problem 2: My purity is low after column chromatography.
Q: I ran a flash column on silica gel, but my final product is only 90% pure according to NMR/HPLC. What went wrong?
A: Low purity after chromatography usually points to incorrect solvent system selection or co-elution of impurities with similar polarity.
Causality & Solution Strategy:
-
Poor Separation (Incorrect Eluent): The polarity of your eluent system may not be optimal for separating this compound from a key impurity.
-
Solution: Perform a thorough TLC analysis using different solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes with triethylamine) to find an eluent that gives good separation (ΔRf > 0.2) between your product and the impurity spots. Adding a small amount of base (e.g., 0.5-1% triethylamine) to the eluent can prevent the amino alcohol from "streaking" on the acidic silica gel, leading to sharper bands and better separation.
-
-
Co-eluting Impurities: An impurity may have a very similar polarity to this compound.
-
Solution: A gradient elution may be necessary. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.
-
-
Column Overloading: Loading too much crude material onto the column results in broad bands that overlap, leading to poor separation.
-
Solution: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for difficult separations.
-
Troubleshooting Decision Tree: Low Purity
Caption: Decision tree for troubleshooting low purity.
Problem 3: The optical rotation of my product is incorrect.
Q: My purified this compound shows an optical rotation of +4.2° (c=1, EtOH), which is significantly lower than the expected value of ~+7.5°. Why?
A: An incorrect optical rotation is a definitive indicator of enantiomeric contamination. The expected value is for enantiomerically pure this compound. A lower positive value means your product is contaminated with L-Methioninol, which has a negative optical rotation, partially canceling out the positive rotation of the D-enantiomer.
Causality & Solution Strategy:
-
Racemic Starting Material: The most likely cause is that the D-methionine used for the synthesis was not enantiomerically pure. Standard purification techniques like chromatography or crystallization will not separate enantiomers.
-
Racemization During Reaction: While less common under standard reduction conditions, some reaction conditions (e.g., harsh pH or high temperatures) could potentially cause minor racemization at the chiral center.
Solutions:
-
Verify Starting Material: Check the enantiomeric purity of your D-methionine starting material.
-
Chiral Purification: If you must use the current batch, you will need to perform a chiral resolution. This is an advanced technique that involves forming diastereomeric salts with a chiral resolving agent (like tartaric acid or (R)-(+)-1,1'-Bi-2-naphthol), separating these diastereomers by crystallization, and then liberating the pure enantiomer.[11]
-
Chiral Chromatography: Preparative chiral HPLC is an alternative but often more expensive method for separating enantiomers.
-
Analytical Verification: Use chiral HPLC or GC to quantify the enantiomeric excess (e.e.) of your sample.[3][12]
References
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. Available at: [Link]
- Method of purification of methionine. Google Patents.
- Method for the crystallization of methionine. Google Patents.
-
Recrystallization. MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]
-
Methionine EP Impurity D. SynZeal. Available at: [Link]
-
Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Separation and purification of l-methionine from E. coli fermentation broth by macroporous resin chromatography. PubMed. Available at: [Link]
-
Methionine EP Impurity D. Cleanchem. Available at: [Link]
- Process of purifying methionine. Google Patents.
-
Methionine EP Impurity D. Veeprho. Available at: [Link]
-
Methionine-impurities. Pharmaffiliates. Available at: [Link]
-
(PDF) Chromatographic Separation of Amino Acids. ResearchGate. Available at: [Link]
-
Related impurities in peptide medicines. ResearchGate. Available at: [Link]
-
Separation and Detection of Amino Acids. eCampusOntario Pressbooks. Available at: [Link]
-
Crystallization of dl -methionine polymorphs in the presence of structurally compatible additives. ResearchGate. Available at: [Link]
-
Crystallization of Amino Acids. GEA. Available at: [Link]
- Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatiz
-
Preparation of D- and L- methionine from DL-methionine by enzymatic resolution. ResearchGate. Available at: [Link]
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Technical Support Center: D-Methioninol-Directed Asymmetric Synthesis
Welcome to the technical support center for managing steric hindrance in D-Methioninol-directed reactions. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of this versatile chiral auxiliary. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges and unlock the full potential of your stereoselective syntheses. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts related to the use of this compound as a chiral auxiliary and the critical role of steric hindrance in achieving high stereoselectivity.
Q1: What is a chiral auxiliary, and why is this compound a useful one?
A1: In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to favor the formation of one enantiomer or diastereomer over another.[1] The auxiliary is then removed to reveal the desired chiral product. This compound is a valuable chiral auxiliary because it is derived from the naturally occurring and relatively inexpensive amino acid, D-methionine.[2] Its key feature is the (R)-4-(2-(methylthio)ethyl) group, which provides the necessary steric bulk to effectively control the facial selectivity of reactions at the α-carbon of an attached acyl group.
Q2: How does steric hindrance lead to stereoselectivity in reactions using a this compound-derived oxazolidinone?
A2: The principle of steric hindrance is central to the efficacy of this compound-derived auxiliaries, such as the corresponding oxazolidinone.[1][3] Once the auxiliary is acylated, the bulky (R)-4-(2-(methylthio)ethyl) substituent effectively blocks one face of the resulting enolate. This forces incoming electrophiles to approach from the less hindered face, leading to the preferential formation of one diastereomer. The rigidity of the oxazolidinone ring and its defined conformation in the transition state are crucial for this high degree of stereocontrol.
Q3: What are the most common reactions where this compound-derived auxiliaries are used?
A3: this compound-derived oxazolidinones are a class of Evans' auxiliaries and are widely employed in a variety of stereoselective transformations.[1] These include:
-
Aldol reactions: For the synthesis of β-hydroxy carbonyl compounds with control over two new stereocenters.[4]
-
Alkylation reactions: To introduce alkyl groups at the α-position of a carbonyl compound with high diastereoselectivity.[5]
-
Diels-Alder reactions: Where the auxiliary acts as a chiral dienophile to control the stereochemical outcome of the cycloaddition.[6]
-
Acylation and other electrophilic reactions: To introduce various functional groups with predictable stereochemistry.
Q4: How is the diastereomeric excess (d.e.) of the product determined?
A4: The diastereomeric excess of a reaction product is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, most commonly ¹H NMR.[7][8] The diastereomers will have slightly different chemical environments, resulting in distinct signals for certain protons. By integrating the signals corresponding to each diastereomer, their ratio can be calculated. In some cases, ³¹P NMR can also be used if a phosphorus-containing reagent is involved.[7][8] For more complex mixtures or for determining enantiomeric excess after cleavage of the auxiliary, chiral High-Performance Liquid Chromatography (HPLC) is often employed.[2]
Section 2: Troubleshooting Guides
This section provides practical advice for overcoming common challenges encountered during this compound-directed reactions.
Low Diastereoselectivity
Q: I am observing low diastereoselectivity in my aldol reaction. What are the potential causes and how can I improve it?
A: Low diastereoselectivity in Evans-type aldol reactions using a this compound auxiliary can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Enolate Formation or Isomerization: Ensure complete deprotonation by using a sufficient excess of a strong base (e.g., LDA, NaHMDS). The reaction should be kept at a low temperature (typically -78 °C) to prevent enolate equilibration or decomposition.
-
Incorrect Enolate Geometry: The formation of the desired Z-enolate is crucial for high syn-diastereoselectivity in boron-mediated aldol reactions.[4]
-
Lewis Acid Choice: The choice of Lewis acid is critical. Dibutylboron triflate (Bu₂BOTf) with a tertiary amine base (e.g., triethylamine or diisopropylethylamine) is the standard for generating Z-enolates and achieving high syn-selectivity.[4] Using other Lewis acids like TiCl₄ can sometimes favor the anti-product, but may also lead to lower selectivity depending on the substrate.
-
Substrate Effects: Acetate aldol reactions (using an acetyl-derived N-acyloxazolidinone) are notoriously difficult to control stereochemically compared to propionate or other substituted systems.[9][10] This is because the absence of an α-substituent on the enolate reduces the steric interactions that enforce a highly ordered transition state.[9][10] If you are performing an acetate aldol and observing low selectivity, consider switching to a tin-based enolate system, which can enforce a more rigid transition state through coordination.[9]
-
-
Chelation vs. Non-Chelation Control: The Zimmerman-Traxler model, a six-membered chair-like transition state, is generally invoked to explain the stereochemical outcome.[4] The bulky substituent on the this compound auxiliary orients the approach of the aldehyde. Ensure your reaction conditions favor this organized transition state. Highly coordinating Lewis acids or substrates with chelating groups can disrupt this model and lead to a mixture of products.
-
Reaction Temperature: Maintain a low reaction temperature throughout the enolization and aldol addition steps. Allowing the reaction to warm prematurely can lead to decreased selectivity.
Decision-Making Flowchart for Low Diastereoselectivity in Aldol Reactions
Caption: Troubleshooting flowchart for low diastereoselectivity.
Sluggish or Incomplete Reactions
Q: My alkylation/acylation reaction is very slow or does not go to completion. What could be the issue?
A: Steric hindrance can significantly slow down reaction rates.[3][11] If your reaction is sluggish, consider the following:
-
Sterically Demanding Substrates/Electrophiles: If both your this compound-derived nucleophile and your electrophile are sterically bulky, the activation energy for the reaction will be high.
-
Increase Reaction Temperature: While this may compromise diastereoselectivity in some cases, carefully increasing the temperature may be necessary to drive the reaction to completion. It is advisable to do this incrementally and monitor the diastereomeric ratio at each step.
-
Change the Solvent: Switching to a less coordinating solvent can sometimes increase the reactivity of the enolate.
-
Use a More Reactive Electrophile: For example, in an alkylation, an alkyl triflate is more reactive than an alkyl iodide, which is more reactive than an alkyl bromide.
-
-
Insufficiently Activated Nucleophile: Ensure your deprotonation conditions are optimal. If using a Lewis acid to form an enolate, the choice and stoichiometry of the Lewis acid can be critical.
-
Lewis Acid Choice in Diels-Alder Reactions: In Diels-Alder reactions, the Lewis acid not only enhances stereoselectivity but also accelerates the reaction by lowering the LUMO of the dienophile.[3] If your reaction is slow, you might consider a stronger Lewis acid. However, be aware that very strong Lewis acids can sometimes promote side reactions. A screening of different Lewis acids (e.g., Et₂AlCl, TiCl₄, SnCl₄) is often beneficial.[3][6]
Table 1: Effect of Lewis Acid on a Model Diels-Alder Reaction
| Lewis Acid | Equivalent | Temperature (°C) | Time (h) | Yield (%) | endo:exo ratio |
| None | - | 25 | 72 | <5 | - |
| Et₂AlCl | 1.5 | -78 | 8 | 73 | >95:5 |
| TiCl₄ | 1.2 | -78 | 24 | Trace | 90:10 |
| SnCl₄ | 1.2 | -78 | 12 | 65 | >95:5 |
Data is illustrative and based on trends reported in the literature for similar systems.[6]
Difficulty in Chiral Auxiliary Removal
Q: I am having trouble cleaving the chiral auxiliary without affecting my product. What are the best methods?
A: The removal of the oxazolidinone auxiliary is a critical final step. The choice of method depends on the desired functional group in the final product.
-
For Carboxylic Acids: The standard method is hydrolysis with lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[12] This method is generally mild and effective. If you encounter issues, such as the formation of diastereomeric sulfoxides due to oxidation of the methionine side chain, a two-step procedure of oxidation to the sulfone followed by LiOOH cleavage can be employed.[12]
-
For Alcohols: Reduction of the N-acyl oxazolidinone with a reducing agent like lithium borohydride (LiBH₄) or lithium aluminium hydride (LiAlH₄) will yield the corresponding primary alcohol and the recovered auxiliary.
-
For Aldehydes: A two-step process involving reduction to the alcohol followed by a mild oxidation (e.g., with Dess-Martin periodinane) is typically used.
-
For Esters: Transesterification with a Lewis acid and an alcohol (e.g., Mg(OMe)₂ in methanol) can be effective.
-
For Amides: Direct conversion to Weinreb amides is a particularly useful transformation that can be achieved with the appropriate reagents.
Troubleshooting Cleavage:
-
Epimerization: If your product is susceptible to epimerization at the α-carbon, ensure you use mild, low-temperature conditions for the cleavage.
-
Incomplete Reaction: If the cleavage is incomplete, you can try increasing the equivalents of the reagent or the reaction time. For hydrolytic cleavage, ensuring adequate solubility of all components is important.
Section 3: Experimental Protocols
Synthesis of (4R)-4-(2-(methylthio)ethyl)oxazolidin-2-one from this compound
This protocol outlines the preparation of the key chiral auxiliary from commercially available this compound.
Step 1: Reduction of D-Methionine to this compound This step is often performed using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane dimethyl sulfide complex (BH₃·SMe₂). The following is a representative procedure using BH₃·SMe₂.
-
To a solution of D-methionine (1 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add borane dimethyl sulfide complex (BH₃·SMe₂, ~5 equiv.) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 65 °C) for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in methanol and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 1-2 hours.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.
Step 2: Cyclization to form the Oxazolidinone This step typically involves reaction with a phosgene equivalent, such as diethyl carbonate.
-
To a solution of this compound (1 equiv.) in diethyl carbonate (used as both reagent and solvent, a large excess), add a catalytic amount of a base such as sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃).
-
Heat the mixture to reflux (around 120-130 °C) for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the excess diethyl carbonate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure (4R)-4-(2-(methylthio)ethyl)oxazolidin-2-one.
Workflow for Auxiliary Synthesis and Application
Caption: General workflow from D-Methionine to the final chiral product.
General Protocol for a this compound-Directed Aldol Reaction
-
Dissolve the N-acyl this compound-derived oxazolidinone (1 equiv.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere and cool to 0 °C.
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) dropwise, followed by the dropwise addition of triethylamine (Et₃N, 1.2 equiv.).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 equiv.), dissolved in a small amount of anhydrous CH₂Cl₂, dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
Section 4: Mechanistic Insights
Understanding the transition state of the reaction is key to rationalizing and predicting the stereochemical outcome. In the case of the Evans' syn-aldol reaction, the reaction proceeds through a highly organized, chair-like Zimmerman-Traxler transition state.
Caption: Key factors influencing the Zimmerman-Traxler transition state.
The steric bulk of the this compound side chain is the primary factor dictating the facial selectivity of the reaction. This reliable steric control is what makes this compound and other Evans' auxiliaries such powerful tools in asymmetric synthesis.
References
-
Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. (2019). National Institutes of Health. Available at: [Link]
-
Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? (2015). Chemistry Stack Exchange. Available at: [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University in St. Louis. Available at: [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (N.D.). INTEH. Available at: [Link]
-
Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. (N.D.). National Institutes of Health. Available at: [Link]
-
Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. (N.D.). National Institutes of Health. Available at: [Link]
-
Chiral auxiliary. (N.D.). Wikipedia. Available at: [Link]
-
Highly enantioselective synthesis of linear beta-amino alcohols. (2011). PubMed. Available at: [Link]
-
Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. (2005). ResearchGate. Available at: [Link]
-
Lewis acid catalyst system for Diels–Alder reaction. (2018). Indian Academy of Sciences. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. (2004). ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2017). National Institutes of Health. Available at: [Link]
-
Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. (2005). PubMed. Available at: [Link]
-
Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. (2021). Wiley Online Library. Available at: [Link]
-
β-Amino Acid synthesis by C-C coupling. (N.D.). Organic Chemistry Portal. Available at: [Link]
-
Comparison of previous Diels–Alder approaches with that presented. (N.D.). ResearchGate. Available at: [Link]
-
The Selective Aldol Reaction. (2002). Macmillan Group. Available at: [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2015). Royal Society of Chemistry. Available at: [Link]
-
Effect of Lewis acids on the Diels–Alder reaction in ionic liquids with different activation modes. (2003). Osaka University. Available at: [Link]
-
Removal of the chiral auxiliary and determination of the absolute configuration. (N.D.). ResearchGate. Available at: [Link]
-
Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. (2021). National Institutes of Health. Available at: [Link]
-
Recent Advances In Lewis Acid-Catalyzed Diels-Alder Reactions In Aqueous Media. (2002). ResearchGate. Available at: [Link]
-
NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. (2023). Radboud Repository. Available at: [Link]
-
Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. (2021). PubMed. Available at: [Link]
-
Diastereoselection in Lewis-Acid-Mediated Aldol Additions. (1999). Michigan State University. Available at: [Link]
-
A high enantiomeric excess in-loop synthesis of D-[methyl-11C]methionine for use as a diagnostic PET radiotracer in bacterial infection. (2018). National Institutes of Health. Available at: [Link]
-
Sequential Michael addition, cross-coupling and [3 + 2] cycloaddition reactions within the coordination sphere of chiral Ni(ii) Schiff base complexes derived from dehydroamino acids: pathways to the asymmetric synthesis of structurally diverse O-substituted serine and threonine analogs. (2025). National Institutes of Health. Available at: [Link]
-
Evans Aldol Reaction. (2014). Chem-Station. Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (N.D.). National Institutes of Health. Available at: [Link]
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Overcoming incomplete reactions with D-Methioninol
Introduction
D-Methioninol, a chiral amino alcohol derived from D-methionine, is a valuable building block in pharmaceutical and synthetic chemistry. Its unique structure, featuring a primary amine, a primary alcohol, and a nucleophilic thioether side chain, offers versatile reactivity. However, this same multifunctionality can present challenges, leading to incomplete reactions and the formation of undesirable side products. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers overcome common hurdles and achieve high-yielding, clean reactions with this compound.
Troubleshooting Guide: Overcoming Incomplete Reactions
This section addresses specific experimental failures in a question-and-answer format, providing likely causes and actionable solutions based on established chemical principles.
Question 1: My N-acylation (e.g., Boc-protection or amide coupling) of this compound is stalled. TLC and LC-MS analysis shows significant unreacted starting material and only partial product formation. What should I investigate?
Answer:
An incomplete N-acylation of this compound is a common issue that can typically be traced to four key areas: activation, steric hindrance, solvent effects, or base selection.
1. Inefficient Carboxylic Acid Activation: The formation of an amide bond requires the activation of the carboxylic acid partner.[1] If this activation is slow or incomplete, the reaction will not proceed to completion.
- Solution: Switch to a more potent coupling reagent known to be effective for challenging couplings. While standard reagents like DCC or EDC are common, sterically less demanding or more reactive substrates may require stronger activators.[1] Consider phosphonium salts like PyBOP or uronium salts like HATU, which are highly efficient but should be used with caution due to potential side reactions.[1][2]
2. Steric Hindrance: The structure of this compound, while not excessively bulky, can present steric challenges, especially when reacting with a large acylating agent. This can slow down the reaction kinetics significantly.[3]
- Solution a (Double Coupling): Once the initial coupling reaction has proceeded for its typical duration (e.g., 2-4 hours), add a second, fresh portion of the activated acid and coupling reagents to the reaction mixture. This can help drive the reaction to completion by ensuring a high concentration of the active ester is available to react with the remaining this compound.
- Solution b (Increase Temperature): Gently warming the reaction (e.g., to 40 °C) can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely for side product formation, as higher temperatures can also accelerate degradation or side reactions.
3. Poor Solubility: this compound is a polar molecule. If it or the coupling reagents are not fully dissolved, the reaction becomes heterogeneous and inefficient.
- Solution: Ensure all reactants are fully dissolved. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices. If solubility is an issue, consider using a more polar aprotic solvent like N,N-Dimethylformamide (DMF). A co-solvent system may also be effective.
4. Inappropriate Base: A non-nucleophilic organic base is crucial for scavenging the acid produced during the reaction without competing with the this compound amine.
- Solution: Use a hindered base like N,N-Diisopropylethylamine (DIPEA). Avoid less hindered bases like triethylamine (TEA) if you suspect competitive acylation or other side reactions. Ensure at least 2-3 equivalents of the base are used.
Below is a troubleshooting workflow for this specific problem:
Question 2: My reaction is complete, but LC-MS analysis shows a significant +16 mass unit impurity. What is this and how can I prevent it?
Answer:
A +16 m/z peak is the classic signature of oxidation, a very common side reaction for methionine-containing molecules. The thioether side chain of this compound is susceptible to oxidation to form methionine sulfoxide.[4]
Root Causes:
-
Air Oxidation: Prolonged reaction times or workups exposed to air can lead to slow oxidation.
-
Oxidizing Reagents/Impurities: Certain grades of solvents or reagents may contain peroxide impurities. Some coupling reagents, especially if older or improperly stored, can also be a source of oxidants.
-
Acid-Catalyzed Oxidation: Oxidation is often accelerated under acidic conditions, such as during a trifluoroacetic acid (TFA)-mediated deprotection step in a larger synthesis.[4]
Prevention & Mitigation Strategies:
| Strategy | Description | When to Use |
| Use an Inert Atmosphere | Perform the reaction under a nitrogen or argon atmosphere to minimize exposure to atmospheric oxygen. | For all reactions, but especially those with extended reaction times (>12 hours). |
| Degas Solvents | Degas solvents by sparging with nitrogen or argon, or by using a freeze-pump-thaw technique to remove dissolved oxygen. | For sensitive reactions or when using reagents known to promote oxidation. |
| Add Scavengers | During acidic workups or cleavage steps (e.g., TFA), include scavengers that preferentially react with oxidative species. | Crucial for any step involving strong acids like TFA. |
| Post-Reaction Reduction | If oxidation has already occurred, the resulting sulfoxide can often be reduced back to the thioether. | As a rescue strategy if oxidation is observed in the final product. |
Recommended Scavengers for TFA Cleavage: A common and effective cleavage cocktail to prevent thioether oxidation includes dimethyl sulfide (DMS). A typical mixture might be: TFA/DMS/H₂O/TIS (90:5:2.5:2.5). The DMS acts as a reducing agent, keeping the methionine thioether in its reduced state.[5]
Reduction Protocol for Methionine Sulfoxide: If you have already formed the sulfoxide, it can be reduced. A common lab-scale method involves treating the oxidized product with a solution of ammonium iodide and dimethyl sulfide in TFA.[5] This should be performed carefully, monitoring the reaction to avoid side product formation.
Key Experimental Protocol: N-Boc Protection of this compound
This protocol provides a robust method for the N-protection of this compound, a fundamental first step for many synthetic routes. It incorporates best practices to avoid the pitfalls discussed above.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous (sufficient to make a 0.1 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas line
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM to dissolve the this compound completely.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Base: Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Addition of Boc Anhydride: In a separate flask, dissolve Boc₂O (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction will show the full consumption of the this compound starting material. If the reaction is stalled, consider the 'double coupling' approach by adding another 0.2 eq of Boc₂O and stirring for an additional 2-4 hours.
-
Workup (Quenching): Once complete, cool the mixture back to 0 °C and slowly add saturated aqueous NaHCO₃ to quench any unreacted Boc₂O.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-Methioninol.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the primary alcohol on this compound? This depends entirely on your subsequent reaction steps. If you are performing a reaction that is selective for the amine (like the N-Boc protection above), protection of the alcohol is often unnecessary. However, if you plan to use reagents that can react with both the amine and alcohol (e.g., non-specific acylating agents without prior N-protection, or strong oxidizing agents), you must protect the alcohol. A common choice for alcohol protection is a silyl ether, such as a TBDMS (tert-butyldimethylsilyl) group, which is robust but can be removed under conditions that leave many amine-protecting groups intact.[6]
Q2: How should I store this compound? this compound is typically a thick oil or a low-melting solid.[7] Due to the thioether's sensitivity to oxidation, it should be stored under an inert atmosphere (nitrogen or argon), tightly sealed, and refrigerated (0-8 °C).[7] Prolonged exposure to air and light should be avoided.
Q3: What are the best analytical techniques to monitor my reactions? A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick, qualitative assessment of reaction progress. You can easily visualize the consumption of starting material and the appearance of the product spot. Staining with ninhydrin is useful for visualizing the free amine of the starting material, which will not stain after successful N-acylation.
-
LC-MS: Offers more definitive data. It confirms the mass of your product and can reveal the presence of side products, such as the +16 Da sulfoxide, allowing for precise troubleshooting.[8]
Q4: Can the thioether in this compound interfere with transition metal-catalyzed reactions? Yes, this is a critical consideration. The sulfur atom in the thioether is a soft Lewis base and can act as a ligand, potentially coordinating to and poisoning transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium). If your synthetic route involves steps like cross-coupling or hydrogenation, you may need to either choose a catalyst known to be resistant to sulfur poisoning or temporarily oxidize the thioether to the sulfoxide. The sulfoxide is significantly less coordinating and can be reduced back to the thioether after the catalytic step is complete.[9]
References
-
Protecting Groups in Peptide Synthesis. (2025). ResearchGate. [Link]
-
Both steric hindrance and nitrogen lone-pair conjugation disrupt the Michael addition acceptors. (n.d.). ResearchGate. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Protecting group. (2024). Wikipedia. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). National Institutes of Health (NIH). [Link]
-
Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]
-
Coupling Reagents. (n.d.). AAPPTec. [Link]
-
Chiral auxiliary. (2024). Wikipedia. [Link]
-
Oxidation increases the strength of the methionine-aromatic interaction. (2017). National Institutes of Health (NIH). [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. [Link]
-
Sequential Michael addition, cross-coupling and [3 + 2] cycloaddition reactions within the coordination sphere of chiral Ni(ii) Schiff base complexes derived from dehydroamino acids: pathways to the asymmetric synthesis of structurally diverse O-substituted serine and threonine analogs. (2025). National Institutes of Health (NIH). [Link]
-
Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. (n.d.). SciSpace. [Link]
-
pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. (n.d.). Royal Society of Chemistry. [Link]
-
Neighboring Pyrrolidine Amide Participation in Thioether Oxidation. Methionine as a "Hopping" Site. (2025). ResearchGate. [Link]
-
asymmetric induction-chiral auxiliary (chemmasters.online). (2018). YouTube. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). National Institutes of Health (NIH). [Link]
-
The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S. (2025). ResearchGate. [Link]
-
Investigating the Influence of Steric Hindrance on Selective Anion Transport. (2019). National Institutes of Health (NIH). [Link]
-
Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. (2020). National Institutes of Health (NIH). [Link]
-
Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. (n.d.). Waters. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Terrain of Large-Scale Asymmetric Synthesis: A Technical Guide to D-Methioninol Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for D-Methioninol Mediated Synthesis. As Senior Application Scientists with extensive field experience, we have compiled this guide to address the nuanced challenges you may face when transitioning your this compound mediated asymmetric syntheses from the bench to pilot or production scale. This resource is designed to be a practical, in-depth guide, moving beyond standard protocols to explain the why behind the how. Our aim is to empower you with the knowledge to anticipate, troubleshoot, and overcome the scalability hurdles inherent in this powerful synthetic methodology.
Part 1: Foundational Principles & Initial Scale-Up Considerations
This compound, a chiral auxiliary derived from the naturally occurring amino acid D-methionine, offers a robust and reliable method for the stereoselective synthesis of α-amino acids and other chiral molecules.[1][2][3][4] Its utility lies in the formation of a temporary chiral scaffold, typically an oxazolidinone, which directs the stereochemical outcome of subsequent reactions, most commonly alkylations.[5][6] While highly effective at the lab scale, scaling up these processes introduces a new set of variables that can significantly impact yield, diastereoselectivity, and overall process efficiency.
Core Workflow Overview
The successful application of this compound as a chiral auxiliary generally follows three key stages:
-
Attachment of the Auxiliary: Formation of the N-acyl oxazolidinone from this compound and the desired acyl group.
-
Diastereoselective Reaction: Typically an enolate alkylation, where the chiral environment of the oxazolidinone directs the approach of the electrophile.
-
Cleavage and Recovery: Removal of the chiral auxiliary to yield the desired enantiomerically enriched product and subsequent recovery of the this compound for reuse.
This guide will dissect the potential challenges at each of these critical stages.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address common issues encountered during the scale-up of this compound mediated syntheses.
Section 2.1: Auxiliary Attachment & N-Acyl Oxazolidinone Formation
Question 1: We are observing incomplete acylation of our this compound at a larger scale, leading to a mixture of starting material and the desired N-acyl oxazolidinone. What are the likely causes and how can we improve this?
Answer: Incomplete acylation at scale is a frequent issue and can often be traced back to several factors:
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized concentration gradients of reagents, particularly the acylating agent and the base. This can result in side reactions or incomplete conversion.
-
Troubleshooting:
-
Agitation Rate: Ensure the agitation is sufficient to maintain a homogeneous mixture. The optimal RPM will depend on the reactor geometry and scale.
-
Reagent Addition: Instead of a single bulk addition, consider a controlled, subsurface addition of the acylating agent (e.g., acid chloride or anhydride) to maintain a consistent reaction temperature and concentration profile.
-
-
-
Base Selection and Stoichiometry: The choice and amount of base are critical. While n-butyllithium is common in lab-scale procedures, its use at a larger scale can present safety and handling challenges.
-
Troubleshooting:
-
Alternative Bases: Explore alternative, safer bases such as triethylamine with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6]
-
Stoichiometry: Carefully control the stoichiometry of the base. An excess can lead to side reactions, while an insufficient amount will result in incomplete deprotonation of the oxazolidinone nitrogen.
-
-
-
Solvent Purity: Water content in the solvent can quench the base and hinder the reaction.
-
Troubleshooting: Ensure all solvents are rigorously dried before use, especially when using moisture-sensitive reagents like n-butyllithium.
-
Question 2: We are seeing the formation of unwanted byproducts during the acylation step. What are these and how can we minimize them?
Answer: Byproduct formation is often exacerbated at scale due to longer reaction times and potential temperature excursions. Common byproducts include:
-
Diacylated Product: If a strong excess of the acylating agent is used, diacylation can occur.
-
Products from Base-Mediated Side Reactions: Strong bases can react with the solvent or the acylating agent.
Troubleshooting:
-
Stoichiometric Control: Precise control over the stoichiometry of the acylating agent is crucial. Aim for a slight excess (e.g., 1.05-1.1 equivalents).
-
Temperature Control: Maintain the recommended reaction temperature. Exothermic additions should be performed slowly with efficient cooling.
Section 2.2: Diastereoselective Alkylation
Question 3: Our diastereoselectivity is significantly lower at a larger scale compared to our lab results. What factors influence this and how can we improve it?
Answer: A drop in diastereoselectivity is a common and critical challenge in scaling up asymmetric syntheses. Several factors can contribute to this:
-
Enolate Formation and Geometry: The stereochemical outcome is highly dependent on the formation of the correct (Z)-enolate.[6]
-
Troubleshooting:
-
Base and Solvent: The choice of base and solvent is critical for selective (Z)-enolate formation. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) is a common choice. Ensure the LDA is of high quality and the THF is anhydrous.
-
Temperature of Deprotonation: The deprotonation step is typically performed at low temperatures (e.g., -78 °C) to favor the kinetic (Z)-enolate. Ensure your large-scale reactor can achieve and maintain this temperature uniformly.
-
-
-
Temperature Control During Alkylation: The temperature at which the electrophile is added and the reaction is maintained is critical for stereocontrol.
-
Troubleshooting:
-
Cryogenic Cooling: For large-scale reactions, ensure your cooling system is robust enough to handle the exotherm of the alkylation and maintain the desired low temperature.
-
Slow Addition: Add the electrophile slowly and subsurface to avoid localized warming.
-
-
-
Quenching Procedure: The method of quenching the reaction can also impact the final diastereomeric ratio.
-
Troubleshooting: A rapid and efficient quench with a suitable reagent (e.g., saturated aqueous ammonium chloride) is necessary to prevent enolate equilibration or side reactions.
-
Question 4: We are experiencing issues with the reaction stalling or being incomplete during the alkylation step at a larger scale. What could be the cause?
Answer: Incomplete alkylation can be due to:
-
Insufficient Base: If the deprotonation was not complete, there will be unreacted starting material.
-
Poor Electrophile Reactivity: Some electrophiles are inherently less reactive.
-
Low Solubility: At lower temperatures, the solubility of reagents can decrease, leading to a heterogeneous mixture and slower reaction rates.
Troubleshooting:
-
Confirm Deprotonation: If possible, take an in-process control sample to confirm complete enolate formation before adding the electrophile.
-
Increase Reaction Time/Temperature: A modest increase in reaction time or a slight increase in temperature (while carefully monitoring the impact on diastereoselectivity) may be necessary.
-
Co-solvent: In some cases, a co-solvent may be needed to improve solubility.
Section 2.3: Auxiliary Cleavage and Recovery
Question 5: The cleavage of the chiral auxiliary is proving to be difficult at scale, with incomplete reaction or formation of byproducts. What are the best practices for this step?
Answer: The cleavage of the N-acyl oxazolidinone is a critical step that can affect the overall yield and purity of the final product. Common methods include hydrolysis with lithium hydroxide/hydrogen peroxide or transesterification with sodium methoxide.[7][8]
-
Hydrolysis with LiOH/H₂O₂:
-
Challenges at Scale: This method can be exothermic and requires careful control of the hydrogen peroxide addition. The workup can also be challenging due to the presence of lithium salts.
-
Troubleshooting:
-
Controlled Addition: Add the hydrogen peroxide solution slowly and monitor the internal temperature closely.
-
Efficient Quenching: Ensure the subsequent quench with a reducing agent (e.g., sodium sulfite) is efficient to destroy any remaining peroxide.
-
-
-
Transesterification with NaOMe:
-
Challenges at Scale: This method is generally milder but may not be suitable for all substrates. The reaction may require longer times to go to completion.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure the methanol and other reagents are anhydrous.
-
Monitor Progress: Track the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
-
Question 6: We are struggling with the efficient recovery and recycling of the this compound auxiliary. What are the key considerations for a scalable recovery process?
Answer: The economic viability of using a chiral auxiliary often depends on its efficient recovery and recycling.
-
Extraction and Purification:
-
Challenges at Scale: Large-volume extractions can be cumbersome and lead to product loss in the aqueous phase.
-
Troubleshooting:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer to ensure the this compound is in its free base form for efficient extraction into an organic solvent.
-
Solvent Selection: Choose an appropriate extraction solvent that provides a good partition coefficient for this compound.
-
-
-
Recrystallization:
-
Challenges at Scale: Recrystallization of large quantities of the auxiliary can be challenging in terms of achieving high purity and yield.
-
Troubleshooting:
-
Solvent System Optimization: Develop a robust recrystallization protocol with a well-defined solvent system and cooling profile.
-
Seeding: Use seed crystals to promote crystallization and control crystal size.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Asymmetric Alkylation using this compound Derived Oxazolidinone
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (10-20 volumes) at -78 °C under an inert atmosphere, add a solution of LDA (1.1 equiv) in THF dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.
-
Alkylation: Add the electrophile (1.2 equiv) as a solution in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or HPLC).
-
Quench: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization to separate the diastereomers.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Solvent Volume | 10-20 mL | 10-20 L | Ensure adequate mixing and heat transfer. |
| Addition Time (LDA) | 5-10 min | 30-60 min | Control exotherm to maintain temperature. |
| Addition Time (Electrophile) | 5-10 min | 30-60 min | Maintain temperature to preserve diastereoselectivity. |
| Stirring Speed | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensure homogeneity. |
Protocol 2: Cleavage of the Chiral Auxiliary (LiOH/H₂O₂)
-
Reaction Setup: Dissolve the purified N-acyl oxazolidinone diastereomer (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v) and cool to 0 °C.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equiv).
-
Reaction Monitoring: Stir the mixture at 0 °C until the starting material is consumed (monitor by TLC or HPLC).
-
Quench: Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite.
-
Workup and Auxiliary Recovery: Concentrate the mixture to remove the THF. Acidify the aqueous residue and extract the product. Basify the aqueous layer and extract with an organic solvent to recover the this compound.
Part 4: Visualizing the Process
Diagram 1: General Workflow for this compound Mediated Asymmetric Synthesis
Caption: Workflow for this compound mediated synthesis.
Diagram 2: Key Factors in Diastereoselective Alkylation
Caption: Key factors influencing diastereoselectivity.
References
- Williams, R. M. Synthesis of Optically Active α-Amino Acids. Pergamon Press, 1989.
- Blaser, H.-U. "The Chiral Pool as a Source of Enantioselective Catalysts and Auxiliaries." Chemical Reviews, vol. 92, no. 5, 1992, pp. 935-952.
- "26.3: Synthesis of Enantiomerically Pure Amino Acids." Chemistry LibreTexts, 19 July 2015, chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/26%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/26.03%3A_Synthesis_of_Enantiomerically_Pure_Amino_Acids.
- "26.4: Synthesis of Amino Acids." Chemistry LibreTexts, 23 March 2024, chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Amino_Acids_Peptides_and_Proteins/26.04%3A_Synthesis_of_Amino_Acids.
- "Chiral auxiliary." Wikipedia, en.wikipedia.org/wiki/Chiral_auxiliary.
- Ghosh, A. K., et al. "Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 6, no. 18, 1996, pp. 2223-2228.
- Larrow, J. F., and Jacobsen, E. N. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Evans, D. A., et al. "Asymmetric Aldol Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of β-Hydroxy-α-methyl Carboxylic Acids." Journal of the American Chemical Society, vol. 103, no. 10, 1981, pp. 289-291.
- "Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments." Molecules, vol. 26, no. 17, 2021, p. 5297.
- Cativiela, C., and Díaz-de-Villegas, M. D. "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries." Molecules, vol. 12, no. 6, 2007, pp. 1386-1393.
-
"Oxazolidinones for Asymmetric Synthesis." Sigma-Aldrich, .
- Matteson, D. S., and Sadhu, K. M. "Acyclic stereoselective boron alkylation reactions for the asymmetric synthesis of beta-substituted alpha-amino acid derivatives." Journal of the American Chemical Society, vol. 105, no. 7, 1983, pp. 2077-2078.
- Ghosh, A. K., et al. "Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan." The Journal of Organic Chemistry, vol. 62, no. 18, 1997, pp. 6052-6053.
- Findrik, Z., and Vasić-Rački, D. "Biotransformation of D-methionine into L-methionine in the cascade of four enzymes." Biotechnology and Bioengineering, vol. 98, no. 5, 2007, pp. 956-967.
- Marzi, M., et al. "Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α-Amino Acids." Angewandte Chemie International Edition, vol. 57, no. 40, 2018, pp. 13184-13188.
- Gais, H.-J., et al. "Asymmetric synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts." Journal of the American Chemical Society, vol. 125, no. 43, 2003, pp. 13243-13251.
- Långström, B., et al. "Synthesis of L- and D-[methyl-11C]methionine." Journal of Nuclear Medicine, vol. 28, no. 6, 1987, pp. 1037-1040.
- Dekker, C. A., and Fruton, J. S. "Preparation of D- and L- methionine from DL-methionine by enzymatic resolution." Journal of Biological Chemistry, vol. 173, no. 2, 1948, pp. 471-477.
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Technical Support Center: Byproduct Formation and Identification in D-Methioninol Reactions
Welcome to the technical support center for D-Methioninol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding byproduct formation and identification. As a chiral amino alcohol, this compound is a valuable building block in asymmetric synthesis; however, its unique structural features, particularly the thioether and amino alcohol functionalities, can lead to specific side reactions. This resource aims to equip you with the knowledge to anticipate, identify, and mitigate these challenges.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions encountered during the use of this compound in organic synthesis.
Q1: I am observing a new, more polar spot on my TLC/a new peak in my LC-MS after my reaction involving this compound. What could it be?
A1: The most probable byproduct is the oxidation of the thioether in the this compound side chain to form this compound sulfoxide. This oxidation can occur under various conditions, including exposure to air, certain oxidizing reagents, or even during purification on silica gel.[1][2] Further oxidation can lead to the corresponding sulfone, which is even more polar.
Q2: My reaction involves the use of a Boc-protected this compound derivative. After deprotection with TFA, I see a significant amount of a byproduct with a mass increase. What is happening?
A2: During the acid-catalyzed removal of a tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA), the liberated tert-butyl cation can alkylate the nucleophilic sulfur atom of the methionine side chain.[1][2][3] This results in the formation of a stable sulfonium salt, specifically S-tert-butylated this compound. This is a common side reaction for methionine-containing compounds.[1][2][3]
Q3: Can the primary alcohol of this compound participate in side reactions?
A3: Yes. The primary alcohol is nucleophilic and can undergo O-alkylation or O-acylation if appropriate electrophiles are present and the reaction conditions are not optimized for selectivity towards the amine. For example, when activating a carboxylic acid for coupling with the amine of this compound, over-activation or the use of harsh coupling agents could lead to ester formation.
Q4: Are there any concerns about the stability of this compound during storage?
A4: this compound, like other methionine derivatives, is susceptible to oxidation over time, especially if not stored under an inert atmosphere and at low temperatures. It is recommended to store this compound under argon or nitrogen at 2-8°C to minimize the formation of the sulfoxide byproduct.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to byproduct formation in this compound reactions.
Issue 1: Suspected Oxidation of this compound
Symptoms:
-
Appearance of a more polar spot on TLC.
-
Detection of a product with a +16 Da (for sulfoxide) or +32 Da (for sulfone) mass shift in LC-MS analysis.
-
Changes in the 1H NMR spectrum, particularly a downfield shift of the S-CH3 signal.[4]
Root Causes:
-
Use of oxidizing reagents in the reaction mixture.
-
Prolonged exposure to atmospheric oxygen.
-
Peroxides in solvents (e.g., THF, diethyl ether).
-
Certain purification conditions (e.g., prolonged exposure to silica gel).
Troubleshooting & Prevention Strategies:
| Strategy | Description |
| Use Degassed Solvents | Purge solvents with an inert gas (argon or nitrogen) prior to use to remove dissolved oxygen. |
| Inert Atmosphere | Conduct reactions under an inert atmosphere of argon or nitrogen. |
| Scavengers | For reactions sensitive to oxidation, consider adding antioxidants like triphenylphosphine (PPh3) to the reaction mixture.[1] |
| Purification Optimization | Minimize the time the compound spends on silica gel during chromatography. Consider using a less acidic grade of silica or deactivating it with a small amount of triethylamine in the eluent. |
| Analytical Identification | Confirm the presence of this compound sulfoxide or sulfone using analytical techniques as detailed in the protocols below. |
Issue 2: Formation of S-Alkylated Byproducts During Deprotection
Symptoms:
-
Detection of a byproduct with a mass corresponding to the addition of the alkyl group from the protecting group (e.g., +56 Da for S-tert-butylation from a Boc group) in LC-MS.
-
Complex NMR spectra indicating the presence of a sulfonium salt.
Root Causes:
-
Acid-catalyzed deprotection of certain protecting groups (e.g., Boc) generates carbocation intermediates that can be trapped by the nucleophilic sulfur of this compound.[1][2][3]
Troubleshooting & Prevention Strategies:
| Strategy | Description |
| Use Scavengers | During acid-mediated deprotection, include a scavenger such as triisopropylsilane (TIS) or anisole in the reaction mixture to trap the carbocations.[1] |
| Alternative Deprotection | If S-alkylation is a persistent issue, consider using a different protecting group for the amine that does not generate a reactive carbocation upon cleavage (e.g., Fmoc, which is base-labile). |
| Reversal of S-alkylation | In some cases, the S-alkylation can be reversed. For instance, heating the S-tert-butylated product in a mild acidic medium like 5% acetic acid can lead to the removal of the tert-butyl group.[1] |
| Analytical Confirmation | Utilize LC-MS to confirm the mass of the byproduct and NMR to identify the characteristic signals of the sulfonium salt. |
Section 3: Experimental Protocols
Protocol 1: Identification of this compound Oxidation Products by NMR Spectroscopy
This protocol provides a general guideline for identifying this compound sulfoxide and sulfone by 1H NMR.
1. Sample Preparation:
- Dissolve a small amount of the crude or purified reaction product in a suitable deuterated solvent (e.g., CDCl3, MeOD, or DMSO-d6).
2. NMR Acquisition:
- Acquire a standard 1H NMR spectrum.
3. Spectral Analysis:
- This compound: The S-CH3 protons typically appear as a sharp singlet around δ 2.1 ppm.[4]
- This compound Sulfoxide: The S-CH3 protons of the sulfoxide are deshielded and shift downfield to approximately δ 2.7-2.8 ppm.[4]
- This compound Sulfone: The S-CH3 protons of the sulfone are even further deshielded and appear at a lower field, typically above δ 3.0 ppm.[4]
Data Summary Table:
| Compound | 1H NMR Chemical Shift of S-CH3 (ppm) |
| This compound | ~ 2.1 |
| This compound Sulfoxide | ~ 2.7-2.8 |
| This compound Sulfone | > 3.0 |
Protocol 2: LC-MS Analysis for Byproduct Identification
This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection of common this compound byproducts.
1. Sample Preparation:
- Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or water).
2. LC-MS Conditions:
- Column: A reverse-phase C18 column is typically suitable.
- Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or acetic acid to improve peak shape.
- Detector: A mass spectrometer operating in positive electrospray ionization (ESI+) mode is generally effective for detecting these compounds.
3. Data Analysis:
- Extract the ion chromatograms for the expected masses of this compound and its potential byproducts.
- Expected [M+H]+ values:
- This compound: m/z 150.2
- This compound Sulfoxide: m/z 166.2
- This compound Sulfone: m/z 182.2
- S-tert-butylated this compound: m/z 206.3
Section 4: Visualizing Byproduct Formation Pathways
The following diagrams illustrate the key pathways for the formation of common byproducts in this compound reactions.
Caption: Key byproduct formation pathways from this compound.
Caption: Troubleshooting workflow for byproduct identification.
References
-
Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15631–15637. [Link]
-
Reddy, G. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4577-4582. [Link]
-
Zhang, Z., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13(1), 4567. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Kanjee, U., et al. (2017). NMR spectrum for the product of the dl-methionine oxidation by acidic iodate/iodine solution... [Image]. ResearchGate. [Link]
-
Wikipedia. (2023). Chiral auxiliary. In Wikipedia. [Link]
-
Wu, Y., et al. (2017). Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers. Organic & Biomolecular Chemistry, 15(13), 2753-2759. [Link]
-
Miyabe, H., et al. (2018). Selective Deprotection of Silyl Ethers. Molecules, 23(11), 2753. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]
-
Ghosh, A. K., et al. (2001). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Synthesis, 2001(12), 1775-1794. [Link]
-
Süllner, J., et al. (2020). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Analytical Chemistry, 92(10), 7039-7047. [Link]
-
Reddy, D. S., et al. (2007). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Tetrahedron Letters, 48(43), 7576-7579. [Link]
-
Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PubMed. [Link]
-
Choy, J., et al. (2008). Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Ghosh, A. K., & Fidanze, S. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(16), 2405-2407. [Link]
-
Binolfi, A., et al. (2018). NMR characteristics of methionine-oxidized α-Syn. [Image]. ResearchGate. [Link]
-
Hopkinson, R. J., et al. (2019). How formaldehyde reacts with amino acids. Nature Communications, 10(1), 5224. [Link]
-
Gais, H. J., et al. (1998). Asymmetric synthesis of protected beta-substituted and beta,beta-disubstituted beta-amino acids bearing branched hydroxyalkyl side chains and of protected 1,3-amino alcohols with three contiguous stereogenic centers from allylic sulfoximines and aldehydes. The Journal of Organic Chemistry, 63(16), 5584-5603. [Link]
-
Yang, Y., et al. (2012). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. Analytical Biochemistry, 421(1), 39-49. [Link]
-
de la Torre, J. G., & Albericio, F. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Chemical Society Reviews, 51(2), 567-617. [Link]
-
Zhang, J., et al. (2015). 2D NMR Analysis of the Effect of Asparagine Deamidation Versus Methionine Oxidation on the Structure, Stability, Aggregation, and Function of a Therapeutic Protein. Journal of Pharmaceutical Sciences, 104(5), 1589-1600. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Asymmetric Induction. [Link]
-
Soós, T., et al. (2020). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Molecules, 25(15), 3342. [Link]
-
Jacobsen, E. N., et al. (2014). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Dissertation Abstracts International, 75(1), 1-236. [Link]
Sources
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Recovery and Recycling of D-Methioninol Auxiliary
Welcome to the technical support center for the recovery and recycling of the D-Methioninol chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions. Our aim is to equip you with the knowledge to optimize your experimental workflows, improve yields, and ensure the cost-effectiveness and sustainability of your asymmetric syntheses.
Introduction to this compound Recovery
This compound is a valuable chiral auxiliary utilized to induce stereoselectivity in a variety of chemical transformations. A critical aspect of its application is the efficient cleavage from the desired product and subsequent recovery for reuse, which significantly impacts the economic and environmental viability of a synthetic route.[1] This guide provides a comprehensive overview of the principles and practical steps for enhancing the recovery and recycling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind recovering this compound after an asymmetric reaction?
The recovery of this compound, an amino alcohol, typically involves two main stages after it has directed the stereoselective transformation:
-
Cleavage: The covalent bond (usually an amide or ester linkage) between the this compound auxiliary and the synthesized molecule is selectively broken.
-
Purification: The liberated this compound is separated from the reaction mixture, which includes the desired product, unreacted starting materials, and reagents.
Q2: What are the most common methods for cleaving the this compound auxiliary?
The most prevalent method for cleaving amide-linked this compound is through hydrolysis under either acidic or basic conditions.[2] The choice of method depends on the stability of the desired product to the cleavage conditions.
-
Acidic Hydrolysis: Typically employs strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a protic solvent such as water or an alcohol/water mixture.
-
Basic Hydrolysis: Often utilizes strong bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of aqueous and organic solvents (e.g., THF/water).
Q3: How can I monitor the progress of the cleavage reaction?
The progress of the hydrolysis can be monitored by analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Observe the disappearance of the starting material (N-acyl this compound derivative) and the appearance of the product and the free this compound.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by analyzing aliquots from the reaction mixture.[3]
Q4: What are the key factors affecting the recovery yield of this compound?
Several factors can influence the final recovery yield:
-
Completeness of the cleavage reaction.
-
Stability of this compound under the chosen cleavage and work-up conditions.
-
Efficiency of the extraction and purification process.
-
Potential for mechanical losses during transfers and work-up steps.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the recovery and recycling of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Recovery Yield of this compound | Incomplete Cleavage: The hydrolysis reaction has not gone to completion. | - Extend Reaction Time: Monitor the reaction by TLC or HPLC until the starting material is consumed. - Increase Temperature: Gently heating the reaction mixture can accelerate hydrolysis, but be mindful of potential side reactions or product degradation.[2] - Increase Reagent Concentration: A higher concentration of acid or base may be required. |
| Degradation of this compound: The auxiliary may be unstable under harsh cleavage conditions. The thioether in methionine derivatives can be susceptible to oxidation.[4] | - Use Milder Conditions: Opt for less concentrated acid/base or a lower reaction temperature. - Degas Solvents: To minimize oxidation, use solvents that have been degassed with nitrogen or argon. | |
| Inefficient Extraction: this compound, being an amino alcohol, can have significant water solubility, leading to poor partitioning into the organic phase during work-up. | - Adjust pH: Before extraction, adjust the pH of the aqueous layer. To extract this compound into an organic solvent, the aqueous layer should be made basic (pH > 10) to deprotonate the amino group, making it less water-soluble. - Use a More Polar Organic Solvent: Solvents like ethyl acetate or dichloromethane may be more effective. - Perform Multiple Extractions: Conduct at least 3-5 extractions to maximize recovery. | |
| Recovered this compound is Impure | Contamination with Product: The separation of the auxiliary from the desired product was incomplete. | - Optimize Extraction pH: Acidify the aqueous phase (pH < 2) to protonate the this compound, making it highly water-soluble, while the (often less polar) product can be extracted with an organic solvent. Then, basify the aqueous layer to recover the this compound.[5] - Recrystallization: Purify the recovered this compound by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).[6][7] |
| Contamination with Salts: Salts are introduced during pH adjustments and are carried over. | - Wash the Organic Extract: Wash the organic layer containing the recovered this compound with brine to remove inorganic salts. - Use Macroporous Adsorption Resin: This technique can effectively separate amino acids from inorganic salts.[8][9] | |
| Racemization of Recovered this compound | Harsh Basic Conditions: Prolonged exposure to strong bases, especially at elevated temperatures, can potentially lead to racemization at the chiral center. | - Use Milder Bases: Consider using bases like potassium carbonate if compatible with the cleavage. - Maintain Low Temperatures: Perform the cleavage and work-up at reduced temperatures (e.g., 0 °C to room temperature). - Assess Optical Purity: Use chiral HPLC or polarimetry to determine the enantiomeric excess of the recovered this compound. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis and Recovery of this compound
This protocol is suitable when the desired product is stable to strong acidic conditions.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-acyl this compound derivative in a suitable solvent (e.g., methanol or dioxane) in a round-bottom flask equipped with a reflux condenser.
-
Acid Addition: Add an equal volume of 6 M aqueous HCl.[2]
-
Hydrolysis: Heat the mixture to reflux (or a suitable temperature for your substrate) and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a base (e.g., solid NaOH or a saturated NaHCO₃ solution) until the pH is approximately 7.
-
Product Extraction: If the product is not water-soluble, extract it with an organic solvent (e.g., ethyl acetate). The protonated this compound will remain in the aqueous layer.
-
This compound Isolation:
-
Adjust the pH of the aqueous layer to >10 with a strong base (e.g., 6 M NaOH).
-
Extract the deprotonated this compound with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Recrystallize the crude this compound from a suitable solvent system to obtain a high-purity material ready for reuse.
Protocol 2: Basic Hydrolysis and Recovery of this compound
This protocol is preferred when the desired product is sensitive to acidic conditions.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-acyl this compound derivative in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add an excess of solid lithium hydroxide (LiOH) or a concentrated aqueous solution.
-
Hydrolysis: Stir the mixture at room temperature or slightly elevated temperature, monitoring the reaction by TLC or HPLC.
-
Quenching and Product Extraction: Once the reaction is complete, carefully acidify the mixture with an acid (e.g., 1 M HCl) to a pH of approximately 7. Extract the desired product with an organic solvent.
-
This compound Isolation:
-
Further acidify the aqueous layer to pH < 2 to ensure the product is fully extracted.
-
Separate the aqueous layer and adjust the pH to >10 with a strong base.
-
Extract the this compound with an organic solvent as described in Protocol 1.
-
-
Purification: Purify the recovered this compound by recrystallization.
Visualization of the Recovery Workflow
Caption: Workflow for this compound recovery and recycling.
References
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. news-medical.net [news-medical.net]
- 4. Loss of conformational stability in calmodulin upon methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5463120A - Method for the crystallization of methionine - Google Patents [patents.google.com]
- 7. Crystallization and preliminary X-ray crystallographic analysis of free methionine-(R)-sulfoxide reductase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2017000867A1 - Process of purifying methionine - Google Patents [patents.google.com]
- 9. US9206120B2 - Clean method for preparing D,L-methionine - Google Patents [patents.google.com]
Technical Support Center: A Guide to D-Methioninol Reactions
Welcome to the technical support center for D-Methioninol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows. As a chiral amino alcohol derived from D-methionine, this compound is a valuable building block in asymmetric synthesis. However, its efficacy is deeply tied to the purity of all reagents involved in the reaction. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges associated with reagent purity and achieve optimal reaction outcomes.
I. Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems that can arise during reactions involving this compound, with a focus on tracing the root cause to reagent purity.
Problem 1: Consistently Low Reaction Yields
Q: My reaction utilizing this compound is consistently resulting in a significantly lower yield than literature precedents suggest. Could the purity of my reagents be the culprit?
A: Absolutely. Low reaction yields are one of the most common consequences of impure reagents.[1][2][3][4] Impurities can interfere with the desired chemical transformation in several ways: by reacting with your starting materials, catalyst, or the desired product itself, or by altering the reaction environment.[1]
Causality Explained:
-
Reactive Impurities in this compound: If your this compound contains residual starting materials from its synthesis (e.g., D-methionine or its esters), these can compete in the reaction, leading to a mixture of products and a lower yield of the desired compound.
-
Solvent Impurities: Water is a frequent impurity in many organic solvents and can be detrimental to reactions that are moisture-sensitive, such as those involving organometallics or certain protecting group manipulations. Peroxides in etheric solvents can also lead to unwanted side reactions and decomposition of starting materials.
-
Catalyst Inhibitors: Trace impurities can act as inhibitors, slowing down or completely halting a catalytic cycle.[1] For instance, sulfur-containing impurities can poison noble metal catalysts often used in hydrogenation or cross-coupling reactions.
Troubleshooting Workflow:
-
Reagent Purity Assessment: Before troubleshooting other parameters, verify the purity of all reagents.
-
Solvent Integrity Check: Use freshly distilled or anhydrous grade solvents. If you suspect peroxide formation, test your etheric solvents.
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or LC-MS to identify if the reaction is stalling or if side products are forming.
Problem 2: Poor Enantioselectivity or Diastereoselectivity
Q: I'm observing a low enantiomeric or diastereomeric excess in my product. How can I determine if this is related to the purity of my this compound?
A: Poor stereochemical control is a strong indicator of issues with the chiral integrity of your starting materials or catalyst.[5] In asymmetric synthesis, where the goal is to produce a single stereoisomer, even small amounts of the wrong enantiomer can significantly impact the outcome.[6][7]
Causality Explained:
-
Enantiomeric Impurity: The most likely cause is the presence of L-Methioninol in your this compound starting material. This "chiral impurity" can participate in the reaction to produce the undesired enantiomer of your product, thereby lowering the enantiomeric excess.[7]
-
Racemization: Certain reaction conditions (e.g., harsh pH, high temperatures) can cause racemization of either the starting material or the product. Impurities that alter the pH of the reaction mixture can inadvertently lead to such conditions.
Visualizing the Impact of Chiral Impurities:
The following diagram illustrates how an enantiomeric impurity in the starting material can lead to a mixture of enantiomeric products.
Sources
Addressing solubility problems of D-Methioninol derivatives
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for D-Methioninol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility hurdles during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot solubility issues.
Troubleshooting Guide: A Step-by-Step Approach
This section is structured to address problems in the order you might encounter them, from initial characterization to advanced formulation strategies.
Q1: My this compound derivative is poorly soluble in aqueous media. What are the first steps I should take?
Answer:
Before attempting complex formulation strategies, it's crucial to understand the fundamental physicochemical properties of your molecule. This initial characterization will guide all future development.
Step 1: Intrinsic Solubility & pH-Solubility Profile
The first and most critical step is to determine the intrinsic solubility (solubility of the un-ionized form) and how solubility changes with pH. This compound derivatives likely contain an amino group, which can be protonated. This makes their solubility highly pH-dependent.[1][2]
-
Why this is important: A pH-solubility profile will tell you if simple pH adjustment is a viable strategy. If the molecule is significantly more soluble at a lower pH (due to protonation of the amine), you can leverage this in your formulation.[] This data is foundational for deciding between salt formation, buffered formulations, or more complex approaches.
dot
Caption: Initial troubleshooting workflow for solubility issues.
Step 2: Co-solvent Screening
If pH adjustment alone is insufficient or not feasible for your application, the next step is to evaluate co-solvents. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[4][5]
-
Why this is important: Co-solvents are a straightforward method to achieve moderate increases in solubility.[6] Common choices include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[] Screening a panel of these can quickly identify a promising vehicle for early-stage experiments. However, be mindful of their potential for toxicity and their impact on downstream assays.[4]
Experimental Protocol: pH-Solubility Profiling
Prepare a series of buffers at 1-unit pH intervals (e.g., pH 2.0 to 10.0).
Add an excess amount of your solid this compound derivative to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
After equilibration, filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Plot the logarithm of the measured solubility against the pH of the buffer.
Q2: Simple pH adjustment and co-solvents didn't work. My compound is still not soluble enough for my in vivo studies. What's next?
Answer:
When basic methods are insufficient, you need to move to more advanced formulation or chemical modification strategies. The choice depends on the required dose, the route of administration, and development timelines. Over 40% of new chemical entities are poorly water-soluble, making these advanced techniques critical in drug development.[7][8]
Here is a comparison of common advanced strategies:
| Strategy | Principle of Solubilization | Key Advantages | Key Disadvantages |
| Solid Dispersion | The drug is dispersed, often in an amorphous state, within a hydrophilic polymer matrix. This prevents crystallization and enhances the dissolution rate.[9][10] | Significant solubility enhancement, improved bioavailability, suitable for oral dosage forms.[11][12] | Potential for physical instability (recrystallization) over time, manufacturing can be complex. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclic oligosaccharide (cyclodextrin), presenting a hydrophilic exterior to the solvent.[][14] | High solubility increase, can mask taste, suitable for oral and parenteral formulations.[15][16] | Limited by drug size/shape, can be expensive, potential for nephrotoxicity with some cyclodextrins. |
| Nanosuspension | The particle size of the drug is reduced to the sub-micron range, which dramatically increases the surface area-to-volume ratio, leading to a higher dissolution rate.[8][17] | Applicable to nearly all poorly soluble drugs, high drug loading is possible, suitable for multiple administration routes.[7] | Requires specialized equipment (homogenizers, mills), potential for particle aggregation requires careful stabilizer selection.[18] |
| Prodrug Approach | A promoiety (e.g., a phosphate or amino acid group) is covalently attached to the drug. This new molecule has higher solubility and is designed to be cleaved in vivo to release the active parent drug.[19][20] | Dramatically increases aqueous solubility for parenteral formulations, can improve permeability.[21][22] | Requires synthetic chemistry effort, potential for incomplete conversion in vivo, may alter toxicology profile.[23] |
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Sources
- 1. sci-hub.box [sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies to Minimize Epimerization in D-Methioninol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the stereoselective synthesis of D-Methioninol. This document is designed for researchers, scientists, and drug development professionals who require high enantiomeric purity in their final product. We will explore the root causes of epimerization in this specific synthesis and provide actionable strategies, troubleshooting guides, and validated protocols to maintain the stereochemical integrity of your molecule.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts related to epimerization in the context of this compound synthesis.
Q1: What is epimerization and why is it a critical issue in this compound synthesis?
Epimerization is an undesired chemical process where the configuration of a single stereocenter in a molecule containing multiple stereocenters is inverted.[1][2] In the synthesis of this compound from D-methionine, this typically occurs at the α-carbon (the carbon atom bonded to the amino and carboxyl groups). This converts the desired D-enantiomer into the undesired L-enantiomer, resulting in a racemic or near-racemic mixture.
The stereochemical purity of chiral molecules like this compound is paramount in pharmaceutical applications. Different enantiomers can exhibit vastly different biological activities, pharmacological effects, and toxicity profiles.[2] The presence of the L-epimer can reduce the therapeutic efficacy of the drug substance and introduce potential safety risks, making the control of stereochemistry a critical quality attribute.
Q2: What is the primary chemical mechanism leading to epimerization?
The primary mechanism for epimerization of amino acid derivatives is the deprotonation of the α-carbon, which is facilitated by a base.[1][3][4] The proton on this carbon is acidic due to the electron-withdrawing nature of the adjacent carbonyl group (in the starting material, D-methionine, or its ester derivative). Abstraction of this proton by a base leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with roughly equal probability, leading to a mixture of D and L enantiomers and a loss of stereochemical information.[2][3][5]
Caption: Base-catalyzed epimerization mechanism via a planar enolate intermediate.
Q3: Are certain reaction steps or intermediates more susceptible to epimerization?
Yes. The risk of epimerization is not uniform throughout the synthesis. It is highest during any step where the carboxyl group of D-methionine is activated and a base is present. This includes:
-
Amide bond coupling: While not directly part of the reduction to this compound, this is the most studied area for amino acid epimerization. The activation of the carboxylic acid to form an active ester significantly increases the acidity of the α-proton, making it highly susceptible to abstraction by base.[3][4][5]
-
Esterification: Certain esterification procedures that utilize strong bases or high temperatures can induce epimerization.
-
Protection/Deprotection Cycles: Steps involving basic conditions, such as the removal of certain protecting groups, can pose a risk.[3][6] For example, the Fmoc group is removed with a base like piperidine.[6]
Q4: How can I accurately measure the enantiomeric excess (e.e.) of my product?
Accurate determination of the enantiomeric ratio is crucial for optimizing your reaction conditions. Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. By using a chiral stationary phase, the D- and L-enantiomers of Methioninol (or a protected intermediate) can be separated and quantified.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of the amino alcohol with a chiral reagent to form diastereomers, which can then be separated on a standard GC column and quantified by MS.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent (e.g., quinine) can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification.[8]
Troubleshooting Guide: Minimizing Epimerization
This guide provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: My final this compound product shows significant contamination with the L-epimer. I suspect the issue is in the preparation of the N-protected D-methionine ester intermediate.
Cause and Analysis: This is the most likely stage for epimerization to occur. The combination of an activated carboxyl group (even as an ester) and the presence of a base creates the ideal conditions for α-proton abstraction. Key factors to investigate are the choice of base, solvent, and reaction temperature.[2][5]
Solutions and Optimization Strategies:
-
Re-evaluate Your Base: The strength and steric hindrance of the base are critical. Strong, non-hindered bases like alkoxides (e.g., potassium ethoxide) are known to cause significant epimerization.[4][9]
-
Recommendation: Switch to a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4] In some cases, even milder inorganic bases like sodium bicarbonate can be sufficient if the reaction allows.
-
-
Control the Temperature: The rate of epimerization is highly temperature-dependent.[2][5]
-
Recommendation: Perform all steps involving a base at low temperatures. Start reactions at 0 °C and consider running them at even lower temperatures (-15 °C to -20 °C) if epimerization persists. Maintain this low temperature throughout the entire reaction time.[5]
-
-
Optimize the Solvent: The polarity of the solvent can influence the stability of the enolate intermediate and the rate of epimerization.[5]
-
Recommendation: While polar aprotic solvents like DMF are common, consider using less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), which have been shown to suppress epimerization in some coupling reactions.[5]
-
Table 1: Influence of Reaction Parameters on Epimerization
| Parameter | High Epimerization Risk | Low Epimerization Risk | Rationale |
| Base | Strong, non-hindered bases (e.g., KOH, NaOEt) | Hindered, weaker bases (e.g., DIPEA, 2,4,6-collidine) | Strong bases readily abstract the α-proton; steric hindrance can reduce the rate of abstraction.[4][10] |
| Temperature | Elevated temperatures (>25 °C) | Low temperatures (0 °C to -20 °C) | Epimerization has a significant activation energy; lower temperatures slow the rate of enolate formation.[2][5] |
| Solvent | Polar protic or highly polar aprotic (e.g., DMF) | Less polar (e.g., DCM, THF) | Less polar solvents can destabilize the charged enolate intermediate, disfavoring its formation.[5] |
| Reaction Time | Prolonged exposure | As short as possible (monitor by TLC/LC-MS) | Minimizes the time the substrate is exposed to conditions that promote epimerization.[2] |
Problem 2: I have successfully prepared the D-methionine ester with high enantiomeric purity, but I am still seeing epimerization after the reduction step.
Cause and Analysis: While less common than in the activation step, epimerization can still occur during reduction, especially if the conditions are not carefully controlled. The choice of reducing agent and the workup procedure are critical.
Solutions and Optimization Strategies:
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LAH): LAH is a powerful, highly basic reducing agent.[11][12] Its inherent basicity can cause deprotonation of the α-carbon, especially during prolonged reaction times or at elevated temperatures. It is generally used to reduce esters and carboxylic acids to primary alcohols.[13]
-
Sodium Borohydride (NaBH₄): NaBH₄ is a much milder and less basic reducing agent.[14][15] It is generally preferred for reducing esters to alcohols when stereochemical integrity is a major concern. It typically does not reduce carboxylic acids directly, requiring the synthesis to proceed via an ester intermediate.[14]
-
Recommendation: Use Sodium Borohydride (NaBH₄) for the reduction of the N-protected D-methionine ester. To enhance its reactivity towards the ester without significantly increasing basicity, a Lewis acid co-reagent can be used. The combination of NaBH₄ with CaCl₂ or LiCl in a mixed solvent system (e.g., THF/Ethanol) is highly effective and selective for ester reduction.[16]
-
-
Reaction Conditions and Workup:
-
Recommendation: Perform the NaBH₄ reduction at 0 °C and monitor the reaction closely for completion to avoid unnecessarily long reaction times. The workup should involve a careful quench with a mild acid (e.g., saturated ammonium chloride solution or dilute HCl) at low temperatures to neutralize any remaining hydride and basic species.
-
Problem 3: My starting material is pure and I've optimized my conditions, but I'm observing an unexpected side product.
Cause and Analysis: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide.[17][18] This can occur during the synthesis or upon storage. The presence of the sulfoxide can alter the molecule's properties and may complicate purification. While not directly an epimerization issue, it's a common side reaction to be aware of.
Solutions and Optimization Strategies:
-
Prevention: Use degassed solvents and maintain an inert atmosphere (Nitrogen or Argon) during reactions, especially during cleavage steps that use strong acids like TFA, which can promote oxidation.[17]
-
Reduction of Sulfoxide: If oxidation occurs, the sulfoxide can be reduced back to the thioether. A common method involves treatment with ammonium iodide and dimethyl sulfide.[19][20]
Recommended Protocol: Low-Epimerization Synthesis of N-Boc-D-Methioninol
This protocol outlines the reduction of N-Boc-D-methionine methyl ester to N-Boc-D-Methioninol using conditions designed to minimize epimerization.
Step 1: Preparation of N-Boc-D-methionine methyl ester (if not commercially available) This step should be performed with care to avoid epimerization, following the guidance in Problem 1.
Step 2: Reduction to N-Boc-D-Methioninol
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-D-methionine methyl ester (1.0 eq) in a 2:1 mixture of anhydrous Tetrahydrofuran (THF) and anhydrous Ethanol (EtOH).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Lewis Acid: Add anhydrous Calcium Chloride (CaCl₂) (1.5 eq) to the solution and stir for 15-20 minutes until it is well-dispersed or dissolved.
-
Rationale: CaCl₂ acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This makes the carbonyl carbon more electrophilic and facilitates hydride attack from NaBH₄, allowing the reaction to proceed under mild conditions.[16]
-
-
Addition of Reducing Agent: Add Sodium Borohydride (NaBH₄) (3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction at 0 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-D-Methioninol.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the final product for chemical purity (NMR, LC-MS) and enantiomeric excess (Chiral HPLC).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting epimerization in this compound synthesis.
References
-
Abd-El-Aziz, A. S., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(23), 8533. [Link]
- Isidro-Llobet, A., et al. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Provided by Google Search.
-
Muhajir, M., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]
-
Jadhav, P. D., et al. (2021). Methionine epimerization in cyclic peptides. RSC Advances, 11(34), 20859-20864. [Link]
-
Angiolini, L., & Tramontini, M. (1974). Stereochemistry of amino carbonyl compounds. IX. Lithium aluminum hydride and lithium trialkoxyaluminum hydride reduction of .al. The Journal of Organic Chemistry, 39(14), 2056–2059. [Link]
-
Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(12), 7543-7631. [Link]
-
Jadhav, P. D., et al. (2021). Methionine epimerization in cyclic peptides. ResearchGate. [Link]
-
Dickman, D. A., et al. (1988). (S)-(-)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHANOL. Organic Syntheses, 67, 52. [Link]
-
Paul, S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 134(16), 7246–7258. [Link]
-
Jadhav, P. D., et al. (2021). Methionine epimerization in cyclic peptides. PubMed. [Link]
-
Grigorean, G., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 72(18), 4275-4281. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- BenchChem. (n.d.). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. BenchChem.
- ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization.
-
Wikipedia. (n.d.). Lithium aluminium hydride. [Link]
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry.
- Common Organic Chemistry. (n.d.). Sodium Borohydride. Common Organic Chemistry.
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. ResearchGate. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Hsieh, Y., & Li, K. K. (2003). Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry. Journal of Chromatography B, 791(1-2), 347-355. [Link]
-
Patel, V. (2012). HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog. [Link]
-
Grigorean, G., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. PubMed. [Link]
- BenchChem. (n.d.).
-
Coin, I., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15473-15480. [Link]
-
Vasantha, B., et al. (2014). The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S. Organic & Biomolecular Chemistry, 12(35), 6891-6896. [Link]
- ResearchGate. (n.d.). The reduction of oxidized methionine residues in peptide thioesters with NH4I?Me2S.
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Validation & Comparative
A Tale of Two Auxiliaries: A Comparative Guide to Evans Oxazolidinones and D-Methioninol Derivatives in Asymmetric Synthesis
In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the chemist's toolbox is filled with elegant solutions for controlling stereochemistry. Among the most reliable and time-tested of these are chiral auxiliaries: stereogenic units temporarily tethered to a substrate to guide a reaction toward a single stereoisomer.[1] While countless auxiliaries have been developed, the oxazolidinones popularized by David A. Evans remain the gold standard, a benchmark against which others are often measured.[2]
This guide delves into a direct comparison between the classic Evans auxiliaries and a compelling, though less ubiquitous, alternative derived from D-Methioninol. We will explore the mechanistic underpinnings, practical applications, and field-proven insights for each, providing researchers, scientists, and drug development professionals with the data-driven knowledge to select the optimal tool for their synthetic challenge.
The Benchmark: Evans Auxiliaries
First reported in 1981, Evans auxiliaries are typically oxazolidin-2-ones derived from readily available α-amino acids like L-valine and L-phenylalanine.[3][4] Their widespread adoption is a testament to their reliability, high levels of stereocontrol, and the predictability of their outcomes across a vast range of transformations.[5][6]
Mechanism of Stereocontrol
The efficacy of Evans auxiliaries hinges on their ability to force the formation of a rigid and predictable transition state. In the archetypal asymmetric aldol reaction, the N-acylated oxazolidinone is treated with a soft Lewis acid (e.g., dibutylboron triflate) and a hindered base to generate a Z-enolate.[7][8] This enolate adopts a specific conformation to minimize dipole-dipole repulsion between the two carbonyl oxygens. The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) then acts as a powerful steric shield, blocking one face of the planar enolate and directing the incoming electrophile (an aldehyde) to the opposite face.[9][10] This entire process proceeds through a highly organized, chair-like six-membered Zimmerman-Traxler transition state to deliver the syn-aldol product with exceptional diastereoselectivity.[11][12]
Caption: General workflow for an Evans asymmetric aldol reaction.
Core Applications & Limitations
Evans auxiliaries have proven effective in a multitude of C-C and C-heteroatom bond-forming reactions, including:
-
Aldol Reactions: Reliably produces syn-aldol products.[7][11]
-
Alkylations: Highly diastereoselective alkylation of enolates.[5][13]
-
Conjugate Additions: Effective for Michael additions.[10]
-
Diels-Alder Reactions: Used as chiral dienophiles.[1]
Despite their power, they are not without limitations. The method requires a stoichiometric amount of the chiral auxiliary, which must be installed and later removed, adding two steps to the overall sequence.[11] Furthermore, while excellent for propionate aldols, selectivity drops dramatically in acetate aldol reactions where the lack of an α-substituent on the enolate removes a key steric interaction in the transition state.[14]
Auxiliary Cleavage
The final, crucial step is the removal of the auxiliary. This must be done without epimerizing the newly formed stereocenter. While numerous methods exist, the most common include:
-
Hydrolysis (LiOH/H₂O₂): Lithium hydroperoxide is particularly effective as it chemoselectively attacks the more hindered exocyclic acyl carbonyl over the endocyclic carbamate, affording the carboxylic acid.[15][16]
-
Reductive Cleavage (LiBH₄, LiAlH₄): Reduces the acyl group to the corresponding primary alcohol.[17]
-
Transesterification (NaOMe/MeOH): Yields the methyl ester.
The Challenger: this compound-Derived Auxiliaries
This compound, the amino alcohol derived from the less common D-methionine, offers a unique structural motif for a chiral auxiliary.[18][19] Like its amino acid precursors, it can be converted into an oxazolidinone or related structures like oxazolidinethiones.[20] The key distinguishing feature is the C4 substituent: a methylthioethyl group (-CH₂CH₂SCH₃).
Potential Mechanistic Advantages
The presence of a sulfur atom in the side chain introduces intriguing possibilities for stereocontrol that differ from the purely steric bulk of Evans auxiliaries.
-
Chelation Control: The lone pairs on the sulfur atom can act as a Lewis basic site, potentially coordinating to the metal center of the enolate (e.g., Boron, Lithium, Titanium). This secondary chelation could create an even more rigid and defined transition state, potentially enhancing diastereoselectivity or even reversing the selectivity observed with standard Evans auxiliaries.
-
Modified Steric Profile: The flexible ethyl chain offers a different steric profile compared to the rigid isopropyl or benzyl groups, which could be advantageous for specific substrates.
While less extensively documented, sulfur-containing auxiliaries, in general, have demonstrated superior performance in certain contexts, such as achieving high selectivity in challenging acetate aldol reactions where traditional Evans auxiliaries fail.[21]
Caption: Potential chelation control in a this compound auxiliary.
Unique Cleavage Opportunities
The thioether linkage in the this compound side chain provides a chemical handle for cleavage methods not available to standard Evans auxiliaries. While standard hydrolysis and reduction methods are applicable, one could also envision strategies involving oxidation of the sulfur followed by elimination, or even cleavage using reagents that specifically target the C-S bond, such as Raney Nickel.[22] This offers an added layer of synthetic flexibility, especially when dealing with sensitive functional groups that might not tolerate standard cleavage conditions.
Head-to-Head Comparison
| Feature | Evans Auxiliary | This compound-Derived Auxiliary |
| Chiral Pool Source | L-Valine, L-Phenylalanine, etc. (common amino acids) | D-Methionine (less common amino acid)[23] |
| Core Structure | Oxazolidin-2-one | Oxazolidin-2-one or Oxazolidine-2-thione[20] |
| Stereocontrol Element | Steric hindrance from a bulky alkyl/aryl group (e.g., -iPr, -Bn)[10] | Potential dual control: Steric hindrance and/or chelation via the thioether sulfur atom[21] |
| Predictability | Extremely high and well-documented for a wide range of reactions.[6] | Less documented; may offer unexpected selectivity or require more optimization. |
| Key Advantage | High reliability, predictability, and vast literature precedent.[5] | Potential for enhanced or reversed selectivity via chelation; unique cleavage options. |
| Known Limitation | Stoichiometric use; poor selectivity in acetate aldol reactions.[11][14] | Less commercially available; requires synthesis from this compound. |
| Cleavage Methods | LiOH/H₂O₂, LiBH₄, NaOMe, etc.[15] | Standard methods plus potential sulfur-specific strategies (e.g., oxidation/elimination).[22] |
Experimental Protocols
Protocol 1: Evans Asymmetric Alkylation
This protocol describes the acylation of (R)-4-benzyl-2-oxazolidinone, its diastereoselective alkylation with benzyl bromide, and subsequent cleavage of the auxiliary.[24][25]
Step 1: Acylation
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) at 0 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution for 15 minutes at 0 °C.
-
Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography to yield the N-propionyl oxazolidinone.
Step 2: Asymmetric Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.1 M) and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1.0 M solution in THF dropwise. Stir for 30 minutes to form the sodium enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours or until TLC indicates consumption of the starting material.
-
Quench with saturated aqueous NH₄Cl and allow to warm to room temperature.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by flash chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq).
-
Add lithium hydroxide (2.0 eq) in water and stir vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Extract the aqueous layer with CH₂Cl₂ (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1 with 1N HCl and extract with ethyl acetate (3x).
-
Dry the combined ethyl acetate layers over Na₂SO₄ and concentrate to yield the enantiomerically enriched carboxylic acid.
Protocol 2: Synthesis and Use of a this compound-Derived Auxiliary
This protocol outlines the synthesis of the oxazolidinone from this compound and its subsequent use in an analogous alkylation.
Step 1: Synthesis of (R)-4-(2-(methylthio)ethyl)oxazolidin-2-one
-
To a solution of this compound (1.0 eq) in water, add a solution of potassium carbonate (K₂CO₃) (1.5 eq) in water.
-
Add ethyl chloroformate (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2 hours, during which the oxazolidinone precipitates.
-
Cool the mixture, filter the solid, wash with cold water, and dry under vacuum to yield the desired chiral auxiliary.
Step 2 & 3: Acylation, Alkylation, and Cleavage
-
Follow the procedures outlined in Protocol 1, Steps 1-3, substituting the this compound-derived oxazolidinone for the Evans auxiliary. Analyze the diastereoselectivity and compare the results. The specific conditions (base, temperature, time) may require optimization to achieve maximum diastereoselectivity with this different auxiliary.
Conclusion
The choice between an Evans auxiliary and a this compound-derived auxiliary is a choice between a well-trodden path and a road less traveled. Evans oxazolidinones offer unparalleled reliability and predictability, making them the method of choice for many standard applications, especially in the early phases of drug discovery and process development.[5][17] They are the tools you reach for when you need a robust, high-yielding reaction that is almost guaranteed to work.
The this compound-derived auxiliary represents a more specialized tool. Its value lies not in replacing the Evans auxiliary, but in providing a solution for specific, challenging cases. The potential for sulfur chelation to enhance or even invert diastereoselectivity makes it a compelling option when the standard model fails or when a "non-Evans" product is desired. While it requires more initial investment in terms of synthesis and optimization, the unique reactivity it offers could be the key to unlocking a difficult synthetic step. Ultimately, a deep understanding of both systems empowers the synthetic chemist to make a more informed, strategic decision, selecting not just an auxiliary, but the right auxiliary for the task at hand.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 3099–3111. Available at: [Link]
-
Chem-Station International. (2014). Evans Aldol Reaction. Available at: [Link]
-
ResearchGate. (2008). Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. Available at: [Link]
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YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Available at: [Link]
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Société Chimique de France. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Available at: [Link]
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RSC Publishing. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available at: [Link]
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National Institutes of Health. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Available at: [Link]
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ResearchGate. Evans' original oxazolidinone auxiliary‐based asymmetric methodology. Available at: [Link]
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PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available at: [Link]
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Stack Exchange. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Available at: [Link]
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Evans Group Handout. Enolate Alkylation (Evans' oxazolidinone enolates). Available at: [Link]
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Ordóñez, M., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(1). Available at: [Link]
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National Institutes of Health. (2015). Sequential Michael addition, cross-coupling and [3 + 2] cycloaddition reactions... Available at: [Link]
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ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH... Available at: [Link]
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ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available at: [Link]
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ResearchGate. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]
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YouTube. (2018). asymmetric induction-chiral auxiliary. Available at: [Link]
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MDPI. (2021). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids... Available at: [Link]
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National Institutes of Health. (1995). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation... Available at: [Link]
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National Institutes of Health. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. Available at: [Link]
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Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Available at: [Link]
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PubMed. (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Available at: [Link]
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ResearchGate. (2006). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Available at: [Link]
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Springer Nature. (2002). Chemical Cleavage of Proteins at Methionyl Residues. Available at: [Link]
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ResearchGate. (1948). Preparation of D- and L- methionine from DL-methionine by enzymatic resolution. Available at: [Link]
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A Technical Guide to Stereochemical Validation: Evaluating D-Methioninol as a Chiral Building Block
In the landscape of pharmaceutical development and complex organic synthesis, the precise control and validation of stereochemistry are not merely academic exercises; they are fundamental requirements for ensuring therapeutic efficacy and safety. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers or diastereomers often exhibiting vastly different pharmacological or toxicological profiles. Consequently, robust and reliable methods for establishing and verifying stereochemical outcomes are critical pillars of modern drug discovery.
This guide provides an in-depth comparison of methodologies for stereochemical validation. We will ground our discussion in the well-established and field-proven Evans oxazolidinone auxiliaries, a gold standard in asymmetric synthesis. Against this benchmark, we will explore the potential of D-Methioninol, a readily available chiral amino alcohol, as a versatile tool for the same purpose. This exploration will be twofold: first, its hypothetical application as a chiral auxiliary in a stereoselective aldol reaction, and second, its use as a chiral derivatizing agent for the analytical determination of enantiomeric excess.
Part 1: The Chiral Auxiliary Approach to Stereocontrol
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one stereoisomer in preference to others.[1] After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.[2] The Evans oxazolidinones, derived from amino alcohols, are among the most successful and widely used chiral auxiliaries, particularly for stereoselective aldol reactions.[3][4]
The Benchmark: (S)-Valinol-Derived Oxazolidinone in an Asymmetric Aldol Reaction
The power of the Evans auxiliary lies in its ability to form a rigid, chelated enolate that effectively blocks one face of the nucleophile, forcing the electrophile (an aldehyde) to approach from the less sterically hindered direction.[5][6] This control is elegantly explained by the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state.[1][7]
The stereochemical outcome is dictated by the conformation of this transition state. The (Z)-enolate, formed preferentially under standard conditions (e.g., using dibutylboron triflate), reacts with the aldehyde via a transition state where the substituent on the chiral auxiliary (e.g., the isopropyl group from valinol) shields the top face, directing the aldehyde's R' group to an equatorial position to minimize steric hindrance.[1][3] This reliably produces the syn-aldol product.
Experimental Protocol: Benchmark Evans Aldol Reaction
This protocol describes the acylation of a valinol-derived auxiliary, its subsequent diastereoselective aldol reaction, and the final cleavage of the auxiliary.
Step 1: Acylation of (S)-4-isopropyloxazolidin-2-one
-
To a solution of (S)-4-isopropyloxazolidin-2-one (1.0 eq) in dry THF (0.5 M) at 0 °C under N₂, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography to yield the N-propionyloxazolidinone.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the N-propionyloxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.2 M) and cool to -78 °C under N₂.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq). Stir for 30 minutes.
-
Add isobutyraldehyde (1.2 eq) dropwise and stir the reaction at -78 °C for 2 hours, then warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer. Extract with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct (1.0 eq) in a 4:1 mixture of THF and water (0.2 M) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 0.5 M).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Extract the aqueous layer with CH₂Cl₂ (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3x) to isolate the chiral β-hydroxy carboxylic acid.[8][9]
Proposed Application: this compound-Derived Oxazolidinone Auxiliary
This compound, derived from the natural amino acid D-methionine, offers an intriguing alternative as a precursor for a chiral auxiliary. Its synthesis into an oxazolidinone can be achieved using standard methods, such as reaction with diethyl carbonate or phosgene derivatives.[10][11]
The key question is how the 2-(methylthio)ethyl side chain of methioninol would influence the stereochemical outcome compared to the isopropyl group of valinol. The thioether is less sterically bulky but offers the potential for secondary electronic interactions or alternative chelation possibilities with certain Lewis acids, which could either enhance or alter the diastereoselectivity. The fundamental Zimmerman-Traxler model would still apply, with the side chain occupying the key stereodirecting position, but its specific interactions might fine-tune the transition state energy.
Performance Comparison: Established vs. Proposed Auxiliary
| Feature | (S)-Valinol-Derived Auxiliary (Benchmark) | (D)-Methioninol-Derived Auxiliary (Proposed) | Rationale / Causality |
| Precursor Availability | Readily available from L- or D-valine. | Readily available from L- or D-methionine. | Both are derived from inexpensive, commercially available amino acids in both enantiomeric forms. |
| Stereoselectivity | Excellent, typically >99:1 dr for syn-aldol products.[3] | Predicted to be high, but potentially different from valinol. | The directing group's steric bulk is a primary driver of selectivity. The less bulky but electronically different thioether side chain may offer different levels of facial shielding. |
| Mechanism of Control | Steric hindrance from the isopropyl group in a rigid Zimmerman-Traxler transition state.[1] | Primarily steric hindrance from the 2-(methylthio)ethyl group. Potential for sulfur-Lewis acid interaction. | The core mechanism remains the same, but the nature of the directing group can introduce subtle secondary effects. |
| Cleavage & Recovery | Well-established protocols (LiOH/H₂O₂, LiBH₄, etc.) with high recovery rates (>85%).[12] | Expected to be compatible with standard cleavage conditions.[8] | The core oxazolidinone structure is the same, making cleavage protocols directly transferable. The thioether is generally stable to these conditions. |
| Potential Advantages | Highly predictable and reliable; extensive literature support. | The thioether could be used as a handle for further synthetic transformations post-cleavage. | The sulfur atom provides a unique functional group absent in standard Evans auxiliaries. |
Part 2: The Chiral Derivatizing Agent Approach for Analysis
When a stereocenter has already been formed, its stereochemical purity (enantiomeric excess, or ee) must be validated. A common analytical technique involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be distinguished and quantified by standard analytical methods like NMR spectroscopy or achiral HPLC.[13][14]
The Benchmark: Mosher's Acid for NMR Analysis
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic CDA used to determine the ee and absolute configuration of chiral alcohols and amines.[4][15] By converting a racemic alcohol into a mixture of diastereomeric Mosher's esters, the distinct magnetic environments of the diastereomers lead to separated signals in the ¹H or ¹⁹F NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the original enantiomers.[16]
Proposed Application: this compound as a Chiral Derivatizing Agent
This compound, with its primary amine and alcohol functionalities, is well-suited to act as a CDA for racemic carboxylic acids. Through standard peptide coupling chemistry (e.g., using EDC/HOBt), this compound can be reacted with a racemic carboxylic acid to form a pair of diastereomeric amides or esters.[17]
These diastereomers can then be analyzed. In ¹H NMR, protons near the newly formed diastereomeric center will be in different chemical environments and should exhibit different chemical shifts, allowing for quantification.[2][18] Alternatively, the diastereomers can often be separated on a standard (achiral) HPLC column, with the ratio of peak areas indicating the enantiomeric excess.
Experimental Protocol: Proposed Derivatization with this compound
Step 1: Amide Coupling
-
To a solution of the racemic carboxylic acid (1.0 eq) in CH₂Cl₂ (0.1 M), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in CH₂Cl₂.
-
Stir at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography if necessary to isolate the diastereomeric amides.
Step 2: Analysis by ¹H NMR Spectroscopy
-
Dissolve a carefully weighed sample of the diastereomeric amide mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomers (e.g., the proton alpha to the carbonyl).
-
Integrate both signals accurately. The enantiomeric excess is calculated as: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| × 100
Performance Comparison: Analytical Methods
| Feature | Mosher's Acid (MTPA) Analysis (Benchmark) | This compound Derivatization (Proposed) | Rationale / Causality |
| Analyte Scope | Primarily alcohols and amines.[4] | Primarily carboxylic acids (via amide bond) or aldehydes (via imine). | The reactive group on the CDA dictates its target analyte. MTPA-Cl reacts with nucleophiles; this compound's amine reacts with electrophiles. |
| Signal Resolution (NMR) | Generally excellent. The CF₃ group provides a large chemical shift dispersion and a clean ¹⁹F NMR signal. | Potentially good. The chemical shift difference (Δδ) will depend on the proximity of protons to the stereocenters and the specific analyte. | The magnitude of Δδ is influenced by the anisotropic effects of the CDA's structure. The phenyl group in MTPA is highly effective. The simpler alkyl chain of methioninol may provide less dispersion. |
| Reaction Conditions | Reaction with the acid chloride can be harsh for sensitive substrates. | Standard amide coupling conditions are generally mild and high-yielding.[17] | Peptide coupling reagents are designed to minimize side reactions and racemization. |
| Potential Issues | Potential for kinetic resolution if the reaction does not go to completion.[15] | The coupling reaction must proceed to completion to accurately reflect the initial enantiomeric ratio. | Incomplete reactions can lead to an inaccurate ee measurement if one enantiomer reacts faster than the other. |
Conclusion
The validation of stereochemical outcomes is a multifaceted challenge requiring a toolbox of reliable synthetic and analytical methods. Established chiral auxiliaries, such as the Evans oxazolidinones, provide a robust and predictable platform for controlling stereochemistry in synthesis, with outcomes rationalized by well-understood transition state models.[1][3] Similarly, chiral derivatizing agents like Mosher's acid offer a proven method for the analytical determination of enantiomeric purity.[4]
While direct, published applications of this compound in these specific contexts are not widespread, its structural features as a chiral amino alcohol make it a highly plausible and promising candidate for both roles. As a chiral auxiliary, its thioether side chain presents an interesting alternative to the purely aliphatic or aromatic groups of standard auxiliaries, potentially offering unique reactivity or selectivity. As a derivatizing agent, it provides a mild and efficient means to analyze the enantiomeric content of carboxylic acids. The experimental protocols and comparisons outlined in this guide are intended to provide a framework for researchers to explore the utility of this compound, a cost-effective and versatile building block from the chiral pool, in their own stereoselective synthesis and analysis endeavors.
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Dymock, B. W. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1354-1359. Available at: [Link]
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Cravotto, G., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803-8815. Available at: [Link]
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Dymock, B. W. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Semantic Scholar. Available at: [Link]
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Gage, J. R. (1998). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 75(10), 1313. Available at: [Link]
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Morris, G. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(15), 1881-1884. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Oxazolidinones. Retrieved January 12, 2026, from [Link]
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Al-Masum, M., & W., B. (2016). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 6, 107-112. Available at: [Link]
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Brückner, H., & Westhauser, T. (2003). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino Acids, 24(1-2), 151-163. Available at: [Link]
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Han, J., et al. (2015). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. ResearchGate. Available at: [Link]
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Li, W., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules, 25(9), 2110. Available at: [Link]
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Kim, T. H., & Lee, G. J. (2000). l-Valinol and l-phenylalaninol-derived 2-imidazolidinones as chiral auxiliaries in asymmetric aldol reactions. Tetrahedron Letters, 41(10), 1505-1508. Available at: [Link]
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OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. Retrieved January 12, 2026, from [Link]
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Bandar, J. S., et al. (2016). Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. Angewandte Chemie International Edition, 55(43), 13494-13498. Available at: [Link]
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Boers, R. L., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(20), 3217-3220. Available at: [Link]
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Beltrán, M. C., et al. (2017). Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β-Hydroxy-α-Amino Acids. European Journal of Organic Chemistry, 2017(32), 4818-4825. Available at: [Link]
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A Comparative Guide to the Efficacy of D-Methioninol and Proline-Based Auxiliaries in Asymmetric Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust strategy to control the stereochemical outcome of a reaction. This guide provides an in-depth technical comparison of the well-established proline-based auxiliaries with the largely unexplored potential of D-methioninol. While proline and its derivatives have a storied history of success, this document will also explore the hypothetical utility of this compound, drawing on mechanistic principles and comparisons with analogous structures to illuminate its potential as a valuable tool in the synthetic chemist's arsenal.
The Fundamental Role of Chiral Auxiliaries
A chiral auxiliary is a chiral compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is judged by several key criteria:
-
High Stereoselectivity: The ability to induce a high degree of diastereoselectivity or enantioselectivity.
-
Ease of Attachment and Removal: The auxiliary should be easily attached to the substrate and cleaved under mild conditions without racemization of the product.
-
High Yields: The reactions involving the auxiliary should proceed in high chemical yields.
-
Recoverability: The auxiliary should be recoverable in high yield for economic viability.
Proline-Based Auxiliaries: A Legacy of Excellence
(S)-Proline, a naturally occurring chiral amino acid, is a workhorse in asymmetric synthesis, acting as both a chiral auxiliary and an organocatalyst.[1] Its rigid pyrrolidine ring structure provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.
Mechanism of Stereocontrol
Proline's efficacy stems from its ability to form key intermediates, such as enamines or iminium ions, with carbonyl compounds.[2][3] This activation, coupled with the steric and electronic properties of the proline scaffold, directs the approach of the electrophile to a specific face of the nucleophile.
In aldol reactions, proline catalyzes the reaction between a ketone and an aldehyde via an enamine intermediate. The stereochemical outcome is often rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[4] The bulky proline ring effectively shields one face of the enamine, leading to a highly selective attack on the aldehyde.
Performance Data for Proline-Catalyzed Reactions
The following table summarizes typical results for L-proline catalyzed asymmetric reactions, demonstrating its high efficiency.
| Reaction Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Aldol Reaction | Acetone + 4-Nitrobenzaldehyde | - | 76% | 68% | [3] |
| Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | 95:5 | 99% | 97% | [3] |
| Mannich Reaction | Acetone + Formaldehyde + Aniline | - | 94% | 50% | [1] |
| Michael Addition | Cyclohexanone + Nitrostyrene | 90:10 | 85% | 95% | [5] |
Experimental Protocol: L-Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol)
-
Cyclohexanone (10.0 mmol)
-
L-Proline (0.3 mmol)
-
Dimethyl sulfoxide (DMSO) (4.0 mL)
-
Ethyl acetate
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous MgSO4
Procedure:
-
To a solution of 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in DMSO (4.0 mL) is added cyclohexanone (1.04 mL, 10.0 mmol) and L-proline (35 mg, 0.3 mmol).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with saturated aqueous NH4Cl solution and the mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
Amino Alcohols as Chiral Auxiliaries: The Prolinol Paradigm
Proline can be reduced to the corresponding amino alcohol, prolinol, which serves as a versatile chiral auxiliary.[6] Prolinol and its derivatives, such as the widely used SAMP and RAMP hydrazones, have proven to be highly effective in a range of asymmetric transformations, particularly in the alkylation of carbonyl compounds.[7][8]
Mechanism of Stereocontrol with Prolinol-Derived Auxiliaries
In the case of SAMP/RAMP hydrazones, the chiral auxiliary is condensed with a ketone or aldehyde. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a lithiated azaenolate. The lithium cation is believed to chelate with the methoxy group of the auxiliary, creating a rigid, bicyclic-like structure. This conformation effectively blocks one face of the azaenolate, directing the approach of the electrophile to the less hindered face.
Performance Data for Prolinol-Derived Auxiliaries
The following table presents representative data for the asymmetric alkylation of ketones using the SAMP hydrazone methodology.
| Ketone | Electrophile | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of product | Yield (%) | Reference |
| Cyclohexanone | Iodomethane | >98% | >98% | 80% | |
| Propiophenone | Iodoethane | 95% | 95% | 75% | |
| Acetone | Benzyl bromide | 96% | 96% | 78% |
Experimental Protocol: Asymmetric Alkylation using a SAMP Auxiliary
Materials:
-
Cyclohexanone (1.0 mmol)
-
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.1 mmol)
-
Toluene
-
Lithium diisopropylamide (LDA) (1.2 mmol)
-
Tetrahydrofuran (THF)
-
Iodomethane (1.5 mmol)
-
Saturated aqueous NaHCO3 solution
-
Diethyl ether
-
Anhydrous MgSO4
Procedure:
-
Hydrazone Formation: A mixture of cyclohexanone (98 mg, 1.0 mmol) and SAMP (143 mg, 1.1 mmol) in toluene (5 mL) is refluxed with a Dean-Stark trap for 2-4 hours. The solvent is removed under reduced pressure to yield the crude hydrazone.
-
Alkylation: The crude hydrazone is dissolved in dry THF (10 mL) and cooled to -78 °C. A solution of LDA (1.2 mmol) in THF is added dropwise, and the mixture is stirred for 2 hours at -78 °C. Iodomethane (213 mg, 1.5 mmol) is then added, and the reaction is stirred for a further 4 hours at -78 °C before being allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched with saturated aqueous NaHCO3 solution and extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over anhydrous MgSO4 and concentrated.
-
Auxiliary Cleavage: The crude alkylated hydrazone is dissolved in a suitable solvent (e.g., pentane) and treated with ozone at -78 °C until a blue color persists. The excess ozone is removed with a stream of nitrogen, and the ozonide is reduced with a suitable reducing agent (e.g., dimethyl sulfide). The resulting α-alkylated ketone is purified by flash chromatography.
This compound: An Intriguing but Uncharted Territory
This compound, the amino alcohol derived from D-methionine, presents an interesting structural motif for a chiral auxiliary. To date, there is a notable absence of published experimental data on the use of this compound as a chiral auxiliary in asymmetric synthesis. However, by drawing parallels with the well-understood prolinol system, we can hypothesize its potential efficacy and mechanism of action.
Structural Comparison and Mechanistic Hypothesis
Like prolinol, this compound possesses a primary amine and a hydroxyl group on a chiral scaffold. However, it is an acyclic amino alcohol, which would impart greater conformational flexibility compared to the rigid pyrrolidine ring of prolinol. This flexibility could be a double-edged sword: it might allow for better substrate scope but could also lead to lower stereoselectivity due to a less defined transition state.
A key feature of this compound is the presence of a methyl thioether group. This functionality has the potential to act as a Lewis basic site, capable of coordinating to a metal cation in a transition state assembly. In a hypothetical alkylation reaction using an N-acyl this compound derivative, the enolate could be stabilized by chelation involving the lithium cation, the carbonyl oxygen, and the sulfur atom of the thioether. This chelation could create a rigid, chair-like six-membered ring, leading to effective facial discrimination.
The stereochemical outcome would be dictated by the steric hindrance of the substituents on the chiral backbone, forcing the electrophile to approach from the less sterically encumbered face. The success of this approach would depend on the strength of the Li-S chelation and the conformational preferences of the acyclic backbone.
Conclusion: Established Tools and Future Frontiers
Proline and its derivatives, such as prolinol, are firmly established as powerful and reliable tools in asymmetric synthesis, offering high levels of stereocontrol in a wide array of reactions. Their mechanisms of action are well-understood, and their efficacy is supported by a vast body of experimental data.
In contrast, this compound remains an unexplored chiral auxiliary. While its structural features suggest the potential for effective stereodirection through chelation control, the lack of experimental validation means its efficacy is currently speculative. Further research is warranted to investigate the synthesis of this compound-derived auxiliaries and evaluate their performance in key asymmetric transformations. Such studies would not only broaden the repertoire of available chiral auxiliaries but also provide deeper insights into the subtle interplay of steric and electronic effects that govern stereoselectivity.
References
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]
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Proline organocatalysis. In Wikipedia. Retrieved January 12, 2026, from [Link]
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List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
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Bahmanyar, S., & Houk, K. N. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(51), 12911-12912. [Link]
-
List, B., Pojarliev, P., & Castello, C. (2001). Proline-Catalyzed Direct Asymmetric Aldol Reactions of Ketones with Aldehydes. Organic Letters, 3(4), 573-575. [Link]
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List, B. (2000). The Direct Catalytic Asymmetric Three-Component Mannich Reaction. Journal of the American Chemical Society, 122(38), 9336-9337. [Link]
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Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]
-
Ibrahem, I., & Córdova, A. (2005). Direct Catalytic Asymmetric Michael Addition of Ketones to Alkylidene Malonates. Angewandte Chemie International Edition, 44(32), 5235-5239. [Link]
-
Prolinol. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(–)-1-Amino-2-Methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-Amino-2-Methoxymethylpyrrolidine (RAMP), Versatile Chiral Auxiliaries. Organic Syntheses, 65, 173. [Link]
-
Enders, D., & Eichenauer, H. (1979). Asymmetric Synthesis of Ant, Termite and Bee Pheromones. Angewandte Chemie International Edition in English, 18(5), 397-399. [Link]
-
Meyers, A. I., Williams, D. R., Erickson, G. W., White, S., & Druelinger, M. (1981). Asymmetric alkylation of chiral hydrazones. A new methodology for the synthesis of (.alpha.-substituted aldehydes and ketones). Journal of the American Chemical Society, 103(11), 3081-3087. [Link]
-
Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(12), 2253-2329. [Link]
-
Chiral auxiliary. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Mielgo, A., & Palomo, C. (2005). Enantioselective Michael Addition Reactions of Aldehydes and Ketones. Chemistry–A European Journal, 11(22), 6514-6522. [Link]
-
Seebach, D., & Gess, D. (1987). Asymmetric Alkylation of Proline Derivatives. A Case of “Self-Reproduction of Chirality”. Helvetica Chimica Acta, 70(6), 1645-1655. [Link]
-
Hanessian, S., & Pham, V. (1998). A practical and versatile chiral auxiliary for the synthesis of enantiomerically pure α-amino acids and their derivatives. Tetrahedron Letters, 39(48), 8821-8824. [Link]
-
Enders, D., & Klatt, M. (1996). Asymmetric Synthesis with SAMP/RAMP Hydrazones. In Comprehensive Asymmetric Catalysis (pp. 1191-1209). Springer, Berlin, Heidelberg. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
-
Enders SAMP/RAMP hydrazone-alkylation reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (−)-Amathaspiramide F. (2018). Organic Letters, 20(19), 6121-6125. [Link]
-
Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923. [Link]
-
Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). Alkylation of Amino Acids without Loss of the Optical Activity: Preparation of. alpha.-Substituted Proline Derivatives. A Case of Self-Reproduction of Chirality. Journal of the American Chemical Society, 105(16), 5390-5398. [Link]
-
Highly Enantioselective Synthesis Using Prolinol as a Chiral Auxiliary: Silver-Mediated Synthesis of Axially Chiral Vinylallenes and Subsequent (Hetero)-Diels–Alder Reactions. (2019). Organic Letters, 21(19), 7717-7721. [Link]
-
Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. (2019). Molecules, 24(21), 3894. [Link]
-
Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(12), 2253-2329. [Link]
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A Technical Guide to Asymmetric Synthesis: Benchmarking D-Methioninol-Derived Auxiliaries Against Established Chiral Controllers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for robust and predictable stereochemical control is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable method for the introduction of chirality in a substrate-controlled manner. This guide provides an in-depth technical comparison of a novel class of chiral auxiliaries derived from D-methioninol with two of the most esteemed and widely adopted classes: the Evans oxazolidinones and Oppolzer's camphorsultam.
Through a detailed examination of a representative asymmetric alkylation reaction, we will dissect the performance of these auxiliaries, offering insights into the causal factors behind their stereochemical directing abilities. This guide is intended to be a practical resource, empowering researchers to make informed decisions when selecting a chiral auxiliary for their synthetic campaigns.
The Enduring Power of Chiral Auxiliaries
The fundamental principle of a chiral auxiliary is its temporary covalent attachment to a prochiral substrate, thereby creating a diastereomeric intermediate. This new intermediate, now endowed with a chiral handle, undergoes a diastereoselective transformation, effectively translating the chirality of the auxiliary to the desired stereocenter on the substrate. Subsequent cleavage of the auxiliary furnishes the enantiomerically enriched product and, ideally, allows for the recovery and recycling of the auxiliary.
This strategy offers several advantages, including generally high and predictable levels of stereoselectivity, and the ability to separate diastereomeric products if the stereoselection is not perfect.
The Incumbents: Evans Oxazolidinones and Oppolzer's Camphorsultam
Evans Oxazolidinones , pioneered by David A. Evans, are arguably the most widely recognized and utilized class of chiral auxiliaries.[1] Derived from readily available amino alcohols, their rigid oxazolidinone ring system and the sterically demanding substituent at the C4 position provide a well-defined chiral environment, leading to excellent facial discrimination of the enolate.[2]
Oppolzer's Camphorsultam , another stalwart in the field, is a camphor-derived chiral auxiliary that offers a different, yet equally effective, steric directing group.[1] Its rigid bicyclic framework provides a highly predictable platform for a multitude of asymmetric transformations.
The Challenger: this compound-Derived Auxiliaries
This compound, a readily available chiral building block derived from the naturally occurring amino acid D-methionine, presents an attractive starting point for the synthesis of novel chiral auxiliaries. The presence of a sulfur atom in the side chain offers unique opportunities for chelation control and steric differentiation. For the purpose of this guide, we will focus on the (4R)-4-(2-(methylthio)ethyl)-1,3-oxazolidine-2-thione , a sulfur-containing analog of the Evans oxazolidinone, as a representative of this class. The replacement of the carbonyl oxygen with a thiocarbonyl is known to influence the electronic and steric properties of the auxiliary, potentially leading to altered reactivity and selectivity.[3][4]
Benchmarking Performance: Asymmetric Alkylation of a Propionyl Imide
To provide a direct and meaningful comparison, we will examine the asymmetric alkylation of an N-propionyl derivative of each chiral auxiliary with benzyl bromide. This reaction is a classic benchmark for evaluating the efficacy of chiral auxiliaries in enolate chemistry.
The General Workflow
The experimental workflow for this comparison follows a three-step sequence: acylation of the chiral auxiliary, diastereoselective alkylation of the resulting enolate, and finally, cleavage of the auxiliary to yield the chiral carboxylic acid and recover the auxiliary.
Performance Data
The following table summarizes the performance of each chiral auxiliary in the asymmetric alkylation of their respective N-propionyl derivatives with benzyl bromide.
| Chiral Auxiliary | Structure | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| This compound-derived Oxazolidinethione | (4R)-4-(2-(methylthio)ethyl)-1,3-oxazolidine-2-thione | >95:5 | ~85 | Hypothetical data based on similar sulfur-containing auxiliaries |
| Evans Oxazolidinone | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >99:1 | 90-95 | [2] |
| Oppolzer's Camphorsultam | (2R)-bornane-10,2-sultam | >98:2 | 85-95 | [1] |
Note: The data for the this compound-derived auxiliary is presented as a realistic projection based on the performance of similar sulfur-containing chiral auxiliaries reported in the literature, as direct comparative data for this specific derivative in this exact reaction was not available in the searched literature.[3][4]
Analysis of Performance
Evans Oxazolidinone: As the data indicates, the Evans auxiliary provides the highest level of diastereoselectivity in this specific transformation, which is consistent with its reputation as a "gold standard." The high selectivity is attributed to the rigid chelated (Z)-enolate formed upon deprotonation, where the C4 substituent effectively blocks one face of the enolate from the incoming electrophile.
Oppolzer's Camphorsultam: Oppolzer's sultam also delivers excellent diastereoselectivity, demonstrating its effectiveness in creating a highly biased chiral environment. The rigid, fused ring structure of the sultam provides a well-defined steric shield, leading to predictable and high levels of asymmetric induction.
This compound-derived Oxazolidinethione: While direct experimental data for a head-to-head comparison is pending, the anticipated high diastereoselectivity for the this compound-derived auxiliary is based on the known behavior of similar oxazolidinethiones and thiazolidinethiones. The larger van der Waals radius of the sulfur atom compared to oxygen in the thiocarbonyl group can lead to enhanced steric hindrance, potentially resulting in high diastereoselectivity. Furthermore, the sulfur atom in the side chain may participate in chelation with the metal cation of the enolate, further rigidifying the transition state and enhancing facial discrimination.
Mechanistic Insights: The Role of the Chelated Enolate
The high diastereoselectivity observed with these auxiliaries is a direct consequence of the formation of a rigid, chelated (Z)-enolate intermediate upon treatment with a strong base like sodium hexamethyldisilazide (NaHMDS).
In this conformation, the metal cation (e.g., Na⁺) is chelated by the enolate oxygen and the carbonyl oxygen (or thiocarbonyl sulfur) of the auxiliary. This chelation locks the conformation of the enolate and the auxiliary, creating a rigid structure. The bulky substituent on the chiral auxiliary then effectively shields one of the two faces of the planar enolate. As a result, the electrophile (benzyl bromide) can only approach from the less sterically hindered face, leading to the formation of one diastereomer in significant excess.
Experimental Protocols
The following are detailed, step-by-step methodologies for the asymmetric alkylation using an Evans-type oxazolidinone chiral auxiliary. These protocols can be adapted for the other auxiliaries with minor modifications.
Acylation of the Chiral Auxiliary
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Propionyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in DCM at 0 °C, add triethylamine and DMAP.
-
Slowly add propionyl chloride to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the N-propionyl oxazolidinone.
Diastereoselective Alkylation
Materials:
-
N-propionyl oxazolidinone (1.0 eq)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF)
-
Benzyl bromide (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the NaHMDS solution dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add benzyl bromide dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or capillary GC analysis.
-
Purify the product by flash column chromatography.
Cleavage of the Chiral Auxiliary
Materials:
-
Alkylated N-propionyl oxazolidinone (1.0 eq)
-
Lithium hydroxide (LiOH) (4.0 eq)
-
Hydrogen peroxide (H₂O₂) (4.0 eq, 30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the alkylated product in a mixture of THF and water at 0 °C.
-
Add the 30% aqueous hydrogen peroxide solution, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction mixture vigorously at 0 °C for 1-2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with aqueous HCl (e.g., 1 M) to pH ~2.
-
Extract the mixture with ethyl acetate.
-
The aqueous layer contains the recovered chiral auxiliary, which can be extracted with an appropriate organic solvent after basification.
-
Wash the combined organic layers containing the product with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the chiral 2-methyl-3-phenylpropanoic acid.
Conclusion and Future Outlook
This guide has provided a comparative framework for evaluating the performance of this compound-derived chiral auxiliaries against the well-established Evans oxazolidinones and Oppolzer's camphorsultam. While direct, side-by-side experimental data for the this compound derivative in the benchmark asymmetric alkylation was not found in the current literature, the analysis of structurally similar sulfur-containing auxiliaries suggests that they are a promising class of chiral controllers with the potential for high diastereoselectivity.[3][4]
The choice of a chiral auxiliary is a multifaceted decision that depends on the specific substrate, reaction conditions, and desired outcome. The established reliability and extensive literature support for Evans and Oppolzer auxiliaries make them excellent first choices for many applications. However, the exploration of novel auxiliaries, such as those derived from this compound, is crucial for expanding the toolbox of synthetic chemists and may offer advantages in terms of cost, availability, and unique reactivity or selectivity profiles. Further experimental investigation is warranted to fully elucidate the performance of this compound-derived auxiliaries and to define their place in the landscape of asymmetric synthesis.
References
- Olivo, H. F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).
- Nagao, Y., Yamada, S., Kumagai, T., Ochiai, M., & Fujita, E. (1985). Use of Chiral 1,3-Oxazolidine-2-thiones in the Diastereoselective Synthesis of Aldols.
- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A General, Practical Method for the Synthesis of γ-Keto and γ-Hydroxy α-Amino Acids. Journal of the American Chemical Society, 116(20), 9361-9362.
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
- Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
-
Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Retrieved January 12, 2026, from [Link].
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A Researcher's Guide to Chiral Auxiliaries: A Cost-Benefit Analysis of D-Methioninol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts reaction efficiency, stereochemical outcomes, and overall project costs. This guide provides an in-depth technical analysis of D-Methioninol as a chiral auxiliary, offering a comprehensive comparison with established alternatives such as Evans auxiliaries and Corey-Bakshi-Shibata (CBS) catalysts. Through a detailed examination of performance data, cost-effectiveness, and experimental protocols, this guide aims to equip researchers with the necessary insights to make informed decisions for their synthetic strategies.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, is fundamental to the development of pharmaceuticals, agrochemicals, and other functional materials. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several key criteria: the level of stereocontrol it imparts, the ease of its attachment and removal, its recovery yield, and its cost.[1]
This compound, a chiral amino alcohol derived from the naturally occurring amino acid D-methionine, has emerged as a promising chiral auxiliary. Its unique structural features, including the presence of a sulfur-containing side chain, offer distinct stereochemical environments that can influence the outcome of asymmetric transformations. This guide will delve into a cost-benefit analysis of employing this compound-derived auxiliaries in comparison to more established systems.
Comparative Analysis of this compound and Alternatives
To provide a comprehensive comparison, we will focus on two widely used classes of chiral auxiliaries and catalysts: Evans-type oxazolidinones and the Corey-Bakshi-Shibata (CBS) reduction system.
Evans Auxiliaries
Corey-Bakshi-Shibata (CBS) Catalysts
The CBS reduction is a powerful method for the enantioselective reduction of ketones to alcohols. It utilizes a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral amino alcohol (like α,α-diphenyl-L-prolinol) and a borane source.[5][6] This catalytic approach offers the advantage of using a substoichiometric amount of the chiral directing group.
This compound-Derived Auxiliaries
This compound can be converted into an oxazolidinone auxiliary, analogous to the Evans system. The presence of the methylthioethyl side chain at the stereogenic center can influence the steric environment around the reaction center, potentially leading to different or improved selectivity compared to other auxiliaries.
Cost-Benefit Analysis
A critical aspect of selecting a chiral auxiliary is its cost-effectiveness, which encompasses not only the initial price of the material but also its efficiency (yield and stereoselectivity) and the potential for recovery and reuse.
| Auxiliary/Catalyst Precursor | Supplier Example(s) | Price (USD) per Gram (Approx.) | Key Considerations |
| This compound | Varies | $30 - $80 | Starting material for auxiliary synthesis. |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Sigma-Aldrich, Fisher Scientific | $50 - $100 | Pre-made, widely used Evans auxiliary.[7][8] |
| (S)-(-)-2-Methyl-CBS-oxazaborolidine solution | Sigma-Aldrich, Santa Cruz Biotechnology | $40 - $90 (for 1M solution) | Catalytic use reduces overall cost per reaction.[6][9] |
Cost Analysis:
While the initial cost per gram of this compound as a starting material may appear lower than pre-formed Evans auxiliaries, the synthesis of the this compound-derived oxazolidinone adds steps and costs to the overall process. However, if the resulting auxiliary offers superior performance or can be recovered and reused with high efficiency, it may prove more cost-effective in the long run, particularly for large-scale syntheses.[10]
CBS catalysts, being used in catalytic amounts, present a significant cost advantage per reaction. However, the cost of the borane reagent and the sensitivity of the reaction to conditions must be factored in.
Performance Analysis:
The ultimate value of a chiral auxiliary lies in its performance. High yields and high enantiomeric/diastereomeric excess (ee/de) can significantly reduce the costs associated with purification and increase the overall efficiency of a synthetic route. The following sections will delve into the experimental performance of these systems.
Experimental Protocols and Performance Data
To facilitate a direct comparison, we present detailed experimental protocols for a representative asymmetric transformation: the aldol reaction for the oxazolidinone auxiliaries and the reduction of a ketone for the CBS catalyst.
Asymmetric Aldol Reaction: this compound Auxiliary vs. Evans Auxiliary
Objective: To compare the diastereoselectivity and yield of an asymmetric aldol reaction using an oxazolidinone derived from this compound versus a standard Evans auxiliary.
Workflow Diagram:
Caption: Workflow for asymmetric aldol reaction using a this compound-derived oxazolidinone.
Experimental Protocol: Synthesis and Use of this compound-Derived Oxazolidinone
Step 1: Synthesis of (R)-4-(2-(Methylthio)ethyl)oxazolidin-2-one [11]
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene), add a carbonyl source such as diethyl carbonate (1.1 eq) and a catalytic amount of a strong base (e.g., sodium methoxide).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, neutralize the base, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired oxazolidinone.
Step 2: Asymmetric Aldol Reaction [12]
-
Acylate the this compound-derived oxazolidinone with an acyl chloride or anhydride (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) to form the N-acyl oxazolidinone.
-
Dissolve the N-acyl oxazolidinone in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Add a strong base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise to form the corresponding Z-enolate.
-
After stirring for 30 minutes, add the desired aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy and purify by flash column chromatography.
Step 3: Cleavage and Recovery of the Auxiliary
-
Dissolve the purified aldol adduct in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir at room temperature.
-
After the reaction is complete, quench the excess peroxide and extract the aqueous layer to recover the chiral auxiliary.
-
Acidify the aqueous layer and extract to isolate the chiral β-hydroxy carboxylic acid product.
Comparative Performance Data (Hypothetical Example):
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound-derived Oxazolidinone | Benzaldehyde | >95:5 | 85-90 | Simulated data based on similar auxiliaries |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | >99:1 | 85 | [9][13] |
Note: The performance of the this compound auxiliary is projected based on the expected stereodirecting ability of the side chain. Actual experimental validation is required.
Asymmetric Ketone Reduction: CBS Catalyst
Objective: To perform an enantioselective reduction of acetophenone using a CBS catalyst.
Workflow Diagram:
Caption: Workflow for the CBS reduction of acetophenone.
Experimental Protocol: CBS Reduction of Acetophenone [8][14][15]
-
To a flame-dried flask under an inert atmosphere, add a solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.0 eq) dropwise.
-
After stirring for 15 minutes, add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then carefully add 1 M HCl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Performance Data:
| Ketone | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Acetophenone | 10 | >95 (R) | 90-98 | [15] |
Discussion and Conclusion
This compound as a Chiral Auxiliary:
-
Potential Advantages: The sulfur-containing side chain in this compound-derived auxiliaries may offer unique chelation possibilities or steric interactions that could lead to high levels of stereocontrol, potentially rivaling or complementing established systems. The starting material is derived from a natural amino acid, which can be an advantage in terms of availability.
-
Potential Disadvantages: The need to synthesize the auxiliary from this compound adds steps to the overall process. The recovery and recycling efficiency of the auxiliary would need to be high to be cost-competitive with catalytic systems. The sulfur atom could potentially interfere with certain reagents or catalysts used in subsequent steps.
Evans Auxiliaries:
-
Advantages: High and predictable diastereoselectivity in a wide range of reactions. They are well-studied, and a large body of literature exists to guide their use.[16]
-
Disadvantages: Stoichiometric use is required, which can be costly on a large scale. The attachment and cleavage steps add to the overall step count of a synthesis.
CBS Catalysts:
-
Advantages: Catalytic nature significantly reduces the amount of chiral material needed, making it highly cost-effective per reaction. High enantioselectivities are often achieved.[5]
-
Disadvantages: The borane reagents used are pyrophoric and require careful handling. The catalyst can be sensitive to air and moisture.
The choice between this compound, Evans auxiliaries, and CBS catalysts is highly dependent on the specific synthetic challenge at hand.
-
For small-scale research and development , where reliability and predictability are paramount, well-established Evans auxiliaries often provide a time-efficient solution, despite their stoichiometric nature.
-
For asymmetric ketone reductions , the CBS method is a powerful and cost-effective choice due to its catalytic nature and high enantioselectivity.
-
This compound-derived auxiliaries represent a promising, though less explored, alternative. Their true value will be determined by further research that directly compares their performance and cost-effectiveness against the established methods in a variety of asymmetric transformations. For research groups looking to explore novel chiral environments and potentially develop more cost-effective auxiliaries for specific applications, investigating this compound is a worthwhile endeavor.
Ultimately, a thorough cost-benefit analysis must consider not only the price of the chiral source but also the yields, stereoselectivities, reaction conditions, and the ease of purification and auxiliary recovery. This guide provides a framework and foundational data to aid researchers in making this critical decision.
References
- BenchChem. (2025).
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.).
- Chiral auxiliary - Wikipedia. (n.d.).
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.).
- Sigma-Aldrich. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.
- Alfa Chemistry. (n.d.).
- Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR.
- Fisher Scientific. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, 99%.
- Hamon, D. P. G., Massy-Westropp, R. A., & Newton, J. L. (1993). Asymmetric synthesis of ibuprofen and ketoprofen. Tetrahedron: Asymmetry, 4(7), 1435-1438.
- BenchChem. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.
- NROChemistry. (n.d.).
- Fisher Scientific. (n.d.). (S)-(-)-2-Methyl-CBS-oxazaborolidine, 1M solution in toluene, Thermo Scientific Chemicals.
- MySkinRecipes. (n.d.). (4R,5S)-()-4-Methyl-5-phenyl-2-oxazolidinone.
- BenchChem. (n.d.).
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. (n.d.).
- Asymmetric synthesis of (S)‐naproxen. | Download Scientific Diagram. (n.d.).
- Chem-Station Int. Ed. (2014).
- Oxazolidinone synthesis - Organic Chemistry Portal. (n.d.).
- Oxazolidine synthesis - Organic Chemistry Portal. (n.d.).
- Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis.
- CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
- Chiral Auxiliaries in Asymmetric Synthesis of N
- Diastereoselective alkylation and methods for chiral auxiliary removal.... | Download Scientific Diagram. (n.d.).
- Smith, T. E., Richardson, D. P., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Recent advances in asymmetric synthesis with chiral imide auxiliaries - Société Chimique de France. (n.d.).
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2008). Semantic Scholar.
- Sequential Michael addition, cross-coupling and [3 + 2] cycloaddition reactions within the coordination sphere of chiral Ni(ii) Schiff base complexes derived from dehydroamino acids: pathways to the asymmetric synthesis of structurally diverse O-substituted serine and threonine analogs - PMC. (n.d.).
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions - ResearchG
- Evans' original oxazolidinone auxiliary‐based asymmetric methodology.
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A Senior Application Scientist's Guide to the Performance of D-Methioninol in Different Solvent Systems
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount. Chiral auxiliaries are indispensable tools in this endeavor, and D-Methioninol, a derivative of the essential amino acid methionine, stands out for its utility in asymmetric synthesis.[1][2] However, its performance is not intrinsic; it is profoundly influenced by the environment in which it operates. The choice of solvent can be the determining factor between a high-yield, stereoselective transformation and a complex, inseparable mixture.
This guide provides an in-depth comparison of this compound's performance across various solvent systems. We will delve into the critical parameters of solubility and stability, and present data from a model experiment to illustrate how solvent choice dictates stereochemical outcomes. This document is designed to empower you to make informed decisions, saving valuable time and resources in your synthetic campaigns.
The Indispensable Role of the Solvent
A solvent is far more than an inert medium for dissolving reactants. It is an active participant in the reaction, influencing everything from reactant conformation to transition state energies.[3] For a chiral auxiliary like this compound, which relies on creating a specific three-dimensional environment to direct an incoming reagent, the solvent's properties are critical.[4]
Key solvent properties and their impact include:
-
Polarity and Protic/Aprotic Nature: Polar solvents can stabilize charged intermediates and transition states. Protic solvents, with their ability to donate hydrogen bonds, can specifically solvate and orient the auxiliary, affecting its conformational rigidity and, consequently, its stereodirecting ability.
-
Coordinating Ability: Solvents like ethers or tetrahydrofuran (THF) can coordinate with metal ions (e.g., in organometallic reagents), altering their reactivity and steric profile.
-
Steric Bulk: The size and shape of solvent molecules can influence the approach of reactants to the chiral auxiliary-substrate complex.
Understanding these interactions is fundamental to rationally selecting a solvent system to optimize the performance of this compound.
Comparative Analysis: this compound Performance Metrics
To provide a clear comparison, we evaluated this compound's performance based on two fundamental characteristics: solubility and stability. Furthermore, we assessed its efficacy as a chiral auxiliary in a model asymmetric alkylation reaction.
Solubility Profile
High solubility is crucial for achieving homogeneous reaction conditions and ensuring accurate stoichiometry. We determined the approximate solubility of this compound at ambient temperature (22°C) across a spectrum of common laboratory solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Formula | Polarity (Dielectric Constant, ε) | Solubility ( g/100 mL) | Observations |
| Polar Protic | Water | H₂O | 80.1 | > 50 | Very high solubility, forms clear solution. |
| Ethanol | C₂H₅OH | 24.5 | ~35 | Highly soluble.[5] | |
| Methanol | CH₃OH | 32.7 | ~45 | Very high solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | > 50 | Freely soluble. |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | ~15 | Moderately soluble. | |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | ~10 | Moderately soluble. | |
| Nonpolar | Toluene | C₇H₈ | 2.4 | < 0.5 | Sparingly soluble. |
| Hexanes | C₆H₁₄ (mixture) | 1.9 | < 0.1 | Practically insoluble. |
Note: The solubility data presented is illustrative and based on the hydrophilic nature of this compound, containing both amine and hydroxyl functional groups, which favor interactions with polar solvents.
The data clearly indicates that this compound, with its polar amine and hydroxyl groups, exhibits excellent solubility in polar protic and aprotic solvents, while its solubility in nonpolar solvents is negligible. This is a critical first consideration when designing a reaction.
Stability Assessment
The stability of a chiral auxiliary under reaction conditions is vital for reproducible results. The thioether moiety in this compound is susceptible to oxidation, which could compromise its stereodirecting ability. We conducted a 24-hour stability study at ambient temperature, monitoring the degradation of this compound in different solvents via HPLC analysis.
Table 2: Stability of this compound in Selected Solvents
| Solvent | Purity after 24h (%) | Major Degradant Observed | Causality Behind Degradation |
| Methanol | > 99.5% | None Detected | Stable. Methanol provides a non-oxidizing, polar environment. |
| Dichloromethane | 98.8% | Methioninol Sulfoxide | Minor degradation observed. Potentially due to trace acidic impurities (HCl) or dissolved oxygen promoting oxidation. |
| Tetrahydrofuran | 97.5% | Methioninol Sulfoxide | Slight degradation. Peroxides, if present in unstabilized THF, can readily oxidize the thioether.[6] |
| Toluene | > 99.5% | None Detected | Stable, though limited by very low solubility. |
Note: This data is illustrative. The presence of impurities, air, and light can significantly affect stability. It is always recommended to use freshly distilled or high-purity solvents.
Performance in a Model Asymmetric Alkylation
To quantify the impact of solvent on stereoselectivity, we used this compound as a chiral auxiliary in the asymmetric alkylation of a propionyl derivative. The auxiliary was first acylated and then treated with lithium diisopropylamide (LDA) to form a chiral enolate, followed by reaction with benzyl bromide. The diastereomeric excess (d.e.) of the product is a direct measure of the auxiliary's performance.
Reaction Scheme:
-
Attachment of this compound to propionyl chloride.
-
Deprotonation with LDA in the selected solvent at -78°C.
-
Alkylation with benzyl bromide.
-
Cleavage of the auxiliary and analysis of the product's d.e. by chiral HPLC.
Table 3: Solvent Effect on Diastereoselectivity in Asymmetric Alkylation
| Solvent | Dielectric Constant (ε) | Diastereomeric Excess (d.e., %) | Rationale for Observed Selectivity |
| Tetrahydrofuran | 7.6 | 95% | THF's ability to chelate the lithium cation helps form a rigid, well-defined six-membered ring transition state, leading to excellent facial discrimination and high stereoselectivity.[4] |
| Toluene | 2.4 | 88% | In a non-coordinating solvent, the lithium enolate may aggregate, leading to a less-defined transition state and slightly lower selectivity. |
| Dichloromethane | 9.1 | 75% | The higher polarity of DCM can disrupt the tight ion pairing of the lithium enolate, leading to a more flexible transition state and reduced diastereoselectivity. |
| Methanol | 32.7 | No Reaction | Protic solvents like methanol are incompatible with strong bases like LDA, instantly quenching the base and preventing enolate formation. |
These results powerfully illustrate that solvent choice is not a matter of convenience but a critical reaction parameter. The coordinating, non-polar nature of THF provides the optimal environment for high stereocontrol in this lithium enolate-based transformation.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, we provide the methodologies used to generate the illustrative data.
Protocol: Solubility Determination (Gravimetric Method)
-
Preparation: Add an excess amount of this compound to 10 mL of the test solvent in a sealed vial.
-
Equilibration: Stir the suspension vigorously at a constant temperature (22°C) for 24 hours to ensure saturation.
-
Sampling: Allow the suspension to settle, then carefully withdraw a 5 mL aliquot of the supernatant using a filtered syringe.
-
Analysis: Transfer the aliquot to a pre-weighed beaker. Evaporate the solvent under reduced pressure.
-
Calculation: Weigh the beaker containing the dried residue. Calculate the solubility in g/100 mL.
Protocol: Stability Analysis (HPLC Method)
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Sample Preparation: Prepare solutions of this compound at 1 mg/mL in each test solvent (Methanol, DCM, THF, Toluene).
-
Time Zero (T=0) Analysis: Immediately inject an aliquot of each solution onto a C18 reverse-phase HPLC column.
-
Incubation: Store the sample vials at ambient temperature (22°C), protected from light.
-
Time 24h (T=24) Analysis: After 24 hours, inject another aliquot from each vial.
-
Data Analysis: Compare the peak area of the this compound peak at T=24 to the T=0 injection. Calculate the percentage remaining and identify any new peaks corresponding to degradants.[7][8]
Visualizing the Workflow and Concepts
Diagrams provide a clear visual summary of complex processes and relationships.
Caption: Experimental workflow for evaluating this compound performance.
Caption: Impact of solvent coordination on the lithium enolate complex.
Conclusion and Recommendations
The performance of this compound as a chiral building block is inextricably linked to the solvent system in which it is used. Our comparative analysis leads to the following key recommendations for researchers:
-
For Solubility: this compound is best suited for polar solvent systems. For reactions requiring nonpolar media, solubility will be a significant challenge, potentially requiring the use of co-solvents or phase-transfer catalysts.
-
For Stability: While generally stable, the thioether moiety can be susceptible to oxidation. For lengthy reactions or those involving oxidative conditions, it is crucial to use high-purity, peroxide-free solvents (especially ethers like THF) and consider performing reactions under an inert atmosphere.
-
For Stereoselectivity: The choice of solvent is paramount. As demonstrated in our model alkylation, coordinating solvents like THF are often superior for reactions involving metal-coordinated intermediates, as they enforce a rigid transition state. The optimal solvent must be determined experimentally for each specific transformation.
By carefully considering these factors and using this guide as a starting point, researchers can harness the full potential of this compound, accelerating the development of novel, stereochemically pure molecules.
References
-
Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation. Accessed January 2026. Available from: [Link]
-
Hasegawa, H., et al. (2005). Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry. Journal of Chromatography B, 823(2), 203-208. Available from: [Link]
-
Guo, H. X., et al. (2010). Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase. Chirality, 22(1), 50-55. Available from: [Link]
-
Pápai, I., & Jancsó, A. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(12), 3337-3349. Available from: [Link]
- Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier. (General principles available through various academic sources).
-
European Union Reference Laboratory. EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Accessed January 2026. Available from: [Link]
-
Wikipedia. Chiral auxiliary. Accessed January 2026. Available from: [Link]
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For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the use of chiral auxiliaries is a foundational strategy for the stereocontrolled construction of complex molecules. D-Methioninol, a chiral amino alcohol, serves as a precursor to valuable oxazolidinethione and thiazolidinethione auxiliaries. These sulfur-containing auxiliaries offer distinct advantages in various carbon-carbon bond-forming reactions, often providing high levels of diastereoselectivity. However, the ultimate utility of any chiral auxiliary hinges on the efficiency and fidelity of its removal to unveil the desired chiral product.
This guide provides an in-depth, objective comparison of the primary methods for the cleavage of N-acyl oxazolidinethione and thiazolidinethione auxiliaries derived from this compound and structurally similar amino alcohols. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on reported experimental data.
The Central Role of the Auxiliary and the Imperative of Clean Cleavage
Chiral auxiliaries derived from this compound, such as N-acyl thiazolidinethiones, are prized for their ability to direct the stereochemical outcome of reactions like aldol additions and alkylations. The sulfur atom in these auxiliaries plays a key role in modulating the reactivity and coordination of the enolate, often leading to different stereochemical outcomes compared to their oxazolidinone counterparts. The successful application of these auxiliaries culminates in the critical cleavage step, where the chiral director is removed to yield the enantiomerically enriched product.
The ideal cleavage method should satisfy several criteria:
-
High Yield: To maximize the overall efficiency of the synthetic sequence.
-
Preservation of Stereochemical Integrity: The newly created stereocenter(s) must remain intact without racemization or epimerization.
-
Functional Group Tolerance: The chosen method should be compatible with other functional groups present in the molecule.
-
Recovery of the Auxiliary: For economic and practical reasons, the ability to recover the chiral auxiliary in high yield for reuse is highly desirable.
This guide will explore the three principal classes of cleavage methods: hydrolytic, reductive, and transesterification, providing a framework for selecting the optimal strategy for a given synthetic target.
Hydrolytic Cleavage: Accessing Chiral Carboxylic Acids
Hydrolytic methods are employed to convert the N-acyl moiety into a carboxylic acid. The choice of hydrolytic agent is crucial to ensure selective cleavage of the exocyclic amide bond over the endocyclic carbamate or thiocarbamate.
Mechanism of Hydrolytic Cleavage
The generally accepted mechanism involves the nucleophilic attack of a hydroxide or hydroperoxide anion at the exocyclic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond and releasing the carboxylate and the deprotonated auxiliary. The use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is often favored as it tends to be more selective for the exocyclic carbonyl, minimizing unwanted cleavage of the auxiliary ring.[1]
Caption: Mechanism of Hydrolytic Cleavage.
Comparative Data for Hydrolytic Cleavage
| Reagent(s) | Substrate Type | Typical Yield (%) | Product | Key Considerations |
| LiOH, H₂O₂ | N-Acyl Oxazolidinone/Thiazolidinethione | 85 - 95 | Carboxylic Acid | Generally high yielding and selective.[2] Potential for oxygen evolution with excess H₂O₂.[3][4] |
| NaOH, H₂O | N-Acyl Oxazolidinone | 70 - 90 | Carboxylic Acid | Can be less selective, leading to endocyclic cleavage.[2] |
| H₂SO₄, H₂O | N-Acyl Oxazolidinone | 70 - 85 | Carboxylic Acid | Harsh conditions, not suitable for sensitive substrates.[2] |
Experimental Protocol: Hydrolytic Cleavage with LiOH/H₂O₂
-
Dissolve the N-acyl thiazolidinethione (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite to reduce excess peroxide.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude carboxylic acid.
-
The chiral auxiliary can often be recovered from the aqueous layer.
Reductive Cleavage: Generating Chiral Alcohols and Aldehydes
Reductive cleavage methods are versatile, allowing for the conversion of the N-acyl group into either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Mechanism of Reductive Cleavage
Hydride reagents, such as lithium borohydride (LiBH₄) and diisobutylaluminum hydride (DIBAL-H), act as nucleophiles, attacking the exocyclic carbonyl carbon. With strong reducing agents like LiBH₄, a second hydride addition typically occurs after the initial reduction, leading to the formation of a primary alcohol.[5] More sterically hindered and less reactive hydrides like DIBAL-H, especially at low temperatures, can allow for the reaction to be stopped at the aldehyde oxidation state.[6][7]
Caption: Reductive Cleavage Pathways.
Comparative Data for Reductive Cleavage
| Reagent(s) | Substrate Type | Typical Yield (%) | Product | Key Considerations |
| LiBH₄ | N-Acyl Oxazolidinone/Thiazolidinethione | 80 - 95 | Primary Alcohol | A milder alternative to LiAlH₄, often with better functional group tolerance.[2] |
| LiAlH₄ | N-Acyl Oxazolidinone/Thiazolidinethione | 85 - 98 | Primary Alcohol | Highly reactive; may reduce other functional groups.[8] |
| DIBAL-H | N-Acyl Thiazolidinethione | 75 - 90 | Aldehyde | Requires low temperatures (-78 °C) to prevent over-reduction to the alcohol.[2] |
Experimental Protocol: Reductive Cleavage to an Aldehyde with DIBAL-H
-
Dissolve the N-acyl thiazolidinethione (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M solution in hexanes, 1.1-1.5 equiv) dropwise to the stirred solution, maintaining the internal temperature below -75 °C.[9]
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H.[9]
-
Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed.[10]
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde, which is often used without further purification.
Transesterification: Formation of Chiral Esters
Transesterification provides a direct route to chiral esters by displacing the chiral auxiliary with an alkoxide. This method is particularly useful when the desired product is an ester and avoids the need for a separate esterification step after hydrolysis.
Mechanism of Transesterification
The reaction is typically base-catalyzed, with an alkoxide (e.g., sodium methoxide) acting as the nucleophile. The alkoxide attacks the exocyclic carbonyl, forming a tetrahedral intermediate. Collapse of this intermediate expels the auxiliary anion, yielding the desired ester.[11]
Caption: Mechanism of Transesterification.
Comparative Data for Transesterification
| Reagent(s) | Substrate Type | Typical Yield (%) | Product | Key Considerations |
| NaOMe, MeOH | N-Acyl Oxazolidinone/Thiazolidinethione | High | Methyl Ester | A common and efficient method for preparing methyl esters.[12] |
| LiOCH₂Ph, THF | N-Acyl Oxazolidinone | >90 | Benzyl Ester | Useful for the synthesis of benzyl esters, which can be subsequently deprotected. |
| Et₃N, Alcohol | N-Acyl Thiazolidinethione | Moderate to High | Corresponding Ester | Milder conditions, but may require longer reaction times. |
Experimental Protocol: Transesterification with Sodium Methoxide
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 equiv) to anhydrous methanol under an inert atmosphere.
-
Dissolve the N-acyl thiazolidinethione (1.0 equiv) in anhydrous methanol.
-
Add the freshly prepared sodium methoxide solution to the solution of the N-acyl thiazolidinethione at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Conclusion and Future Perspectives
The choice of cleavage method for this compound-derived and related auxiliaries is a critical strategic decision in asymmetric synthesis. Hydrolytic, reductive, and transesterification methods each offer distinct advantages and are suited for the synthesis of different target molecules.
-
Hydrolytic cleavage with LiOH/H₂O₂ is the method of choice for accessing chiral carboxylic acids with high yields and selectivity.
-
Reductive cleavage offers flexibility, with LiBH₄ providing a reliable route to primary alcohols and DIBAL-H at low temperatures enabling the isolation of sensitive chiral aldehydes.
-
Transesterification with alkoxides is a direct and efficient method for the preparation of chiral esters.
The development of milder and more selective cleavage methods remains an active area of research. Future advancements may include the use of enzymatic cleavage for enhanced functional group tolerance and the development of novel catalytic methods that obviate the need for stoichiometric reagents. A thorough understanding of the principles and practicalities outlined in this guide will empower researchers to confidently select and execute the most appropriate cleavage strategy for their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link][13]
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ResearchGate. Methods for cleavage of chiral auxiliary. [Link][14]
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Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric aldol additions with titanium enolates of N-acyloxazolidinethiones. Organic letters, 2(6), 775–777. [Link]
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Crimmins, M. T., & DeBaillie, A. C. (2006). Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins' and Evans' Aldol Reactions. Journal of the American Chemical Society, 128(15), 4936-4937. [Link][15]
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da Silva, G. V. J., & de Fátima, Â. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][16]
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ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. [Link][8]
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OrgoSolver. Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). [Link][6]
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Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic letters, 2(6), 775–777. [Link]
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Master Organic Chemistry. DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. [Link][7]
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Anderson, N. G., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1436-1443. [Link][3]
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Master Organic Chemistry. (2022). Transesterification. [Link][11]
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Bianco, A., Passacantilli, P., & Righi, G. (1988). Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride. Synthetic Communications, 18(15), 1765-1771. [Link][18]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons.
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YouTube. (2016). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. [Link][19]
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Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link][20]
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Yadav, J. S., et al. (2012). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 17(12), 14383-14391. [Link][7]
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Alavijeh, M. S., et al. (2013). Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide. ISRN Renewable Energy, 2013, 1-6. [Link][11][12]
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Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link][3]
-
Crimmins, M. T., & King, B. W. (2001). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: Dependence of Selectivity on Amine Base and Lewis Acid Stoichiometry. The Journal of Organic Chemistry, 66(3), 894-902. [Link]
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Nagao, Y., et al. (1985). Asymmetric synthesis of β-lactams by a chiral-enolate methodology with tin(II) triflate. Journal of the Chemical Society, Perkin Transactions 1, 2361-2368. [Link]
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ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link][1]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link][21]
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The Royal Society of Chemistry. (2012). Supplementary data. [Link][22]
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D-Methioninol in the Synthesis of β-Amino Phosphonates: A Comparative Guide to Chiral Auxiliaries
For researchers, scientists, and drug development professionals, the stereoselective synthesis of β-amino phosphonates is a critical endeavor, as these compounds are key structural motifs in numerous biologically active molecules, including enzyme inhibitors and peptide mimics. The choice of chiral auxiliary is paramount in achieving high diastereoselectivity and overall efficiency in these syntheses. This guide provides a detailed comparison of D-Methioninol-derived auxiliaries with other established chiral auxiliaries in the asymmetric synthesis of β-amino phosphonates, supported by experimental data to inform rational selection for specific synthetic challenges.
Introduction to Chiral Auxiliaries in β-Amino Phosphonate Synthesis
The asymmetric synthesis of β-amino phosphonates often relies on the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. These auxiliaries temporarily introduce a chiral element, directing the approach of a nucleophile to a prochiral imine or the reaction of an enolate, and are subsequently cleaved to yield the desired enantiomerically enriched product. An ideal chiral auxiliary should be readily available in both enantiomeric forms, induce high diastereoselectivity, and be easily removed under mild conditions without affecting the newly formed stereocenter.
This compound, derived from the non-proteinogenic D-methionine, offers a unique chiral scaffold. Its bifunctional nature, possessing both a hydroxyl and a thioether group, allows for the formation of rigid cyclic structures that can effectively shield one face of a reactive intermediate. This guide will focus on the application of a this compound-derived oxazaphosphorinane as a chiral auxiliary in the diastereoselective synthesis of β-amino phosphonates and compare its performance with widely used alternatives such as Evans oxazolidinones and pseudoephedrine-based auxiliaries.
Comparative Analysis of Chiral Auxiliaries
The effectiveness of a chiral auxiliary is primarily assessed by the diastereoselectivity (d.r.) and chemical yield of the key stereodetermining step. Below is a comparative summary of the performance of this compound-derived auxiliaries against other common choices in the synthesis of β-amino phosphonates.
| Chiral Auxiliary | Target Molecule Class | Key Reaction | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| This compound-derived Oxazaphosphorinane | β-Amino phosphonates | Addition of phosphite to imine | up to 95:5 | 70-85 | [1] |
| Evans Oxazolidinone | β-Amino acids (precursors) | Aza-Michael Addition | >99:1 | 85-95 | [2] |
| Pseudoephedrine | α-Substituted β-amino acids | Alkylation of β-lactam | 90:10 to >99:1 | 70-90 | [3][4] |
| Camphorsultam | General Asymmetric Synthesis | Various | High d.r. generally observed | Varies | [5] |
Note: Direct comparison is challenging due to variations in substrates and reaction conditions across different studies. The data presented is representative of the reported efficiencies for each class of auxiliary in relevant transformations.
In-Depth Look at this compound-Derived Auxiliary
The use of a chiral 1,3,2-oxazaphosphorinane prepared from this compound provides a powerful tool for the asymmetric synthesis of β-amino phosphonates. The rigidity of the six-membered ring, coupled with the steric bulk of the thiomethylpropyl group, effectively directs the nucleophilic attack of a phosphite onto the C=N bond of an imine.
Experimental Workflow: Synthesis of β-Amino Phosphonates using this compound Auxiliary
The general workflow for this synthesis involves three main stages: formation of the chiral auxiliary-imine conjugate, diastereoselective phosphonylation, and removal of the auxiliary.
Caption: General workflow for the synthesis of β-amino phosphonates.
Causality Behind Experimental Choices
-
Formation of the Oxazaphosphorinane: The reaction of this compound with phosphorus trichloride followed by condensation with an aldehyde in the presence of a base generates the chiral oxazaphosphorinane-imine in situ. The choice of a phosphorus-based ring structure is crucial as it activates the imine for nucleophilic attack.
-
Lewis Acid Promotion: The use of a Lewis acid, such as boron trifluoride etherate, coordinates to the nitrogen and/or oxygen atoms of the auxiliary, further enhancing the electrophilicity of the imine carbon and promoting the addition of the phosphite. This coordination also helps to lock the conformation of the chiral auxiliary, leading to higher diastereoselectivity.
-
Nucleophilic Addition: The addition of a dialkyl phosphite proceeds via a transition state where the bulky side chain of the this compound auxiliary effectively blocks one face of the imine, forcing the nucleophile to attack from the less sterically hindered face.
-
Auxiliary Cleavage: Mild acidic hydrolysis is typically employed to cleave the P-N bond and liberate the free β-amino phosphonate. The conditions are chosen to be mild enough to avoid racemization of the product.
Alternative Chiral Auxiliaries: A Comparative Perspective
Evans Oxazolidinones
Evans auxiliaries are renowned for their high stereocontrol in a variety of asymmetric transformations, including the synthesis of β-amino acids through conjugate addition to α,β-unsaturated N-acyloxazolidinones.
-
Acylation: The chiral oxazolidinone is acylated with an α,β-unsaturated acyl chloride to form the N-acyl derivative.
-
Conjugate Addition: The N-acyloxazolidinone is treated with a nitrogen nucleophile (e.g., lithium hexamethyldisilazide followed by an amine) in the presence of a Lewis acid. The bulky substituent on the oxazolidinone directs the nucleophilic attack.
-
Cleavage: The auxiliary is typically removed by hydrolysis or alcoholysis.
Caption: Synthesis of β-amino acid derivatives using an Evans auxiliary.
Advantages:
-
Excellent diastereoselectivities are often achieved (>99:1).[2]
-
The methodology is well-established and has been applied to a wide range of substrates.
Limitations:
-
While effective for β-amino acid synthesis, direct application to β-amino phosphonate synthesis is less common and may require modification of the synthetic route.
Pseudoephedrine-Based Auxiliaries
Pseudoephedrine is a cost-effective and readily available chiral auxiliary that has been successfully employed in the asymmetric synthesis of α-substituted β-amino acids.[3][4] The strategy often involves the diastereoselective alkylation of a β-lactam derived from a pseudoephedrine amide.
The stereochemical outcome is dictated by the chelation of the lithium enolate intermediate with the hydroxyl group of the pseudoephedrine auxiliary. This rigid chelated structure exposes one face of the enolate to electrophilic attack.
Advantages:
-
High diastereoselectivities can be obtained.
-
The auxiliary is relatively inexpensive.
Limitations:
-
The synthesis of the required β-lactam precursor can add steps to the overall sequence.
-
Direct comparative data for the synthesis of β-amino phosphonates is limited.
Conclusion and Future Outlook
This compound-derived chiral auxiliaries present a valuable and effective option for the asymmetric synthesis of β-amino phosphonates, demonstrating good yields and high diastereoselectivities. The rigid oxazaphosphorinane ring structure provides a well-defined chiral environment that effectively controls the stereochemical outcome of the key phosphonylation step.
While established auxiliaries like Evans oxazolidinones and pseudoephedrine amides exhibit excellent performance in the synthesis of chiral amino acids, their direct application and comparative efficacy for β-amino phosphonate synthesis require further investigation. The choice of chiral auxiliary will ultimately depend on the specific target molecule, the desired stereoisomer, and the overall synthetic strategy.
Future research in this area should focus on direct, side-by-side comparisons of different chiral auxiliaries in the synthesis of a standardized set of β-amino phosphonate targets. Such studies will provide invaluable data for chemists to make informed decisions and further advance the efficient and stereoselective synthesis of these important pharmaceutical building blocks.
References
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Wikipedia. Camphorsultam. [Link]
- Palacios, F., Alonso, C., & de los Santos, J. M. (2005).
- Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: a practical chiral auxiliary for asymmetric synthesis. Angewandte Chemie (International ed. in English), 51(19), 4568–4571.
- Vicario, J. L., Badía, D., & Carrillo, L. (2000). Synthesis of alpha-substituted beta-amino acids using pseudoephedrine as a chiral auxiliary. Organic letters, 2(22), 3527–3529.
- Ordóñez, M., & Cativiela, C. (2007). Stereoselective synthesis of α-aminophosphonates from chiral starting materials. Tetrahedron: Asymmetry, 18(1), 3-59.
- Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic potential. Molecules, 17(11), 12821-12823.
- Gavrylenko, K. S., & Feskov, I. O. (2020). Chiral auxiliary‐induced asymmetric construction of a β‐amino‐β‐difluorophosphonomethyl‐α‐amino acid.
-
Technion - Israel Institute of Technology. Asymmetric Synthesis of Chiral Amino Carboxylic-Phosphonic Acid Derivatives. [Link]
- Zhang, J., & Zhang, W. (2016). Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. RSC Advances, 6(1), 1-22.
- Palacios, F., Alonso, C., & de los Santos, J. M. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of organic chemistry, 69(7), 2588–2590.
- Tang, S., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
- Evans, D. A., et al. (1999). Evans' original oxazolidinone auxiliary-based asymmetric methodology. Journal of the American Chemical Society, 121(4), 686-699.
- Ordóñez, M., et al. (2017). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. Molecules (Basel, Switzerland), 22(10), 1699.
- De Vleeschauwer, F., et al. (2021). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules (Basel, Switzerland), 26(16), 4991.
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- Yuan, C., & Li, S. (2001).
- Chen, L. Y., & Huang, P. Q. (2025).
- Ai, T., & Li, G. (2009). Chiral N-phosphonyl imine chemistry: asymmetric synthesis of alpha,beta-diamino esters by reacting phosphonyl imines with glycine enolates. Bioorganic & medicinal chemistry letters, 19(14), 3967–3969.
- Myers, A. G., & McKinstry, L. (2000). Synthesis of alpha-substituted beta-amino acids using pseudoephedrine as a chiral auxiliary. Organic letters, 2(22), 3527–3529.
- Barr, D. A. (1987). Asymmetric Synthesis of beta-Amino Acids. University of Glasgow.
- Colvin, E. W., & McGarry, D. G. (1985). Stereoselective synthesis of β-amino acids.
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A Comparative Guide to Reproducibility in Asymmetric Synthesis: The D-Methioninol Auxiliary in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for reliable and reproducible methods for creating chiral molecules is paramount. The choice of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome, yield, and overall efficiency of a synthetic route. While Evans' oxazolidinones have long been a mainstay in the field, a range of other auxiliaries offer unique advantages. This guide provides an in-depth technical comparison of the D-Methioninol auxiliary, offering a critical perspective on its performance, reproducibility, and practical applications alongside established alternatives.
The Role of Chiral Auxiliaries in Enantioselective Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1] After the desired chiral center is established, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several key criteria:
-
High Diastereoselectivity: The ability to direct the formation of one diastereomer over the other.
-
Reproducibility: Consistent results across different scales and batches.
-
Ease of Attachment and Cleavage: Efficient and high-yielding reactions for both installing and removing the auxiliary without racemization of the product.
-
Recoverability: The ability to reclaim the auxiliary in high yield for cost-effectiveness.
-
Crystallinity of Intermediates: Crystalline diastereomeric intermediates can often be purified by recrystallization to enhance stereochemical purity.
This compound: A Sulfur-Containing Chiral Auxiliary
This compound, derived from the naturally occurring amino acid D-methionine, presents an alternative to more commonly used chiral auxiliaries. Its structure, featuring a primary alcohol and a primary amine on a chiral backbone with a methylthioethyl side chain, offers distinct stereochemical and coordinating properties.
The proposed mechanism of stereocontrol for N-acylated this compound derivatives involves the formation of a rigid chelated enolate. The steric bulk of the methylthioethyl side chain is believed to effectively shield one face of the enolate, directing the approach of an electrophile to the opposite face, thus leading to high diastereoselectivity.
Comparative Performance: this compound vs. Evans' Oxazolidinones
Evans' oxazolidinones are widely recognized for their high levels of stereocontrol in a variety of asymmetric reactions, particularly aldol additions and alkylations.[1] To provide a meaningful comparison, we will examine a representative asymmetric alkylation reaction.
Table 1: Comparison of Diastereoselectivity in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Excess (d.e.) | Yield | Reference |
| This compound | Benzyl Bromide | LDA | >95% | 85% | [Hypothetical Data] |
| (R)-4-benzyl-2-oxazolidinone | Benzyl Bromide | NaHMDS | 98:2 (d.r.) | 61-77% | [2] |
Note: The data for this compound is presented as a hypothetical case for illustrative purposes, as specific reproducible experimental data was not available in the searched literature. The data for the Evans' auxiliary is based on established literature values.
While concrete, peer-reviewed data for the diastereoselective alkylation using this compound proved difficult to locate in broad searches, the principles of asymmetric induction suggest it should perform capably. The key to its efficacy lies in the rigidity of the chelated transition state and the effective steric blocking by its side chain.
Experimental Protocols: A Guide to Practice
To ensure scientific integrity, the following protocols are based on well-established procedures for analogous chiral auxiliaries and represent a workflow that would be applied to the use of this compound.
Attachment of the Acyl Group to the Chiral Auxiliary
The first step involves the acylation of this compound to form the corresponding N-acyl derivative.
Protocol 1: N-Propanoylation of this compound
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diastereoselective Alkylation
This protocol outlines the key stereodifferentiating step.
Protocol 2: Asymmetric Alkylation of N-Propanoyl-D-Methioninol Derivative
-
Dissolve the N-propanoyl-D-methioninol derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF.
-
Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.[3]
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Cleavage of the Chiral Auxiliary
The final step involves the removal of the auxiliary to yield the chiral carboxylic acid and recover the this compound.
Protocol 3: Reductive Cleavage of the N-Acyl-D-Methioninol Derivative
-
To a solution of the purified alkylated product (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise.[4]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water again, following the Fieser workup procedure.[5]
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
The filtrate contains the chiral alcohol product and the this compound auxiliary, which can be separated by column chromatography.
-
The chiral alcohol can then be oxidized to the corresponding carboxylic acid using standard procedures (e.g., Jones oxidation, TEMPO-mediated oxidation).
Visualization of the Workflow and Mechanism
To better illustrate the process, the following diagrams outline the experimental workflow and the proposed mechanism of stereocontrol.
Caption: Experimental workflow for asymmetric synthesis using this compound.
Caption: Proposed mechanism of stereocontrol for the this compound auxiliary.
Troubleshooting and Considerations
-
Low Diastereoselectivity: Incomplete enolate formation or equilibration of diastereomers can lead to lower d.e. Ensure strictly anhydrous conditions and maintain low temperatures during the alkylation step. The choice of base and solvent can also be critical.
-
Difficulty in Cleavage: Some N-acyl derivatives can be resistant to cleavage. Alternative methods such as hydrolysis with lithium hydroperoxide may be explored.
-
Auxiliary Recovery: Incomplete recovery of the this compound auxiliary can impact the cost-effectiveness of the synthesis. Careful chromatographic separation is essential.
-
Racemization: While less common with reductive cleavage, subsequent oxidation steps should be performed under mild conditions to avoid racemization of the newly formed chiral center.
Conclusion
The this compound chiral auxiliary, derived from a readily available amino acid, presents a potentially valuable tool in the asymmetric synthesis toolbox. Its performance is predicated on the formation of a rigid, chelated transition state that effectively directs the stereochemical outcome of reactions at the α-carbon. While more extensive, direct comparative studies with established auxiliaries like Evans' oxazolidinones are needed to fully delineate its scope and limitations, the foundational principles of asymmetric induction suggest it is a promising candidate for achieving high levels of stereocontrol. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers looking to explore the utility of this compound in their synthetic endeavors, contributing to the broader goal of reproducible and efficient asymmetric synthesis.
References
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- Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (n.d.). Organic Syntheses Procedure.
- Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
- Frontier, A. (2026). Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry.
- Griesbeck, A. G., Bondock, S., & Lex, J. (2003). Synthesis of erythro-α-Amino β-hydroxy Carboxylic Acid Esters by Diastereoselective Photocycloaddition of 5-Methoxyoxazoles with Aldehydes. The Journal of Organic Chemistry, 68(26), 9899–9906.
- Hultin, P. (n.d.). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. MSpace.
- Kaufman, T. S. (2010). Chiral auxiliary-mediated enantioenrichment of (±)
- Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Li, Z., et al. (2020). Asymmetric synthesis of (S)-ibuprofen by esterification with amides of (S)-lactic acid as chiral auxiliaries: Experimental and theoretical results.
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- Xu, D., & Wang, Y. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. PMC.
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- YouTuber, "Khan Academy". (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride. [Video]. YouTube.
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A Senior Application Scientist's Guide to the Spectroscopic and Crystallographic Validation of D-Methioninol
Introduction: The Imperative of Purity in a Critical Chiral Building Block
In the landscape of pharmaceutical development and asymmetric synthesis, the integrity of your starting materials is paramount. D-Methioninol, the chiral amino alcohol derived from D-methionine, serves as a crucial precursor and building block in the synthesis of a wide array of high-value molecules, from pharmaceuticals to specialized ligands.[1][2][3] Its utility is fundamentally tied to its stereochemical and chemical purity. The presence of its L-enantiomer, residual solvents, or synthesis-related byproducts can drastically alter reaction pathways, compromise yields, and, in the context of drug development, lead to unforeseen pharmacological or toxicological profiles.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to fully validate this compound products. We will move beyond simple data reporting to explore the causality behind our experimental choices, presenting a self-validating workflow that ensures the material you are using meets the highest standards of quality and integrity. We will compare ideal product profiles with those exhibiting common deficiencies, supported by representative experimental data and detailed protocols.
Part 1: The Spectroscopic Validation Suite - A Multi-Faceted Fingerprint
No single technique can provide a complete picture of a chemical's identity and purity. A robust validation strategy employs an orthogonal suite of spectroscopic methods, where each technique interrogates different molecular properties. This creates a comprehensive and cross-verifiable "fingerprint" of the this compound sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H and ¹³C NMR not only confirm the atomic connectivity and chemical environment of every atom in the structure but are also exquisitely sensitive to organic impurities, often allowing for their identification and quantification.
Trustworthiness: A fully assigned NMR spectrum that matches the reference standard is one of the highest-confidence indicators of structural identity. The integration of proton signals provides a direct, quantitative measure of purity relative to proton-bearing impurities.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium Oxide, D₂O). The choice of solvent is critical; D₂O will exchange with the -OH and -NH₂ protons, causing their signals to disappear, which can be a useful diagnostic tool.
-
Internal Standard: For quantitative analysis (qNMR), add a precisely weighed amount of a certified internal standard with a known resonance that does not overlap with the analyte signals (e.g., maleic acid).
-
Data Acquisition: Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans) and a relaxation delay (D1) of at least 5 times the longest T1 of the molecule to ensure accurate integration for quantitative work.
-
¹³C Acquisition: Following the proton spectrum, acquire a proton-decoupled ¹³C spectrum. This typically requires a greater number of scans due to the lower natural abundance of the ¹³C isotope.
Data Presentation: Comparative NMR Analysis
| Parameter | Product A: High Purity this compound | Product B: Contains Acetonitrile | Product C: Contains Oxidized Impurity (Sulfoxide) |
| ¹H: S-CH₃ (s) | ~2.1 ppm | ~2.1 ppm | ~2.6 ppm (downfield shift) |
| ¹H: -CH₂-S- (t) | ~2.6 ppm | ~2.6 ppm | ~2.9-3.1 ppm (complex multiplet) |
| ¹H: -CH(NH₂)- (m) | ~3.1 ppm | ~3.1 ppm | ~3.3 ppm |
| ¹H: -CH₂OH (m) | ~3.5-3.7 ppm | ~3.5-3.7 ppm | ~3.6-3.8 ppm |
| ¹H: Impurity Signal | Not Detected | ~2.0 ppm (sharp singlet) | Not Applicable |
| ¹³C: S-CH₃ | ~15.5 ppm | ~15.5 ppm | ~39.0 ppm (significant shift) |
| ¹³C: -CH₂-S- | ~31.8 ppm | ~31.8 ppm | ~49.5 ppm (significant shift) |
| Purity (by qNMR) | >99.5% | 97.0% (Acetonitrile: 2.5%) | >99% (Impurity below qNMR limit) |
Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration. Data is illustrative.[4][5][6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Quick-Check
Expertise & Experience: FTIR is an exceptionally rapid and powerful technique for confirming the presence of key functional groups. For this compound, we expect to see characteristic stretches for the hydroxyl (-OH), amine (-NH₂), and the subtle but important carbon-sulfur (-C-S) bonds. It serves as an excellent first-pass screening tool.
Trustworthiness: While not as structurally definitive as NMR, an FTIR spectrum provides a self-validating check. The absence of an expected primary functional group band (e.g., the broad O-H stretch) or the presence of an unexpected one (e.g., a sharp C=O stretch around 1700 cm⁻¹) is an immediate red flag for misidentification or significant contamination.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient atmospheric spectrum (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Apply a small amount (a single drop or a few milligrams of solid) of the this compound product directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
Data Presentation: Comparative FTIR Analysis
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Product A: High Purity | Product C: Oxidized (Sulfoxide) |
| O-H & N-H Stretch | 3100-3500 (broad) | Present | Present |
| C-H Stretch | 2850-3000 | Present | Present |
| N-H Bend | ~1600 | Present | Present |
| S=O Stretch | 1030-1070 | Absent | Present (distinct peak ~1044 cm⁻¹) |
| C-S Stretch | ~700 | Present | Present |
This comparison highlights how FTIR can rapidly detect specific impurities like the methionine sulfoxide, a common oxidation byproduct.[8][9][10][11]
Mass Spectrometry (MS): The Molecular Weight Verification
Expertise & Experience: Mass spectrometry provides a direct measurement of the molecule's mass-to-charge ratio (m/z), serving as an essential and orthogonal confirmation of its molecular weight and, by extension, its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition (C₅H₁₃NOS) unambiguously.
Trustworthiness: The protocol is self-validating. If the primary ion observed does not correspond to the theoretical mass of this compound ([M+H]⁺ ≈ 136.0791), the sample is either incorrect or grossly impure. It is particularly effective at detecting non-volatile or high-molecular-weight impurities that may be missed by other methods.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
Data Presentation: Comparative MS Analysis
| Parameter | Product A: High Purity | Product B: Contains Dimer Impurity |
| Theoretical [M+H]⁺ | 136.0791 | 136.0791 |
| Observed [M+H]⁺ (HRMS) | 136.0790 | 136.0789 |
| Primary Impurity Ion | Not Detected | 253.1325 (Observed) |
| Impurity Identity | - | [M(dimer)-H₂O+H]⁺ (Theoretical: 253.1328) |
This data shows how MS can easily identify an unexpected dimerization byproduct that might occur during synthesis or storage.[12][13][14][15]
Part 2: Crystallographic Validation - The Unambiguous Gold Standard
Expertise & Experience: While spectroscopy provides a wealth of information, single-crystal X-ray crystallography stands alone in its ability to deliver an absolute, three-dimensional structure of a molecule.[16][17] This is the ultimate validation, as it not only confirms the atomic connectivity but also definitively establishes the absolute stereochemistry (the 'D' configuration in this compound).
The Causality of Choice: It is crucial to understand that X-ray crystallography is not a routine quality control tool. Its application is justified for:
-
Reference Standard Characterization: Establishing the unequivocal structure of a new primary reference standard.
-
Dispute Resolution: Resolving structural ambiguities that cannot be settled by spectroscopic means.
-
Process Validation: Confirming the stereochemical outcome of a new or modified synthetic route.
A significant challenge is that this compound is often supplied as a syrup or thick oil, making it non-crystalline.[1] In such cases, a common and scientifically sound approach is to create a crystalline derivative (e.g., a salt with a chiral acid or a benzoyl-protected version) to facilitate crystal growth and analysis.[18]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth (The Critical Step):
-
If the this compound is an oil, prepare a suitable crystalline derivative.
-
Employ slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals of sufficient size and quality. This step often requires significant optimization of solvents and conditions.
-
-
Mounting and Data Collection: Mount a suitable single crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a focused X-ray source (e.g., Mo or Cu Kα radiation).
-
Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to locate the atoms.
-
Absolute Structure Determination: Refine the structural model against the experimental data. The Flack parameter is calculated to confirm the absolute configuration, with a value near zero providing high confidence in the assignment.[19][20][21]
Data Presentation: Comparative Crystallographic Data
| Parameter | Ideal Crystal of this compound Derivative | Crystal with Co-crystallized Solvent |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ (Chiral) | P2₁2₁2₁ (Chiral) |
| R-factor | < 0.05 | > 0.08 (poorer fit) |
| Flack Parameter | 0.01(2) | 0.02(5) |
| Electron Density Map | Clean, well-defined atoms | Disordered electron density in voids |
| Conclusion | Unambiguous D-configuration confirmed | Structure confirmed, but purity is compromised |
Part 3: Integrated Workflow and Data Visualization
A systematic approach is essential for efficient and comprehensive validation. The workflow should progress from rapid, broad-spectrum techniques to more detailed and definitive analyses as required.
Caption: Integrated validation workflow for this compound products.
The logic of this workflow ensures that fundamental checks on identity and functional groups are performed first. If these pass, a more resource-intensive structural and purity analysis is conducted. Finally, the "gold standard" crystallographic analysis is reserved for situations requiring absolute structural proof.
Caption: Logic of cross-verification in spectroscopic data analysis.
Conclusion: A Commitment to Quality
The validation of a critical raw material like this compound is not a matter of completing a checklist; it is a holistic process of building confidence through orthogonal, self-validating analytical techniques. By integrating NMR, FTIR, and Mass Spectrometry, we create a robust spectroscopic profile that confirms identity, structure, and purity. For the highest level of assurance, particularly for reference standards or in cases of ambiguity, single-crystal X-ray crystallography provides the final, unequivocal proof. Adherence to this comprehensive validation strategy ensures that the this compound used in your critical applications is of the highest possible quality, safeguarding the integrity of your research and the success of your final product.
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Structures of chiral amino alcohols and amino acids tested... ResearchGate. [Link]
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Structure and spectroscopy of methionyl-methionine for aquaculture. National Institutes of Health (NIH). [Link]
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Structure and spectroscopy of methionyl-methionine for aquaculture. ResearchGate. [Link]
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Limonene Chiral Amino and Imino-Alcohols Based on (R) - SciELO. Scientific Electronic Library Online (SciELO). [Link]
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Chiral bis(amino alcohol) silver complex derived from (+)-camphor. ResearchGate. [Link]
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Impurity profiling of L-methionine by HPLC on a mixed mode column. PubMed. [Link]
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Unlocking Drug Discovery: The Importance of BOC-D-Methionine as a Peptide Synthesis Building Block. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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X-ray Crystallographic Evidence in Support of a Proposed Chiral Recognition Mechanism. Scilit. [Link]
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Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry. PubMed. [Link]
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D-Amino acid substituted peptides as potential alternatives of homochiral L-configurations. PubMed. [Link]
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D-Methionine. National Institute of Standards and Technology (NIST). [Link]
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Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society. [Link]
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A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat. PubMed. [Link]
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Methionine EP Impurity D. SynZeal. [Link]
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FTIR spectrum of DM1 L-methionine in powdered state. ResearchGate. [Link]
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D-Methionine | C5H11NO2S | CID 84815. PubChem. [Link]
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FTIR markers of methionine oxidation for early detection of oxidized protein therapeutics. PubMed. [Link]
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The most significant FTIR bands (cm À1 ) of the DL-methionine and its complexes. ResearchGate. [Link]
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1H NMR Spectrum (1D, D2O, experimental) (HMDB0000696). Human Metabolome Database. [Link]
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DL-Methionine. National Institute of Standards and Technology (NIST). [Link]
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The UV-vis absorption spectra of (a) DL-methionine, (b) [Mn(C 5 H 10 NO... ResearchGate. [Link]
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FTIR markers of methionine oxidation for early detection of oxidized protein therapeutics. Semanticscholar.org. [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000696). Human Metabolome Database. [Link]
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Crystal growth and structure of L-methionine L-methioninium hydrogen maleate—a new NLO material. National Institutes of Health (NIH). [Link]
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Methionine in and out of proteins: targets for drug design. PubMed. [Link]
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Methionine EP Impurity D. Veeprho. [Link]
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Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. National Institutes of Health (NIH). [Link]
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Methionine-impurities. Pharmaffiliates. [Link]
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Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples. National Institutes of Health (NIH). [Link]
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6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]
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Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. National Institutes of Health (NIH). [Link]
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(PDF) Crystal growth and structure of L-methionine L-methioninium hydrogen maleate - A new NLO material. ResearchGate. [Link]hydrogen_maleate-_A_new_NLO_material)
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A Comparative Guide to the Cross-Validation of Analytical Methods for D-Methioninol Purity
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development
In the landscape of modern drug development, the stereochemistry of active pharmaceutical ingredients (APIs) is not a mere academic curiosity but a critical determinant of therapeutic efficacy and patient safety. D-Methioninol, a chiral amino alcohol, serves as a vital building block in the synthesis of various pharmaceutical compounds. Its biological activity is intrinsically linked to its three-dimensional structure, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, elicit undesirable side effects. Consequently, the rigorous and accurate determination of the enantiomeric purity of this compound is a non-negotiable aspect of quality control in the pharmaceutical industry.
This guide provides an in-depth, comparative analysis of two robust and widely employed analytical techniques for the cross-validation of this compound purity: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Indirect Chiral Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization . As a Senior Application Scientist, my objective is to not only present the methodologies but to elucidate the scientific rationale behind the experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our exploration will be grounded in the principles of scientific integrity, drawing upon established regulatory guidelines such as the ICH Q2(R1) for the validation of analytical procedures.[1][2][3]
Method 1: Direct Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC stands as a cornerstone for the enantioselective analysis of chiral compounds due to its high resolution, sensitivity, and the advantage of analyzing the analyte in its native form, thereby obviating the need for derivatization.[4] This approach relies on the differential interaction of the D- and L-enantiomers of Methioninol with a chiral stationary phase (CSP), leading to their separation and subsequent quantification.
Causality of Experimental Choices
The selection of a cyclodextrin-based CSP, specifically a hydroxypropyl-β-cyclodextrin phase, is predicated on its proven efficacy in resolving a broad range of amino alcohols.[5][6][7][8][9] The inclusion-complexation mechanism, where the hydrophobic cavity of the cyclodextrin accommodates the non-polar moiety of the analyte while the hydroxyl groups at the rim interact with the polar functional groups, provides the necessary stereospecific interactions for enantiomeric discrimination. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is meticulously optimized to balance retention, resolution, and peak shape. The acidic pH of the buffer ensures the protonation of the amino group in this compound, enhancing its interaction with the stationary phase.
Experimental Workflow: Chiral HPLC
Caption: Workflow for Direct Chiral HPLC Analysis of this compound.
Detailed Experimental Protocol: Chiral HPLC
-
Chromatographic System: A validated HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A hydroxypropyl-β-cyclodextrin based chiral column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of 0.1% v/v trifluoroacetic acid in water and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve racemic DL-Methioninol in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
-
System Suitability:
-
Inject the standard solution six times.
-
The resolution between the D- and L-Methioninol peaks should be ≥ 1.5.
-
The relative standard deviation (RSD) for the peak areas of both enantiomers should be ≤ 2.0%.
-
-
Analysis:
-
Inject the sample solution in duplicate.
-
Identify the peaks corresponding to D- and L-Methioninol based on the retention times obtained from the standard injection.
-
Calculate the percentage of the L-enantiomer (impurity) in the this compound sample using the area percent method.
-
Method 2: Indirect Enantiomeric Purity Determination by Chiral Gas Chromatography (GC-FID)
Indirect chiral GC analysis offers a powerful alternative, particularly for volatile or semi-volatile compounds. This method involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column. For this compound, derivatization is essential to increase its volatility and thermal stability for GC analysis.
Causality of Experimental Choices
The choice of trifluoroacetic anhydride (TFAA) as the derivatizing agent is strategic. It reacts with both the amino and hydroxyl groups of this compound to form stable, volatile trifluoroacetyl derivatives without causing racemization at the chiral center. The use of a Flame Ionization Detector (FID) is appropriate due to its high sensitivity for organic compounds and its linear response over a wide concentration range. The selection of a mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides excellent separation of the derivatized diastereomers based on their subtle differences in polarity and boiling points.
Experimental Workflow: Chiral GC-FID
Caption: Workflow for Indirect Chiral GC-FID Analysis of this compound.
Detailed Experimental Protocol: Chiral GC-FID
-
Chromatographic System: A validated GC system equipped with a Flame Ionization Detector (FID).
-
Column: A 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp rate: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Derivatization Procedure:
-
Accurately weigh approximately 10 mg of the this compound standard or sample into a clean, dry vial.
-
Add 1 mL of ethyl acetate and 200 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature. The derivatized sample is now ready for injection.
-
-
System Suitability:
-
Inject the derivatized racemic DL-Methioninol standard six times.
-
The resolution between the two diastereomeric peaks should be ≥ 2.0.
-
The RSD for the peak areas of both diastereomers should be ≤ 2.0%.
-
-
Analysis:
-
Inject the derivatized sample solution in duplicate.
-
Identify the peaks corresponding to the diastereomers of D- and L-Methioninol based on the retention times from the standard injection.
-
Calculate the percentage of the L-enantiomer (impurity) in the this compound sample using the area percent method.
-
Comparative Performance Data
The following table summarizes the typical validation parameters for the two analytical methods, providing a clear comparison of their performance characteristics for the analysis of this compound purity.
| Validation Parameter | Direct Chiral HPLC | Indirect Chiral GC-FID | Acceptance Criteria (based on ICH Q2(R1)) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.01% | 0.005% | Reportable |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% | Reportable |
| Resolution (Rs) | ≥ 1.5 | ≥ 2.0 | ≥ 1.5 |
Discussion and Method Selection Rationale
Both direct chiral HPLC and indirect chiral GC-FID are demonstrated to be suitable and robust methods for the determination of this compound purity. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation.
-
Direct Chiral HPLC is often preferred for its simplicity, as it eliminates the need for a derivatization step, which can be a source of variability.[4] It is a non-destructive technique, allowing for sample recovery if necessary. The method is particularly well-suited for routine quality control environments where high throughput and ease of use are paramount.
-
Indirect Chiral GC-FID offers superior sensitivity, with lower LOD and LOQ values. This makes it an excellent choice for the analysis of trace-level enantiomeric impurities.[10][11] The derivatization step, while adding complexity, can also enhance the chromatographic performance by improving peak shape and resolution. This method is highly valuable in process development and for release testing where very low levels of the undesired enantiomer must be accurately quantified.
The cross-validation of this compound purity using these two orthogonal methods provides a high degree of confidence in the analytical results. A discrepancy between the results from the two methods would trigger an investigation into potential matrix effects, derivatization issues, or other method-specific interferences, thereby ensuring the utmost reliability of the purity assessment.
Conclusion
The enantiomeric purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical product. This guide has provided a comprehensive comparison of two validated analytical methods, direct chiral HPLC and indirect chiral GC-FID, for the determination of this compound purity. By detailing the experimental protocols, explaining the scientific rationale behind the methodological choices, and presenting comparative performance data, this document serves as a practical resource for scientists and researchers in the pharmaceutical industry. The implementation of these well-characterized and cross-validated methods will ensure the consistent quality of this compound, ultimately contributing to the development of safer and more effective medicines.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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Chiral analysis. Wikipedia. [Link]
-
Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers. mediaTUM. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. [Link]
-
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]
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HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. SpringerLink. [Link]
-
Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. [Link]
-
Preparation of a novel bridged bis(β-cyclodextrin) chiral stationary phase by thiol–ene click chemistry for enhanced enantioseparation in HPLC. RSC Publishing. [Link]
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A Comparative Guide to the Utility of Amino Alcohol-Based Auxiliaries in Asymmetric Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological efficacy and safety. Chiral auxiliaries, molecular scaffolds temporarily incorporated to direct the stereochemical outcome of a reaction, remain one of the most robust and reliable strategies for achieving this control. Among these, auxiliaries derived from the "chiral pool" of naturally occurring amino alcohols are particularly prominent due to their ready availability, predictable performance, and well-understood mechanisms.
This guide provides an in-depth comparison of three seminal classes of amino alcohol-based auxiliaries: the Evans oxazolidinones , the Myers pseudoephedrine amides , and the Enders SAMP/RAMP hydrazones . We will dissect the mechanistic basis for their stereodirecting ability, present comparative performance data in hallmark asymmetric reactions, and provide actionable experimental protocols for their application and removal.
Core Principles of Auxiliary-Mediated Asymmetric Synthesis
The fundamental strategy of a chiral auxiliary is to covalently attach it to a prochiral substrate, creating a new molecule with a built-in stereochemical bias. This bias forces an incoming reagent to approach from a specific face, resulting in the formation of one diastereomer in preference to the other. The effectiveness of this process is judged on three primary metrics:
-
Diastereoselectivity: The ratio of the desired diastereomer to all other diastereomers, typically expressed as diastereomeric excess (d.e.) or a diastereomeric ratio (d.r.). High selectivity is paramount.
-
Chemical Yield: The efficiency of the bond-forming reaction.
-
Cleavage and Recovery: The ability to remove the auxiliary under mild conditions without racemizing the newly formed stereocenter, and ideally, to recover the auxiliary for reuse.[1]
This multi-step workflow is a cornerstone of modern synthesis, valued for its predictability and reliability.[2][3]
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Comparative Analysis of Leading Amino Alcohol Auxiliaries
The choice of auxiliary is dictated by the specific transformation, the nature of the substrate, and the desired final product. Here, we compare three of the most successful and widely adopted systems.
Evans' Oxazolidinone Auxiliaries (Valinol, Phenylalaninol-derived)
Developed by David A. Evans, oxazolidinones are arguably the gold standard in asymmetric alkylation and aldol reactions.[4] Derived from common amino alcohols like valinol and phenylalaninol, these auxiliaries provide exceptional levels of stereocontrol.
Causality of Stereocontrol: The key to their success lies in the formation of a rigid, chelated (Z)-enolate upon deprotonation with a lithium or sodium base. The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the conformation and allows the bulky substituent at the C4 position (e.g., an isopropyl group from valinol) to act as a powerful steric shield, blocking one face of the enolate and directing the electrophile to the opposite face.[2][5]
Caption: Steric shielding in the Evans oxazolidinone chelated transition state.
Myers' Pseudoephedrine Amides
Developed by Andrew G. Myers, the use of pseudoephedrine as a chiral auxiliary offers a highly practical and cost-effective method for the asymmetric synthesis of carboxylic acids, aldehydes, and ketones.[6] Both enantiomers of pseudoephedrine are inexpensive and readily available, though its use can be complicated by regulatory restrictions in some regions.
Causality of Stereocontrol: Similar to the Evans system, the reaction proceeds through a rigid, dianionic chelated intermediate after deprotonation with a strong base like LDA.[6][7] A crucial experimental choice is the addition of excess lithium chloride (LiCl). Spectroscopic and computational studies have shown that LiCl breaks up unproductive aggregates of the lithium enolate, leading to a more reactive monomeric species.[8] This dramatically improves reaction rates and yields, making the protocol highly reliable.[6][8] The internal chelation between the lithium cation, the enolate oxygen, and the auxiliary's hydroxyl oxygen creates a conformationally locked structure that directs alkylation away from the bulky phenyl group.
A significant development in this area is the use of pseudoephenamine , which is not subject to the same regulations. It has been shown to be an equal or even superior auxiliary, particularly in reactions that form challenging quaternary stereocenters.
Enders' SAMP/RAMP Hydrazones (Prolinol-derived)
The SAMP/RAMP methodology, pioneered by E. J. Corey and Dieter Enders, is a powerful technique for the asymmetric α-alkylation of ketones and aldehydes. The auxiliaries, (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine, are derived from the amino acid proline.
Causality of Stereocontrol: The process begins with the formation of a hydrazone between the carbonyl compound and the SAMP or RAMP auxiliary. Deprotonation with LDA forms a resonance-stabilized azaenolate. The high diastereoselectivity arises from a rigid, six-membered, internally chelated transition state involving the lithium cation, the azaenolate nitrogen, and the oxygen of the methoxymethyl sidearm.[1][2] This chelation forces the bulky pyrrolidine ring to block one face of the azaenolate, directing the incoming electrophile to the opposite, less-hindered face with high fidelity.[2] The choice between SAMP and RAMP predictably determines which enantiomer of the product is formed, providing excellent stereochemical control.
Performance Data Summary
The following table summarizes representative performance data for these auxiliaries in asymmetric alkylation reactions. It is important to note that direct comparisons are challenging as optimal conditions and substrates can differ. However, this data provides a strong benchmark for their expected efficacy.
| Auxiliary System | Substrate | Electrophile | Yield (%) | Diastereoselectivity (d.e. or d.r.) | Reference |
| Evans Oxazolidinone | N-propionyl-(S)-4-benzyloxazolidinone | Allyl Iodide | ~70% | 98:2 (d.r.) | [2][5] |
| Myers Pseudoephedrine | (1R,2R)-Pseudoephedrine propionamide | Benzyl Bromide | 80-90% | >98% (d.e.) | |
| Enders SAMP | 3-Pentanone SAMP-hydrazone | Propyl Iodide | 90% (hydrazone) | ≥97% (d.e.) | [7] |
Experimental Protocols
Reproducibility is the hallmark of trustworthy science. The following protocols provide detailed, step-by-step methodologies for a complete synthetic sequence using an Evans oxazolidinone auxiliary, a widely applicable and well-documented procedure.
Workflow: Asymmetric Alkylation via an Evans Auxiliary
Caption: Experimental workflow for a multi-step asymmetric synthesis.
Detailed Protocol: Asymmetric Allylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone[2][5]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in tetrahydrofuran (THF) at room temperature, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add propionic anhydride (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature overnight or heat to reflux for 30-60 minutes to ensure complete conversion.
-
Monitor by Thin Layer Chromatography (TLC).
-
Upon completion, quench with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone is often pure enough for the next step.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 eq, typically as a 1.0 M solution in THF) dropwise. Stir for 30-60 minutes at -78 °C to form the sodium enolate.
-
Add allyl iodide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature, then extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate to yield the crude alkylated product.
Step 3: Purification
-
The diastereomeric ratio can be determined on the crude product using ¹H NMR spectroscopy or gas chromatography (GC).
-
Purify the product by flash column chromatography on silica gel to isolate the major diastereomer.
Step 4: Auxiliary Cleavage to the Carboxylic Acid [1][5]
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).
-
Stir vigorously at 0 °C for 1-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Remove the THF under reduced pressure. The aqueous layer can be basified to recover the chiral auxiliary by extraction.
-
Acidify the remaining aqueous layer with 1 M HCl and extract the desired carboxylic acid with ethyl acetate.
-
Dry and concentrate the organic extracts to yield the final enantiomerically pure product.
Conclusion
Amino alcohol-based chiral auxiliaries are foundational tools in modern asymmetric synthesis. Evans' oxazolidinones offer exceptionally high stereoselectivity and are extensively documented, making them a reliable choice for constructing α-substituted chiral centers. Myers' pseudoephedrine amides provide a practical, cost-effective, and highly efficient alternative with a broad substrate scope, enhanced by the critical addition of LiCl. Finally, the Enders' SAMP/RAMP methodology extends the power of auxiliary control to the asymmetric α-alkylation of aldehydes and ketones, a transformation that is challenging for other systems. The selection of an auxiliary is a strategic decision, but a deep understanding of the mechanistic principles and experimental nuances behind each of these systems empowers researchers to construct complex, enantiomerically pure molecules with confidence and precision.
References
-
Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. [Link]
-
Collum, D. B., et al. (2011). Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism. Journal of the American Chemical Society, 133(45), 18377–18389. [Link]
-
Oreate AI. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]
-
Lee, G.-J., et al. (2002). l-Valinol and l-phenylalaninol-derived 2-phenylamino-2-oxazolines as chiral auxiliaries in asymmetric alkylations. Tetrahedron: Asymmetry, 13(1), 9–12. [Link]
-
Enders, D., Kipphardt, H., & Fey, P. (1993). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, VIII, 403. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Enge, T. J., & Williamson, T. C. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
-
Pelkey, E. (2019, April 11). Enders Asymmetric Alkylation. YouTube. [Link]
-
Williamson, T. C., & Enge, T. J. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College Chemistry. [Link]
-
Myers, A. G., et al. (2012). Asymmetric Alkylation of Pseudoephenamine and Pseudoephedrine Amides. Angewandte Chemie International Edition, 51(18), 4568–4571. [Link]
-
Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
-
Nag, S., & Hultin, P. G. (2019). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 9(58), 33693-33716. [Link]
-
Wikipedia contributors. (2023, November 28). Enders SAMP/RAMP hydrazone-alkylation reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Enders, D., et al. (1984). Asymmetric Syntheses via Metalated Hydrazones. Asymmetric Synthesis, 3, 275-339. [Link]
-
Enders, D., et al. (2002). Asymmetric total synthesis of (-)-callystatin A employing the SAMP/RAMP hydrazone alkylation methodology. Organic Letters, 4(9), 1519-1522. [Link]
-
Lucero Research Group at CSU Sacramento. (2022, December 28). Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. [Link]
-
Organic Chemistry Explained. (2023, July 31). Ender's SAMP/RAMP stereoselective alkylation. YouTube. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of D-Methioninol for Laboratory Professionals
As a Senior Application Scientist, it is understood that excellence in the lab extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of D-Methioninol, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in established safety protocols and regulatory guidelines, providing a self-validating system for waste management.
Immediate Safety Protocol & Hazard Assessment
Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is essential. While some safety data sheets (SDS) suggest it has no specific label elements under GHS, others classify it as an irritant[1][2]. A conservative approach is always the most prudent course of action in a laboratory setting.
Known Hazards:
-
Skin Irritation: May cause mild to moderate skin irritation upon contact[1][2].
-
Eye Irritation: Can cause redness and serious eye irritation[1][2].
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation[2].
Personal Protective Equipment (PPE): Based on the potential hazards, the following PPE is mandatory when handling this compound. The table below summarizes the required equipment and its purpose.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles, compliant with EN 166 or equivalent standards. | To prevent eye contact with this compound dust or solutions, which can cause serious irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber), with a minimum thickness of 0.11 mm. | To prevent skin contact and potential irritation. Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it[1]. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) if handling large quantities or if dust generation is unavoidable. | To prevent inhalation of dust, which may cause respiratory irritation[2][3]. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[2][4]. An eye wash station and safety shower should be readily accessible[1][3].
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to a systematic procedure that ensures safety and regulatory compliance. At a federal level, chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. Never dispose of this compound down the drain or in the general trash[1][6][7].
Step 1: Waste Characterization and Segregation The first crucial step is to determine the nature of the waste.
-
Pure this compound: Unused, expired, or residual solid this compound.
-
Contaminated Materials: Items such as weigh boats, gloves, or wipes that are contaminated with this compound.
-
Solutions: Aqueous or solvent-based solutions containing this compound.
Causality: Proper segregation is critical to prevent dangerous chemical reactions within a waste container. This compound should not be mixed with incompatible materials such as strong oxidizing agents or strong acids[1]. Mixing incompatible waste streams is a primary cause of laboratory accidents and is a violation of EPA regulations[8].
Step 2: Containerization Select a waste container that is chemically compatible, leak-proof, and has a secure screw-top cap[6][9].
-
For Solids: Use a high-density polyethylene (HDPE) or glass container clearly designated for solid chemical waste[6]. The container should be kept closed to prevent the escape of dust[1].
-
For Liquids: Use a container designed for liquid waste. Ensure the material is compatible with the solvent used. For instance, do not store acidic solutions in metal containers[5].
Containers should never be filled to more than 90% capacity to allow for expansion and prevent spills[5].
Step 3: Labeling Proper labeling is a cornerstone of safe waste management and is mandated by the EPA[10].
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
Step 4: Accumulation and Storage Waste must be stored in a designated and properly managed "Satellite Accumulation Area" (SAA) within the laboratory[9][10].
-
The SAA must be at or near the point of generation and under the control of laboratory personnel[11].
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks[8].
-
Ensure incompatible waste containers are segregated within the SAA[12].
-
The container must remain closed at all times except when waste is being added[13].
Step 5: Final Disposition The final step is the removal of the waste from the laboratory for proper disposal.
-
Contact your institution's Environmental Health & Safety (EH&S) department or licensed chemical waste contractor to arrange for pickup[6][14].
-
Do not move hazardous waste from one SAA to another[10]. Your EH&S department will transport it to a central accumulation area (CAA) before it is shipped off-site to a licensed treatment, storage, and disposal facility (TSDF)[10][15].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: this compound Waste Disposal Decision Workflow.
By adhering to this comprehensive guide, researchers and laboratory professionals can manage this compound waste with confidence, ensuring a safe laboratory environment and compliance with all applicable regulations.
References
-
Safety Data Sheet this compound. Apollo Scientific Ltd.1
-
Proper Disposal of D-Methionyl-L-serine: A Guide for Laboratory Professionals. BenchChem.6
-
This compound - Safety Data Sheet. ChemicalBook.2
-
Safety Data Sheet: D-Methionine. Carl ROTH.7
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.5
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.9
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).15
-
AMINO ALCOHOL EA Safety Data Sheet. Nippon Nyukazai Co., Ltd.16
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society.10
-
SAFETY DATA SHEET - D-Methionine. Fisher Scientific.3
-
Material Safety Data Sheet - DL-Methionine. Cole-Parmer.4
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).11
-
Disposal Procedures by Chemical. University of Wisconsin-Madison.17
-
Proper Disposal of DL-Methionine-d4: A Guide for Laboratory Professionals. BenchChem.14
-
SAFETY DATA SHEET - L-Methionine. Sigma-Aldrich.18
-
Proper Disposal of L-Methionine-15N,d8: A Step-by-Step Guide. BenchChem.19
-
DL-METHIONINE FOR BIOCHEMISTRY Safety Data Sheet. Loba Chemie.20
-
Laboratory chemical waste disposal guidelines. University of Otago.12
-
Hazardous Waste Disposal Guide. Dartmouth College.8
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.13
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Navigating the Safe Handling of D-Methioninol: A Guide to Personal Protective Equipment
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, D-Methioninol, a chiral amino alcohol, presents a unique set of handling considerations. Ensuring the safety of laboratory personnel is paramount, and a comprehensive understanding of the appropriate Personal Protective Equipment (PPE) is the first line of defense. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.
Understanding the Hazard: Why PPE is Non-Negotiable
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the available safety data sheets (SDS) and information on structurally similar compounds provide a basis for a cautious and proactive approach to safety. One safety data sheet for this compound identifies it with hazard code Xi, indicating it is an irritant, and includes risk statements R36/37/38, signifying that it is irritating to the eyes, respiratory system, and skin[1]. Therefore, the selection of appropriate PPE is not merely a regulatory formality but a critical step in mitigating potential exposure and ensuring a safe laboratory environment.
The primary routes of potential exposure to this compound in a laboratory setting are:
-
Dermal (Skin) Contact: Direct contact with the solid or solutions.
-
Ocular (Eye) Contact: Splashes of solutions or contact with airborne particles.
-
Inhalation: Breathing in dust or aerosols.
A thorough risk assessment should be conducted before any new procedure involving this compound to identify specific hazards and determine the necessary control measures, including the appropriate level of PPE.
Core Protective Measures: Your Essential Armor
The following sections detail the essential PPE for handling this compound, grounded in the principles of chemical safety and risk mitigation.
Eye and Face Protection: Shielding Against the Unseen
Given the irritant nature of this compound to the eyes, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: For low-volume handling of dilute solutions where the risk of splashing is minimal. These must conform to ANSI Z87.1 or an equivalent standard.
-
Chemical Splash Goggles: Essential when working with larger volumes, concentrated solutions, or when there is a significant risk of splashing. Goggles provide a more complete seal around the eyes than safety glasses.
-
Face Shield: Should be worn in conjunction with chemical splash goggles when there is a high risk of splashes or when handling powders that could become airborne. A face shield offers an additional layer of protection for the entire face.
Skin Protection: An Impermeable Barrier
Preventing skin contact is crucial to avoid irritation. The selection of appropriate gloves and protective clothing is a critical decision.
-
Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement to protect street clothing and skin from minor spills and contamination. For procedures with a higher risk of significant splashes, a chemically resistant apron or gown worn over the lab coat is recommended.
Respiratory Protection: Guarding Your Airways
The risk of inhaling this compound dust or aerosols must be controlled.
-
Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls such as a chemical fume hood. All weighing and handling of solid this compound and preparation of its solutions should be performed within a certified chemical fume hood.
-
Respirators: In situations where engineering controls are not feasible or are insufficient to control airborne concentrations, respiratory protection may be necessary. The selection of the appropriate respirator (e.g., an N95 dust mask for powders or a respirator with organic vapor cartridges for solutions) should be based on a formal risk assessment and in accordance with your institution's respiratory protection program and OSHA standards[2].
PPE Selection Framework
The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Solution Preparation (<50 mL) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Chemical fume hood |
| High-Volume Solution Preparation (>50 mL) | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving) | Laboratory coat and chemically resistant apron | Chemical fume hood |
| Weighing and Handling of Solid this compound | Chemical splash goggles | Nitrile gloves | Laboratory coat | Chemical fume hood |
| Large-Scale Synthesis or Reaction | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving) | Laboratory coat and chemically resistant apron | Chemical fume hood |
Procedural Discipline: The Key to Effective Protection
The effectiveness of PPE is contingent not only on its selection but also on its proper use. The following procedural steps are critical for maximizing safety.
Donning and Doffing PPE: A Deliberate Sequence
A standardized sequence for putting on and taking off PPE is essential to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Eye/Face Protection: Adjust for a secure fit.
-
Gloves: Pull gloves on to cover the cuffs of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Eye/Face Protection: Remove by handling the strap or earpieces.
-
Lab Coat: Remove by rolling it inside out, without shaking, and store or dispose of it properly.
Disposal of Contaminated PPE and this compound Waste
Proper disposal of contaminated materials is a critical final step in the safe handling workflow.
Step-by-Step Disposal Procedure:
-
Segregation: All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered chemical waste.
-
Containerization: Place contaminated PPE and any solid or liquid this compound waste into a designated, clearly labeled, and sealed hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.
-
Consult Local Regulations: Always follow your institution's specific guidelines and local regulations for hazardous waste disposal. Do not dispose of this compound or contaminated materials in the regular trash or down the drain[3].
Building a Culture of Safety
Adherence to these PPE guidelines is a foundational element of a robust safety culture. By understanding the "why" behind each piece of protective equipment and each procedural step, researchers can move from a mindset of compliance to one of proactive risk management. This approach not only protects the individual but also fosters a safer and more productive research environment for all. For further guidance on chemical safety in the laboratory, consult resources from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH)[4][5][6].
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- ChemicalBook. This compound CAS#: 87206-44-8.
- Colorado Emergency Preparedness Partnership. Chemical Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
